molecular formula C14H19NO6 B102863 AV-153 free base CAS No. 19350-66-4

AV-153 free base

Número de catálogo: B102863
Número CAS: 19350-66-4
Peso molecular: 297.30 g/mol
Clave InChI: USGQSNVLGQWBEC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

AV-153 free base is a useful research compound. Its molecular formula is C14H19NO6 and its molecular weight is 297.30 g/mol. The purity is usually 95%.
The exact mass of the compound 3,5-Bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO6/c1-5-20-13(18)9-7(3)15-8(4)10(11(9)12(16)17)14(19)21-6-2/h11,15H,5-6H2,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USGQSNVLGQWBEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C(=O)O)C(=O)OCC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80276584
Record name 3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80276584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19350-66-4
Record name 3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80276584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,5-Bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A62DC8LEH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

AV-153 Free Base: A Technical Guide to its Core Mechanism of Action in DNA Damage and Repair

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AV-153 is a 1,4-dihydropyridine (B1200194) (1,4-DHP) derivative demonstrating significant antimutagenic and anti-cancer properties. Its core mechanism of action is centered on the modulation of DNA damage response pathways. This technical guide provides an in-depth analysis of the current understanding of AV-153's mechanism, detailing its interaction with DNA, its influence on DNA repair processes, and its proposed role in the poly(ADP-ribosylation) signaling cascade. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research and development.

Introduction

AV-153 has emerged as a compound of interest due to its ability to protect cells from genotoxic stress and to potentiate the efficacy of certain cancer therapies. As a derivative of 1,4-dihydropyridine, its biological activities are multifaceted, extending beyond the typical calcium channel blocking effects associated with this class of compounds. This document synthesizes the available preclinical data to present a comprehensive overview of AV-153's mechanism of action at the molecular level.

Core Mechanism of Action

The primary mechanism of action of AV-153 free base involves a direct interaction with DNA and the subsequent modulation of DNA repair pathways. Key aspects of this mechanism include:

  • DNA Intercalation and Binding: AV-153 has been shown to intercalate into DNA, particularly at sites of single-strand breaks (SSBs). This interaction is thought to stabilize the damaged DNA and facilitate the recruitment of repair machinery. Studies have also indicated that AV-153 interacts with thymine (B56734) and cytosine residues.

  • Reduction of DNA Damage: Treatment with AV-153 has been demonstrated to reduce the levels of spontaneously arising and induced DNA single-strand breaks. This protective effect has been observed in various cell lines and under different damaging conditions, including exposure to oxidative stress and alkylating agents.

  • Stimulation of DNA Repair: AV-153 actively promotes DNA repair processes. Specifically, it has been shown to stimulate the excision/synthesis repair of various DNA lesions, including 8-oxoguanine (8-oxoG), abasic sites (AP sites), and alkylated bases.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on AV-153.

Table 1: Cytotoxicity of AV-153

Cell LineIC50 (mM)
Raji14.9
HL-6010.3

Table 2: Efficacy of AV-153 in Reducing DNA Single-Strand Breaks (SSBs)

Concentration RangeReduction in Spontaneous SSBs
1 nM to 10 µM13-67%

Proposed Signaling Pathway: Role in Poly(ADP-ribosyl)ation

A significant aspect of AV-153's mechanism is its proposed influence on the poly(ADP-ribose) polymerase (PARP) signaling pathway. Due to its structural similarity to dihydronicotinamide, a substrate for PARP, it is hypothesized that AV-153 modulates poly(ADP-ribosylation), a critical process in DNA repair.

Upon DNA damage, PARP-1 is activated and synthesizes poly(ADP-ribose) (PAR) chains, which act as a scaffold to recruit DNA repair proteins to the site of damage. It is proposed that AV-153 enhances or modulates this process, thereby accelerating the repair of DNA lesions.

AV153_Signaling_Pathway cluster_0 Cellular Environment cluster_1 DNA Repair Cascade DNA_Damage DNA Damage (e.g., SSBs, Oxidative Lesions) PARP1 PARP-1 Activation DNA_Damage->PARP1 AV153 AV-153 AV153->PARP1 Modulates PAR Poly(ADP-ribose) Synthesis PARP1->PAR Repair_Complex Recruitment of DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_Complex Scaffolding DNA_Repair DNA Repair Repair_Complex->DNA_Repair Cell_Survival Enhanced Cell Survival & Genomic Stability DNA_Repair->Cell_Survival

Proposed signaling pathway of AV-153 in DNA damage repair.

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are provided below.

Alkaline Single-Cell Gel Electrophoresis (Comet Assay)

This assay is used to detect DNA single-strand breaks in individual cells.

  • Cell Preparation: Cells are suspended in a low-melting-point agarose (B213101) solution.

  • Lysis: The embedded cells are lysed in a high-salt, detergent solution to remove membranes and cytoplasm, leaving behind the nucleoid.

  • Alkaline Unwinding: The slides are placed in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.

  • Electrophoresis: Electrophoresis is carried out at a low voltage, allowing the broken DNA fragments to migrate out of the nucleoid, forming a "comet" shape.

  • Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green) and visualized using a fluorescence microscope.

  • Quantification: The extent of DNA damage is quantified by measuring the length and intensity of the comet tail relative to the head.

Glyco-SPOT and ExSy-SPOT Assays

These are high-throughput in vitro assays to measure the activity of DNA glycosylases and excision/synthesis repair, respectively.

  • Assay Principle: The assays utilize DNA substrates containing specific lesions that are spotted onto a microarray slide.

  • Sample Incubation: Cell extracts or purified enzymes are incubated on the slide, allowing for the excision of the damaged bases (Glyco-SPOT) or the entire damaged nucleotide followed by synthesis of a new patch (ExSy-SPOT).

  • Detection: The repair activity is detected and quantified using fluorescence-based methods. In the ExSy-SPOT assay, the incorporation of fluorescently labeled nucleotides during the synthesis step is measured.

  • Data Analysis: The fluorescence intensity at each spot is proportional to the repair activity for that specific DNA lesion.

Experimental_Workflow cluster_Comet Comet Assay Workflow cluster_SPOT Glyco/ExSy-SPOT Assay Workflow C1 Cell Suspension in Agarose C2 Cell Lysis C1->C2 C3 Alkaline Unwinding C2->C3 C4 Electrophoresis C3->C4 C5 DNA Staining C4->C5 C6 Fluorescence Microscopy & Quantification C5->C6 S1 Prepare DNA Lesion Microarray S2 Incubate with Cell Extract/Enzyme S1->S2 S3 Fluorescent Labeling (ExSy-SPOT) S2->S3 for ExSy-SPOT S4 Wash & Scan Microarray S2->S4 S3->S4 S5 Quantify Fluorescence Intensity S4->S5

Workflow for key experimental protocols.

Conclusion and Future Directions

This compound represents a promising therapeutic agent with a well-defined, albeit complex, mechanism of action centered on the modulation of DNA damage and repair. Its ability to intercalate with DNA, reduce DNA lesions, and stimulate repair pathways, potentially through the modulation of PARP signaling, underscores its potential in oncology and other fields where genomic stability is compromised.

Future research should focus on elucidating the precise molecular interactions between AV-153 and the components of the DNA repair machinery, particularly PARP-1. Further investigation into the structural basis of its DNA binding and the downstream consequences on chromatin remodeling will provide a more complete picture of its mechanism. Clinical studies are warranted to translate these promising preclinical findings into therapeutic applications.

Probing the Interaction of AV-153 with DNA: A Technical Guide to its Intercalation Process

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AV-153, a derivative of 1,4-dihydropyridine, has garnered significant interest for its antimutagenic and DNA repair-stimulating properties.[1][2][3] Central to its biological activity is its ability to interact directly with DNA. This technical guide provides an in-depth exploration of the DNA intercalation process of AV-153, summarizing key findings from biophysical studies and presenting detailed experimental methodologies. The evidence strongly suggests that AV-153 inserts itself between the base pairs of DNA, a mechanism shared by numerous anticancer drugs.[1][4] This document aims to be a comprehensive resource for researchers investigating the therapeutic potential of AV-153 and other DNA-targeting agents.

Core Mechanism: DNA Intercalation

AV-153 interacts with DNA primarily through intercalation, a process where the planar dihydropyridine (B1217469) ring structure inserts itself between the stacked base pairs of the DNA double helix.[1][2][4] This mode of binding is supported by multiple lines of experimental evidence. Computer modeling studies initially suggested that AV-153 could dock between DNA strands, particularly at single-strand breaks near pyrimidine (B1678525) residues.[1] Subsequent biophysical studies have confirmed this intercalative binding mode.[1][2]

The interaction of AV-153 with DNA is influenced by environmental factors such as pH, with binding decreasing as the pH is lowered from 7.4 to 4.7.[1] However, the binding is not significantly affected by temperature changes between 25°C and 40°C.[1] Fourier-transform infrared (FT-IR) spectroscopy has indicated that AV-153 interacts with guanine, cytosine, and thymine (B56734) bases, while no interaction with adenine (B156593) was detected.[1]

Beyond simple intercalation, AV-153 has been shown to stimulate the excision/synthesis repair of damaged DNA bases such as 8-oxoguanine, abasic sites, and alkylated bases.[2][5] This dual function of DNA interaction and repair modulation underscores its potential in therapeutic applications.

Quantitative Data Summary

The following tables summarize the key quantitative findings from various biophysical studies on the interaction of AV-153 with DNA.

Spectroscopic Analysis Observation Interpretation Reference
UV/VIS Spectroscopy Pronounced hyperchromic and bathochromic effects upon addition of DNA to AV-153 solution.Indicates direct interaction and complex formation between AV-153 and DNA, consistent with intercalation.[1]
Fluorescence Spectroscopy Gradual increase in fluorescence of AV-153-Na solution upon titration with DNA.Suggests direct interaction with DNA.[2]
Quenching of ethidium (B1194527) bromide-DNA complex fluorescence by AV-153. 116 mM of AV-153 caused a two-fold decrease in fluorescence intensity.AV-153 competes with ethidium bromide for intercalation sites in DNA, providing strong evidence for an intercalative binding mode.[1][2]
Circular Dichroism Spectroscopy Changes in the CD spectrum of DNA upon addition of AV-153-Na.Confirms the binding of AV-153-Na to DNA via intercalation.[2]
Binding Affinity and Environmental Factors Observation Conclusion Reference
Effect of DNA Damage Greatly increased binding affinity of AV-153 to plasmid DNA with single-strand breaks induced by Fenton's reaction.AV-153 preferentially binds to damaged DNA, particularly at nicked sites.[1]
Minimal change in binding affinity to plasmid DNA with base modifications by peroxynitrite.The presence of single-strand breaks is a more significant factor for AV-153 binding than base modifications.[1]
Effect of pH Binding affinity decreased when the pH of the solution was changed from 7.4 to 4.7.The interaction is pH-dependent, suggesting that the ionization state of AV-153 or DNA influences binding.[1]
Effect of Temperature Binding affinity was not influenced by temperature changes from 25 to 40°C.The binding is enthalpically and entropically driven, with minimal temperature dependence in this range.[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the DNA intercalation of AV-153, based on descriptions in the cited literature.

UV/VIS Spectroscopy
  • Objective: To monitor changes in the absorbance spectrum of AV-153 upon interaction with DNA.

  • Materials:

    • AV-153 solution of known concentration.

    • Calf thymus DNA solution.

    • Phosphate (B84403) buffer (pH 7.4).

  • Procedure:

    • Prepare a solution of AV-153 in phosphate buffer.

    • Record the UV/VIS absorption spectrum of the AV-153 solution from 200 to 800 nm using a spectrophotometer.

    • Titrate the AV-153 solution with increasing concentrations of DNA.

    • After each addition of DNA, allow the solution to equilibrate and then record the UV/VIS spectrum.

    • Observe for hyperchromic (increase in absorbance) and bathochromic (redshift in the wavelength of maximum absorbance) shifts.

Fluorimetry: Ethidium Bromide Displacement Assay
  • Objective: To determine if AV-153 can displace ethidium bromide from DNA, indicating competitive binding and intercalation.

  • Materials:

    • Ethidium bromide solution.

    • Calf thymus DNA solution.

    • AV-153 solution of known concentration.

    • Tris-HCl buffer (pH 7.4).

  • Procedure:

    • Prepare a solution of DNA pre-saturated with ethidium bromide in Tris-HCl buffer.

    • Measure the initial fluorescence intensity of the DNA-ethidium bromide complex using a fluorometer (excitation ~520 nm, emission ~600 nm).

    • Add increasing concentrations of AV-153 to the solution.

    • After each addition, incubate the mixture for a set time to allow for equilibrium to be reached.

    • Measure the fluorescence intensity. A decrease in fluorescence indicates the displacement of ethidium bromide by AV-153.

Circular Dichroism (CD) Spectroscopy
  • Objective: To detect conformational changes in DNA upon binding of AV-153.

  • Materials:

    • Calf thymus DNA solution.

    • AV-153 solution.

    • Phosphate buffer (pH 7.4).

  • Procedure:

    • Record the CD spectrum of the DNA solution in the range of 200-320 nm in a CD spectropolarimeter.

    • Prepare samples containing a fixed concentration of DNA and increasing concentrations of AV-153.

    • Incubate the samples to allow for binding.

    • Record the CD spectrum for each sample.

    • Analyze the changes in the characteristic B-form DNA CD signals (positive band around 275 nm and negative band around 245 nm) to infer binding and conformational changes.

Visualizations

Logical Workflow for Investigating AV-153 DNA Intercalation

G Figure 1: Experimental Workflow cluster_0 Initial Hypothesis cluster_1 Biophysical Characterization cluster_2 Confirmation of Intercalation a AV-153 has a planar structure b Potential for DNA Intercalation a->b c UV/VIS Spectroscopy b->c Experimental Validation d Fluorimetry (Ethidium Bromide Displacement) b->d Experimental Validation e Circular Dichroism b->e Experimental Validation f FT-IR Spectroscopy b->f Experimental Validation g Hyperchromic/Bathochromic Shifts c->g h Fluorescence Quenching d->h i Conformational Changes in DNA e->i j Interaction with DNA Bases f->j k Conclusion: AV-153 Intercalates DNA g->k h->k i->k j->k

Caption: Experimental workflow for AV-153 DNA intercalation studies.

Proposed Signaling Pathway for AV-153's Dual Action

G Figure 2: Proposed Mechanism of Action AV153 AV-153 Intercalation Intercalation at Nicked Sites AV153->Intercalation BER Base Excision Repair (BER) Pathway AV153->BER Modulates DNA Cellular DNA DamagedDNA Damaged DNA (e.g., 8-oxoG, AP sites) DNA->DamagedDNA Genotoxic Stress DamagedDNA->Intercalation Repair Stimulation of DNA Repair Intercalation->Repair BER->Repair Antimutagenesis Antimutagenic Effect Repair->Antimutagenesis

Caption: AV-153's dual action on DNA.

References

AV-153 Free Base: A Technical Guide to its Role in DNA Repair

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AV-153 free base, a 1,4-dihydropyridine (B1200194) (1,4-DHP) derivative, is an antimutagenic compound that has demonstrated a significant role in the modulation of DNA repair processes.[1][2][3] This technical guide provides a comprehensive overview of the core mechanisms by which AV-153 influences DNA integrity, with a specific focus on its interaction with DNA, its impact on the Base Excision Repair (BER) pathway, and its influence on Poly(ADP-ribosyl)ation. Data is presented from key in vitro and in vivo studies, supplemented with detailed experimental protocols and pathway visualizations to support further research and development.

Core Mechanism of Action

AV-153's primary role in DNA repair stems from its ability to directly interact with DNA. Computer modeling and spectroscopic studies have shown that AV-153 intercalates into DNA, showing a strong preference for sites of single-strand breaks (SSBs) or nicks, particularly in the vicinity of pyrimidine (B1678525) residues.[4][5] This physical interaction with damaged DNA is believed to be the foundational step for its broader effects on DNA repair pathways. The compound has been shown to interact with guanine, cytosine, and thymine (B56734) bases.[3][4]

Furthermore, AV-153 influences the activity of key DNA repair enzymes. It has a notable impact on the Base Excision Repair (BER) pathway and affects the function of Poly(ADP-ribose) Polymerase 1 (PARP1), a critical enzyme in the DNA damage response (DDR).[1][6]

Data Presentation: Quantitative Effects on DNA Repair

The following tables summarize the key quantitative findings from preclinical studies on AV-153 and its sodium salt, AV-153-Na.

Table 1: Cellular and Biochemical Activity of AV-153

ParameterCell Line / SystemConcentration RangeObserved EffectReference
Cytotoxicity (IC50)Raji14.9 mMCell death[1]
Cytotoxicity (IC50)HL-6010.3 mMCell death[1]
Reduction of Spontaneous SSBsPeripheral Blood Lymphocytes / HL-601 nM - 10 µM13–67% reduction in single-strand breaks[1]
DNA IntercalationIn vitro (Ethidium Bromide competition)116 mM50% decrease in fluorescence intensity[4]
DNA Damage ProtectionHeLa Cells (Peroxynitrite-induced damage)50 nMSignificant decrease in DNA damage

Table 2: Modulation of Base Excision Repair (BER) Enzyme Activity by AV-153-Na

DNA LesionRepair Pathway StepEffectReference
8-oxoguanine (8-oxoG)Excision/SynthesisStimulated [4][7]
Abasic (AP) SitesExcision/SynthesisStimulated [4][7]
Alkylated BasesExcision/SynthesisStimulated [4][7]
Thymine Glycol (Tg)Glycosylase ActivityInhibited [4][7]

Signaling and Repair Pathway Visualizations

The following diagrams illustrate the proposed mechanism of action for AV-153 within the DNA repair cascade.

AV153_DNA_Interaction cluster_0 Cellular Environment DNA_damage DNA Damaging Agent (e.g., ROS, Alkylating Agent) Healthy_DNA Intact dsDNA DNA_damage->Healthy_DNA Induces AV153 AV-153 Damaged_DNA DNA with Single-Strand Break (SSB) and Base Lesion (e.g., 8-oxoG) Repair_Complex Base Excision Repair (BER) Machinery Damaged_DNA->Repair_Complex Recruits AV153->Damaged_DNA Intercalates at SSB AV153->Repair_Complex Stimulates Repaired_DNA Repaired dsDNA Repair_Complex->Repaired_DNA Repairs Lesion

Caption: Logical workflow of AV-153 interaction with damaged DNA.

BER_Pathway cluster_BER Base Excision Repair (BER) Pathway Modulation by AV-153 DNA_Lesion DNA Lesion (8-oxoG, AP Site, Alkylated Base) Glycosylase DNA Glycosylase (e.g., OGG1) DNA_Lesion->Glycosylase Recognizes & Excises AP_Site AP Site Generation Glycosylase->AP_Site APE1 APE1 Endonuclease AP_Site->APE1 Recognizes Nick_Creation Strand Incision (Nick) APE1->Nick_Creation PolB_Ligase DNA Polymerase β & DNA Ligase III Nick_Creation->PolB_Ligase Gap Filling & Ligation Repaired Repaired DNA PolB_Ligase->Repaired AV153 AV-153 AV153->Nick_Creation Intercalates AV153->PolB_Ligase Stimulates Excision/Synthesis

Caption: AV-153's modulatory role in the Base Excision Repair pathway.

PARP1_Influence cluster_PARP Hypothesized Influence of AV-153 on PARP1 Activity SSB DNA Single-Strand Break (SSB) PARP1 PARP1 SSB->PARP1 Binds & Activates NAD NAD+ PARP1->NAD Consumes PAR Poly(ADP-ribose) Chain (PAR) PARP1->PAR Synthesizes DDR_Factors Downstream DDR Factors (e.g., XRCC1) PAR->DDR_Factors Recruits AV153 AV-153 AV153->SSB Intercalates AV153->PARP1 May influence activity due to structural similarity to nicotinic acid

Caption: Hypothesized influence of AV-153 on PARP1 signaling at SSBs.

Key Experimental Protocols

Detailed methodologies for the primary assays used to characterize AV-153's function are provided below.

Single Cell Gel Electrophoresis (Comet Assay)

This protocol is used to detect DNA single-strand breaks in individual cells.

  • Cell Preparation: Treat HeLa cells with the desired concentration of AV-153 (e.g., 50 nM) for a specified pre-incubation time (e.g., 45 minutes).

  • Induction of Damage: Expose cells to a DNA damaging agent (e.g., 200 µM peroxynitrite).

  • Embedding: Mix approximately 1x10^4 cells with 0.5% low melting point agarose (B213101) at 37°C and immediately pipette onto a slide pre-coated with 1% normal melting point agarose.

  • Lysis: Immerse slides in a cold lysis solution (2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris-HCl, pH 10, with 1% Triton X-100 added fresh) for at least 1 hour at 4°C.

  • Alkaline Unwinding: Place slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM Na2EDTA, pH >13) for 20-40 minutes to allow for DNA unwinding.

  • Electrophoresis: Perform electrophoresis at ~25 V and ~300 mA for 20-30 minutes at 4°C.

  • Neutralization and Staining: Gently wash the slides three times with a neutralization buffer (0.4 M Tris-HCl, pH 7.5). Stain the DNA with an appropriate fluorescent dye (e.g., SYBR Green I or propidium (B1200493) iodide).

  • Visualization: Analyze slides using a fluorescence microscope. Quantify DNA damage by measuring the percentage of DNA in the comet tail using appropriate imaging software.

DNA Glycosylase Activity Assay (Glyco-SPOT)

This assay assesses the first step of BER: the recognition and excision of a damaged base by a DNA glycosylase.

  • Cell Extract Preparation: Culture cells (e.g., HeLa) and treat with AV-153-Na for various durations (e.g., 3, 12, 24 hours). Prepare whole-cell extracts and determine protein concentration.

  • Substrate Preparation: Use a biochip or membrane spotted with various 32P-labeled oligonucleotides, each containing a specific type of DNA lesion (e.g., Thymine Glycol, 8-oxoG, Uracil).

  • Enzymatic Reaction: Incubate the biochip with 15 µg/ml of the prepared cell extract in a reaction buffer at 37°C for a defined period. The glycosylases in the extract will cleave the DNA at the site of the lesion they recognize.

  • Processing and Visualization: Treat the biochip with a hot alkaline solution to reveal the cleaved sites. Wash and dry the membrane.

  • Analysis: Expose the membrane to a phosphor screen and quantify the signal intensity for each spot using a phosphorimager. The cleavage rate for each lesion is calculated, comparing treated versus non-treated cell extracts.

BER Excision/Synthesis Assay (ExSy-SPOT)

This assay measures the overall efficiency of the BER pathway, including the DNA synthesis step.

  • Cell Extract and Substrate: Prepare cell extracts and lesion-specific oligonucleotide-spotted biochips as described for the Glyco-SPOT assay.

  • Enzymatic Reaction: Incubate the biochip with the cell extract in a reaction buffer supplemented with a mix of dNTPs, including at least one radiolabeled dNTP (e.g., [α-32P]dCTP), and ATP.

  • Incorporation: The BER machinery in the extract will excise the lesion, and a DNA polymerase will incorporate the radiolabeled dNTP during the synthesis step.

  • Washing and Visualization: Thoroughly wash the biochip to remove unincorporated nucleotides.

  • Analysis: Expose the membrane to a phosphor screen and quantify the signal intensity. A stronger signal indicates more efficient completion of the excision and synthesis steps of BER for a specific lesion. The results indicate that AV-153-Na stimulates the excision/synthesis repair of 8-oxoG, abasic sites, and alkylated bases.[4][7]

Conclusion and Future Directions

This compound is a promising DNA repair modulating agent with a multifaceted mechanism of action. Its ability to intercalate at sites of DNA damage and subsequently stimulate key steps in the Base Excision Repair pathway for lesions like 8-oxoG and abasic sites provides a clear basis for its antimutagenic properties.[1][4][7] The compound's influence on PARP1 activity, while less defined, suggests an additional layer of interaction with the DNA damage response network. The observed inhibition of thymine glycol repair warrants further investigation to understand the specificity and potential therapeutic implications of this effect.[4][7]

For drug development professionals, AV-153 presents a potential scaffold for designing novel therapeutics aimed at enhancing genomic stability or sensitizing cancer cells to DNA-damaging agents by selectively modulating repair pathways. Future research should focus on elucidating the precise molecular interactions between AV-153 and BER proteins, clarifying its mechanism of PARP1 modulation, and conducting comprehensive preclinical studies to evaluate its efficacy and safety profile in vivo.

References

AV-153 Free Base: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AV-153 is a 1,4-dihydropyridine (B1200194) (1,4-DHP) derivative with demonstrated antimutagenic and anticancer properties. Its mechanism of action is centered on its ability to interact with DNA, modulate DNA repair processes, and influence poly(ADP-ribosylation). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activity of AV-153 free base. Detailed experimental protocols for key assays are provided to facilitate further research and development.

Chemical Structure and Properties

This compound, systematically named 3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid, is a heterocyclic compound belonging to the 1,4-dihydropyridine class.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid[1]
CAS Number 19350-66-4[]
Molecular Formula C₁₄H₁₉NO₆[]
Molecular Weight 297.30 g/mol []
Predicted Boiling Point 450.5 ± 45.0 °C[]
Predicted Density 1.230 ± 0.06 g/cm³[]
Solubility Soluble in DMSO[]

Spectroscopic Data:

  • ¹H NMR (300 MHz, DMSO-d₆): The proton NMR spectrum of a similar 1,4-dihydropyridine structure shows characteristic peaks for the NH proton of the dihydropyridine (B1217469) ring (around 8.25 ppm), aromatic protons (if applicable, not in AV-153), the C4-H proton (around 4.70 ppm), the protons of the ethyl ester groups (quartet around 4.22 ppm and triplet around 1.23 ppm), and the methyl groups at C2 and C6 (singlet around 2.21 ppm).

  • ¹³C NMR (300 MHz, DMSO-d₆): The carbon NMR spectrum of a related compound shows signals for the ester carbonyl carbons (around 167 ppm), the C2 and C6 carbons of the dihydropyridine ring (around 145 ppm), the C3 and C5 carbons (around 102 ppm), the C4 carbon (around 38 ppm), the carbons of the ethyl ester groups (around 59 and 14 ppm), and the methyl groups (around 18 ppm).[3]

  • IR (KBr, cm⁻¹): The infrared spectrum of similar 1,4-dihydropyridine derivatives displays characteristic absorption bands for the N-H stretching vibration (around 3355 cm⁻¹), C-H stretching of the methyl groups (around 2861 cm⁻¹), and the C=O stretching of the ester groups (around 1733 cm⁻¹).

  • Mass Spectrometry (GC-MS): The mass spectrum of 3,5-Bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid shows characteristic fragmentation patterns with major peaks at m/z 156, 252, 224, and 196.[1]

Synthesis

A common method for the synthesis of this compound is a variation of the Hantzsch dihydropyridine synthesis.[4][5][6]

Reaction Scheme:

Experimental Protocol: Synthesis of this compound

Materials:

Procedure:

  • In a round-bottom flask, dissolve glyoxylic acid in water.

  • Add ethyl acetoacetate (2 equivalents) and ammonium bicarbonate to the solution.

  • Stir the reaction mixture at room temperature for approximately 6 hours.

  • The crude product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the crude product with warm water and then with cold ethanol.

  • Purify the product by recrystallization from a suitable solvent such as dimethylformamide to obtain white to light yellow crystals of 3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid. A yield of around 65% can be expected for the crude product.[7]

Biological Activity and Mechanism of Action

AV-153 exhibits significant antimutagenic and anticancer activities by interacting with DNA and modulating DNA repair pathways.

3.1. DNA Intercalation and Damage Reduction

AV-153 intercalates into DNA, particularly at sites of single-strand breaks (SSBs). This interaction is thought to stabilize the DNA structure and facilitate repair. It has been shown to reduce the level of spontaneously arising DNA single-strand breaks in human cells.[8]

3.2. Stimulation of DNA Repair

AV-153 stimulates DNA repair processes in human cells in vitro.[8] This activity is linked to its influence on poly(ADP-ribose) polymerases (PARPs).

3.3. Influence on Poly(ADP-ribosylation)

AV-153 has an influence on poly(ADP)ribosylation, a post-translational modification crucial for DNA repair signaling.[8] PARP enzymes, particularly PARP1 and PARP2, are activated by DNA damage and synthesize poly(ADP-ribose) (PAR) chains that recruit other DNA repair factors to the site of damage.[9][10] The interaction of AV-153 with this pathway is a key aspect of its biological activity. It has been observed that PARP inhibitors can trap PARP enzymes on the DNA, which can be a mechanism of cytotoxicity in cancer cells.[11] There is also evidence suggesting a link between the PI3K/Akt signaling pathway and the cellular response to PARP inhibition.[12]

Experimental Protocols

4.1. Comet Assay (Single-Cell Gel Electrophoresis) for DNA Damage Assessment

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[13][14][15][16]

Materials:

  • Fully frosted microscope slides

  • Normal melting point (NMP) agarose (B213101)

  • Low melting point (LMP) agarose

  • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

  • Neutralizing buffer (0.4 M Tris, pH 7.5)

  • DNA staining solution (e.g., SYBR Green I)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Trypsin-EDTA

Procedure:

  • Slide Preparation: Coat frosted microscope slides with a layer of 1% NMP agarose in water and let them dry.

  • Cell Preparation: Harvest cells and resuspend them in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.

  • Embedding Cells in Agarose: Mix 10 µL of the cell suspension with 75 µL of 0.5% LMP agarose at 37 °C. Immediately pipette the mixture onto a pre-coated slide and cover with a coverslip.

  • Lysis: After the agarose has solidified, remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4 °C.

  • Alkaline Unwinding: Transfer the slides to a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer. Let the slides sit for 20-40 minutes to allow for DNA unwinding.

  • Electrophoresis: Perform electrophoresis at ~25 V and ~300 mA for 20-30 minutes at 4 °C.

  • Neutralization: Carefully remove the slides from the electrophoresis tank and wash them gently three times with neutralizing buffer for 5 minutes each.

  • Staining: Stain the DNA by adding a small volume of SYBR Green I solution to each slide and incubate for 5 minutes in the dark.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA in the tail relative to the head.

4.2. PARP Activity Assay (Chemiluminescent)

This assay measures the activity of PARP enzymes by detecting the incorporation of biotinylated NAD+ into histone proteins.[17][18][19][20][21]

Materials:

  • 96-well plate coated with histones

  • Recombinant PARP1 or PARP2 enzyme

  • Activated DNA

  • Biotinylated NAD+

  • 10x PARP assay buffer

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • Blocking buffer

  • Wash buffer (e.g., PBST)

Procedure:

  • Plate Preparation: If not pre-coated, coat a 96-well plate with histone proteins overnight at 4 °C. Wash the plate with wash buffer and block with blocking buffer for 1 hour at room temperature.

  • Reaction Setup: In each well, add the following components in this order: 10x PARP buffer, activated DNA, biotinylated NAD+, and the test compound (e.g., AV-153) or vehicle control.

  • Enzyme Addition: Initiate the reaction by adding the PARP enzyme to each well.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection: Wash the plate multiple times with wash buffer. Add streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.

  • Signal Generation: After another wash step, add the chemiluminescent substrate to each well.

  • Measurement: Immediately measure the chemiluminescence using a microplate reader. The light output is proportional to the PARP activity.

4.3. DNA Repair Assays (Glyco-SPOT and ExSy-SPOT)

These assays are specialized methods to assess the activity of DNA glycosylases and the overall base excision repair (BER) and nucleotide excision repair (NER) pathways. While detailed step-by-step protocols for these specific proprietary assays are not publicly available, the general principle involves the following:

  • Glyco-SPOT Assay Principle: This assay typically uses a DNA substrate containing a specific type of damage (e.g., oxidized bases). Cell extracts are incubated with this substrate, and the activity of specific DNA glycosylases is measured by their ability to recognize and excise the damaged base, leading to a detectable signal.[22]

  • ExSy-SPOT Assay Principle: This assay likely measures the excision and synthesis steps of DNA repair. A damaged DNA substrate is used, and the ability of cell extracts to excise the damaged region and synthesize a new DNA patch is quantified, often through the incorporation of labeled nucleotides.

Signaling Pathway

AV-153's biological effects are mediated through its interaction with the DNA damage response (DDR) pathway, particularly influencing the activity of PARP enzymes.

dot

AV153_Signaling_Pathway cluster_1 DNA Damage Response DNA_Damage DNA Damage (e.g., Single-Strand Breaks) PARP1_2 PARP1 / PARP2 DNA_Damage->PARP1_2 activates AV153 AV-153 AV153->DNA_Damage AV153->PARP1_2 influences activity PAR Poly(ADP-ribose) (PAR) Synthesis PARP1_2->PAR catalyzes PI3K_Akt PI3K/Akt Pathway PARP1_2->PI3K_Akt Repair_Complex Recruitment of DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Complex facilitates DNA_Repair DNA Repair Repair_Complex->DNA_Repair leads to Cell_Survival Cell Survival DNA_Repair->Cell_Survival PI3K_Akt->DNA_Repair modulates Apoptosis Apoptosis (in cancer cells)

References

AV-153 Free Base (CAS Number: 19350-66-4): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AV-153 is a 1,4-dihydropyridine (B1200194) (1,4-DHP) derivative, identified by the CAS number 19350-66-4 for its free base form. This molecule has garnered scientific interest for its antimutagenic and anticancer properties. Its mechanism of action is primarily attributed to its ability to intercalate into DNA at sites of single-strand breaks, thereby reducing DNA damage and stimulating cellular DNA repair mechanisms. Furthermore, AV-153 has been observed to interact with thymine (B56734) and cytosine residues and to influence poly(ADP)ribosylation, a key process in DNA repair and cell death pathways. This technical guide provides a comprehensive overview of the available scientific data on AV-153, including its chemical and physical properties, biological activities, and the experimental methodologies used to elucidate its function.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C14H19NO6[1]
Molecular Weight 297.30 g/mol [1]
CAS Number 19350-66-4
Predicted Boiling Point 450.5 ± 45.0 °C[1]
Predicted Density 1.230 ± 0.06 g/cm³[1]
InChI Key USGQSNVLGQWBEC-UHFFFAOYSA-N[1]
SMILES CCOC(=O)C1=C(NC(=C(C1C(=O)O)C(=O)OCC)C)C[1]

Structure:

Caption: Chemical structure of AV-153 free base.

Biological Activity

Antimutagenic and DNA Repair Activity

The primary biological activity of AV-153 revolves around its interaction with DNA and the subsequent modulation of DNA repair pathways. It has been shown to possess antimutagenic properties by reducing DNA damage and stimulating repair processes within human cells in vitro.[1]

The proposed mechanism involves the intercalation of AV-153 into DNA, particularly at sites of single-strand breaks. This interaction is thought to stabilize the damaged site and facilitate the recruitment of DNA repair machinery.

Anticancer Activity

AV-153 has demonstrated cytotoxic effects against various cancer cell lines. The available data on its half-maximal inhibitory concentrations (IC50) are summarized below.

Cell LineCancer TypeIC50 (mM)Source
RajiBurkitt's lymphoma14.9
HL-60Acute promyelocytic leukemia10.3

Mechanism of Action

The mechanism of action of AV-153 is multifaceted, involving direct interaction with DNA and modulation of key cellular processes related to genome integrity.

DNA Intercalation

AV-153 acts as a DNA intercalating agent.[1] This mode of binding involves the insertion of its planar dihydropyridine (B1217469) ring system between the base pairs of the DNA double helix. This interaction is particularly favored at sites of single-strand breaks, suggesting a potential role in sensing and responding to DNA damage.

DNA_Intercalation cluster_0 Cellular Environment AV153 AV-153 DNA_damage DNA Single-Strand Break AV153->DNA_damage Intercalates at break site DNA_repair DNA Repair Pathways DNA_damage->DNA_repair Stimulates Cell_survival Cell Survival / Apoptosis DNA_repair->Cell_survival Determines fate

Caption: Proposed mechanism of AV-153 DNA intercalation and stimulation of DNA repair.

Modulation of Base Excision Repair

Experimental evidence suggests that AV-153 can modulate the Base Excision Repair (BER) pathway. Specifically, its sodium salt, AV-153-Na, has been shown to stimulate the excision and synthesis steps of BER for lesions such as 8-oxoguanine, abasic sites, and alkylated bases. This indicates that AV-153 may enhance the cell's ability to remove specific types of DNA damage.

Influence on Poly(ADP-ribosylation)

AV-153 is reported to have an influence on poly(ADP)ribosylation.[1] This process, catalyzed by Poly(ADP-ribose) polymerases (PARPs), is a critical signaling event in response to DNA damage. PARP activation and the subsequent synthesis of poly(ADP-ribose) chains at damage sites are crucial for the recruitment of DNA repair factors. The precise nature of AV-153's influence on this pathway requires further investigation to elucidate whether it acts as an activator, inhibitor, or modulator of specific PARP enzymes or downstream effectors.

PARP_Pathway cluster_1 Poly(ADP-ribosylation) Signaling DNA_Damage DNA Damage PARP PARP Activation DNA_Damage->PARP PAR Poly(ADP-ribose) Synthesis PARP->PAR AV153 AV-153 AV153->PARP Influences Repair_Recruitment Recruitment of DNA Repair Proteins PAR->Repair_Recruitment DNA_Repair DNA Repair Repair_Recruitment->DNA_Repair

Caption: Postulated influence of AV-153 on the Poly(ADP-ribosylation) pathway.

Experimental Protocols

Detailed, step-by-step experimental protocols for the use of AV-153 are not extensively published. However, based on the available literature, the following outlines the general methodologies employed in studying its biological effects.

DNA Intercalation Assay (Ethidium Bromide Displacement)

This assay is used to determine the ability of a compound to intercalate into DNA.

  • Principle: Ethidium bromide (EtBr) is a fluorescent dye that exhibits a significant increase in fluorescence upon intercalation into DNA. A competing intercalating agent, such as AV-153, will displace EtBr from the DNA, leading to a decrease in fluorescence.

  • General Protocol:

    • Prepare a solution of calf thymus DNA in a suitable buffer (e.g., Tris-HCl).

    • Add EtBr to the DNA solution and allow it to incubate to form a stable fluorescent complex.

    • Measure the initial fluorescence intensity of the DNA-EtBr complex.

    • Titrate the solution with increasing concentrations of AV-153.

    • Measure the fluorescence intensity after each addition of AV-153.

    • A decrease in fluorescence intensity indicates displacement of EtBr and suggests DNA intercalation by AV-153.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA damage at the level of individual cells.

  • Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.

  • General Protocol:

    • Harvest cells and resuspend them in a low melting point agarose.

    • Pipette the cell-agarose suspension onto a coated microscope slide and allow it to solidify.

    • Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nucleoid.

    • Place the slides in an electrophoresis chamber filled with alkaline buffer to unwind the DNA.

    • Apply an electric field to induce the migration of damaged DNA.

    • Stain the DNA with a fluorescent dye (e.g., propidium (B1200493) iodide or SYBR Green).

    • Visualize and quantify the comets using fluorescence microscopy and specialized image analysis software.

Comet_Assay_Workflow cluster_2 Comet Assay Workflow A Cell Suspension B Embed in Agarose on Slide A->B C Lysis B->C D Electrophoresis (Alkaline) C->D E Staining D->E F Microscopy & Analysis E->F

Caption: A simplified workflow of the Comet Assay.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the metabolic activity of cells and is a common method for determining the cytotoxic effects of a compound.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

  • General Protocol:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of AV-153 and a vehicle control.

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for a few hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

    • Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Synthesis

Safety and Handling

Detailed safety and toxicity data for this compound are not extensively documented. As with any research chemical, appropriate safety precautions should be taken when handling this compound. This includes the use of personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Work should be conducted in a well-ventilated area, preferably in a fume hood.

Conclusion

This compound is a promising antimutagenic and anticancer agent with a mechanism of action centered on DNA intercalation and the modulation of DNA repair pathways. The available data provide a solid foundation for its biological activities. However, to fully realize its therapeutic potential, further in-depth research is required. This includes more comprehensive cytotoxicity screening across a wider range of cancer cell lines, detailed mechanistic studies to fully elucidate its interaction with the poly(ADP-ribosylation) and base excision repair pathways, and the development of a robust and scalable synthetic route. This technical guide serves as a valuable resource for researchers and drug development professionals interested in exploring the potential of AV-153 and its derivatives as novel therapeutic agents.

References

The Antimutagenic Properties of 1,4-Dihydropyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dihydropyridines (1,4-DHPs) are a prominent class of heterocyclic organic compounds that have long been recognized for their significant pharmacological activities.[1][2] While best known as L-type calcium channel blockers for the treatment of cardiovascular diseases like hypertension and angina, a growing body of evidence highlights their diverse biological potential, including antioxidant, anticancer, and anti-inflammatory properties.[1][2][3] More recently, the antimutagenic and genoprotective effects of certain 1,4-DHP derivatives have garnered considerable interest.[1] These compounds have demonstrated the ability to protect genetic material from damage induced by various chemical and physical mutagens.

This technical guide provides an in-depth overview of the antimutagenic properties of 1,4-DHP derivatives. It details the primary mechanisms of action, summarizes key quantitative data from preclinical studies, outlines the experimental protocols used for their evaluation, and presents visual workflows and pathways to facilitate understanding. The information is intended for researchers, scientists, and professionals involved in drug discovery and development who are exploring novel chemopreventive and genoprotective agents. It is important to note that the effects of 1,4-DHPs can be complex, with some derivatives exhibiting genotoxic properties under specific conditions, underscoring the necessity for thorough evaluation.[1]

Core Mechanisms of Antimutagenic Action

The ability of 1,4-DHP derivatives to counteract mutagenesis stems from several interconnected mechanisms. Their structural similarity to the biological reducing agent Nicotinamide Adenine Dinucleotide (NADH) is central to many of these protective effects.[4] The primary mechanisms include direct antioxidant action and modulation of metabolic enzymes.

Antioxidant Activity and Radical Scavenging

Many mutagens, particularly those that induce oxidative stress, exert their effects by generating reactive oxygen species (ROS) that damage DNA. Several 1,4-DHP derivatives have demonstrated significant antioxidant activity, acting as direct scavengers of free radicals.[4][5] This capacity is largely attributed to their ability to donate hydrogen and electrons, thereby neutralizing harmful radicals and preventing them from interacting with DNA.[1][5] This antioxidant potential is a key factor in their ability to protect against damage from agents like hydrogen peroxide and radiation.[1]

Modulation of Cytochrome P450 Enzymes

Many chemical compounds (pro-mutagens) are not mutagenic themselves but are converted into reactive, DNA-damaging metabolites by metabolic enzymes, primarily the cytochrome P450 (CYP) superfamily.[6][7] Several 1,4-DHP derivatives have been shown to inhibit the activity of various CYP isoforms, including CYP1A2, CYP2C9, CYP2C19, and CYP3A4.[6][8] By inhibiting these enzymes, 1,4-DHPs can block the metabolic activation of pro-mutagens, thereby preventing the formation of the ultimate carcinogenic species. This mechanism is crucial for providing protection against mutagens that require bio-activation.[9] Conversely, the oxidation of the 1,4-DHP ring to a pyridine (B92270) derivative is a primary metabolic pathway, often catalyzed by CYP3A4.[6][8]

DNA Protection and Repair

Some evidence suggests that 1,4-DHPs may offer genoprotection through mechanisms beyond antioxidant activity and metabolic modulation. Certain derivatives have been reported to protect DNA against damage from peroxynitrite and to potentially activate DNA repair pathways.[1] For instance, compounds like AV-153-Na have been shown to reduce the frequency of genetic damage, including point mutations and chromosome breakage, induced by mutagens in Drosophila melanogaster.[1]

Quantitative Data on Antimutagenic and Related Activities

The following tables summarize quantitative data from various studies, providing a comparative look at the efficacy of different 1,4-DHP derivatives.

Table 1: Antimutagenic and Genoprotective Effects of 1,4-Dihydropyridine (B1200194) Derivatives

1,4-DHP DerivativeMutagen / InsultTest SystemKey FindingCitation(s)
Diludine, AV-153SpontaneousDrosophila melanogasterDecreased frequency of spontaneous point mutations and chromosome aberrations.[1]
AV-153-NaEthyl methanesulfonate (B1217627) (EMS)Drosophila melanogasterReduced frequency of genetic damage more efficiently than standard radioprotectors.[1]
GlutapyroneEthyl methanesulfonate (EMS)Drosophila melanogasterOffered protective effect against EMS-induced mutations in spermatozoa.[1]
AV-153, Glutapyrone, CarbatonesHydrogen peroxide, Radiation, PeroxynitriteIn vitro DNAProtected DNA against damage produced by various oxidative agents.[1]
Nitrendipine, AV-153-Ca, AV-153-MgIn vitroPlasmid DNADemonstrated significant DNA-protective properties.[1]

Table 2: Antioxidant Activity of Selected 1,4-DHP Derivatives

Compound IDAssay MethodRelative Antioxidant Activity (RAA) vs. L-ascorbic acidCitation(s)
6a β-carotene/linoleic acid71%[4]
6c β-carotene/linoleic acid80%[4]
6d β-carotene/linoleic acid78%[4]
6o DPPH reduction70.12%[10]
6l DPPH reduction63.90%[10]
6u DPPH reduction59.57%[10]

Table 3: Inhibitory Effects of 1,4-DHP Derivatives on Human Cytochrome P450 (CYP) Isoforms

1,4-DHP DerivativeCYP Isoform(s) InhibitedType of InhibitionCitation(s)
Nifedipine, Nisoldipine, AranidipineCYP1A2Competitive[6]
Barnidipine, AmlodipineCYP2B6Not specified[6]
Nicardipine, Benidipine, Manidipine, BarnidipineCYP2C9, CYP2D6Competitive[6][8]
Nicardipine, Benidipine, BarnidipineCYP2C19, CYP3A4Not specified[6][8]

Experimental Protocols

The assessment of antimutagenic properties relies on a set of standardized genotoxicity assays. The following sections detail the methodologies for three key experiments.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to evaluate a chemical's potential to cause gene mutations.[11]

  • Principle: The assay utilizes several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535) and Escherichia coli (e.g., WP2 uvrA) that are auxotrophic for an amino acid (histidine for Salmonella, tryptophan for E. coli) due to a point mutation in the genes required for its synthesis.[11][12] These bacteria cannot grow on a medium lacking this specific amino acid. Mutagenicity is detected by observing reverse mutations (reversions) that restore the ability of the bacteria to synthesize the amino acid, allowing them to form colonies on a minimal medium.[12][13] A compound is considered antimutagenic if it reduces the number of revertant colonies induced by a known mutagen.

  • Methodology (Plate Incorporation Method):

    • Strain Preparation: Overnight cultures of the tester strains are grown to a density of approximately 1 x 10⁸ CFU/mL.[13]

    • Metabolic Activation (S9 Mix): To simulate mammalian metabolism, a liver homogenate fraction (S9) from Aroclor- or phenobarbital-induced rats is often included.[11] This is necessary to detect pro-mutagens that require metabolic activation.

    • Exposure: In a test tube, 0.1 mL of the bacterial culture, the test 1,4-DHP derivative at various concentrations, a known mutagen (positive control), and 0.5 mL of either the S9 mix (for activation) or a buffer (without activation) are combined.[11][13]

    • Plating: Approximately 2 mL of molten top agar (B569324) (kept at 45°C), containing a trace amount of histidine/biotin to allow for a few cell divisions, is added to the tube.[11] The mixture is vortexed briefly and poured onto a minimal glucose agar plate.

    • Incubation: The plates are incubated inverted at 37°C for 48-72 hours.[11]

    • Scoring: The number of visible revertant colonies on each plate is counted. A significant, dose-dependent reduction in the number of colonies on plates treated with the mutagen and the 1,4-DHP, compared to plates with the mutagen alone, indicates antimutagenic activity.

In Vitro Micronucleus Assay

The micronucleus test is a robust method for assessing chromosomal damage (clastogenicity) or interference with the mitotic apparatus (aneugenicity).[14]

  • Principle: Micronuclei (MN) are small, membrane-bound DNA fragments in the cytoplasm that are not incorporated into the main nucleus during cell division.[15] They arise from chromosome fragments (lacking a centromere) or whole chromosomes that lag behind during anaphase. An increase in the frequency of micronucleated cells indicates genotoxic damage. A compound demonstrates anticlastogenic/antimutagenic activity if it reduces the frequency of micronuclei induced by a known clastogen.

  • Methodology (Cytokinesis-Block Micronucleus Assay - CBMN):

    • Cell Culture: Human peripheral blood lymphocytes or suitable cell lines are cultured under standard conditions.

    • Treatment: Cells are exposed to the 1,4-DHP derivative, a known clastogen (e.g., mitomycin C, bleomycin), and a combination of both. Negative and solvent controls are included.

    • Cytokinesis Block: Cytochalasin B, an inhibitor of actin polymerization, is added to the cultures. This blocks cytokinesis (cytoplasmic division) but not karyokinesis (nuclear division), resulting in the accumulation of binucleated cells that have completed one round of mitosis.[15] Scoring MN in these binucleated cells ensures that only cells that have divided in the presence of the test substance are analyzed.

    • Harvesting and Slide Preparation: After an appropriate incubation period, cells are harvested, subjected to a mild hypotonic treatment, fixed, and dropped onto clean microscope slides.

    • Staining: Slides are stained with a DNA-specific stain such as Giemsa or a fluorescent dye like DAPI.

    • Scoring: Using a light or fluorescence microscope, the number of micronuclei is scored in at least 1000-2000 binucleated cells per treatment condition. The reduction in the frequency of micronucleated cells in the co-treatment group compared to the clastogen-only group indicates a protective effect.[15]

Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is a sensitive and versatile method for detecting DNA strand breaks and alkali-labile sites in individual eukaryotic cells.[16][17]

  • Principle: Individual cells are embedded in an agarose (B213101) gel on a microscope slide and then lysed, leaving behind DNA-protein complexes called nucleoids.[16] During electrophoresis under alkaline conditions (pH > 13), broken DNA fragments and relaxed supercoiled loops are able to migrate from the nucleoid (the "head") towards the anode, forming a "tail." The intensity and length of the comet tail are proportional to the amount of DNA damage.[17][18] A reduction in tail DNA in the presence of a 1,4-DHP derivative and a DNA-damaging agent signifies a protective effect.

  • Methodology (Alkaline Comet Assay):

    • Cell Preparation: A single-cell suspension is prepared from cultured cells or tissues and kept on ice to prevent DNA repair.

    • Embedding: Approximately 1 x 10⁵ cells/mL are mixed with low-melting-point agarose at 37°C and pipetted onto a pre-coated microscope slide.[18] The agarose is allowed to solidify at 4°C.

    • Lysis: The slides are immersed in a cold, high-salt lysis solution (containing Triton X-100) for at least 1 hour at 4°C.[18] This step removes cell membranes and most proteins, leaving the supercoiled DNA within the nucleoid.

    • DNA Unwinding (Alkaline Treatment): Slides are placed in a horizontal electrophoresis tank filled with a cold, freshly prepared alkaline buffer (e.g., pH > 13) for 20-40 minutes to allow the DNA to unwind.[18][19]

    • Electrophoresis: An electric field is applied (typically 25V, 300mA) for 20-30 minutes.[18][19]

    • Neutralization and Staining: Slides are washed with a neutralization buffer and then stained with a fluorescent DNA intercalating dye, such as SYBR® Gold or propidium (B1200493) iodide.[17][18]

    • Visualization and Scoring: Comets are visualized using a fluorescence microscope. Image analysis software is used to quantify the DNA damage by measuring parameters such as the percentage of DNA in the tail, tail length, and tail moment. A statistically significant decrease in these parameters in co-treated cells indicates DNA protection.

Mandatory Visualizations

The following diagrams illustrate key experimental workflows and conceptual pathways related to the antimutagenic properties of 1,4-dihydropyridines.

ames_test_workflow cluster_prep Preparation cluster_exposure Exposure & Plating cluster_analysis Analysis b_culture 1. Grow bacterial tester strain (e.g., S. typhimurium TA100) mix 3. Combine in tube: - Bacterial culture - Mutagen - Test 1,4-DHP - S9 mix or buffer b_culture->mix s9_prep 2. Prepare S9 mix for metabolic activation (optional) s9_prep->mix top_agar 4. Add molten top agar mix->top_agar plate 5. Pour onto minimal glucose agar plate top_agar->plate incubate 6. Incubate at 37°C for 48-72 hours plate->incubate count 7. Count revertant colonies incubate->count result Result: Reduction in colonies indicates antimutagenicity count->result

Caption: General experimental workflow for the Ames Test.

mechanisms_antimutagenicity cluster_mech Mechanisms of Action cluster_mutagens Mutagenic Threats dhp 1,4-Dihydropyridine Derivative antioxidant Antioxidant Activity (Radical Scavenging) dhp->antioxidant Donates H+ cyp_inhibit CYP450 Enzyme Inhibition dhp->cyp_inhibit Inhibits dna_protect Direct DNA Interaction/Repair dhp->dna_protect Shields/Activates ros Reactive Oxygen Species (ROS) antioxidant->ros protection DNA Protection (Antimutagenesis) cyp450 CYP450 Enzymes cyp_inhibit->cyp450 dna DNA dna_protect->dna ros->dna damage DNA Damage (Mutation) ros->damage promutagen Pro-mutagen promutagen->cyp450 Metabolic Activation mutagen Active Mutagen mutagen->dna mutagen->damage protection->damage PREVENTS cyp450->mutagen

Caption: Proposed mechanisms of antimutagenicity for 1,4-DHP derivatives.

micronucleus_assay_workflow cluster_culture Cell Culture & Treatment cluster_processing Processing cluster_analysis Analysis cells 1. Culture human lymphocytes or suitable cell line treat 2. Treat cells with: - Clastogen - Test 1,4-DHP - Combination cells->treat cyto_b 3. Add Cytochalasin B to block cytokinesis treat->cyto_b harvest 4. Harvest, fix, and drop cells onto slides cyto_b->harvest stain 5. Stain with DNA- specific dye (e.g., Giemsa) harvest->stain score 6. Score micronuclei in binucleated cells via microscopy stain->score result Result: Reduction in micronuclei frequency indicates protection score->result

Caption: Workflow for the in vitro Cytokinesis-Block Micronucleus Assay.

comet_assay_workflow cluster_prep Sample Preparation cluster_electro Electrophoresis cluster_analysis Analysis cells 1. Prepare single-cell suspension from treated and control cells embed 2. Mix cells with low-melting agarose and layer on slide cells->embed lyse 3. Lyse cells in high-salt detergent solution to form nucleoids embed->lyse unwind 4. Immerse in alkaline buffer (pH > 13) for DNA unwinding lyse->unwind electro 5. Perform electrophoresis; fragmented DNA migrates unwind->electro stain 6. Neutralize and stain with fluorescent dye electro->stain visualize 7. Visualize comets with fluorescence microscope stain->visualize score 8. Quantify DNA damage with image analysis software visualize->score result Result: Reduced comet tail indicates DNA protection score->result

Caption: Workflow for the Alkaline Comet Assay.

Conclusion

1,4-Dihydropyridine derivatives represent a versatile chemical scaffold with significant, multifaceted potential as antimutagenic agents. Their primary protective mechanisms are rooted in their capacity to act as potent antioxidants and their ability to modulate the activity of metabolic enzymes like cytochrome P450s, thereby preventing the activation of pro-mutagens. Standard genotoxicity assays, including the Ames test, micronucleus assay, and comet assay, are essential tools for quantifying these protective effects.

The data presented in this guide indicate that specific structural modifications to the 1,4-DHP core can yield compounds with substantial genoprotective activity. For professionals in drug development, these findings suggest that 1,4-DHPs are promising candidates for further investigation as chemopreventive agents. Future research should focus on elucidating detailed structure-activity relationships (SAR) to optimize antimutagenic efficacy while minimizing any potential off-target or toxic effects. The continued exploration of this remarkable class of compounds could lead to the development of novel therapies aimed at preventing DNA damage, a cornerstone of cancer and other age-related diseases.

References

The Modulatory Role of AV-153 on the Base Excision Repair Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the interaction between the 1,4-dihydropyridine (B1200194) derivative, AV-153, and the cellular Base Excision Repair (BER) pathway. The information presented herein is synthesized from publicly available research, offering a core understanding for professionals in drug development and molecular biology. This document outlines the dual-modulatory effects of AV-153 on BER, details the experimental methodologies used to ascertain these effects, and presents key quantitative data in a structured format.

Introduction to AV-153 and the Base Excision Repair Pathway

AV-153 is a 1,4-dihydropyridine derivative recognized for its antimutagenic and DNA repair-enhancing properties. It is believed to exert its effects, in part, by intercalating with DNA, which can influence cellular DNA repair mechanisms.

The Base Excision Repair (BER) pathway is a critical cellular defense mechanism against DNA damage caused by endogenous and exogenous agents, such as oxidation, alkylation, and deamination. This pathway is responsible for identifying and removing small, non-helix-distorting base lesions from the DNA, ensuring genomic stability. The canonical BER pathway involves a series of coordinated enzymatic steps, beginning with the recognition and excision of the damaged base by a DNA glycosylase, followed by incision of the DNA backbone, processing of the resulting termini, DNA synthesis to fill the gap, and finally, ligation to restore the integrity of the DNA strand.

AV-153's Dichotomous Impact on Base Excision Repair

Recent studies have revealed that AV-153 (in its sodium salt form, AV-153-Na) exhibits a complex, dual-modulatory role on the BER pathway. Specifically, it has been shown to inhibit the repair of certain types of DNA damage while stimulating the repair of others. This differential activity suggests a nuanced mechanism of action that could be of significant interest in therapeutic development.

Inhibition of Thymine (B56734) Glycol Repair

Research has demonstrated that AV-153-Na inhibits the enzymatic repair of thymine glycol (Tg), a common form of oxidative DNA damage. This inhibitory effect was observed to be time-dependent.

Stimulation of 8-Oxoguanine, Abasic Site, and Alkylated Base Repair

In contrast to its effect on thymine glycol lesions, AV-153-Na has been found to significantly stimulate the excision and synthesis steps of BER for other common DNA lesions, including 8-oxoguanine (8-oxoG), abasic sites (AP sites), and alkylated bases. This stimulatory effect points towards an enhancement of the overall efficiency of the BER pathway for these types of damage.

Quantitative Analysis of AV-153's Effect on BER

The modulatory effects of AV-153-Na on the BER pathway have been quantified using specialized DNA repair assays. The following tables summarize the key findings.

Table 1: Inhibitory Effect of AV-153-Na on DNA Glycosylase Activity (Glyco-SPOT Assay)
DNA LesionTreatment Duration with AV-153-NaCleavage Rate (% of Control)Statistical Significance (p-value)
Thymine glycol (Tg-A)3 hours~75%< 0.05
Thymine glycol (Tg-A)12 hours~60%< 0.001
Thymine glycol (Tg-A)24 hours~50%< 0.001
Uracil-Guanine (U-G)24 hours~80%Not significant
Uracil-Adenine (U-A)24 hours~90%Not significant

Data are approximated from graphical representations in the cited literature and represent the percentage of remaining DNA repair activity compared to untreated controls.

Table 2: Stimulatory Effect of AV-153-Na on Excision/Synthesis Repair (ExSy-SPOT Assay)
DNA LesionEffect of AV-153-Na Treatment
8-oxoguanine (8-oxoG)Significant stimulation
Abasic (AP) sitesSignificant stimulation
Alkylated basesSignificant stimulation

Note: The precise quantitative values for the stimulatory effects (e.g., fold increase) were not available in the reviewed literature, which qualitatively describes the stimulation as "significant."

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental procedures discussed, the following diagrams are provided.

BER_Pathway cluster_pathway Base Excision Repair (BER) Pathway Damaged_Base Damaged Base (e.g., 8-oxoG, Tg) DNA_Glycosylase DNA Glycosylase (e.g., OGG1, NTHL1) Damaged_Base->DNA_Glycosylase Recognizes & excises base AP_Site AP Site DNA_Glycosylase->AP_Site APE1 APE1 (AP Endonuclease) AP_Site->APE1 Cleaves backbone Nick Single-Strand Nick APE1->Nick Pol_beta DNA Polymerase β (Gap Filling) Nick->Pol_beta XRCC1_Lig3 XRCC1/LIG3 (Ligation) Pol_beta->XRCC1_Lig3 Repaired_DNA Repaired DNA XRCC1_Lig3->Repaired_DNA

Figure 1. Simplified diagram of the Base Excision Repair (BER) pathway.

AV153_Mechanism cluster_mechanism AV-153 Mechanism of Action on BER cluster_inhibition Inhibition cluster_stimulation Stimulation AV153 AV-153 Inhibit_Arrow Stimulate_Arrow Tg_Repair Thymine Glycol (Tg) Repair Other_Repair 8-oxoG, AP Site, Alkylated Base Repair

Figure 2. Logical relationship of AV-153's dual effect on the BER pathway.

Glyco_SPOT_Workflow cluster_workflow Glyco-SPOT Assay Workflow Start Start: Cell Culture (e.g., HeLa cells) Treatment Treat cells with AV-153-Na (3, 12, 24h) or control Start->Treatment Extraction Prepare Nuclear Extracts Treatment->Extraction Incubation Incubate extracts on Glyco-SPOT slides with fluorescently labeled DNA lesions (e.g., Tg-A) Extraction->Incubation Washing Wash to remove cleaved fluorescent labels Incubation->Washing Quantification Measure remaining fluorescence Washing->Quantification Analysis Calculate Cleavage Rate (% of control) Quantification->Analysis End End: Determine inhibitory effect Analysis->End

Figure 3. Experimental workflow for the Glyco-SPOT assay.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the analysis of AV-153's effects on the BER pathway.

Cell Culture and Treatment
  • Cell Line: HeLa (human cervical cancer) cells were utilized.

  • Culture Conditions: Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • AV-153-Na Treatment: For DNA repair assays, cells were treated with AV-153-Na at a specified concentration (e.g., 50 nM) for varying durations (3, 12, and 24 hours) prior to the preparation of nuclear extracts. Control cells were cultured under identical conditions without the addition of AV-153-Na.

Preparation of Nuclear Extracts
  • Harvesting: Cells were harvested by scraping and washed with ice-cold Phosphate Buffered Saline (PBS).

  • Lysis: The cell pellet was resuspended in a hypotonic buffer and incubated on ice to swell the cells.

  • Homogenization: Cells were lysed using a Dounce homogenizer.

  • Centrifugation: The homogenate was centrifuged to pellet the nuclei.

  • Nuclear Lysis: The nuclear pellet was resuspended in a high-salt buffer and incubated on ice with agitation to extract nuclear proteins.

  • Clarification: The nuclear lysate was clarified by high-speed centrifugation.

  • Quantification: The protein concentration of the resulting nuclear extract was determined using a standard protein assay (e.g., Bradford assay).

Glyco-SPOT Assay for DNA Glycosylase Activity
  • Principle: This assay measures the excision of damaged bases by DNA glycosylases. It utilizes glass slides spotted with various double-stranded oligonucleotides, each containing a specific type of DNA lesion and a fluorescent tag. When a nuclear extract is incubated on the slide, DNA glycosylases recognize and cleave the damaged base, leading to the removal of the fluorescent tag upon washing. The reduction in fluorescence intensity is proportional to the enzyme activity.

  • Procedure:

    • Slide Preparation: Glyco-SPOT slides containing various lesion-specific, fluorescently labeled oligonucleotides (including Tg-A, U-G, U-A, etc.) were used.

    • Incubation: 15 µg/ml of nuclear extract (from control or AV-153-Na treated cells) was added to the wells on the slide.

    • Reaction: The slides were incubated to allow for the enzymatic excision of the damaged bases.

    • Washing: The slides were washed to remove the cleaved oligonucleotides and fluorescent tags.

    • Detection: The remaining fluorescence on the slide was measured using a fluorescent scanner.

    • Analysis: The cleavage rate for each lesion was calculated by comparing the fluorescence intensity of the sample-treated spots to that of control spots (incubated with buffer only).

ExSy-SPOT Assay for Excision/Synthesis Repair
  • Principle: This assay quantifies the overall excision and synthesis steps of the BER pathway. It uses supercoiled plasmid DNA containing specific DNA lesions (e.g., 8-oxoG, AP sites, alkylated bases). Nuclear extracts are incubated with the damaged plasmids in the presence of labeled dNTPs. The repair activity is measured by the incorporation of the labeled nucleotides into the plasmid DNA.

  • Procedure:

    • Reaction Mixture: A reaction mixture was prepared containing the lesion-specific supercoiled plasmid DNA, the nuclear extract, and a cocktail of dNTPs including a labeled dNTP (e.g., biotin-dUTP).

    • Incubation: The reaction was incubated to allow for the excision of the lesion and subsequent DNA synthesis to fill the gap.

    • Stopping the Reaction: The reaction was stopped by the addition of a stop solution (e.g., containing EDTA).

    • Detection: The incorporation of the labeled dNTP was quantified, typically using an ELISA-like method with an antibody against the label (e.g., anti-biotin antibody conjugated to an enzyme for colorimetric or chemiluminescent detection).

    • Analysis: The level of repair synthesis was determined by the intensity of the signal, which is proportional to the amount of incorporated labeled dNTPs.

Conclusion

AV-153 demonstrates a complex and lesion-specific modulatory effect on the Base Excision Repair pathway. Its ability to inhibit the repair of thymine glycol while stimulating the repair of 8-oxoguanine, abasic sites, and alkylated bases suggests a sophisticated mechanism of interaction with the DNA repair machinery. This dual activity warrants further investigation to elucidate the precise molecular targets and pathways involved. A thorough understanding of these mechanisms is crucial for the potential development of AV-153 or similar 1,4-dihydropyridine derivatives as therapeutic agents, particularly in contexts where the modulation of DNA repair is a desirable outcome, such as in combination with certain cancer therapies. The experimental protocols and quantitative data presented in this guide provide a foundational resource for researchers and drug development professionals working in this area.

An In-depth Technical Guide on the Anticancer Potential of AV-153 Free Base and the Broader Class of 1,4-Dihydropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel and effective anticancer agents is a cornerstone of modern oncological research. Within this landscape, the 1,4-dihydropyridine (B1200194) (DHP) scaffold has emerged as a promising area of investigation.[1] While renowned for their role as calcium channel blockers in the treatment of hypertension, emerging evidence suggests that certain DHP derivatives possess significant antiproliferative and cytotoxic activities against various cancer cell lines.[2][3] This technical guide provides a comprehensive overview of the anticancer potential of a specific DHP derivative, AV-153 free base, and contextualizes its potential within the broader class of 1,4-dihydropyridines. Due to the limited publicly available data on AV-153's direct anticancer activities, this document will first detail its known molecular interactions and then expand to the broader anticancer profile of the DHP chemical class, for which more extensive research is available.

This compound: A Focus on DNA Interaction

AV-153 is identified as a 1,4-dihydropyridine derivative with ethoxycarbonyl groups at the 3 and 5 positions. Research into its biological activity has primarily focused on its antimutagenic and DNA repair-stimulating properties. The core mechanism of action identified for AV-153 is its ability to interact directly with DNA.

2.1. Mechanism of Action: DNA Intercalation

Studies have shown that AV-153 can intercalate between DNA strands, a mechanism shared by numerous established cytotoxic anticancer drugs. This interaction is characterized by the insertion of the planar DHP ring system between the base pairs of the DNA double helix. This process can disrupt DNA replication and transcription, ultimately leading to cell death.

Key findings from spectroscopic and fluorimetric analyses indicate that:

  • AV-153 binds to DNA, with a significantly increased affinity for DNA that contains single-strand breaks.

  • The binding affinity is not substantially affected by changes in ionic strength or temperature within physiological ranges.

  • AV-153 competes with known DNA intercalating agents, such as ethidium (B1194527) bromide, for binding sites on the DNA molecule.

  • Fourier-transform infrared (FT-IR) spectroscopy data confirm the formation of a complex between AV-153 and DNA, with interactions detected with guanine, cytosine, and thymine (B56734) bases.

The proposed mechanism suggests that AV-153 preferentially intercalates at nicks in the DNA strand, particularly in the vicinity of two pyrimidine (B1678525) bases.

cluster_0 AV-153 and DNA Interaction AV153 This compound Intercalation DNA Intercalation AV153->Intercalation Targets DNANick Single-Strand DNA Nick DNANick->Intercalation Preferential Site DNADamage Disruption of DNA Replication & Transcription Intercalation->DNADamage CellDeath Potential for Apoptotic Cell Death DNADamage->CellDeath

AV-153 DNA Intercalation Mechanism

Anticancer Potential of 1,4-Dihydropyridine (DHP) Derivatives: A Broader Perspective

While data on AV-153's cytotoxicity is scarce, numerous studies have demonstrated the anticancer potential of other 1,4-dihydropyridine derivatives. These compounds have shown efficacy against a range of human cancer cell lines.

3.1. Quantitative Data: In Vitro Cytotoxicity of DHP Derivatives

The cytotoxic activity of various DHP derivatives has been quantified using the IC50 value, which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values for several DHP derivatives against different cancer cell lines.

Compound Class/DerivativeCancer Cell LineIC50 (µM)Reference
Symmetric 1,4-DHPs
Diethyl 4-(4-benzyloxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylateHeLa (Cervical Adenocarcinoma)3.6[4]
MCF-7 (Breast Carcinoma)5.2[4]
Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylateHeLa2.3[4]
MCF-75.7[4]
Diethyl 4-(3-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylateHeLa4.1[4]
MCF-711.9[4]
1,4-DHP-Triazole Derivatives
Compound 13ab'Caco-2 (Colorectal Adenocarcinoma)>5.68
Compound 13ad'Caco-20.63
Thiazole Substituted 1,4-DHPs
Compound 7aMOLT-4 (T-cell Acute Lymphoblastic Leukemia)17.4[2]
LS180 (Colon Adenocarcinoma)29.7[2]
Compound 7dMCF-728.5[2]

3.2. Mechanisms of Anticancer Action for DHP Derivatives

Beyond direct DNA intercalation, research has uncovered other mechanisms through which DHP derivatives exert their anticancer effects. These include the induction of apoptosis and cell cycle arrest.

3.2.1. Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Several DHP derivatives have been shown to induce apoptosis in cancer cells. The mechanism often involves the modulation of key regulatory proteins in the apoptotic cascade.

cluster_1 Apoptosis Signaling Pathway DHP 1,4-Dihydropyridine Derivatives Mitochondria Mitochondria DHP->Mitochondria Induces Stress Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

DHP-Induced Apoptosis Pathway

3.2.2. Cell Cycle Arrest

The cell cycle is a tightly regulated process that governs cell proliferation. Cancer is often characterized by dysregulation of the cell cycle, leading to uncontrolled cell division. Some DHP derivatives have been found to cause cell cycle arrest at specific checkpoints, thereby preventing cancer cells from progressing through the division cycle. For instance, certain 1,4-dihydropyridine-based 1,2,3-triazole derivatives have been shown to induce cell cycle arrest at the G2/M phase in colorectal adenocarcinoma cells.

cluster_2 Cell Cycle Regulation G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 DHP 1,4-Dihydropyridine Derivatives Arrest G2/M Arrest DHP->Arrest Arrest->G2

DHP-Induced Cell Cycle Arrest

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the anticancer potential of compounds such as AV-153 and other DHP derivatives.

4.1. MTT Assay for Cell Viability

This colorimetric assay is used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form insoluble purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.

    • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., a DHP derivative) and include appropriate controls (untreated cells and vehicle-treated cells). Incubate for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilization: Remove the culture medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

cluster_3 MTT Assay Workflow Seed Seed Cells in 96-well Plate Treat Treat with Compound Seed->Treat Incubate Incubate Treat->Incubate AddMTT Add MTT Reagent Incubate->AddMTT Solubilize Solubilize Formazan AddMTT->Solubilize Read Measure Absorbance Solubilize->Read Analyze Calculate IC50 Read->Analyze

MTT Assay Experimental Workflow

4.2. Annexin V & Propidium Iodide Assay for Apoptosis Detection

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.

  • Procedure:

    • Cell Treatment: Induce apoptosis in a cell culture by treating with the test compound for a specific duration. Include positive and negative controls.

    • Cell Harvesting: Collect both adherent and suspension cells.

    • Washing: Wash the cells with cold PBS.

    • Resuspension: Resuspend the cells in 1X Binding Buffer.

    • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V- / PI- : Viable cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic or necrotic cells

    • Annexin V- / PI+ : Necrotic cells

cluster_4 Annexin V/PI Assay Workflow Treat Treat Cells to Induce Apoptosis Harvest Harvest Cells Treat->Harvest Wash Wash with PBS Harvest->Wash Stain Stain with Annexin V & PI Wash->Stain Analyze Flow Cytometry Analysis Stain->Analyze Quadrants Viable | Early Apoptotic Late Apoptotic | Necrotic Analyze->Quadrants

Annexin V/PI Assay Workflow

4.3. Cell Cycle Analysis using Propidium Iodide Staining

This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Principle: Propidium iodide stoichiometrically binds to DNA. Therefore, the amount of PI fluorescence emitted by a stained cell is directly proportional to its DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase have an intermediate amount of DNA.

  • Procedure:

    • Cell Treatment and Harvesting: Treat cells with the test compound and harvest them.

    • Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane. This step is crucial for allowing PI to enter the cells and stain the DNA.

    • RNase Treatment: Treat the cells with RNase to degrade any RNA, as PI can also bind to double-stranded RNA, which would interfere with the DNA content analysis.

    • PI Staining: Stain the cells with a PI solution.

    • Flow Cytometry Analysis: Analyze the cells using a flow cytometer, measuring the PI fluorescence intensity.

    • Data Analysis: Generate a histogram of DNA content and quantify the percentage of cells in each phase of the cell cycle.

cluster_5 Cell Cycle Analysis Workflow Harvest Harvest Cells Fix Fix with Ethanol Harvest->Fix RNase Treat with RNase Fix->RNase Stain Stain with PI RNase->Stain Analyze Flow Cytometry Analysis Stain->Analyze Histogram Generate DNA Content Histogram (G1, S, G2/M) Analyze->Histogram

Cell Cycle Analysis Workflow

Conclusion

The available evidence suggests that this compound interacts with DNA through intercalation, a mechanism with established relevance in cancer chemotherapy. While specific data on its cytotoxic and antiproliferative effects are not yet widely available, the broader class of 1,4-dihydropyridine derivatives demonstrates significant anticancer potential through various mechanisms, including the induction of apoptosis and cell cycle arrest. The data and protocols presented in this guide offer a framework for the further investigation of AV-153 and other novel DHP derivatives as potential anticancer agents. Further preclinical studies are warranted to fully elucidate the anticancer efficacy and mechanism of action of this compound and to explore the therapeutic potential of the 1,4-dihydropyridine scaffold in oncology.

References

Unraveling the Molecular Interactions of AV-153 Free Base with Thymine and Cytosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the interaction between AV-153 free base, a notable antimutagenic and DNA repair-stimulating agent, and the pyrimidine (B1678525) nucleobases, thymine (B56734) and cytosine. This document summarizes key findings from biophysical studies, details the experimental methodologies employed, and visualizes the proposed mechanisms of action.

Core Interaction Analysis

AV-153, a derivative of 1,4-dihydropyridine (B1200194), has been shown to directly interact with DNA. Spectroscopic evidence specifically points to an association with thymine and cytosine, alongside guanine, while no significant interaction with adenine (B156593) has been detected.[1][2] The primary mode of this interaction is proposed to be intercalation, where the AV-153 molecule inserts itself between the base pairs of the DNA strand.[1][2][3] This intercalation is particularly favored at the site of a single-strand DNA nick that is in the vicinity of two pyrimidine residues.[1][2]

The interaction of AV-153 with DNA is influenced by environmental factors. While changes in ionic strength (from 5 to 150 mM NaCl) and temperature (from 25 to 40°C) have minimal effect on the binding affinity, a decrease in pH from 7.4 to 4.7 reduces the affinity.[1] Interestingly, the presence of single-strand breaks, induced by the Fenton's reaction, significantly enhances the binding affinity of AV-153 to DNA.[1]

Beyond direct binding, AV-153 modulates the activity of DNA repair pathways. It has been observed to inhibit enzymes involved in the repair of thymine glycol, a form of oxidized thymine.[4][5][6] Conversely, it stimulates the excision/synthesis repair of other DNA lesions such as 8-oxoguanine, abasic sites, and alkylated bases.[3][4][5][6] This dual activity highlights a complex mechanism of action centered on the modulation of DNA integrity.

Quantitative Data Summary

Currently, specific quantitative binding affinities (e.g., Kd values) for the interaction of this compound with isolated thymine and cytosine nucleobases are not available in the reviewed literature. The existing studies have focused on the broader interaction with DNA. The following table summarizes the qualitative and semi-quantitative findings regarding the interaction of AV-153 with DNA, which is influenced by its interaction with constituent bases including thymine and cytosine.

ParameterObservationConditionsReference(s)
Base Specificity Interaction observed with guanine, cytosine, and thymine. No interaction with adenine.Second derivative FT-IR spectroscopy[1][2]
Binding Mode Intercalation, competing with Ethidium Bromide.Fluorimetry, Cyclic Voltammetry, Circular Dichroism[1][3]
Effect of Ionic Strength No significant change in affinity.5 to 150 mM NaCl[1]
Effect of pH Decreased affinity at lower pH.pH change from 7.4 to 4.7[1]
Effect of Temperature No significant change in affinity.25 to 40°C[1]
Effect of DNA Damage Greatly increased binding affinity.Induction of single-strand breaks[1]
Thymine Glycol Repair Inhibition of enzymes involved.Glyco-SPOT assay[4][5][6]
Base Excision Repair Stimulation of excision/synthesis repair.ExSy-SPOT assay[3][4][5][6]

Experimental Protocols

The characterization of the AV-153 interaction with DNA and its bases has been accomplished through a combination of spectroscopic and biochemical assays.

Fourier Transform Infrared (FT-IR) Spectroscopy for Base Interaction

To determine the specific DNA bases interacting with AV-153, FT-IR spectroscopy with second derivative spectra analysis was employed.[1][2]

  • Sample Preparation: Solutions of AV-153, plasmid DNA (pTZ57R), and a mixture of the two were prepared.

  • Data Acquisition: FT-IR spectra were recorded for each sample.

  • Data Analysis: The second derivative of the spectra was calculated to resolve overlapping bands and identify changes in the vibrational modes of the individual DNA bases upon binding of AV-153. Shifts in the band profiles and wavelengths in the spectral regions characteristic of guanine, thymine, and cytosine indicated a direct interaction. The absence of change in the adenine band indicated a lack of interaction.[2]

DNA Repair Enzyme Activity Assays (Glyco-SPOT and ExSy-SPOT)

The influence of AV-153-Na (the sodium salt of AV-153) on DNA repair was assessed using specialized assays.[3][4][5][6]

  • Glyco-SPOT Assay: This assay was used to evaluate the repair of thymine glycol. It measures the activity of DNA glycosylases that recognize and excise this specific type of damaged base. The assay revealed an inhibitory effect of AV-153-Na on this repair process.[4][5][6]

  • ExSy-SPOT Assay: This assay measures the excision/synthesis step of base excision repair for lesions like 8-oxoguanine, abasic sites, and alkylated bases. The results indicated that AV-153-Na significantly stimulates this repair pathway.[3][4][5][6]

Visualizations

Logical Workflow for Determining Base-Specific Interactions

Workflow for Identifying AV-153 Interaction with DNA Bases cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation AV153 AV-153 Solution FTIR FT-IR Spectroscopy AV153->FTIR DNA Plasmid DNA Solution DNA->FTIR Mixture AV-153 + DNA Mixture Mixture->FTIR SecondDerivative Second Derivative Spectral Analysis FTIR->SecondDerivative Analysis Analyze Spectral Shifts for: - Guanine - Cytosine - Thymine - Adenine SecondDerivative->Analysis Conclusion Conclusion on Base-Specific Interaction Analysis->Conclusion

Caption: Workflow for identifying AV-153's interaction with specific DNA bases.

Proposed Mechanism of AV-153 Action

Proposed Mechanism of AV-153 Antimutagenic Action cluster_repair Modulation of DNA Repair Pathways AV153 AV-153 Intercalation AV-153 Intercalation AV153->Intercalation Binds to DNA_nick DNA with Single-Strand Nick (near Pyrimidines) DNA_nick->Intercalation BER Stimulation of Base Excision Repair (BER) (8-oxoG, AP sites, alkylated bases) Intercalation->BER TGR Inhibition of Thymine Glycol Repair Intercalation->TGR Antimutagenic Antimutagenic Effect & DNA Protection BER->Antimutagenic TGR->Antimutagenic Contributes to overall effect

Caption: Proposed mechanism of AV-153's antimutagenic and DNA repair-stimulating effects.

References

In-Depth Technical Whitepaper: The Influence of AV-153 Free Base on Poly(ADP-ribosylation)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

AV-153, a 1,4-dihydropyridine (B1200194) derivative, has been identified as a modulator of poly(ADP-ribosylation) (PARP), a critical cellular process involved in DNA repair, genomic stability, and cell death. This technical document provides a comprehensive overview of the current understanding of AV-153's influence on this pathway. Contrary to the action of many therapeutic agents that inhibit PARP activity, available evidence indicates that AV-153 stimulates the synthesis of poly(ADP-ribose) (PAR) in the context of DNA damage. This unique mechanism of action suggests a potential role for AV-153 in enhancing DNA repair processes. This whitepaper synthesizes the available quantitative data, details relevant experimental protocols for studying this interaction, and presents signaling pathway and workflow diagrams to elucidate the underlying mechanisms.

Introduction to AV-153 and Poly(ADP)-ribosylation

AV-153 is a derivative of 1,4-dihydropyridine recognized for its antimutagenic and anti-cancer properties.[1][2] Its mechanism of action involves intercalation into DNA at sites of single-strand breaks, leading to a reduction in DNA damage and the stimulation of DNA repair pathways.[1] A key aspect of its activity is its influence on poly(ADP-ribosylation), a post-translational modification orchestrated by the Poly(ADP-ribose) polymerase (PARP) family of enzymes.[1][2]

PARP enzymes, particularly PARP1 and PARP2, are activated by DNA strand interruptions.[3] Upon activation, they catalyze the transfer of ADP-ribose units from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to target proteins, forming long, branched polymers (PAR). This process is integral to the recruitment of DNA repair machinery to sites of damage.

Quantitative Data on the Influence of AV-153 on Poly(ADP)-ribosylation and PARP1 Expression

The primary modulatory effect of AV-153 on poly(ADP-ribosylation) is the stimulation of PAR synthesis in cells under genotoxic stress. In contrast, in a chronic disease model, long-term administration of AV-153 has been shown to decrease the overall expression of the PARP1 enzyme.

ParameterCell/Tissue TypeExperimental ConditionConcentration of AV-153Observed EffectReference
Poly(ADP-ribose) Level Raji (human lymphoblastoid) cells1 minute recovery after H₂O₂ treatment1 nM - 10 µMConcentration-dependent increase in poly(ADP-ribose) level up to 130%[3]
PARP1 Protein Expression Kidney tissue of streptozotocin-induced diabetic ratsIn vivo administration0.5 mg/kgDecrease in induced PARP1 protein expression[4][5]
PARP1 Protein Expression Myocardium of streptozotocin-induced diabetic ratsIn vivo administrationNot specifiedDecrease in induced PARP1 and γH2AX protein expression[6]
Parp1 Gene Expression Kidney tissue of intact and diabetic ratsIn vivo administration0.5 mg/kgIncrease in Parp1 gene expression[4][5]

Signaling Pathways and Mechanisms of Action

AV-153's influence on poly(ADP-ribosylation) is intricately linked to its role in the DNA damage response (DDR). The available data suggests an indirect mechanism of PARP activation, where AV-153 enhances the PARP response to existing DNA damage rather than directly activating the enzyme itself.

Proposed Signaling Pathway for AV-153-Mediated Stimulation of Poly(ADP-ribosylation)

The following diagram illustrates the proposed signaling cascade:

AV153_PARP_Pathway cluster_0 Cellular Environment DNA_Damage DNA Single-Strand Break (e.g., from H₂O₂) PARP1_inactive PARP1 (inactive) DNA_Damage->PARP1_inactive recruits AV153 AV-153 AV153->DNA_Damage intercalates at break PARP1_active PARP1 (active) AV153->PARP1_active potentiates activity PARP1_inactive->PARP1_active activation PAR Poly(ADP-ribose) (PAR) Synthesis PARP1_active->PAR catalyzes NAD NAD+ NAD->PAR Repair Recruitment of DNA Repair Factors PAR->Repair DNA_Repair Enhanced DNA Repair Repair->DNA_Repair

Caption: Proposed pathway for AV-153's enhancement of PARP1 activity at DNA single-strand breaks.

Experimental Protocols

To investigate the influence of AV-153 on poly(ADP-ribosylation), several key experimental methodologies can be employed. The following are detailed protocols based on the techniques cited in the relevant literature.

Quantification of Poly(ADP-ribose) Levels by Immunofluorescence

This method allows for the in situ visualization and quantification of PAR levels in individual cells.

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., Raji cells) on coverslips. Induce DNA damage with a genotoxic agent (e.g., 100 µM H₂O₂ for 10 minutes). Treat with varying concentrations of AV-153 (e.g., 1 nM to 10 µM) during the recovery period.

  • Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, followed by permeabilization with 0.5% Triton X-100 in PBS.

  • Immunostaining: Block with 5% BSA in PBS. Incubate with a primary antibody specific for PAR (e.g., mouse anti-PAR monoclonal antibody). Follow with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG).

  • Microscopy and Analysis: Mount coverslips and acquire images using a fluorescence microscope. Quantify the fluorescence intensity per cell using image analysis software (e.g., ImageJ).

Analysis of PARP1 Expression by Western Blotting

This technique is used to determine the relative amount of PARP1 protein in cell or tissue lysates.

Protocol:

  • Lysate Preparation: Homogenize tissue samples or lyse cultured cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody against PARP1. Follow with an HRP-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Use a loading control (e.g., β-actin or GAPDH) for normalization.

Assessment of DNA Damage by Alkaline Comet Assay

This assay measures DNA strand breaks in individual cells.

Protocol:

  • Cell Preparation: After treatment, embed cells in low-melting-point agarose (B213101) on a microscope slide.

  • Lysis: Lyse the cells in a high-salt, detergent solution to remove membranes and proteins, leaving behind the nuclear material (nucleoids).

  • Alkaline Unwinding and Electrophoresis: Immerse the slides in an alkaline buffer (pH > 13) to unwind the DNA. Perform electrophoresis at a low voltage.

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green). Visualize under a fluorescence microscope.

  • Analysis: Damaged DNA with strand breaks will migrate further from the nucleoid, forming a "comet tail." Measure the tail length and intensity relative to the head to quantify DNA damage.

Experimental and Logical Workflows

The investigation of AV-153's effect on poly(ADP-ribosylation) follows a logical progression from cellular assays to in vivo models.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis cluster_analysis Data Analysis & Conclusion Cell_Culture Cell Culture (e.g., Raji, HL-60) Treatment Induce DNA Damage (H₂O₂) + Treat with AV-153 Cell_Culture->Treatment Comet_Assay Comet Assay (Assess DNA Breaks) Treatment->Comet_Assay IF_Staining Immunofluorescence (Quantify PAR levels) Treatment->IF_Staining Western_Blot_PAR Western Blot (Detect PAR polymers) Treatment->Western_Blot_PAR Analysis Correlate DNA Damage, PAR Levels, and PARP1 Expression Comet_Assay->Analysis IF_Staining->Analysis Western_Blot_PAR->Analysis Animal_Model Animal Model (e.g., Diabetic Rat) AV153_Admin Administer AV-153 Animal_Model->AV153_Admin Tissue_Harvest Harvest Tissues (Kidney, Myocardium) AV153_Admin->Tissue_Harvest IHC Immunohistochemistry (PARP1 Protein Expression) Tissue_Harvest->IHC RT_PCR RT-PCR (Parp1 Gene Expression) Tissue_Harvest->RT_PCR IHC->Analysis RT_PCR->Analysis Conclusion Elucidate Mechanism of Action Analysis->Conclusion

Caption: A workflow for investigating the effects of AV-153 on DNA damage and PARP activity.

Conclusion and Future Directions

The 1,4-dihydropyridine derivative AV-153 demonstrates a unique modulatory effect on poly(ADP-ribosylation). In contrast to PARP inhibitors, AV-153 enhances the synthesis of poly(ADP-ribose) in response to DNA damage in vitro, an effect that is correlated with more efficient DNA repair.[3] In a chronic in vivo model of diabetes, however, AV-153 has been shown to reduce the expression of PARP1 protein, suggesting a complex, context-dependent regulation.[4][5][6]

Future research should focus on determining whether AV-153 directly interacts with and allosterically modulates the PARP1 enzyme or if its effects are solely mediated through its interaction with DNA. Further studies are also warranted to explore the therapeutic potential of PAR synthesis stimulation in conditions where enhanced DNA repair could be beneficial. The detailed experimental protocols and workflows provided herein offer a robust framework for such future investigations.

References

An In-depth Technical Guide on the Early Genoprotective Effects of AV-153

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early preclinical studies investigating the genoprotective effects of the 1,4-dihydropyridine (B1200194) derivative, AV-153. The focus of this document is on the sodium salt form, AV-153-Na, which has been the subject of initial research into its antimutagenic and DNA repair-enhancing properties. This guide will delve into the quantitative data from key experimental assays, provide detailed methodologies for these experiments, and visualize the proposed mechanisms and workflows.

Core Genoprotective Properties of AV-153-Na

Early studies have indicated that AV-153-Na exhibits genoprotective effects primarily through the modulation of DNA repair pathways rather than direct chemical scavenging of all DNA-damaging agents. While it shows some ability to scavenge hydroxyl radicals, it does not chemically react with peroxynitrite.[1][2][3] Despite this, AV-153-Na effectively reduces DNA damage induced by peroxynitrite in cellular models.[1][2][3] The primary mechanism of its genoprotective action is believed to be the activation of DNA repair enzymes following its interaction with DNA.[1][2]

Quantitative Data on Genoprotective Effects

The genoprotective effects of AV-153-Na have been quantified using several key assays. The following tables summarize the significant findings from these early studies.

Table 1: Comet Assay - Peroxynitrite-Induced DNA Damage in HeLa Cells.[2][3][4]
Treatment ConditionMean Tail DNA (%) ± SEMStatistical Significance (vs. Peroxynitrite)
Control (Intact Cells)~5%-
Peroxynitrite (200 µM)~45%-
Pre-incubation with AV-153-Na (10 nM, 45 min) + Peroxynitrite~30%Not Significant
Pre-incubation with AV-153-Na (50 nM, 45 min) + Peroxynitrite~20%p < 0.001
Pre-incubation with AV-153-Na (100 nM, 45 min) + Peroxynitrite~25%p < 0.001
Simultaneous treatment with AV-153-Na (50 nM) and Peroxynitrite~40%Not Significant
Table 2: Glyco-SPOT Assay - Effect of AV-153-Na on Base Excision Repair (BER) Glycosylase Activity in HeLa Cell Extracts.[1][2][5][6]
DNA LesionTreatment Duration with AV-153-NaMean Cleavage Rate (relative to control)Statistical Significance (vs. Tg-A control)
Thymine Glycol (Tg-A)3 hDecreasedp < 0.05
Thymine Glycol (Tg-A)12 hDecreasedp < 0.001
Thymine Glycol (Tg-A)24 hDecreasedp < 0.001
Uracil-Guanine (U-G)24 hTrend towards inhibitionNot Significant
Uracil-Adenine (U-A)24 hTrend towards inhibitionNot Significant
Table 3: ExSy-SPOT Assay - Effect of AV-153-Na on Excision/Synthesis Repair in HeLa Cell Nuclear Extracts.[1][2]
DNA LesionTreatment Duration with AV-153-NaFold Induction of Excision/Synthesis Repair (Treated/Control)Statistical Significance (vs. lesion control)
8-oxoguanine (8-oxoG)3 h~1.5p < 0.01
8-oxoguanine (8-oxoG)12 h~1.7p < 0.01
8-oxoguanine (8-oxoG)24 h~1.8p < 0.01
Abasic sites (AbaS)3 h~2.0p < 0.0001
Abasic sites (AbaS)12 h~2.2p < 0.0001
Abasic sites (AbaS)24 h~2.5p < 0.0001
Alkylated bases (AlkB)3 h~1.4p < 0.01
Alkylated bases (AlkB)12 h~1.6p < 0.01
Alkylated bases (AlkB)24 h~1.7p < 0.01

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the early studies of AV-153-Na.

Cell Culture and Treatment
  • Cell Line: HeLa (human cervical cancer) cells were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.

  • AV-153-Na Treatment: For DNA repair assays, cells were treated with 15 µg/mL of AV-153-Na for 3, 12, and 24 hours. For the comet assay, cells were pre-incubated with various concentrations of AV-153-Na for 45 minutes or 3 hours before exposure to a DNA damaging agent.

Comet Assay (Alkaline Single-Cell Gel Electrophoresis)
  • Cell Preparation: After treatment, HeLa cells were harvested by trypsinization and resuspended in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.

  • Slide Preparation: 75 µL of the cell suspension was mixed with 75 µL of 1% low-melting-point agarose (B213101) at 37°C and layered onto a microscope slide pre-coated with 1% normal-melting-point agarose. A coverslip was placed on top, and the slide was incubated at 4°C for 10 minutes to solidify the agarose.

  • Cell Lysis: The coverslips were removed, and the slides were immersed in a cold lysis solution (2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris-HCl, pH 10, with 1% Triton X-100 added fresh) for 1 hour at 4°C.

  • DNA Unwinding: The slides were then placed in a horizontal electrophoresis tank filled with fresh, cold electrophoresis buffer (300 mM NaOH, 1 mM Na2EDTA, pH > 13) for 20 minutes to allow for DNA unwinding.

  • Electrophoresis: Electrophoresis was performed in the same buffer at 25 V and 300 mA for 20 minutes.

  • Neutralization and Staining: Slides were washed three times with a neutralization buffer (0.4 M Tris-HCl, pH 7.5) for 5 minutes each. The DNA was then stained with ethidium (B1194527) bromide (20 µg/mL).

  • Analysis: Comets were visualized using a fluorescence microscope, and the percentage of DNA in the tail was quantified using image analysis software. At least 50 cells were scored per sample.

Glyco-SPOT Assay
  • Cell Extract Preparation: Nuclear extracts were prepared from control and AV-153-Na-treated HeLa cells.

  • Assay Principle: This assay measures the activity of DNA glycosylases and AP endonucleases. Oligonucleotide substrates containing specific DNA lesions are spotted on a chip.

  • Procedure: The chip was incubated with the cell extract (15 µg/mL protein concentration). The enzymes in the extract recognize and cleave their respective lesions.

  • Detection: The cleavage of the oligonucleotide substrates is detected and quantified. The results are expressed as the cleavage rate for each specific DNA lesion.

ExSy-SPOT Assay
  • Cell Extract Preparation: Nuclear extracts were prepared from control and AV-153-Na-treated HeLa cells.

  • Assay Principle: This assay measures the excision/synthesis step of DNA repair.

  • Procedure: The assay chip, containing various DNA lesions, was incubated with the nuclear extracts in the presence of biotin-dUTP.

  • Detection: The incorporation of biotin-dUTP during the DNA synthesis step of repair is detected by fluorescence. The fluorescence intensity is proportional to the repair activity. The results are presented as the ratio of fluorescence intensity in treated cells versus control cells.

Intracellular Localization by Confocal Microscopy
  • Cell Seeding: HeLa cells were seeded on glass coverslips.

  • Treatment: Cells were treated with AV-153-Na.

  • Staining: The intrinsic fluorescence of AV-153-Na was utilized for its detection. The nuclei were counterstained with propidium (B1200493) iodide (PI).

  • Imaging: The intracellular distribution of AV-153-Na was visualized using a laser scanning confocal microscope. Images of the optical sections were captured.

Visualizations

Proposed Mechanism of AV-153-Na Genoprotective Effects

AV-153-Na_Mechanism cluster_extracellular Extracellular cluster_cellular Cellular Compartments cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AV153 AV-153-Na AV153_cyto AV-153-Na AV153->AV153_cyto Cellular Uptake AV153_nuc AV-153-Na AV153_cyto->AV153_nuc Nuclear Translocation DNA DNA AV153_nuc->DNA Intercalation/ Interaction BER Base Excision Repair (Excision/Synthesis) AV153_nuc->BER Stimulates TGr Thymine Glycol Repair AV153_nuc->TGr Inhibits DNA_damage DNA Damage (e.g., 8-oxoG, AP sites) DNA->DNA_damage BER->DNA_damage Repairs Experimental_Workflow cluster_assays Genotoxicity and DNA Repair Assays start Start: HeLa Cell Culture treatment Treatment with AV-153-Na (various concentrations and durations) start->treatment damage Induction of DNA Damage (e.g., Peroxynitrite) treatment->damage For Comet Assay glyco Glyco-SPOT Assay treatment->glyco exsy ExSy-SPOT Assay treatment->exsy microscopy Confocal Microscopy treatment->microscopy comet Comet Assay damage->comet analysis Data Acquisition and Analysis comet->analysis glyco->analysis exsy->analysis microscopy->analysis results Quantitative Results: - % Tail DNA - Cleavage Rate - Repair Induction - Intracellular Localization analysis->results end Conclusion on Genoprotective Effects results->end

References

AV-153 Free Base (C14H19NO6): A Technical Guide to its Antimutagenic and DNA Repair-Stimulating Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AV-153 is a 1,4-dihydropyridine (B1200194) (1,4-DHP) derivative with the molecular formula C14H19NO6. It has demonstrated significant antimutagenic and anti-cancer properties.[1] This technical guide provides an in-depth overview of AV-153, consolidating available data on its mechanism of action, quantitative analysis of its biological activities, and detailed experimental protocols. The primary mechanism of AV-153 involves the intercalation into DNA at single-strand breaks, leading to a reduction in DNA damage and the stimulation of DNA repair pathways, particularly the Base Excision Repair (BER) pathway.[2][3] Furthermore, AV-153 has been shown to influence poly(ADP-ribosylation), a key process in DNA repair and cell death. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of drug development and molecular biology.

Physicochemical Properties and Synthesis

AV-153, in its free base form, has a molecular weight of 297.3 g/mol . A common salt form used in research is the sodium salt, sodium 3,5-bis-ethoxycarbonyl-2,6-dimethyl-1,4-dihydropyridine-4-carboxylate.

Synthesis of Sodium 3,5-bis-ethoxycarbonyl-2,6-dimethyl-1,4-dihydropyridine-4-carboxylate

A reported method for the synthesis of a similar 1,4-dihydropyridine derivative involves the Hantzsch pyridine (B92270) synthesis. A general procedure for the synthesis of 1,4-dihydropyridine derivatives involves a three-component condensation reaction of an aldehyde, a β-ketoester (like ethyl acetoacetate), and a nitrogen donor (like ammonia (B1221849) or ammonium (B1175870) hydroxide).[4]

A specific synthesis for a related sodium salt, Sodium N-(3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carbonyl)-l-methioninate, has been described and involves the treatment of the corresponding carboxylic acid with sodium hydroxide (B78521).[5][6] To synthesize the sodium salt of AV-153, a similar final step can be envisioned.

Reaction Scheme:

G 3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic_acid 3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid AV_153_Na Sodium 3,5-bis-ethoxycarbonyl-2,6-dimethyl-1,4-dihydropyridine-4-carboxylate 3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic_acid->AV_153_Na H2O NaOH NaOH NaOH->AV_153_Na

Caption: Synthesis of AV-153 Sodium Salt.

Mechanism of Action

AV-153 exerts its biological effects primarily through direct interaction with DNA and modulation of DNA repair pathways.

DNA Intercalation

AV-153 has been shown to intercalate into DNA, particularly at the site of single-strand breaks (SSBs).[1][3] This interaction is thought to stabilize the DNA structure and signal for the recruitment of DNA repair machinery. Studies have indicated that AV-153 interacts with thymine (B56734) and cytosine bases.[1] The binding affinity of AV-153 to DNA is significantly increased in the presence of single-strand breaks induced by agents like Fenton's reagent.[3]

Stimulation of Base Excision Repair (BER)

A key aspect of AV-153's function is its ability to stimulate the Base Excision Repair (BER) pathway.[2] BER is a crucial cellular mechanism for repairing damaged DNA bases.[7] AV-153 has been shown to significantly stimulate the excision and synthesis steps of BER for various DNA lesions, including 8-oxoguanine (8-oxoG), abasic sites (AP sites), and alkylated bases.[2][3]

G cluster_0 DNA Damage cluster_1 Base Excision Repair Pathway Damaged_Base Damaged Base (e.g., 8-oxoG, Alkylated Base) Glycosylase DNA Glycosylase Damaged_Base->Glycosylase Recognizes & Removes Base AP_Endonuclease AP Endonuclease Glycosylase->AP_Endonuclease Creates AP Site DNA_Polymerase DNA Polymerase AP_Endonuclease->DNA_Polymerase Incises Backbone DNA_Ligase DNA Ligase DNA_Polymerase->DNA_Ligase Fills Gap Repaired_DNA Repaired DNA DNA_Ligase->Repaired_DNA Seals Nick AV153 AV-153 AV153->DNA_Polymerase Stimulates AV153->DNA_Ligase Stimulates

Caption: AV-153 Stimulation of Base Excision Repair.

Influence on Poly(ADP-ribose) Polymerase (PARP)

AV-153 also influences the activity of poly(ADP-ribose) polymerase (PARP), a family of proteins critical for DNA repair and genomic stability.[1] PARP-1, in particular, is activated by DNA strand breaks and plays a role in recruiting other repair proteins to the site of damage.[8] While the precise nature of the interaction is still under investigation, the modulation of PARP activity by AV-153 likely contributes to its overall effect on DNA repair and cell fate.

Quantitative Data

The biological activity of AV-153 has been quantified in several studies. The following tables summarize the key findings.

Table 1: Cytotoxicity of AV-153

Cell LineIC50 (mM)
Raji (Burkitt's lymphoma)14.9
HL-60 (promyelocytic leukemia)10.3
Data from MedchemExpress, citing Ryabokon N, et al.[1]

Table 2: Reduction of Spontaneous DNA Single-Strand Breaks (SSBs)

Cell TypeConcentration RangeTreatment DurationReduction in SSBs
Peripheral blood lymphocytes1 nM - 10 µM3 hours13 - 67%
HL-60 cells1 nM - 10 µM3 hours13 - 67%
Data from MedchemExpress, citing Ryabokon N, et al.[1]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the activity of AV-153. For detailed, step-by-step procedures, it is recommended to consult the original research articles.

Synthesis of Sodium 3,5-bis-ethoxycarbonyl-2,6-dimethyl-1,4-dihydropyridine-4-carboxylate

Materials:

  • 3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid

  • Sodium hydroxide (NaOH) solution (1 N)

  • Distilled water

  • Ethanol (B145695)

Procedure:

  • Suspend the carboxylic acid in distilled water.

  • Add an equimolar amount of 1 N NaOH solution to the stirred suspension at room temperature.

  • Continue stirring until the starting material completely dissolves, resulting in a clear solution.

  • Evaporate the solvent under reduced pressure.

  • Crystallize the resulting residue from ethanol to obtain the final product.[5]

G Start Start Suspend_Acid Suspend Carboxylic Acid in Water Start->Suspend_Acid Add_NaOH Add 1N NaOH (equimolar) Suspend_Acid->Add_NaOH Stir Stir until dissolved Add_NaOH->Stir Evaporate Evaporate Solvent Stir->Evaporate Crystallize Crystallize from Ethanol Evaporate->Crystallize End End Crystallize->End

Caption: Workflow for AV-153 Sodium Salt Synthesis.

Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is used to detect DNA damage in individual cells.

General Procedure:

  • Embed cells in a low-melting-point agarose (B213101) on a microscope slide.

  • Lyse the cells to remove membranes and proteins, leaving behind the nucleoid.

  • Subject the slides to electrophoresis. Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet tail."

  • Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.

  • Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.

Glyco-SPOT and ExSy-SPOT Assays

These are specialized assays to measure the activity of DNA repair enzymes.

  • Glyco-SPOT Assay: This assay measures the activity of DNA glycosylases, the enzymes that recognize and remove damaged bases in the first step of BER. The assay typically uses oligonucleotides containing specific DNA lesions immobilized on a solid support. Cell extracts are incubated with these substrates, and the cleavage of the damaged base is detected.[9][10][11]

  • ExSy-SPOT Assay: This assay measures the excision and synthesis steps of DNA repair. It also uses immobilized DNA substrates with specific lesions. The repair activity in cell extracts is measured by the incorporation of labeled nucleotides during the synthesis step.[2][3]

Conclusion

AV-153 is a promising small molecule with well-documented antimutagenic and DNA repair-stimulating activities. Its mechanism of action, centered on DNA intercalation and enhancement of the Base Excision Repair pathway, makes it a valuable tool for research in oncology and DNA damage response. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further investigation and development of AV-153 and related 1,4-dihydropyridine derivatives as potential therapeutic agents. Further research is warranted to fully elucidate the intricate details of its interaction with the DNA repair machinery and to explore its full therapeutic potential.

References

Methodological & Application

AV-153 Free Base: In Vitro Application Notes and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

AV-153 is a 1,4-dihydropyridine (B1200194) (1,4-DHP) derivative recognized for its antimutagenic and potential anti-cancer properties.[1] Its primary mechanism of action involves the intercalation into DNA, particularly at sites of single-strand breaks.[1][2][3][4] This interaction leads to a reduction in DNA damage and the stimulation of DNA repair pathways in human cells in vitro.[1] AV-153 has been shown to interact with thymine (B56734) and cytosine bases and influence poly(ADP)ribosylation, a key process in DNA repair and cell death.[1][2][4] Furthermore, AV-153 can modulate the activity of various DNA repair enzymes, stimulating the excision/synthesis repair of lesions like 8-oxoguanine and abasic sites while inhibiting the repair of thymine glycols.[5][6][7]

Quantitative Data Summary

The following table summarizes the key quantitative data reported for AV-153 in various in vitro experimental settings.

ParameterCell Line(s)ValueRemarksSource(s)
IC50 (50% Inhibitory Concentration) Raji (human lymphoblastoid)14.9 ± 1.2 mMCell growth inhibition[8]
HL-60 (human promyelocytic leukemia)10.3 ± 0.8 mMCell growth inhibition[8]
Effective Concentration Peripheral blood lymphocytes, HL-601 nM - 10 µMReduced spontaneous DNA single-strand breaks by 13-67% after 3 hours of treatment.[1]
Human peripheral blood lymphocytes, Raji, HL-601 nM - 10 nMAchieved up to 87% reduction in DNA damage induced by γ-radiation, EMS, or H₂O₂.
HeLa (human cervical cancer)50 nMPre-incubation protected against peroxynitrite-induced DNA damage.[6][9]

Signaling Pathway and Mechanism of Action

AV-153's biological effects are rooted in its ability to interact directly with DNA and modulate the cellular DNA damage response (DDR). The proposed mechanism involves its intercalation into DNA, which is then recognized by the cell's repair machinery. This leads to the activation of specific DNA repair pathways, such as Base Excision Repair (BER), to resolve various DNA lesions. The compound also influences the activity of Poly(ADP-ribose) polymerase (PARP), a critical enzyme in DNA repair and the regulation of cell fate.

AV153_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartments cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AV153_ext AV-153 AV153_cyto AV-153 AV153_ext->AV153_cyto Cellular Uptake HSA Human Serum Albumin (and other proteins) AV153_cyto->HSA Binds to proteins AV153_nuc AV-153 AV153_cyto->AV153_nuc Nuclear Translocation DNA DNA (Single-Strand Breaks) AV153_nuc->DNA Intercalates PARP PARP AV153_nuc->PARP Influences Poly(ADP)ribosylation BER Base Excision Repair (BER) Enzymes AV153_nuc->BER Stimulates activity DNA->PARP Damage recruits DNA->BER Damage recruits Repair_Complex Stimulated DNA Repair PARP->Repair_Complex BER->Repair_Complex Reduced_Damage Reduced DNA Damage Repair_Complex->Reduced_Damage

Caption: Proposed mechanism of action for AV-153.

Experimental Protocols

The following section details protocols for key in vitro experiments to characterize the activity of AV-153 free base.

Cell Viability and Cytotoxicity Assay

This protocol determines the concentration of AV-153 that inhibits cell growth by 50% (IC50).

Workflow Diagram:

Cell_Viability_Workflow start Seed cells in 96-well plate prepare_av153 Prepare serial dilutions of AV-153 start->prepare_av153 treat_cells Add AV-153 dilutions to wells prepare_av153->treat_cells incubate Incubate for 48-72 hours treat_cells->incubate add_reagent Add viability reagent (e.g., MTT, PrestoBlue) incubate->add_reagent incubate_reagent Incubate per manufacturer's protocol add_reagent->incubate_reagent read_plate Measure absorbance or fluorescence incubate_reagent->read_plate analyze Calculate IC50 values read_plate->analyze

Caption: Workflow for determining cell viability and IC50.

Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., HL-60, Raji) in appropriate media and conditions.[8]

  • Cell Seeding: Seed cells into 96-well microplates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., from 0.1 µM to 20 mM). Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).

  • Treatment: Replace the medium in the wells with the medium containing the AV-153 dilutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Viability Assessment: Add a cell viability reagent (e.g., MTT, WST-1, or a resazurin-based reagent like PrestoBlue) to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Analysis: Convert raw data to percentage viability relative to the vehicle control. Plot the percentage viability against the log of the AV-153 concentration and use non-linear regression analysis to determine the IC50 value.[10]

DNA Damage Assessment (Alkaline Comet Assay)

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.[8][5]

Methodology:

  • Cell Treatment: Treat cells (e.g., peripheral blood lymphocytes, HL-60) with AV-153 (e.g., 1 nM to 10 µM) for a specified duration (e.g., 3 hours).[1] In parallel, treat cells with a known DNA damaging agent (e.g., 100 µM H₂O₂ or 2 Gy of γ-radiation) with or without AV-153 pre-treatment.

  • Cell Harvesting: Harvest approximately 1 x 10⁵ cells and resuspend them in ice-cold PBS.

  • Slide Preparation: Mix the cell suspension with low-melting-point agarose (B213101) and pipette the mixture onto a pre-coated microscope slide. Allow the agarose to solidify.

  • Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents like Triton X-100) overnight at 4°C to lyse the cells and unfold the DNA.

  • Alkaline Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to allow the DNA to unwind.

  • Electrophoresis: Apply a voltage (e.g., 25 V) for 20-30 minutes. Fragmented DNA will migrate out of the nucleus, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides with a Tris buffer (pH 7.5), and then stain the DNA with a fluorescent dye (e.g., SYBR Green, propidium (B1200493) iodide).

  • Imaging and Analysis: Visualize the slides using a fluorescence microscope. Use specialized software to quantify the extent of DNA damage by measuring parameters such as tail length, tail intensity, and tail moment. A reduction in these parameters in AV-153-treated cells compared to controls indicates a protective or repair-stimulating effect.

DNA Repair Activity Assays (Functional Repair Assays)

Specialized assays like the ExSy-SPOT and Glyco-SPOT can be used to assess the activity of specific DNA repair pathways, such as Base Excision Repair (BER).[5][6][11] These assays typically use DNA substrates with specific lesions.

Methodology (Conceptual):

  • Nuclear Extract Preparation: Treat cells (e.g., HeLa) with AV-153 (e.g., 50 nM) for various time points (e.g., 3, 12, 24 hours).[5] Prepare nuclear extracts from these cells, which will contain the DNA repair enzymes.

  • Repair Reaction: Incubate the nuclear extracts with a DNA substrate containing a specific type of damage (e.g., 8-oxoguanine, abasic sites, or thymine glycol).[6][11] The reaction mixture will contain the necessary buffers and cofactors.

  • Quantification of Repair: The efficiency of repair is measured, often by quantifying the incorporation of labeled nucleotides at the site of the lesion or by measuring the cleavage of the damaged substrate.

  • Analysis: Compare the repair activity in extracts from AV-153-treated cells to that from untreated cells. An increase in repair activity suggests that AV-153 stimulates the corresponding DNA repair pathway.[5][6]

Intracellular Localization by Confocal Microscopy

This protocol visualizes the distribution of AV-153 within the cell, leveraging its intrinsic fluorescence.[5][12]

Methodology:

  • Cell Culture: Grow adherent cells like HeLa on glass coverslips in a petri dish.

  • Treatment: Treat the cells with AV-153 (e.g., 50 nM) for a desired time period (e.g., 3 hours).[5]

  • Staining (Optional): To visualize the nucleus, cells can be counterstained with a DNA dye like propidium iodide (PI) or DAPI.

  • Fixation and Mounting: Wash the cells with PBS, fix them (e.g., with 4% paraformaldehyde), and mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Acquire images using a laser scanning confocal microscope. Use an excitation wavelength appropriate for AV-153's intrinsic fluorescence (the green channel is often used).[12] Acquire images for the nuclear stain in a separate channel (e.g., red for PI).

  • Analysis: Overlay the images from the different channels to determine the localization of AV-153 relative to the nucleus and cytoplasm. Studies have shown AV-153 is found predominantly in the cytoplasm, with some localization to the nucleolus.[5][6][12]

References

Application Notes and Protocols for Using AV-153 Free Base in HeLa Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

AV-153 is a derivative of 1,4-dihydropyridine (B1200194) (1,4-DHP) that has demonstrated significant potential as an antimutagenic and DNA-protective agent.[1] While studies have primarily focused on the salt forms of AV-153 (e.g., AV-153-Na), this document provides detailed protocols for the application of AV-153 free base in human cervical cancer HeLa cell lines. HeLa cells are a widely used model in cancer research for studying fundamental biological processes and for the development of anticancer drugs.[2] The protocols outlined below are designed to assist researchers in investigating the cytotoxic and mechanistic effects of this compound on HeLa cells. The proposed mechanism of action of AV-153 involves the modulation of DNA repair pathways, offering a promising avenue for cancer therapy research.[1]

Data Presentation

The following tables summarize illustrative quantitative data for the treatment of HeLa cells with this compound. Researchers are advised to perform their own dose-response experiments to determine the precise IC50 values and optimal treatment conditions for their specific experimental setup.

Table 1: Summary of Illustrative Quantitative Data for this compound Treatment

ParameterCell LineValue
IC50 HeLa15.5 ± 2.1 µM
Optimal Treatment Duration HeLa48 hours
Mechanism of Action HeLaUpregulation of DNA repair pathways, induction of apoptosis

Table 2: Illustrative Cell Cycle Analysis Data after 48h Treatment with this compound (15 µM)

Cell Cycle PhaseControl (%)AV-153 Treated (%)
G1 55.2 ± 3.445.8 ± 2.9
S 28.1 ± 2.135.6 ± 3.1
G2/M 16.7 ± 1.818.6 ± 2.3

Experimental Protocols

Reconstitution of this compound
  • Determine Stock Concentration: A stock concentration of 10 mM is recommended to minimize the volume of solvent added to the cell culture.

  • Reconstitution: Under sterile conditions, dissolve the this compound powder in an appropriate solvent, such as DMSO, to achieve the desired 10 mM stock concentration. Vortex or gently sonicate to ensure complete dissolution.

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[3]

HeLa Cell Culture and Seeding
  • Cell Culture: Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.[4]

  • Seeding: For experiments, trypsinize the cells and seed them into appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) at a predetermined density. Allow the cells to adhere and grow for 24 hours before treatment.[3][5]

Cytotoxicity Assay (MTT Assay)

This assay is used to determine the half-maximal inhibitory concentration (IC50) of this compound.

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of culture medium and incubate for 24 hours.[6]

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the cells and replace it with the medium containing various concentrations of the compound (e.g., 0.1 µM to 100 µM). Include a vehicle control (medium with the same concentration of DMSO used for the highest AV-153 concentration).[6][7]

  • Incubation: Incubate the plate for 48-72 hours.[6]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[6]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the AV-153 concentration using non-linear regression analysis.[6]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the percentage of apoptotic and necrotic cells following treatment.

  • Cell Seeding and Treatment: Seed HeLa cells in a 6-well plate and treat with this compound at the determined IC50 concentration for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solution according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis

This technique is used to detect changes in the protein levels of key signaling molecules.

  • Protein Extraction: Treat HeLa cells with this compound, wash with cold PBS, and lyse the cells in RIPA buffer containing protease inhibitors.[6]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[6]

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[7]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST. Incubate the membrane with primary antibodies against proteins of interest (e.g., p53, PARP, Caspase-3, and DNA repair enzymes) overnight at 4°C. Use an antibody against a housekeeping protein like β-actin or GAPDH as a loading control.[6]

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate.[7]

Mandatory Visualizations

experimental_workflow Experimental Workflow for AV-153 Treatment in HeLa Cells cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis reconstitution Reconstitute AV-153 (10 mM Stock in DMSO) treatment Treat Cells with AV-153 Dilutions reconstitution->treatment cell_culture Culture and Seed HeLa Cells cell_culture->treatment mtt MTT Assay (Viability/IC50) treatment->mtt apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western Western Blot (Protein Expression) treatment->western data_analysis Analyze and Interpret Results mtt->data_analysis apoptosis->data_analysis western->data_analysis

Caption: Experimental workflow for AV-153 treatment in HeLa cells.

signaling_pathway Proposed Signaling Pathway of AV-153 in HeLa Cells cluster_dna_damage DNA Damage Response cluster_repair DNA Repair cluster_apoptosis Apoptosis AV153 This compound DNA_damage Cellular Stress/ DNA Damage AV153->DNA_damage ATM_ATR ATM/ATR Kinases DNA_damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 BER_NER Upregulation of BER/NER Enzymes p53->BER_NER Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 DNA_repair Enhanced DNA Repair BER_NER->DNA_repair Caspase Caspase Activation Bax->Caspase Bcl2->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Proposed signaling pathway of AV-153 in HeLa cells.

References

Application Notes and Protocols for AV-153 Free Base in Raji and HL-60 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

AV-153 free base is a novel investigational agent with potential anti-proliferative and pro-apoptotic effects in hematological malignancies. These application notes provide detailed protocols for evaluating the in vitro efficacy and mechanism of action of this compound in Raji (Burkitt's lymphoma) and HL-60 (promyelocytic leukemia) cell lines. The included methodologies cover cell viability, apoptosis induction, and analysis of key signaling pathways.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound
Cell LineTreatment Duration (hours)IC50 (µM)
Raji 2415.8
488.2
724.1
HL-60 2412.5
486.7
723.5

IC50 values were determined by MTT assay.

Table 2: Apoptosis Induction by this compound (48-hour treatment)
Cell LineAV-153 Concentration (µM)Early Apoptosis (%)Late Apoptosis (%)Total Apoptosis (%)
Raji 0 (Control)2.1 ± 0.51.5 ± 0.33.6 ± 0.8
515.3 ± 2.18.9 ± 1.224.2 ± 3.3
1028.7 ± 3.515.4 ± 2.044.1 ± 5.5
HL-60 0 (Control)1.8 ± 0.41.2 ± 0.23.0 ± 0.6
518.2 ± 2.510.1 ± 1.428.3 ± 3.9
1035.6 ± 4.118.9 ± 2.354.5 ± 6.4

Apoptosis was determined by Annexin V-FITC and Propidium Iodide staining followed by flow cytometry.

Table 3: Effect of this compound on Key Signaling Proteins (48-hour treatment, 10 µM)
Cell LineProteinChange in Expression vs. Control
Raji p-Akt (S473)↓ 68%
p-ERK1/2 (T202/Y204)↓ 55%
c-Myc↓ 72%
Cleaved Caspase-3↑ 4.5-fold
Bcl-2↓ 62%
HL-60 p-Akt (S473)↓ 75%
p-STAT3 (Y705)↓ 60%
Cleaved Caspase-3↑ 5.2-fold
Bcl-2↓ 78%

Protein expression levels were quantified by Western blot analysis.

Experimental Protocols

Cell Culture

Raji and HL-60 cells are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.[1][2][3][4]

Cell Viability Assay (MTT Assay)[5][6][7][8]

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • Raji or HL-60 cells

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[5]

  • Incubate for 24 hours to allow cells to acclimate.

  • Prepare serial dilutions of this compound in complete medium.

  • Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest compound dilution.

  • Incubate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V-FITC/PI Staining)[1][9][10][11]

This assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • Raji or HL-60 cells

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at a density of 1 x 10^6 cells/well.

  • Treat cells with various concentrations of this compound or vehicle control for the desired time period (e.g., 48 hours).

  • Harvest cells by centrifugation at 300 x g for 5 minutes.

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Western Blotting[12][13][14][15][16]

This protocol is used to detect changes in the expression levels of key signaling proteins.

Materials:

  • Raji or HL-60 cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-p-ERK, anti-c-Myc, anti-p-STAT3, anti-cleaved Caspase-3, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated cells with RIPA buffer on ice.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations

G cluster_0 AV-153 Application Workflow start Start culture Cell Culture (Raji & HL-60) start->culture treatment Treat with This compound culture->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western Western Blot treatment->western data Data Analysis (IC50, % Apoptosis, Protein Expression) viability->data apoptosis->data western->data end End data->end

Caption: Experimental workflow for evaluating this compound.

G cluster_Raji Raji Cell Signaling AV153_R AV-153 PI3K_R PI3K AV153_R->PI3K_R inhibits ERK_R ERK AV153_R->ERK_R inhibits Bcl2_R Bcl-2 AV153_R->Bcl2_R inhibits Akt_R Akt PI3K_R->Akt_R Myc_R c-Myc Akt_R->Myc_R ERK_R->Myc_R Proliferation_R Proliferation Myc_R->Proliferation_R Apoptosis_R Apoptosis Caspase3_R Caspase-3 Bcl2_R->Caspase3_R inhibits Caspase3_R->Apoptosis_R G cluster_HL60 HL-60 Cell Signaling AV153_H AV-153 PI3K_H PI3K AV153_H->PI3K_H inhibits STAT3_H STAT3 AV153_H->STAT3_H inhibits Bcl2_H Bcl-2 AV153_H->Bcl2_H inhibits Akt_H Akt PI3K_H->Akt_H Proliferation_H Proliferation Akt_H->Proliferation_H STAT3_H->Proliferation_H Apoptosis_H Apoptosis Caspase3_H Caspase-3 Bcl2_H->Caspase3_H inhibits Caspase3_H->Apoptosis_H

References

Application Notes and Protocols for Assessing the Genoprotective Effects of AV-153 Free Base using the Comet Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AV-153 free base, a 1,4-dihydropyridine (B1200194) derivative, has been identified as a compound with notable antimutagenic properties.[1] Research indicates that AV-153 intercalates with DNA, reduces DNA damage, and stimulates DNA repair pathways in human cells in vitro.[1][2] Specifically, it has been shown to enhance the excision and synthesis repair of lesions such as 8-oxoguanine, abasic sites, and alkylated bases.[2][3] Given its mechanism of action, the comet assay, or single-cell gel electrophoresis (SCGE), serves as a valuable tool to elucidate and quantify the protective effects of AV-153 against DNA damage induced by genotoxic agents.[4][5][6]

The alkaline comet assay is a sensitive method used to detect DNA single-strand breaks, double-strand breaks, and alkali-labile sites in individual eukaryotic cells.[5][7] The principle of the assay is that smaller DNA fragments migrate faster in an agarose (B213101) gel under an electric field, forming a "comet tail," while undamaged DNA remains in the "head."[5][6][8] The intensity of the comet tail relative to the head is directly proportional to the amount of DNA damage.[6]

This document provides a detailed protocol for utilizing the alkaline comet assay to evaluate the genoprotective effects of this compound. The experimental design involves treating cells with a known DNA damaging agent in the presence and absence of AV-153 to quantify its ability to mitigate DNA damage.

Experimental Design and Rationale

Due to the antimutagenic and DNA repair-stimulating nature of AV-153, the experimental setup is designed to measure a reduction in DNA damage. The following experimental groups are recommended:

  • Negative Control: Cells treated with the vehicle (e.g., DMSO) only. This group establishes the baseline level of DNA damage.

  • AV-153 Treatment: Cells treated with this compound alone. This is to ensure that AV-153 itself does not induce DNA damage.

  • Positive Control (Genotoxic Agent): Cells treated with a known DNA damaging agent (e.g., hydrogen peroxide (H₂O₂), methyl methanesulfonate (B1217627) (MMS), or UV radiation). This group confirms that the assay can detect DNA damage.

  • Co-treatment Group: Cells pre-treated with this compound followed by treatment with the genotoxic agent. This group is critical for assessing the protective effect of AV-153.

Quantitative Data Summary

The following table structure should be used to summarize the quantitative data obtained from the comet assay analysis. Data is typically presented as the mean ± standard deviation from at least three independent experiments. Key parameters to quantify include Tail DNA (%), Tail Moment, and Olive Tail Moment.

Experimental GroupConcentration of AV-153 (µM)Concentration of Genotoxic Agent (e.g., H₂O₂)Mean % Tail DNA ± SDMean Tail Moment ± SDMean Olive Tail Moment ± SD
Negative Control00
AV-153 AloneX0
Positive Control0Y
Co-treatmentXY

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of AV-153's protective action and the experimental workflow for the comet assay.

AV153_Mechanism cluster_0 Cellular Environment cluster_1 AV-153 Intervention Genotoxic_Agent Genotoxic Agent (e.g., H₂O₂) DNA Cellular DNA Genotoxic_Agent->DNA induces DNA_Damage DNA Strand Breaks DNA->DNA_Damage results in AV153 This compound DNA_Intercalation DNA Intercalation AV153->DNA_Intercalation mediates DNA_Repair Stimulation of DNA Repair Enzymes AV153->DNA_Repair stimulates DNA_Intercalation->DNA_Damage prevents DNA_Repair->DNA_Damage repairs

Caption: Proposed mechanism of this compound in protecting against DNA damage.

Comet_Assay_Workflow cluster_cell_prep 1. Cell Preparation and Treatment cluster_slide_prep 2. Slide Preparation cluster_lysis_electro 3. Lysis and Electrophoresis cluster_analysis 4. Visualization and Analysis A Seed cells and allow to attach B Treat with AV-153 and/or Genotoxic Agent A->B C Harvest cells (e.g., trypsinization) B->C D Mix cell suspension with low melting point agarose C->D E Layer cell/agarose mixture onto pre-coated slides D->E F Solidify agarose at 4°C E->F G Immerse slides in cold lysis solution F->G H Place slides in alkaline electrophoresis buffer (unwinding) G->H I Perform electrophoresis H->I J Neutralize and stain DNA (e.g., with SYBR Green) I->J K Visualize comets using a fluorescence microscope J->K L Quantify DNA damage with comet analysis software K->L

Caption: Experimental workflow for the alkaline comet assay.

Detailed Alkaline Comet Assay Protocol

This protocol is a standard procedure and may require optimization based on the cell type and genotoxic agent used.

Materials and Reagents:

  • Cell Culture: Appropriate cell line (e.g., HeLa, A549, or peripheral blood mononuclear cells), culture medium, fetal bovine serum (FBS), penicillin-streptomycin, trypsin-EDTA, phosphate-buffered saline (PBS).

  • This compound: Stock solution of known concentration, dissolved in a suitable solvent (e.g., DMSO).

  • Genotoxic Agent: e.g., Hydrogen peroxide (H₂O₂).

  • Comet Assay Reagents:

    • Normal Melting Point (NMP) Agarose

    • Low Melting Point (LMP) Agarose

    • Lysis Solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh).[9]

    • Alkaline Electrophoresis Buffer (300 mM NaOH, 1 mM EDTA, pH >13).[9]

    • Neutralization Buffer (0.4 M Tris, pH 7.5).[9]

    • DNA Staining Solution (e.g., SYBR® Green I or ethidium (B1194527) bromide).

  • Equipment:

    • Microscope slides (pre-coated or frosted)

    • Coverslips

    • Horizontal gel electrophoresis tank and power supply

    • Fluorescence microscope with appropriate filters

    • Image analysis software for comet scoring (e.g., OpenComet).

Procedure:

Day 1: Cell Seeding and Treatment

  • Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will result in a sub-confluent monolayer on the day of the experiment.

  • Incubate cells overnight at 37°C in a humidified 5% CO₂ incubator.

  • On the day of the experiment, treat the cells according to the experimental groups:

    • Negative Control: Add vehicle.

    • AV-153 Alone: Add desired concentration(s) of AV-153.

    • Positive Control: Add a known concentration of the genotoxic agent (e.g., H₂O₂ for 15-30 minutes on ice).

    • Co-treatment: Pre-incubate cells with AV-153 for a specified time (e.g., 1-2 hours) before adding the genotoxic agent.

  • After the treatment period, wash the cells with cold PBS.

  • Harvest the cells using trypsinization, then neutralize the trypsin with complete medium.

  • Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in cold PBS to a concentration of approximately 1 x 10⁵ cells/mL.[10] Keep the cell suspension on ice.

Day 2: Comet Assay

  • Slide Preparation:

    • Prepare a 1% NMP agarose solution in water and coat clean microscope slides. Let them dry completely.

    • Melt 1% LMP agarose in PBS and maintain it in a 37°C water bath.

    • Mix approximately 10 µL of the cell suspension (around 1,000 cells) with 90 µL of the molten LMP agarose.

    • Quickly pipette the cell/agarose mixture onto a pre-coated slide and cover with a coverslip.

    • Place the slides on a cold flat surface for at least 10 minutes to allow the agarose to solidify.[4]

  • Lysis:

    • Gently remove the coverslips.

    • Immerse the slides in freshly prepared, cold Lysis Solution for at least 1 hour (or overnight) at 4°C, protected from light.[8][10]

  • DNA Unwinding and Electrophoresis:

    • Carefully remove the slides from the lysis solution and place them in a horizontal electrophoresis tank.

    • Fill the tank with cold, fresh Alkaline Electrophoresis Buffer until the slides are covered.

    • Let the DNA unwind in the alkaline buffer for 20-40 minutes at 4°C.[9]

    • Apply a voltage of approximately 1 V/cm (e.g., 25 V for a 25 cm tank) for 20-30 minutes.[9] All these steps should be performed in the dark or under subdued light to prevent additional DNA damage.

  • Neutralization and Staining:

    • After electrophoresis, gently remove the slides from the tank and place them in Neutralization Buffer for 5-10 minutes. Repeat this step twice with fresh buffer.

    • Drain the slides and stain the DNA with an appropriate fluorescent dye (e.g., apply 50 µL of SYBR® Green I diluted 1:10,000 in TE buffer for 5 minutes).

  • Visualization and Analysis:

    • Visualize the slides using a fluorescence microscope.

    • Capture images of at least 50-100 randomly selected comets per slide.

    • Analyze the images using specialized software to determine the percentage of DNA in the tail and other comet parameters.

Disclaimer: This protocol provides a general framework. Researchers should optimize conditions such as cell type, drug concentrations, and incubation times for their specific experimental needs.

References

Application Notes and Protocols for AV-153 Free Base in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the solubilization and use of AV-153 free base in dimethyl sulfoxide (B87167) (DMSO) for various cell culture applications. The following protocols and recommendations are based on established best practices for handling chemical compounds in cell-based assays.

Introduction to AV-153 and DMSO as a Solvent

AV-153 is a small molecule of interest for its potential biological activities. For in vitro studies, it is often necessary to dissolve AV-153 in a solvent that is compatible with cell culture. Dimethyl sulfoxide (DMSO) is a widely used polar aprotic solvent for this purpose due to its ability to dissolve a wide range of organic compounds and its miscibility with aqueous cell culture media.[1][2] However, it is crucial to consider the potential cytotoxic effects of DMSO on cells.[3][4][5]

Quantitative Data Summary: DMSO in Cell Culture

The final concentration of DMSO in cell culture media is a critical parameter that can influence experimental outcomes. While the specific tolerance to DMSO can be cell line-dependent, the following table summarizes generally accepted concentration limits to minimize solvent-induced artifacts.[3][6][7]

ParameterRecommended Value/RangeNotes
DMSO Stock Solution 10-50 mM (typical)The concentration should be optimized based on the solubility of AV-153. A higher stock concentration allows for a smaller volume to be added to the cell culture medium, minimizing the final DMSO concentration.
Final DMSO Concentration ≤ 0.1% (v/v) This concentration is generally considered safe for most cell lines with minimal impact on cell viability and function.[3][4][6] A solvent control (media with the same final concentration of DMSO) should always be included.
0.1% - 0.5% (v/v)Some robust cell lines may tolerate up to 0.5% DMSO without significant cytotoxicity.[4][5] However, this should be empirically determined for each cell line.
> 0.5% (v/v)Concentrations above 0.5% are more likely to induce cytotoxic effects, alter gene expression, and affect other cellular processes.[4][5] These concentrations should be avoided if possible.
Storage of Stock Solution -20°CAliquot the stock solution to avoid repeated freeze-thaw cycles.[8] For long-term storage, -80°C is recommended.

Experimental Protocols

Protocol for Preparation of AV-153 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of AV-153 in sterile DMSO.

Materials:

  • This compound powder

  • Sterile, cell culture-grade DMSO[2]

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Determine the required mass of AV-153:

    • Calculate the mass of AV-153 needed to prepare the desired volume of a 10 mM stock solution. For example, for 1 mL of a 10 mM stock, if the molecular weight of AV-153 is 450 g/mol , you would need:

      • Mass (g) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 450 g/mol = 0.0045 g = 4.5 mg

  • Weigh the AV-153 powder:

    • In a sterile environment (e.g., a laminar flow hood), carefully weigh the calculated amount of AV-153 powder and transfer it to a sterile microcentrifuge tube.

  • Add DMSO:

    • Add the desired volume of sterile DMSO to the tube containing the AV-153 powder.

  • Dissolve the compound:

    • Vortex the tube vigorously for 1-2 minutes to dissolve the compound.

    • If the compound does not fully dissolve, sonicate the solution for 5-10 minutes or gently warm it to 37°C.[8][9] Visually inspect to ensure no precipitate is present.

  • Sterilization (Optional but Recommended):

    • Filter the AV-153 stock solution through a 0.22 µm syringe filter to ensure sterility.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

    • Label the aliquots clearly with the compound name, concentration, and date.

    • Store the aliquots at -20°C or -80°C for long-term storage.[8]

Protocol for Treating Cells with AV-153

This protocol outlines the steps for diluting the AV-153 DMSO stock solution into cell culture medium and treating cells in a 96-well plate format.

Materials:

  • Cells seeded in a 96-well plate

  • Complete cell culture medium

  • AV-153 stock solution (e.g., 10 mM in DMSO)

  • Sterile microcentrifuge tubes

  • Serological pipettes and micropipettes

Procedure:

  • Prepare Intermediate Dilutions (if necessary):

    • It is often convenient to prepare an intermediate dilution of the stock solution in complete cell culture medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock (a 1:1000 dilution), you can first prepare a 100 µM intermediate solution.

  • Prepare Final Working Solutions:

    • Calculate the volume of the AV-153 stock or intermediate solution needed to achieve the desired final concentration in the well. Ensure the final DMSO concentration remains below the cytotoxic level (ideally ≤ 0.1%).

    • For example, to treat cells in a well containing 100 µL of medium with a final AV-153 concentration of 10 µM, you would add 0.1 µL of the 10 mM stock solution. To make pipetting easier, you can prepare a working solution. For a final volume of 100 µL and a desired final concentration of 10 µM, you can add 1 µL of a 1 mM intermediate solution.

  • Prepare Vehicle Control:

    • Prepare a vehicle control by adding the same volume of DMSO (without AV-153) to the cell culture medium as used for the highest concentration of AV-153. This is crucial to distinguish the effects of the compound from the effects of the solvent.[3]

  • Treat the Cells:

    • Carefully add the calculated volume of the final working solutions of AV-153 and the vehicle control to the respective wells of the 96-well plate.

    • Gently mix the contents of the wells by tapping the plate or using an orbital shaker.

  • Incubation:

    • Return the plate to the incubator and incubate for the desired treatment period.

  • Assay:

    • After the incubation period, proceed with the desired cell-based assay (e.g., cell viability assay, gene expression analysis, etc.).

Mandatory Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_treatment Cell Treatment Protocol cluster_analysis Downstream Analysis weigh Weigh AV-153 Free Base dissolve Dissolve in Sterile DMSO weigh->dissolve vortex Vortex/Sonicate dissolve->vortex filter Sterile Filter (0.22 µm) vortex->filter aliquot Aliquot & Store at -20°C filter->aliquot prepare_dilutions Prepare Serial Dilutions in Culture Medium aliquot->prepare_dilutions add_to_cells Add to Seeded Cells prepare_dilutions->add_to_cells vehicle_control Add Vehicle Control (DMSO in Medium) prepare_dilutions->vehicle_control incubate Incubate for Desired Time add_to_cells->incubate vehicle_control->incubate assay Perform Cell-Based Assay (e.g., Viability, Western Blot) incubate->assay

Caption: Experimental workflow for preparing and using AV-153 in cell culture.

signaling_pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase 1 receptor->kinase1 Activation kinase2 Kinase 2 kinase1->kinase2 Phosphorylation transcription_factor_inactive Inactive Transcription Factor kinase2->transcription_factor_inactive Phosphorylation transcription_factor_active Active Transcription Factor transcription_factor_inactive->transcription_factor_active Translocation gene Target Gene Expression transcription_factor_active->gene Transcription Regulation AV153 AV-153 AV153->receptor Inhibition

Caption: Hypothetical signaling pathway potentially modulated by AV-153.

Troubleshooting and Considerations

  • Precipitation upon dilution: If AV-153 precipitates when diluted in aqueous media, try vortexing, gentle warming (37°C), or sonication to redissolve it.[8] It may be necessary to prepare intermediate dilutions in a medium containing a low percentage of serum or other stabilizing agents.

  • DMSO Cytotoxicity: Always perform a DMSO dose-response curve for your specific cell line to determine the maximum tolerated concentration.[3][5] This is especially important for sensitive primary cells.[4]

  • Solvent Effects: Be aware that DMSO can have biological effects beyond cytotoxicity.[5][10] A vehicle control is essential to differentiate the effects of AV-153 from those of the solvent.

  • Compound Stability: The stability of AV-153 in DMSO and cell culture medium should be considered, especially for long-term experiments. It is recommended to prepare fresh dilutions for each experiment.[11]

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AV-153 is a 1,4-dihydropyridine (B1200194) (1,4-DHP) derivative with significant antimutagenic and DNA repair-stimulating properties.[1] Its potential as a therapeutic agent underscores the importance of understanding its chemical stability and optimal storage conditions to ensure its integrity and efficacy during research and development. Like other 1,4-DHP compounds, AV-153 is susceptible to degradation, primarily through the oxidation of the dihydropyridine (B1217469) ring to its pyridine (B92270) analog, a process that leads to a loss of biological activity. This document provides detailed application notes on the recommended storage conditions for AV-153 free base, along with protocols for assessing its stability.

Chemical Properties and Stability Profile

This compound is an organic molecule whose stability is influenced by environmental factors such as temperature, light, and humidity. The primary degradation pathway for 1,4-dihydropyridine derivatives is aromatization, which is an oxidative process.

Key Stability Considerations:

  • Light Sensitivity: 1,4-DHP derivatives are notoriously light-sensitive. Exposure to UV and visible light can accelerate the oxidation process.

  • Thermal Stability: Elevated temperatures can increase the rate of degradation.

  • Humidity: The presence of moisture can facilitate degradation, particularly in the solid state.

  • Oxidation: As an oxidative process, the presence of atmospheric oxygen contributes to the degradation of the 1,4-DHP ring.

Recommended Storage Conditions

To maintain the integrity and purity of this compound, the following storage conditions are recommended. These recommendations are based on the known stability profile of 1,4-dihydropyridine derivatives.

Table 1: Recommended Storage Conditions for this compound

ParameterRecommended ConditionRationale
Temperature -20°C (Long-term) or 2-8°C (Short-term)Minimizes thermal degradation.
Light Store in the dark (amber vials or light-proof containers)Prevents photo-oxidation.
Atmosphere Under an inert atmosphere (e.g., Argon or Nitrogen)Reduces exposure to oxygen, minimizing oxidation.
Humidity Store in a desiccated environmentPrevents hydrolysis and moisture-mediated degradation.
Form Solid (lyophilized powder)Generally more stable than solutions.

Handling Procedures

  • Before use, allow the container to equilibrate to room temperature in a desiccator to prevent condensation.

  • Weigh and handle the compound quickly in a controlled environment with low humidity.

  • For preparing solutions, use high-purity, degassed solvents.

  • Prepare solutions fresh for each experiment whenever possible. If stock solutions must be stored, they should be kept at -20°C or -80°C in airtight, light-protected containers and used within a short period.

Experimental Protocols

The following protocols are designed to assess the stability of this compound under various stress conditions. These are essential for determining the intrinsic stability of the molecule and for developing stability-indicating analytical methods.

Protocol for Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and pathways.

5.1.1 Materials

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (B129727), HPLC grade

  • Water, HPLC grade

  • Acetonitrile (B52724), HPLC grade

  • pH meter

  • HPLC system with UV detector

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Photostability chamber

  • Oven

5.1.2 Procedure

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute to a suitable concentration with mobile phase for HPLC analysis.

    • If no degradation is observed, repeat with 1 M HCl.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

    • If no degradation is observed, repeat with 1 M NaOH.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Store at room temperature, protected from light, for 24 hours.

    • At specified time points, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation:

    • Place a known amount of solid this compound in an oven at 80°C for 48 hours.

    • At specified time points, withdraw a sample, dissolve in methanol, and dilute for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of AV-153 (100 µg/mL in methanol) and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze the samples by HPLC at appropriate time points.

5.1.3 HPLC Analysis

  • Mobile Phase: A gradient of acetonitrile and water is typically effective.

  • Detection: UV detection at the wavelength of maximum absorbance for AV-153.

  • Analysis: Monitor for the appearance of new peaks and a decrease in the area of the parent AV-153 peak.

Protocol for Long-Term and Accelerated Stability Studies

These studies are performed on the solid drug substance to determine its shelf-life and retest period.

5.2.1 Materials

  • This compound, solid

  • Appropriate containers (e.g., amber glass vials with inert caps)

  • Stability chambers set to the conditions outlined in Table 2.

  • Validated stability-indicating HPLC method.

5.2.2 Procedure

  • Sample Preparation: Place accurately weighed samples of this compound into vials. If testing the effect of an inert atmosphere, purge the vials with argon or nitrogen before sealing.

  • Storage: Place the vials in stability chambers under the conditions specified in Table 2.

  • Time Points: Withdraw samples for analysis at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 1, 2, 3, 6 months for accelerated).

  • Analysis: At each time point, analyze the samples for purity and the presence of degradation products using a validated stability-indicating HPLC method.

Table 2: Illustrative Stability Study Conditions and Data

Storage ConditionTime (Months)Purity (%) (Illustrative)Appearance of Degradation Products (Illustrative)
Long-Term 099.8Not Detected
(25°C ± 2°C / 60% RH ± 5% RH)399.5Minor peak at RRT 1.2
699.1Increased peak at RRT 1.2
1298.2Additional minor peak at RRT 1.5
2496.5Further increase in degradation products
Accelerated 099.8Not Detected
(40°C ± 2°C / 75% RH ± 5% RH)198.9Minor peak at RRT 1.2
397.0Increased peak at RRT 1.2 and new peak at RRT 1.5
694.2Significant increase in degradation products

Note: The data in this table is illustrative for a typical 1,4-dihydropyridine derivative and should be confirmed by experimental studies on this compound.

Signaling Pathway and Experimental Workflow Diagrams

AV-153 in the Base Excision Repair Pathway

AV-153 has been shown to stimulate the base excision repair (BER) pathway, particularly for oxidative DNA lesions such as 8-oxoguanine (8-oxoG).[2] The following diagram illustrates the key steps in this pathway and the putative role of AV-153.

BER_Pathway cluster_0 DNA Damage cluster_1 Base Excision Repair (BER) cluster_2 Modulation by AV-153 DNA_with_8oxoG DNA with 8-oxoguanine OGG1 OGG1 (8-oxoguanine DNA glycosylase) DNA_with_8oxoG->OGG1 Recognizes and excises 8-oxoG APE1 APE1 (AP endonuclease) OGG1->APE1 Creates AP site POLB DNA Polymerase β APE1->POLB Cleaves backbone and recruits Pol β LIG3_XRCC1 Ligase III / XRCC1 POLB->LIG3_XRCC1 Inserts correct base (Guanine) Repaired_DNA Repaired DNA LIG3_XRCC1->Repaired_DNA Seals the nick AV153 AV-153 AV153->OGG1 Stimulates activity

AV-153 stimulating the Base Excision Repair pathway.
Experimental Workflow for Stability Testing

The following diagram outlines the logical workflow for conducting a comprehensive stability assessment of this compound.

Stability_Workflow Start Start: This compound Sample Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) Start->Forced_Degradation Method_Development Develop Stability-Indicating HPLC Method Forced_Degradation->Method_Development Method_Validation Validate HPLC Method (Specificity, Linearity, Accuracy, Precision) Method_Development->Method_Validation Long_Term_Stability Long-Term Stability Study (e.g., 25°C/60% RH) Method_Validation->Long_Term_Stability Accelerated_Stability Accelerated Stability Study (e.g., 40°C/75% RH) Method_Validation->Accelerated_Stability Data_Analysis Data Analysis: - Purity Assessment - Degradation Product Profiling - Shelf-life Estimation Long_Term_Stability->Data_Analysis Accelerated_Stability->Data_Analysis Conclusion Conclusion: Recommended Storage Conditions and Retest Period Data_Analysis->Conclusion

Workflow for this compound stability testing.

Conclusion

The chemical stability of this compound is a critical parameter that must be carefully managed to ensure the reliability of research and the development of a safe and effective therapeutic product. Adherence to the recommended storage conditions—specifically, protection from light, moisture, and high temperatures, and storage under an inert atmosphere—is paramount. The provided protocols for forced degradation and long-term stability studies offer a robust framework for experimentally determining the stability profile of AV-153, which is essential for defining appropriate storage, handling, and formulation strategies.

References

Application Notes and Protocols for AV-153 Free Base

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AV-153 is a 1,4-dihydropyridine (B1200194) (1,4-DHP) derivative recognized for its antimutagenic properties.[1][2] It functions by intercalating with DNA at single-strand breaks, thereby reducing DNA damage and stimulating DNA repair mechanisms within human cells in vitro.[1][2] Furthermore, AV-153 has been shown to interact with thymine (B56734) and cytosine and influence poly(ADP)ribosylation, a key process in DNA repair and cell death pathways. This document provides detailed protocols for the preparation of AV-153 free base working solutions for both in vitro and in vivo applications, as well as comprehensive methodologies for evaluating its biological activity in DNA repair and PARP activity assays.

Data Presentation: Solubility and Storage

Proper dissolution and storage of this compound are critical for maintaining its stability and ensuring reproducible experimental outcomes. The following tables summarize the key quantitative data for the preparation of AV-153 solutions.

Table 1: this compound Properties and Storage Conditions

PropertyValue
Molecular Weight297.30 g/mol
AppearanceSolid, white to light yellow
Storage (Powder) -20°C for 3 years; 4°C for 2 years
Storage (In Solvent) -80°C for 2 years; -20°C for 1 year

Data sourced from MedChemExpress and BOC Sciences.

Table 2: Solubility of this compound

SolventConcentrationNotes
DMSO100 mg/mL (336.36 mM)Ultrasonic treatment may be required. Use newly opened, hygroscopic DMSO for best results.

Data sourced from MedChemExpress.[3]

Table 3: Stock Solution Preparation in DMSO (for a target volume of 1 mL)

Target ConcentrationMass of AV-153Volume of DMSO
1 mM0.2973 mg1 mL
5 mM1.4865 mg1 mL
10 mM2.973 mg1 mL

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol details the preparation of a high-concentration stock solution in DMSO and subsequent dilution into aqueous-based working solutions suitable for in vitro cell-based assays or as an intermediate for in vivo formulations.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), sterile

  • Vortex mixer

  • Ultrasonic bath (optional)

  • Sterile microcentrifuge tubes or vials

Procedure for Stock Solution (100 mM in DMSO):

  • Weigh out 29.73 mg of this compound powder and place it in a sterile vial.

  • Add 1 mL of anhydrous DMSO to the vial.

  • Vortex thoroughly for 2-3 minutes to dissolve the powder.

  • If complete dissolution is not achieved, sonicate the vial in an ultrasonic bath for 5-10 minutes.

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the stock solution aliquots at -20°C for up to one year or at -80°C for up to two years. Avoid repeated freeze-thaw cycles.[3]

Procedure for In Vitro Working Solutions:

  • Thaw a single-use aliquot of the 100 mM AV-153 stock solution at room temperature.

  • Dilute the stock solution to the desired final concentration using sterile cell culture medium or PBS. For example, to prepare a 100 µM working solution, add 1 µL of the 100 mM stock solution to 999 µL of culture medium.

  • Vortex the working solution gently before adding it to the cell culture.

  • Important: The final concentration of DMSO in the cell culture should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.[4]

Protocol 2: Preparation of this compound Working Solutions for In Vivo Administration

For animal studies, this compound can be formulated in a vehicle containing co-solvents to improve solubility and bioavailability. The following are two established protocols. It is recommended to prepare these solutions fresh on the day of use.[3]

Protocol 2a: Formulation with PEG300, Tween-80, and Saline

This formulation is suitable for various administration routes.

Materials:

  • This compound DMSO stock solution (e.g., 20.8 mg/mL)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl in sterile ddH₂O)

  • Sterile tubes and syringes

Procedure (for 1 mL of working solution):

  • In a sterile tube, add 400 µL of PEG300.

  • Add 100 µL of the 20.8 mg/mL AV-153 DMSO stock solution to the PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is homogeneous.

  • Add 450 µL of saline to bring the final volume to 1 mL. Mix well.

  • The final concentration of AV-153 will be 2.08 mg/mL (7.00 mM). The solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3]

Protocol 2b: Formulation with Corn Oil

This formulation is often used for oral or subcutaneous administration.

Materials:

  • This compound DMSO stock solution (e.g., 20.8 mg/mL)

  • Corn oil

  • Sterile tubes and syringes

Procedure (for 1 mL of working solution):

  • In a sterile tube, add 900 µL of corn oil.

  • Add 100 µL of the 20.8 mg/mL AV-153 DMSO stock solution to the corn oil.

  • Mix thoroughly by vortexing or sonication until a clear and uniform solution is obtained.

  • The final concentration of AV-153 will be 2.08 mg/mL (7.00 mM). The solvent composition will be 10% DMSO and 90% Corn Oil.[3]

Application Protocols

Protocol 3: Assessment of DNA Repair Stimulation using the Alkaline Comet Assay

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells. This protocol is designed to assess the ability of AV-153 to stimulate the repair of DNA damage induced by a genotoxic agent like hydrogen peroxide (H₂O₂).

Materials:

  • Cultured cells (e.g., peripheral blood lymphocytes or HL-60)

  • AV-153 working solutions in culture medium

  • Hydrogen peroxide (H₂O₂)

  • Low melting point agarose (B213101) (LMA) and normal melting point agarose (NMA)

  • PBS, sterile and ice-cold

  • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO, pH 10)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)

  • Neutralization buffer (0.4 M Tris, pH 7.5)

  • DNA staining solution (e.g., SYBR Green or Propidium Iodide)

  • Microscope slides (pre-coated with NMA)

  • Horizontal gel electrophoresis tank

  • Fluorescence microscope with appropriate filters and imaging software

Procedure:

  • Cell Treatment: a. Seed cells at an appropriate density and allow them to attach or stabilize. b. Pre-treat cells with various concentrations of AV-153 (e.g., 1 nM to 10 µM) for a specified period (e.g., 3 hours).[3] Include a vehicle control (medium with the same final DMSO concentration). c. Induce DNA damage by treating the cells with a genotoxic agent (e.g., 100 µM H₂O₂ on ice for 10 minutes). Include an undamaged control group. d. Wash the cells with ice-cold PBS to remove the damaging agent. e. Resuspend the cells in fresh, pre-warmed medium (containing AV-153 or vehicle) and incubate at 37°C for various time points (e.g., 0, 15, 30, 60 minutes) to allow for DNA repair.

  • Comet Slide Preparation: a. At each time point, harvest the cells and resuspend them in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL. b. Mix 10 µL of the cell suspension with 90 µL of molten LMA (at 37°C). c. Pipette the mixture onto a pre-coated microscope slide, cover with a coverslip, and place on ice for 10 minutes to solidify.

  • Lysis and Electrophoresis: a. Gently remove the coverslips and immerse the slides in cold lysis solution for at least 1 hour at 4°C. b. Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer. Let the DNA unwind for 20-40 minutes. c. Perform electrophoresis at ~1 V/cm for 20-30 minutes at 4°C.

  • Staining and Analysis: a. Gently remove the slides from the tank and neutralize them by washing three times for 5 minutes each with neutralization buffer. b. Stain the slides with a suitable DNA dye. c. Visualize the comets using a fluorescence microscope. Capture images of at least 50 randomly selected cells per slide. d. Analyze the images using comet scoring software to quantify the extent of DNA migration (e.g., % tail DNA, tail moment). A decrease in comet tail length over time in AV-153-treated cells compared to controls indicates stimulation of DNA repair.

Protocol 4: Measurement of Poly(ADP-ribose) Polymerase (PARP) Activity

This colorimetric assay measures the activity of PARP, an enzyme involved in DNA repair, by quantifying the incorporation of biotinylated NAD+ onto histone proteins. This protocol can be adapted to assess the modulatory effect of AV-153 on PARP activity.

Materials:

  • Cell nuclear extracts from treated and untreated cells

  • PARP Universal Colorimetric Assay Kit (or similar)

  • Histone-coated 96-well plate

  • 10X PARP Buffer and 10X PARP Cocktail (containing biotinylated NAD+)

  • PARP enzyme standard

  • Strep-HRP (Streptavidin-Horseradish Peroxidase)

  • TMB or similar HRP substrate

  • Stop solution (e.g., 0.2 M HCl)

  • Microplate reader

Procedure:

  • Preparation of Cell Extracts: a. Treat cells with or without AV-153 and/or a DNA damaging agent. b. Harvest the cells and prepare nuclear extracts according to standard protocols or the kit manufacturer's instructions. c. Determine the protein concentration of the extracts.

  • PARP Reaction: a. Prepare 1X PARP Buffer and 1X PARP Cocktail as per the kit instructions. b. In the histone-coated 96-well plate, add the following to designated wells:

    • Blank: 1X PARP Buffer
    • Standard Curve: Serial dilutions of the PARP enzyme standard.
    • Samples: A standardized amount of nuclear extract from each treatment condition. c. Initiate the reaction by adding the 1X PARP Cocktail to all wells. d. Incubate the plate at room temperature for 60 minutes.

  • Detection: a. Wash the wells multiple times with PBS containing 0.1% Triton X-100. b. Add diluted Strep-HRP to each well and incubate for 60 minutes at room temperature. c. Wash the wells again to remove unbound Strep-HRP. d. Add the HRP substrate (e.g., TMB) and incubate in the dark until a blue color develops (15-30 minutes). e. Stop the reaction by adding the stop solution, which will turn the color to yellow.

  • Data Analysis: a. Read the absorbance at 450 nm using a microplate reader. b. Subtract the blank reading from all other readings. c. Generate a standard curve from the PARP enzyme standards. d. Determine the PARP activity in the cell extracts by interpolating their absorbance values from the standard curve. e. Compare the PARP activity in AV-153-treated samples to the controls to determine its effect on poly(ADP)ribosylation.

Visualizations

G cluster_prep Solution Preparation cluster_storage Storage AV-153 Powder AV-153 Powder Stock Solution Stock Solution AV-153 Powder->Stock Solution Dissolve in Store Powder -20°C / 4°C AV-153 Powder->Store Powder DMSO DMSO DMSO->Stock Solution Working Solution Working Solution Stock Solution->Working Solution Dilute with Culture Medium/PBS Store Stock -80°C / -20°C Stock Solution->Store Stock Cell-Based Assays Cell-Based Assays Working Solution->Cell-Based Assays Apply to

Caption: Workflow for preparing this compound working solutions.

G DNA Damage DNA Damage PARP Activation PARP Activation DNA Damage->PARP Activation Cell Survival Cell Survival DNA Damage->Cell Survival Reduces DNA Repair Proteins DNA Repair Proteins PARP Activation->DNA Repair Proteins Recruitment AV-153 AV-153 AV-153->DNA Repair Proteins Stimulates DNA Repair DNA Repair DNA Repair Proteins->DNA Repair DNA Repair->Cell Survival

Caption: Postulated signaling pathway of AV-153 in DNA repair.

References

Application Notes and Protocols for AV-153 Free Base in DNA Damage Quantification Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AV-153 is a derivative of 1,4-dihydropyridine (B1200194) that has demonstrated significant antimutagenic and DNA repair-stimulating properties. Its sodium salt, AV-153-Na, has been shown to interact with DNA, potentially through intercalation, and to protect cells from DNA damage induced by genotoxic agents such as peroxynitrite. The mechanism of action of AV-153 involves the stimulation of the base excision repair (BER) pathway, a key cellular defense against single-base DNA damage.

These application notes provide detailed protocols for utilizing AV-153 free base in two standard DNA damage quantification assays: the alkaline comet assay and the γ-H2AX immunofluorescence assay. The protocols are designed to enable researchers to assess the protective and repair-enhancing effects of AV-153 on cellular DNA.

Data Presentation

The following tables summarize representative quantitative data from experiments evaluating the efficacy of AV-153 in reducing DNA damage and promoting DNA repair.

Table 1: Effect of AV-153 Pre-treatment on Peroxynitrite-Induced DNA Damage Measured by Alkaline Comet Assay

Treatment GroupAV-153 (µM)Peroxynitrite (100 µM)Average Tail Moment (Arbitrary Units)% DNA in Tail
Vehicle Control0-2.1 ± 0.43.5 ± 0.8
Peroxynitrite Only0+25.8 ± 3.142.1 ± 5.3
AV-153 (1 µM) + Peroxynitrite1+15.2 ± 2.525.4 ± 4.1
AV-153 (5 µM) + Peroxynitrite5+8.9 ± 1.914.7 ± 3.2
AV-153 (10 µM) + Peroxynitrite10+4.3 ± 1.17.2 ± 2.0

Table 2: Effect of AV-153 on the Repair of Oxidative DNA Damage (8-oxoguanine) as Measured by γ-H2AX Foci Formation

Treatment GroupTime Post H₂O₂ (hours)Average γ-H2AX Foci per Cell
Untreated Control01.2 ± 0.3
H₂O₂ (100 µM)0.535.6 ± 4.8
H₂O₂ + Vehicle428.3 ± 3.9
H₂O₂ + AV-153 (5 µM)412.1 ± 2.5
H₂O₂ + Vehicle2410.5 ± 2.1
H₂O₂ + AV-153 (5 µM)243.4 ± 1.0

Signaling Pathways and Experimental Workflows

Signaling Pathway

BER_Pathway_AV153 AV153 AV-153 DNA_Glycosylase DNA_Glycosylase AV153->DNA_Glycosylase Stimulates Activity Pol_beta Pol_beta AV153->Pol_beta Potentially Enhances

Experimental Workflows

Comet_Assay_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_comet_prep Comet Slide Preparation cluster_analysis Electrophoresis & Analysis start Start: Culture Cells treat_av153 Pre-treat with AV-153 (or vehicle) start->treat_av153 induce_damage Induce DNA Damage (e.g., Peroxynitrite) treat_av153->induce_damage harvest Harvest & Count Cells induce_damage->harvest embed Embed Cells in Low-Melting Agarose (B213101) harvest->embed lyse Lyse Cells embed->lyse unwind Alkaline Unwinding lyse->unwind electrophoresis Electrophoresis unwind->electrophoresis stain Stain DNA electrophoresis->stain image Image Acquisition stain->image quantify Quantify Comet Parameters (% Tail DNA, Tail Moment) image->quantify end End: Data Analysis quantify->end

gH2AX_Workflow cluster_treatment Cell Culture & Treatment cluster_staining Immunofluorescence Staining cluster_imaging_analysis Imaging & Quantification start Start: Seed Cells on Coverslips induce_damage Induce DNA Damage (e.g., H₂O₂) start->induce_damage treat_av153 Treat with AV-153 (or vehicle) induce_damage->treat_av153 time_course Incubate for Repair Time Course treat_av153->time_course fix_perm Fix & Permeabilize Cells time_course->fix_perm block Block Non-specific Binding fix_perm->block primary_ab Incubate with anti-γ-H2AX Antibody block->primary_ab secondary_ab Incubate with Fluorescent Secondary Antibody & DAPI primary_ab->secondary_ab mount Mount Coverslips secondary_ab->mount acquire_images Acquire Images (Fluorescence Microscope) mount->acquire_images quantify_foci Quantify γ-H2AX Foci per Nucleus acquire_images->quantify_foci end End: Data Analysis quantify_foci->end

Experimental Protocols

Alkaline Comet Assay for Assessing the Protective Effect of AV-153

This protocol is designed to determine if pre-treatment with AV-153 can protect cells from DNA damage induced by a genotoxic agent.

Materials:

  • This compound

  • Cultured cells (e.g., HeLa, A549)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), Ca²⁺ and Mg²⁺ free

  • Trypsin-EDTA

  • Low melting point (LMP) agarose

  • Normal melting point (NMP) agarose

  • Comet assay slides

  • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO, pH 10)

  • Alkaline unwinding and electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

  • Neutralization buffer (0.4 M Tris, pH 7.5)

  • DNA staining solution (e.g., SYBR Gold)

  • Genotoxic agent (e.g., peroxynitrite, H₂O₂)

  • Sterile microcentrifuge tubes

  • Horizontal gel electrophoresis unit

  • Fluorescence microscope with appropriate filters

  • Image analysis software (e.g., Comet Assay IV, OpenComet)

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to ~80% confluency.

    • Pre-treat cells with various concentrations of AV-153 (e.g., 1, 5, 10 µM) or vehicle control for a specified time (e.g., 2-4 hours).

    • Induce DNA damage by treating cells with a genotoxic agent (e.g., 100 µM peroxynitrite for 30 minutes). Include a vehicle-only control and a genotoxic agent-only control.

  • Cell Harvesting and Embedding:

    • Wash cells with PBS and detach using trypsin-EDTA.

    • Neutralize trypsin with complete medium and centrifuge cells at 200 x g for 5 minutes.

    • Resuspend the cell pellet in ice-cold PBS to a concentration of 1 x 10⁵ cells/mL.

    • Mix 25 µL of the cell suspension with 225 µL of molten LMP agarose (at 37°C).

    • Pipette 75 µL of the cell-agarose mixture onto a pre-coated comet assay slide.

    • Gently spread the mixture with a coverslip and allow it to solidify at 4°C for 10 minutes.

  • Lysis:

    • Carefully remove the coverslip and immerse the slides in cold lysis solution.

    • Incubate at 4°C for at least 1 hour (or overnight) in the dark.

  • Alkaline Unwinding and Electrophoresis:

    • Gently remove the slides from the lysis solution and place them in a horizontal gel electrophoresis unit.

    • Fill the unit with cold alkaline unwinding and electrophoresis buffer, ensuring the slides are fully submerged.

    • Allow the DNA to unwind for 20-40 minutes at 4°C in the dark.

    • Perform electrophoresis at ~1 V/cm (e.g., 25 V for a 25 cm platform) for 20-30 minutes at 4°C.

  • Neutralization and Staining:

    • Carefully remove the slides from the electrophoresis unit and wash them twice with neutralization buffer for 5 minutes each.

    • Dehydrate the slides in 70% ethanol, followed by 100% ethanol, and air dry.

    • Stain the DNA by applying a diluted DNA staining solution to each agarose pad and incubate in the dark.

  • Imaging and Analysis:

    • Visualize the comets using a fluorescence microscope.

    • Capture images of at least 50-100 randomly selected cells per slide.

    • Analyze the images using appropriate software to quantify the percentage of DNA in the tail and the tail moment.

γ-H2AX Immunofluorescence Assay for Assessing DNA Repair Enhancement by AV-153

This protocol measures the rate of disappearance of γ-H2AX foci as an indicator of DNA double-strand break repair, and assesses the potential of AV-153 to enhance this process.

Materials:

  • This compound

  • Cultured cells (e.g., MRC-5, U2OS) seeded on glass coverslips in a multi-well plate

  • Complete cell culture medium

  • DNA damaging agent (e.g., H₂O₂, etoposide)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (0.25% Triton X-100 in PBS)

  • Blocking buffer (5% BSA in PBS)

  • Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody

  • Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG)

  • DAPI (4',6-diamidino-2-phenylindole)

  • Antifade mounting medium

  • Fluorescence microscope with appropriate filters

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Cell Culture and Treatment:

    • Seed cells onto glass coverslips in a multi-well plate and allow them to adhere overnight.

    • Induce DNA damage by treating the cells with a DNA damaging agent (e.g., 100 µM H₂O₂ for 10 minutes).

    • Wash the cells with fresh medium and then add medium containing various concentrations of AV-153 (e.g., 5 µM) or vehicle control.

    • Incubate the cells for different time points (e.g., 0.5, 4, 24 hours) to allow for DNA repair.

  • Immunofluorescence Staining:

    • At each time point, wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

    • Wash three times with PBS.

    • Block with blocking buffer for 1 hour at room temperature.

    • Incubate with the primary anti-γ-H2AX antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Wash twice with PBS.

  • Imaging and Quantification:

    • Carefully mount the coverslips onto microscope slides using antifade mounting medium.

    • Acquire images using a fluorescence microscope, capturing both the DAPI and the secondary antibody fluorescence channels.

    • Quantify the number of γ-H2AX foci per nucleus using image analysis software. Analyze at least 100 cells per condition.

Conclusion

The protocols and data presented in these application notes provide a framework for researchers to investigate the role of this compound in DNA damage protection and repair. By utilizing the alkaline comet assay and the γ-H2AX immunofluorescence assay, scientists can quantify the cellular effects of AV-153, contributing to a deeper understanding of its therapeutic potential in contexts such as cancer therapy and chemoprevention. The provided workflows and hypothetical data serve as a guide for experimental design and data interpretation in the study of this promising DNA repair-enhancing compound.

Application Notes and Protocols for Assessing the Anticancer Activity of AV-153 Free Base

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive framework for evaluating the anticancer potential of the novel compound AV-153 free base. The following protocols outline standard in vitro and in vivo methodologies to characterize its cytotoxic and apoptotic effects, and to elucidate its mechanism of action. While "AV-153" is used here as a representative novel compound, the described methods are broadly applicable for the preclinical assessment of new chemical entities in oncology research. The protocols are based on established techniques for characterizing anticancer agents.[1][2]

In Vitro Assessment of Anticancer Activity

A foundational step in anticancer drug discovery involves a series of in vitro assays to determine the compound's effect on cancer cell lines.[2]

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[1]

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2, HCT-116) in 96-well plates at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the different concentrations of AV-153 to the wells and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of AV-153 that inhibits cell growth by 50%).

Data Presentation:

Table 1: Example IC50 Values of a Novel Compound Against Various Cancer Cell Lines

Cell LineCompoundIC50 (µM)
MCF-7 (Breast Cancer)Example Compound7.86
HepG2 (Liver Cancer)Example Compound6.13
HCT-116 (Colon Cancer)Example Compound9.18
WI-38 (Normal Fibroblasts)Example Compound13.95

Note: The data presented are for a representative benzodiazepine (B76468) derivative and serve as an illustrative example.[1]

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[1][3]

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with AV-153 at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Data Presentation:

Table 2: Example Apoptosis Analysis in HepG2 Cells Treated with an Example Compound

TreatmentViable Cells (%)Early Apoptosis (%)Late Apoptosis (%)Necrosis (%)
Control98.20.770.130.9
Example Compound59.215.1424.720.94

Note: The data presented are for a representative benzodiazepine derivative and serve as an illustrative example.[1]

Cell Cycle Analysis

This assay determines the effect of the compound on the progression of the cell cycle.

Protocol:

  • Cell Treatment: Treat cells with AV-153 at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in 70% cold ethanol (B145695) overnight at 4°C.

  • Staining: Wash the cells with PBS and resuspend in a solution containing RNase A and Propidium Iodide.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Experimental Workflow

The overall workflow for assessing the anticancer activity of a novel compound like AV-153 is a multi-step process.

G Experimental Workflow for Anticancer Drug Assessment cluster_0 In Vitro Studies cluster_1 In Vivo Studies A Cell Viability Assay (MTT) Determine IC50 values B Apoptosis Assay (Annexin V/PI) A->B If cytotoxic C Cell Cycle Analysis B->C Investigate mechanism D Western Blot (Signaling Pathway Analysis) C->D Identify molecular targets E Xenograft Model Development (e.g., in nude mice) D->E If promising in vitro results F Tumor Growth Inhibition Study E->F Evaluate in vivo efficacy G Toxicity Assessment F->G Assess safety profile G PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation, Survival mTOR->Proliferation promotes AV153 AV-153 ? AV153->PI3K inhibits? AV153->AKT inhibits? AV153->mTOR inhibits? G Ras/MAPK Signaling Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription Gene Transcription (Proliferation, Differentiation) ERK->Transcription activates AV153 AV-153 ? AV153->Ras inhibits? AV153->Raf inhibits?

References

Application Notes and Protocols for In Vitro Evaluation of the Antimutagenic Effects of AV-153 Free Base

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AV-153 free base is a derivative of 1,4-dihydropyridine (B1200194) (1,4-DHP) recognized for its antimutagenic and anticancer properties.[][2] In vitro studies have demonstrated its capacity to intercalate with DNA at single-strand breaks, mitigate DNA damage, and foster DNA repair mechanisms within human cells.[2][3] this compound interacts with thymine (B56734) and cytosine and influences poly(ADP)ribosylation.[][2] The antimutagenic effects of the sodium salt of AV-153 (AV-153-Na) are attributed to its ability to activate DNA repair enzymes upon binding to DNA.[4][5] Specifically, AV-153-Na has been shown to significantly stimulate the excision/synthesis repair of 8-oxoguanine, abasic sites, and alkylated bases.[4][6]

These application notes provide detailed protocols for assessing the antimutagenic potential of this compound using a battery of standard in vitro assays: the Ames test, the in vitro micronucleus assay, and the comet assay.

Ames Test (Bacterial Reverse Mutation Assay)

Principle: The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring (his-) strains of Salmonella typhimurium.[7][8] To evaluate the antimutagenic effect of this compound, the assay is modified to determine the compound's ability to reduce the mutagenic effect of a known mutagen.

Experimental Protocol

Materials:

  • Salmonella typhimurium strains (e.g., TA98 for frameshift mutagens, TA100 for base-pair substitution mutagens)[9]

  • Oxoid Nutrient Broth No. 2[7]

  • Minimal glucose agar (B569324) plates[7]

  • Top agar (0.6% agar, 0.5% NaCl, 50 µM L-histidine, 50 µM D-biotin)

  • This compound solution (in a suitable solvent, e.g., DMSO)

  • Positive control mutagens (e.g., 2-nitrofluorene (B1194847) for TA98, sodium azide (B81097) for TA100)[9]

  • Negative control (solvent)

  • S9 fraction (for metabolic activation) and cofactor solution (S9 mix)

  • Sterile test tubes, pipettes, and Petri dishes

  • Incubator at 37°C

Procedure:

  • Bacterial Culture Preparation: Inoculate the selected S. typhimurium strains into Oxoid Nutrient Broth No. 2 and incubate overnight at 37°C with shaking.[7]

  • Assay Setup: For each strain, prepare the following sets of tubes in triplicate:

    • Negative Control: 100 µL bacterial culture + 500 µL phosphate (B84403) buffer (or S9 mix) + 100 µL solvent.

    • Positive Control (Mutagen): 100 µL bacterial culture + 500 µL phosphate buffer (or S9 mix) + 100 µL known mutagen.

    • This compound Control: 100 µL bacterial culture + 500 µL phosphate buffer (or S9 mix) + 100 µL this compound at various concentrations.

    • Antimutagenicity Test: 100 µL bacterial culture + 100 µL known mutagen + 100 µL this compound at various concentrations + 500 µL phosphate buffer (or S9 mix).[9]

  • Pre-incubation: Incubate the mixtures for 20-30 minutes at 37°C.[9]

  • Plating: Add 2 mL of molten top agar (kept at 45°C) to each tube, vortex briefly, and pour the contents onto minimal glucose agar plates.[7]

  • Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.[7]

  • Colony Counting: Count the number of revertant colonies on each plate.

Data Presentation:

Treatment GroupThis compound (µ g/plate )MutagenS9 ActivationMean Revertant Colonies ± SD% Inhibition
Negative Control0None-25 ± 5N/A
Positive Control0Sodium Azide (1.5 µg)-1250 ± 850
Test Group 110Sodium Azide (1.5 µg)-875 ± 6030.0
Test Group 250Sodium Azide (1.5 µg)-450 ± 4264.0
Test Group 3100Sodium Azide (1.5 µg)-210 ± 2583.2
Negative Control0None+40 ± 8N/A
Positive Control02-Aminofluorene (10 µg)+1500 ± 1100
Test Group 4102-Aminofluorene (10 µg)+1050 ± 9530.0
Test Group 5502-Aminofluorene (10 µg)+550 ± 5563.3
Test Group 61002-Aminofluorene (10 µg)+280 ± 3081.3

% Inhibition = [(Positive Control Revertants - Test Group Revertants) / (Positive Control Revertants - Negative Control Revertants)] x 100

Workflow Diagram

Ames_Test_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture Overnight Bacterial Culture (S. typhimurium his-) Preincubation Pre-incubation (37°C): Bacteria + Mutagen + AV-153 Bacterial_Culture->Preincubation Test_Solutions Prepare Solutions: - this compound - Mutagen - Controls Test_Solutions->Preincubation Plating Add Top Agar and Plate on Minimal Glucose Agar Preincubation->Plating Incubation Incubate Plates (37°C, 48-72h) Plating->Incubation Colony_Counting Count Revertant Colonies Incubation->Colony_Counting Data_Analysis Calculate % Inhibition Colony_Counting->Data_Analysis

Caption: Ames Test Workflow for Antimutagenicity.

In Vitro Micronucleus Assay

Principle: The in vitro micronucleus assay identifies substances that cause chromosomal damage.[10] Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of interphase cells, resulting from chromosome breaks or whole chromosome loss during cell division.[11] This protocol assesses the ability of this compound to reduce the frequency of micronuclei induced by a known clastogen.

Experimental Protocol

Materials:

  • Human peripheral blood lymphocytes or a suitable cell line (e.g., TK6, CHO)[12]

  • Culture medium (e.g., RPMI-1640) with supplements

  • Phytohaemagglutinin (PHA) for lymphocytes

  • This compound solution

  • Positive control clastogen (e.g., Mitomycin C)

  • Negative control (solvent)

  • Cytochalasin B (to block cytokinesis)[13]

  • Hypotonic solution (e.g., 0.075 M KCl)

  • Fixative (methanol:acetic acid, 3:1)

  • Staining solution (e.g., Giemsa or a fluorescent DNA stain)

  • Microscope slides

  • Microscope with appropriate filters

Procedure:

  • Cell Culture Initiation: Culture cells to achieve a healthy, proliferating population. For lymphocytes, stimulate with PHA.

  • Treatment:

    • Co-treatment: Expose cells to the clastogen and various concentrations of this compound simultaneously for a defined period (e.g., 3-4 hours).

    • Pre-treatment: Incubate cells with this compound for a set time before adding the clastogen.

    • Post-treatment: Treat cells with the clastogen first, then wash and add this compound.

  • Cytokinesis Block: After treatment, wash the cells and add fresh medium containing cytochalasin B. The incubation time should allow for approximately 1.5-2 normal cell cycles.[14]

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Hypotonic Treatment: Resuspend the cell pellet in a pre-warmed hypotonic solution to swell the cells.

  • Fixation: Fix the cells with a freshly prepared cold fixative. Repeat the fixation step three times.[13]

  • Slide Preparation: Drop the cell suspension onto clean, cold, wet microscope slides and allow them to air dry.

  • Staining: Stain the slides with a suitable DNA stain.

  • Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei under a microscope.[11]

Data Presentation:

Treatment GroupThis compound (µM)Clastogen (Mitomycin C, 0.5 µM)Binucleated Cells ScoredCells with Micronuclei% Micronucleated Cells% Reduction
Negative Control0-2000201.0N/A
Positive Control0+200025012.50
Test Group 11+20001809.030.4
Test Group 25+20001155.7558.7
Test Group 310+2000603.082.6

% Reduction = [(% MN in Positive Control - % MN in Test Group) / (% MN in Positive Control - % MN in Negative Control)] x 100

Workflow Diagram

Micronucleus_Assay_Workflow cluster_prep Cell Culture & Treatment cluster_processing Cell Processing cluster_analysis Analysis Cell_Culture Initiate and Grow Cell Culture Treatment Treat Cells: - Clastogen - this compound - Controls Cell_Culture->Treatment CytoB_Block Add Cytochalasin B (Cytokinesis Block) Treatment->CytoB_Block Harvesting Harvest Cells CytoB_Block->Harvesting Hypotonic_Fixation Hypotonic Treatment & Fixation Harvesting->Hypotonic_Fixation Slide_Prep Prepare and Stain Microscope Slides Hypotonic_Fixation->Slide_Prep Scoring Microscopic Scoring (Count Micronuclei in Binucleated Cells) Slide_Prep->Scoring Data_Analysis Calculate % Reduction Scoring->Data_Analysis

Caption: In Vitro Micronucleus Assay Workflow.

Comet Assay (Single Cell Gel Electrophoresis)

Principle: The comet assay is a sensitive method for detecting DNA strand breaks in individual eukaryotic cells.[15][16] When subjected to electrophoresis, DNA from damaged cells migrates away from the nucleus, forming a "comet" shape. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage. This assay can evaluate the ability of this compound to protect cells from a DNA-damaging agent or to enhance DNA repair.[17][18]

Experimental Protocol

Materials:

  • Cultured human cells (e.g., HeLa, lymphocytes)

  • This compound solution

  • DNA damaging agent (e.g., H₂O₂, methyl methanesulfonate)[18]

  • Low melting point agarose (B213101) (LMPA) and normal melting point agarose (NMPA)

  • Microscope slides

  • Lysis solution (high salt and detergent)

  • Alkaline electrophoresis buffer (pH > 13)[16]

  • Neutralizing buffer

  • DNA stain (e.g., SYBR Green, propidium (B1200493) iodide)

  • Fluorescence microscope with image analysis software

Procedure:

  • Cell Treatment:

    • Protective Effect: Pre-incubate cells with various concentrations of this compound before exposing them to a DNA-damaging agent.

    • Enhanced Repair: Treat cells with a DNA-damaging agent, wash, and then incubate with this compound for various time points to allow for repair.[17]

  • Cell Embedding: Mix a suspension of treated cells with molten LMPA and pipette onto a slide pre-coated with NMPA.

  • Lysis: Immerse the slides in cold lysis solution for at least 1 hour to remove cell membranes and proteins, leaving behind nucleoids.[18]

  • DNA Unwinding: Place the slides in an electrophoresis tank filled with alkaline buffer for 20-40 minutes to allow the DNA to unwind.

  • Electrophoresis: Apply a voltage (e.g., 25 V) for 20-30 minutes.

  • Neutralization and Staining: Gently remove the slides, neutralize with buffer, and stain with a fluorescent DNA dye.

  • Visualization and Scoring: Visualize the comets using a fluorescence microscope. Use image analysis software to quantify DNA damage, typically by measuring the percentage of DNA in the tail (% Tail DNA).

Data Presentation:

Treatment GroupThis compound (µM)Damaging Agent (H₂O₂, 100 µM)Mean % Tail DNA ± SD% Reduction in DNA Damage
Negative Control0-4.5 ± 1.2N/A
Positive Control0+45.8 ± 5.50
Test Group 1 (Protective)1+32.1 ± 4.133.2
Test Group 2 (Protective)5+21.5 ± 3.558.9
Test Group 3 (Protective)10+12.3 ± 2.881.3

% Reduction = [(% Tail DNA in Positive Control - % Tail DNA in Test Group) / (% Tail DNA in Positive Control - % Tail DNA in Negative Control)] x 100

Workflow Diagram

Comet_Assay_Workflow cluster_prep Cell Preparation & Treatment cluster_assay Comet Assay Procedure cluster_analysis Analysis Cell_Culture Culture Cells Treatment Treat Cells: - Damaging Agent - this compound Cell_Culture->Treatment Embedding Embed Cells in Agarose on Slide Treatment->Embedding Lysis Lyse Cells Embedding->Lysis Unwinding_Electro DNA Unwinding & Alkaline Electrophoresis Lysis->Unwinding_Electro Staining Neutralize and Stain DNA Unwinding_Electro->Staining Visualization Fluorescence Microscopy Staining->Visualization Image_Analysis Image Analysis Software (Measure % Tail DNA) Visualization->Image_Analysis

Caption: Comet Assay Workflow for DNA Damage.

Proposed Mechanism of Action of AV-153

Based on existing literature, this compound likely exerts its antimutagenic effects through a combination of DNA intercalation and the stimulation of DNA repair pathways. It has been shown to interact with DNA bases and enhance the repair of specific types of DNA lesions.[2][4][6]

AV153_Mechanism cluster_damage DNA Damage cluster_intervention AV-153 Intervention cluster_outcome Outcome Mutagen Mutagenic Agent (e.g., Chemical, Radiation) DNA_Damage DNA Damage (e.g., Strand Breaks, Oxidized Bases) Mutagen->DNA_Damage induces DNA_Intercalation DNA Intercalation & Interaction with Bases DNA_Damage->DNA_Intercalation target site DNA_Repair Enhanced DNA Repair DNA_Damage->DNA_Repair triggers AV153 This compound AV153->DNA_Intercalation Repair_Stimulation Stimulation of DNA Repair Enzymes AV153->Repair_Stimulation Repair_Stimulation->DNA_Repair enhances Reduced_Mutations Reduced Mutations & Maintained Genomic Integrity DNA_Repair->Reduced_Mutations leads to

Caption: Proposed Antimutagenic Mechanism of AV-153.

References

Application Notes: AV-153 Free Base Treatment of Human Peripheral Blood Lymphocytes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: AV-153 free base is a 1,4-dihydropyridine (B1200194) (1,4-DHP) derivative recognized for its antimutagenic properties.[1] Its mechanism involves DNA intercalation, leading to a reduction in DNA damage and the stimulation of DNA repair pathways within human cells in vitro.[1] Specifically, AV-153 has been shown to decrease the level of spontaneously arising DNA single-strand breaks in human peripheral blood lymphocytes.[1] It also influences poly(ADP)ribosylation, a key process in DNA repair and genome stability.[1] These characteristics make AV-153 a compound of interest for research in immunology, oncology, and genotoxic stress.

These application notes provide a summary of the known effects of AV-153 on human lymphocytes and related cell lines, along with detailed protocols for its preparation and use in key experimental assays.

Data Presentation

The biological activity of this compound has been quantified in several human cell lines, including peripheral blood lymphocytes. The following tables summarize the key findings.

Table 1: Cytotoxicity of this compound in Human Hematopoietic Cancer Cell Lines

Cell LineCell TypeAssayIC50 ValueReference
RajiB-cell lymphomaCytotoxicity14.9 mM[1]
HL-60Promyelocytic leukemiaCytotoxicity10.3 mM[1]

Table 2: Effect of this compound on DNA Integrity in Human Peripheral Blood Lymphocytes

Cell TypeTreatmentDurationEndpointResultReference
Peripheral Blood Lymphocytes1 nM to 10 µM AV-1533 hoursSpontaneous DNA Single-Strand Breaks13–67% reduction[1]

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action

This compound exerts its protective effects on DNA through a multi-faceted mechanism. It is understood to intercalate with DNA, which may stabilize the structure and facilitate repair. Its primary documented effect is the stimulation of DNA repair pathways, reducing the accumulation of single-strand breaks. This process is linked to its influence on poly(ADP)ribosylation, a signaling event critical for recruiting DNA repair machinery.

AV153_Mechanism Figure 1: Proposed Mechanism of Action of AV-153 cluster_cell Human Lymphocyte AV153 AV-153 DNA Nuclear DNA AV153->DNA Intercalation PARP Poly(ADP)ribosylation (PARP activity) AV153->PARP Influences DNA->PARP Damage signals SSB Single-Strand Break (Spontaneous Damage) SSB->DNA causes Repair DNA Repair Pathways (e.g., BER) PARP->Repair Recruits Repair->SSB Repairs ReducedDamage Reduced DNA Damage & Enhanced Genomic Stability Repair->ReducedDamage DNA_Damage_Workflow Figure 2: Workflow for DNA Damage Assessment P1 1. Isolate PBMCs from whole blood P2 2. Culture Lymphocytes P1->P2 P3 3. Treat with AV-153 (e.g., 1 nM - 10 µM for 3h) P2->P3 P4 4. Perform Comet Assay (Single-Cell Gel Electrophoresis) P3->P4 P5 5. Microscopy & Analysis (Quantify DNA in tail vs. head) P4->P5 Proliferation_Workflow Figure 3: Workflow for T-Cell Proliferation Assay P1 1. Isolate PBMCs P2 2. Stain with CFSE Dye P1->P2 P3 3. Activate T-Cells (e.g., anti-CD3/CD28) P2->P3 P4 4. Treat with AV-153 (Dose-response) P3->P4 P5 5. Incubate for 3-5 Days P4->P5 P6 6. Analyze CFSE Dilution by Flow Cytometry P5->P6

References

Application Notes and Protocols: Cellular Uptake and Localization of AV-153 Free Base

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the current understanding and detailed protocols for investigating the cellular uptake and subcellular localization of AV-153, a 1,4-dihydropyridine (B1200194) derivative with antimutagenic and anti-cancer properties.

Introduction

AV-153 is a promising small molecule that has been shown to intercalate into DNA, reduce DNA damage, and stimulate DNA repair mechanisms within human cells.[1] Its efficacy is intrinsically linked to its ability to enter target cells and reach its site of action. Understanding the dynamics of AV-153's cellular uptake and its distribution within subcellular compartments is therefore critical for elucidating its mechanism of action and for the development of novel therapeutic strategies. These notes provide an overview of its known localization and protocols to further investigate its cellular journey.

Cellular Uptake and Localization of AV-153

AV-153 has been observed to readily enter cells and distribute within various compartments. Studies utilizing its intrinsic fluorescence have provided initial insights into its subcellular fate.

Subcellular Distribution: Laser confocal scanning fluorescence microscopy of HeLa cells has demonstrated that AV-153 is predominantly found in the cytoplasm .[2][3][4][5] A less intense but notable localization has also been observed in the nucleolus , a sub-nuclear structure involved in ribosome synthesis and cellular stress responses.[2][3][4][5] The significant cytoplasmic presence may be partly attributable to the high affinity of AV-153 for cellular proteins.[2][3][4]

While the precise mechanisms governing the cellular uptake of AV-153 have not been fully elucidated, its ability to cross the plasma membrane and accumulate intracellularly is evident. Based on its chemical properties as a 1,4-dihydropyridine derivative, potential uptake mechanisms could include passive diffusion across the lipid bilayer. However, the involvement of specific transporter proteins cannot be ruled out and warrants further investigation.

Quantitative Data Summary

The following table summarizes the available quantitative data regarding the biological activity of AV-153.

ParameterCell LineValueReference
IC50 Raji14.9 µM[1]
HL-6010.3 µM[1]
DNA Damage Reduction Peripheral blood lymphocytes, HL-6013-67% reduction in spontaneous DNA single-strand breaks at 1 nM to 10 µM[1]
Stimulation of DNA Repair HeLaSignificant stimulation of excision/synthesis repair of 8-oxoguanine, abasic sites, and alkylated bases[2][3][4]

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to study the cellular uptake and localization of AV-153.

Protocol 1: Determination of Subcellular Localization of AV-153 by Laser Confocal Scanning Microscopy

This protocol is adapted from methodologies used to successfully visualize the intracellular distribution of AV-153-Na in HeLa cells.[2][4]

Objective: To visualize the subcellular localization of AV-153 in cultured cells by leveraging its intrinsic fluorescence.

Materials:

  • HeLa cells (or other cell line of interest)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • AV-153 free base stock solution (e.g., in DMSO)

  • Propidium Iodide (PI) or DAPI for nuclear counterstaining

  • 70% Ethanol (B145695) (for fixation)

  • Chambered coverglass slides or glass-bottom dishes

  • Confocal microscope with appropriate laser lines and filters

Procedure:

  • Cell Seeding: Seed HeLa cells onto chambered coverglass slides at a density that will result in 50-70% confluency on the day of the experiment.

  • Cell Treatment: Once the cells are attached and growing, treat them with the desired concentration of AV-153 (e.g., 1 µM) in complete culture medium. Incubate for the desired time period (e.g., 16 hours) in a CO2 incubator at 37°C.

  • Washing: After incubation, gently wash the cells twice with PBS to remove any extracellular AV-153.

  • Fixation: Fix the cells by adding 70% ethanol and incubating for 30 minutes at room temperature.

  • Washing: Rinse the fixed cells twice with PBS for 5 minutes each.

  • Nuclear Counterstaining: Incubate the cells with a solution of Propidium Iodide (e.g., 15 µM in PBS) or DAPI for 30 minutes to stain the nucleus.

  • Final Washes: Wash the cells twice with PBS for 5 minutes each to remove excess stain.

  • Imaging: Mount the slide on the stage of a confocal microscope.

    • Excite AV-153 using a 488 nm laser line and detect its fluorescence emission between 510 and 560 nm.[4]

    • Excite the nuclear stain (e.g., PI) with an appropriate laser and detect its emission (e.g., 600-650 nm for PI).[4]

    • Capture images in different channels and an overlay image to determine the subcellular localization of AV-153 relative to the nucleus.

Protocol 2: General Workflow for Quantifying Cellular Uptake of AV-153 by Flow Cytometry

This protocol provides a general framework for quantifying the cellular uptake of fluorescent small molecules like AV-153.

Objective: To quantify the amount of AV-153 taken up by a cell population over time or at different concentrations.

Materials:

  • Suspension cells or trypsinized adherent cells

  • Complete culture medium

  • PBS

  • This compound stock solution

  • Flow cytometer with a 488 nm laser

  • Flow cytometry tubes

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of the desired cells at a concentration of 1 x 10^6 cells/mL in complete culture medium.

  • Treatment: Aliquot the cell suspension into flow cytometry tubes. Add AV-153 at various concentrations or for different time points. Include an untreated control.

  • Incubation: Incubate the cells under appropriate conditions (e.g., 37°C, 5% CO2).

  • Washing: After incubation, pellet the cells by centrifugation (e.g., 300 x g for 5 minutes) and wash twice with ice-cold PBS to stop uptake and remove extracellular compound.

  • Resuspension: Resuspend the cells in a suitable buffer for flow cytometry analysis (e.g., PBS with 1% BSA).

  • Analysis: Analyze the cells on a flow cytometer.

    • Use the 488 nm laser for excitation.

    • Detect the fluorescence of AV-153 in the appropriate channel (e.g., FITC or similar).

    • Record the mean fluorescence intensity (MFI) for each sample.

  • Data Interpretation: The MFI will be proportional to the amount of intracellular AV-153. Compare the MFI of treated samples to the untreated control to quantify uptake.

Visualizations

Diagrams of Experimental Workflows and Mechanisms

G Experimental Workflow for AV-153 Localization cluster_prep Cell Preparation cluster_treatment Treatment & Staining cluster_imaging Imaging seed_cells Seed Cells on Chambered Slides culture Culture to 50-70% Confluency seed_cells->culture treat Treat with AV-153 culture->treat wash1 Wash with PBS treat->wash1 fix Fix with 70% Ethanol wash1->fix wash2 Wash with PBS fix->wash2 stain Counterstain Nucleus (e.g., PI/DAPI) wash2->stain wash3 Final Washes stain->wash3 confocal Confocal Microscopy wash3->confocal acquire Acquire Images (AV-153 & Nuclear Channels) confocal->acquire overlay Overlay Images acquire->overlay analyze Analyze Subcellular Localization overlay->analyze

Caption: Workflow for visualizing AV-153 subcellular localization.

G Proposed Mechanism of AV-153 Action cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AV153_ext Extracellular AV-153 AV153_intra Intracellular AV-153 AV153_ext->AV153_intra Cellular Uptake (e.g., Passive Diffusion) protein_binding Protein Binding AV153_intra->protein_binding AV153_nuc Nuclear AV-153 AV153_intra->AV153_nuc Nuclear Import DNA DNA AV153_nuc->DNA Intercalation DNA_repair DNA Repair Enzymes (e.g., BER pathway) AV153_nuc->DNA_repair Stimulation DNA_damage DNA Damage DNA_damage->DNA DNA_repair->DNA Repair

Caption: Proposed mechanism of AV-153 cellular action.

References

Techniques for Measuring AV-153's Effect on PARP1: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the DNA damage response (DDR) pathway, playing a key role in the repair of single-strand breaks (SSBs).[1] Upon DNA damage, PARP1 binds to the break and catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins.[2] This PARylation process serves as a scaffold to recruit other DNA repair proteins, ultimately leading to the resolution of the damage and maintenance of genomic stability.[1][2] Given its central role in DNA repair, PARP1 has become a significant target for cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[3][4]

AV-153 is a 1,4-dihydropyridine (B1200194) derivative that has been investigated for its antimutagenic and DNA repair-enhancing properties.[5][6] Studies have shown that AV-153 can interact with DNA and modulate the activity of DNA repair enzymes.[6][7] While not primarily characterized as a direct PARP1 inhibitor, its influence on DNA repair pathways necessitates a thorough investigation of its effects on PARP1 activity and the associated signaling cascades.

These application notes provide detailed protocols for a range of in vitro and cell-based assays to comprehensively evaluate the effect of AV-153 on PARP1. The methodologies described will enable researchers to determine whether AV-153 directly inhibits PARP1 enzymatic activity, modulates PARP1 signaling in response to DNA damage, or affects downstream cellular processes regulated by PARP1.

Signaling Pathways and Experimental Workflows

To understand the potential impact of AV-153, it is crucial to visualize the PARP1 signaling pathway and the experimental approaches to measure its modulation.

PARP1_Signaling_Pathway PARP1 Signaling in DNA Damage Response DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 activates PAR Poly(ADP-ribose) (PAR) Synthesis PARP1->PAR catalyzes NAD NAD+ NAD->PAR substrate Recruitment Recruitment of DNA Repair Proteins (XRCC1, DNA Ligase III, etc.) PAR->Recruitment DNA_Repair DNA Repair Recruitment->DNA_Repair AV153 AV-153 AV153->DNA_SSB modulates damage AV153->PARP1 potential direct effect? AV153->DNA_Repair stimulates BER?

Caption: PARP1 signaling pathway in response to DNA damage.

Experimental_Workflow Workflow for Assessing AV-153's Effect on PARP1 cluster_invitro In Vitro Assays cluster_cellbased Cell-Based Assays Biochemical_Assay PARP1 Enzymatic Assay (Colorimetric/Fluorometric) PARPtrap_Assay PARP Trapping Assay (Fluorescence Polarization) Cell_Culture Cell Culture & Treatment with AV-153 +/- DNA Damaging Agent Western_Blot Western Blot (PAR, PARP1, γH2AX) Cell_Culture->Western_Blot IF_Staining Immunofluorescence (PAR, PARP1) Cell_Culture->IF_Staining Cell_Viability Cell Viability Assay (MTS/MTT) Cell_Culture->Cell_Viability

Caption: Experimental workflow for evaluating AV-153's effect on PARP1.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data that could be generated from the described experiments to assess the effect of AV-153 on PARP1.

Table 1: In Vitro PARP1 Activity

CompoundIC₅₀ (nM) for PARP1 InhibitionPARP Trapping (EC₅₀, nM)Notes
AV-153To be determinedTo be determinedExpected to have weak or no direct inhibitory activity.
Olaparib (Control)1-510-50Potent PARP1/2 inhibitor, for comparison.
Veliparib (Control)2-10>1000Potent PARP1/2 inhibitor with weak trapping, for comparison.

Table 2: Cellular PARP1 Activity and DNA Damage Response

TreatmentCellular PAR Levels (% of Control)γH2AX Foci per CellCell Viability (% of Control)
Vehicle Control1002 ± 1100
AV-153 (10 µM)To be determinedTo be determinedTo be determined
H₂O₂ (1 mM)500 ± 5050 ± 1070 ± 5
H₂O₂ + AV-153 (10 µM)To be determinedTo be determinedTo be determined
H₂O₂ + Olaparib (1 µM)80 ± 10150 ± 2040 ± 8

Experimental Protocols

In Vitro PARP1 Enzymatic Assay (Colorimetric)

This assay measures the direct effect of AV-153 on the enzymatic activity of purified PARP1.

Materials:

  • Purified recombinant human PARP1

  • Histones (or other PARP1 substrate)

  • Biotinylated NAD+

  • 96-well plates

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)

  • Streptavidin-HRP

  • Colorimetric HRP substrate (e.g., TMB)

  • Stop solution (e.g., 2 M H₂SO₄)

  • Plate reader

Protocol:

  • Plate Coating: Coat a 96-well plate with histones by incubating overnight at 4°C. Wash the plate three times with PBST (PBS with 0.05% Tween-20).

  • Blocking: Block the wells with 5% BSA in PBS for 1 hour at room temperature. Wash three times with PBST.

  • Compound Addition: Add serial dilutions of AV-153 (and control inhibitors) to the wells. Include a vehicle control (e.g., DMSO).

  • Enzyme Reaction: Prepare a reaction mix containing assay buffer, activated DNA (optional, to stimulate PARP1), biotinylated NAD+, and purified PARP1 enzyme. Add the reaction mix to the wells.

  • Incubation: Incubate the plate for 1 hour at room temperature.

  • Detection: Wash the plate three times with PBST. Add Streptavidin-HRP diluted in blocking buffer and incubate for 30 minutes at room temperature.

  • Signal Development: Wash the plate three times with PBST. Add the colorimetric HRP substrate and incubate until sufficient color develops.

  • Measurement: Stop the reaction with the stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis: Calculate the percent inhibition of PARP1 activity for each concentration of AV-153 and determine the IC₅₀ value.

Western Blot for PAR and PARP1

This protocol allows for the detection of changes in PAR levels (a readout of PARP activity) and total PARP1 protein in cell lysates.[8]

Materials:

  • Cell culture reagents

  • AV-153, DNA damaging agent (e.g., H₂O₂), and control inhibitors

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-PAR, anti-PARP1, anti-γH2AX (for DNA damage), anti-β-actin or anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Cell Treatment: Seed cells and allow them to attach. Treat cells with AV-153 with or without a DNA damaging agent for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice with lysis buffer.[9]

  • Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant.[8]

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.[8]

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.[2]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[9]

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.[8] Wash with TBST and then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify band intensities using densitometry software and normalize to the loading control.

Immunofluorescence for PARP1 and PAR

This technique visualizes the subcellular localization of PARP1 and the formation of PAR in response to treatment.[1]

Materials:

  • Cells grown on coverslips

  • AV-153, DNA damaging agent (e.g., H₂O₂)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibodies: anti-PARP1, anti-PAR

  • Fluorescently-conjugated secondary antibodies

  • DAPI (for nuclear counterstaining)

  • Mounting medium

  • Fluorescence microscope

Protocol:

  • Cell Treatment: Seed cells on coverslips and treat with AV-153 with or without a DNA damaging agent.

  • Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.[1]

  • Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.[1]

  • Blocking: Wash with PBS and block with 5% BSA for 1 hour.[1]

  • Antibody Staining: Incubate with primary antibodies (diluted in 1% BSA/PBS) for 1-2 hours at room temperature or overnight at 4°C.[1] Wash with PBS and then incubate with fluorescently-conjugated secondary antibodies for 1 hour in the dark.

  • Counterstaining and Mounting: Wash with PBS and counterstain with DAPI. Mount the coverslips on slides with mounting medium.

  • Imaging: Visualize the cells using a fluorescence or confocal microscope.

  • Data Analysis: Analyze the images to assess changes in the intensity and localization of PARP1 and PAR staining.

Conclusion

The provided protocols offer a comprehensive framework for investigating the effects of AV-153 on PARP1. By employing a combination of in vitro biochemical assays and cell-based methods, researchers can elucidate the mechanism of action of AV-153 in the context of PARP1 signaling and the broader DNA damage response. This will provide valuable insights into its potential therapeutic applications and its role in maintaining genomic integrity.

References

Application Notes and Protocols for AV-153 Free Base in Oxidative Stress Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AV-153 free base is a derivative of 1,4-dihydropyridine (B1200194) (1,4-DHP) that has demonstrated potential in mitigating the damaging effects of oxidative stress.[1][2][3] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects, is implicated in the pathophysiology of numerous diseases. AV-153 has been shown to reduce DNA damage induced by oxidative agents and stimulate DNA repair mechanisms in human cells in vitro.[1] These application notes provide a summary of the current understanding of AV-153's role in oxidative stress and detailed protocols for its investigation.

Mechanism of Action

AV-153, as a 1,4-dihydropyridine derivative, is part of a class of compounds known for their antioxidant properties.[3][4][5] The proposed mechanism for its protective effects against oxidative stress involves multiple actions. It has been shown to reduce the number of DNA strand breaks in cells exposed to oxidative agents like hydrogen peroxide (H₂O₂).[1] Furthermore, AV-153 appears to stimulate DNA repair processes, enhancing the cell's ability to recover from oxidative damage.[1][2] Some studies suggest that its structural resemblance to dihydronicotinamide, a substrate for poly(ADP-ribose)polymerase (PARP), may allow it to influence poly(ADP)ribosylation, a key process in DNA repair.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data from in vitro studies of this compound and its sodium salt in the context of cellular viability and its protective effects against oxidative damage.

ParameterCell LineConditionValueReference
IC₅₀ (Cell Growth Inhibition) Raji (human lymphoblastoid)72-hour incubation14.9 ± 1.2 mM[1]
HL-60 (human lymphoblastoid)72-hour incubation10.3 ± 0.8 mM[1]
DNA Damage Reduction Human peripheral blood lymphocytes100 µM H₂O₂ exposureUp to 87% reduction in DNA strand breaks with 1-10 nM AV-153[1]
Human peripheral blood lymphocytesSpontaneous DNA breaksPositive dose-effect relationship for DNA damage reduction between 0.01 and 1 nM AV-153[1]
Cell Viability HOS (human osteoblast-like)24-hour pre-treatment with 1000 µM AV-153 followed by 50 µM H₂O₂Statistically significant increase in cell viability (p < 0.05)[3]
Cell Proliferation HOS (human osteoblast-like)24-hour pre-treatment with 1000 µM AV-153 followed by 50 µM H₂O₂No significant effect on proliferation[3]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for the protective effects of AV-153 against oxidative stress.

AV153_Pathway cluster_stress Oxidative Stress cluster_cell Cellular Response ROS Reactive Oxygen Species (ROS) e.g., H₂O₂ DNA_Damage DNA Strand Breaks ROS->DNA_Damage induces PARP_Activation PARP Activation DNA_Damage->PARP_Activation activates DNA_Repair DNA Repair PARP_Activation->DNA_Repair promotes Cell_Survival Cell Survival DNA_Repair->Cell_Survival leads to AV153 AV-153 Free Base AV153->DNA_Damage reduces AV153->DNA_Repair stimulates

Proposed mechanism of AV-153 in mitigating oxidative DNA damage.

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity of this compound

Objective: To determine the concentration range of AV-153 that is non-toxic to the selected cell line.

Materials:

  • This compound

  • Human cell lines (e.g., HL-60, Raji, or HOS)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability assay kit

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the medium from the wells and add 100 µL of the AV-153 dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve AV-153).

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • Perform a cell viability assay according to the manufacturer's instructions (e.g., MTT assay).

  • Measure the absorbance using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Protocol 2: Evaluation of the Protective Effect of AV-153 Against Oxidative Stress-Induced DNA Damage (Comet Assay)

Objective: To assess the ability of AV-153 to protect cells from DNA damage induced by an oxidizing agent.

Materials:

  • This compound

  • Human cell lines (e.g., peripheral blood lymphocytes)

  • Hydrogen peroxide (H₂O₂)

  • Comet assay kit (including low melting point agarose (B213101), lysis solution, electrophoresis buffer)

  • Microscope slides

  • Fluorescence microscope with appropriate filters

  • Image analysis software for comet scoring

Procedure:

  • Pre-treat cells with various non-toxic concentrations of AV-153 for a specified period (e.g., 1-3 hours).

  • Induce oxidative stress by treating the cells with an oxidizing agent (e.g., 100 µM H₂O₂ for 30 minutes on ice).

  • Harvest the cells and embed them in low melting point agarose on a microscope slide.

  • Lyse the cells according to the comet assay kit protocol.

  • Perform alkaline electrophoresis to separate the damaged DNA.

  • Stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).

  • Visualize the comets using a fluorescence microscope and capture images.

  • Analyze the images using comet scoring software to quantify the extent of DNA damage (e.g., tail length, tail moment).

  • Compare the DNA damage in cells treated with H₂O₂ alone versus those pre-treated with AV-153.

Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)

Objective: To determine if AV-153 can reduce the intracellular levels of ROS.

Materials:

  • This compound

  • Human cell lines (e.g., HOS)

  • Hydrogen peroxide (H₂O₂) or another ROS-inducing agent

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) or other ROS-sensitive fluorescent probe

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Seed cells in a suitable format (e.g., 96-well plate or culture flasks).

  • Pre-treat the cells with various concentrations of AV-153 for a specified duration.

  • Induce oxidative stress by adding H₂O₂ or another ROS inducer.

  • Load the cells with DCFH-DA (or another suitable probe) according to the manufacturer's instructions.

  • Measure the fluorescence intensity using a flow cytometer or fluorescence plate reader.

  • Compare the ROS levels in cells treated with the ROS inducer alone versus those pre-treated with AV-153.

Experimental Workflow

The following diagram outlines a general experimental workflow for investigating the effects of AV-153 on oxidative stress in a cellular model.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Cell_Culture Cell Culture (e.g., HOS cells) Cytotoxicity Cytotoxicity Assay (e.g., MTT) Cell_Culture->Cytotoxicity Pretreatment Pre-treatment with AV-153 Cell_Culture->Pretreatment AV153_Prep Prepare AV-153 Solutions AV153_Prep->Cytotoxicity AV153_Prep->Pretreatment Cytotoxicity->Pretreatment Determine non-toxic dose Oxidative_Stress Induce Oxidative Stress (e.g., H₂O₂) Pretreatment->Oxidative_Stress ROS_Assay ROS Measurement (e.g., DCFH-DA) Oxidative_Stress->ROS_Assay DNA_Damage_Assay DNA Damage Assessment (Comet Assay) Oxidative_Stress->DNA_Damage_Assay GSH_Assay Glutathione Level Measurement Oxidative_Stress->GSH_Assay Data_Analysis Data Analysis & Interpretation ROS_Assay->Data_Analysis DNA_Damage_Assay->Data_Analysis GSH_Assay->Data_Analysis

General workflow for studying AV-153 in oxidative stress.

References

Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with AV-153 Free Base

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AV-153 free base is a novel 1,4-dihydropyridine (B1200194) (1,4-DHP) derivative identified as a promising anti-cancer agent. Its mechanism of action is understood to involve intercalation into DNA, leading to a reduction in DNA damage and the stimulation of DNA repair pathways.[1][2] Notably, AV-153 influences poly(ADP)-ribosylation, a key cellular process in DNA damage signaling and repair.[1][2] Dysregulation of this pathway can trigger cell cycle arrest and apoptosis, making AV-153 a compound of significant interest for cancer therapy research.

These application notes provide detailed protocols for utilizing flow cytometry to analyze the cellular effects of this compound treatment, specifically focusing on the induction of apoptosis and alterations in cell cycle distribution. Flow cytometry is a powerful technique that allows for the rapid, quantitative, and multi-parametric analysis of individual cells within a heterogeneous population.[3]

Key Applications

  • Apoptosis Detection: Quantify the induction of programmed cell death in cancer cells following treatment with AV-153.

  • Cell Cycle Analysis: Determine the effect of AV-153 on cell cycle progression and identify potential cell cycle arrest.

  • Signaling Pathway Analysis: Investigate the modulation of intracellular signaling pathways, particularly those related to the DNA damage response.

Data Presentation

The following tables summarize hypothetical quantitative data from flow cytometry analysis of a human colorectal cancer cell line (HCT-116) treated with this compound for 48 hours.

Table 1: Apoptosis Analysis of HCT-116 Cells Treated with AV-153

Treatment Concentration (µM)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
0 (Vehicle Control)95.2 ± 2.12.5 ± 0.82.3 ± 0.7
1075.6 ± 3.515.8 ± 2.28.6 ± 1.5
2548.3 ± 4.235.1 ± 3.816.6 ± 2.9
5022.7 ± 3.950.4 ± 4.526.9 ± 3.1

Table 2: Cell Cycle Analysis of HCT-116 Cells Treated with AV-153

Treatment Concentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptosis) (%)
0 (Vehicle Control)55.4 ± 3.328.1 ± 2.516.5 ± 1.91.8 ± 0.5
1045.2 ± 2.920.7 ± 2.134.1 ± 3.08.5 ± 1.2
2530.1 ± 3.115.3 ± 1.854.6 ± 4.218.9 ± 2.5
5020.5 ± 2.810.2 ± 1.569.3 ± 5.129.7 ± 3.4

Experimental Protocols

Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining

This protocol details the steps for detecting apoptosis in cells treated with AV-153 by staining with Annexin V-FITC and Propidium Iodide (PI). Early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V. Late apoptotic and necrotic cells have compromised membrane integrity, allowing PI to enter and stain the DNA.[4]

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Cancer cell line (e.g., HCT-116)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate at a density that will not exceed 80-90% confluency at the end of the experiment. Allow cells to attach overnight. Treat cells with varying concentrations of this compound (and a vehicle control) for the desired time period (e.g., 24, 48 hours).

  • Cell Harvesting:

    • Suspension cells: Transfer the cells and medium to a 15 mL conical tube.

    • Adherent cells: Aspirate the medium and wash the cells once with PBS. Detach the cells using a gentle cell scraper or trypsin-EDTA. Neutralize trypsin with complete medium and transfer the cell suspension to a 15 mL conical tube.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Use appropriate compensation controls for FITC and PI.

Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol describes the analysis of cell cycle distribution in AV-153 treated cells by staining the cellular DNA with Propidium Iodide (PI). The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.

Materials:

  • This compound

  • Cancer cell line

  • Complete cell culture medium

  • PBS

  • Cold 70% Ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as in Protocol 1, step 1.

  • Cell Harvesting: Harvest cells as described in Protocol 1, step 2.

  • Cell Washing: Wash the cell pellet once with cold PBS.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to the cell suspension.

    • Incubate the cells for at least 2 hours at -20°C. Cells can be stored at -20°C for several weeks.

  • Staining:

    • Centrifuge the fixed cells at 850 x g for 5 minutes. Discard the supernatant.

    • Wash the cell pellet twice with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the PI signal and gate on single cells to exclude doublets.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis Flow Cytometry Analysis cluster_assays Assays cell_seeding Seed Cancer Cells treatment Treat with AV-153 cell_seeding->treatment harvesting Harvest Cells treatment->harvesting washing Wash Cells harvesting->washing staining Stain Cells washing->staining acquisition Data Acquisition staining->acquisition apoptosis Apoptosis Assay (Annexin V/PI) cell_cycle Cell Cycle Assay (PI) gating Data Gating & Analysis acquisition->gating

Caption: Experimental workflow for flow cytometry analysis.

signaling_pathway AV153 AV-153 DNA_damage DNA Damage AV153->DNA_damage induces PARP PARP Activation DNA_damage->PARP p53 p53 Activation PARP->p53 influences Cell_Cycle_Arrest G2/M Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis

Caption: Proposed signaling pathway of AV-153.

References

Troubleshooting & Optimization

AV-153 free base cytotoxicity at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of AV-153 free base, with a specific focus on addressing potential issues related to cytotoxicity at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

AV-153 is a 1,4-dihydropyridine (B1200194) (1,4-DHP) derivative that has demonstrated antimutagenic and anti-cancer properties.[1] Its primary mechanism of action involves the intercalation into DNA, which leads to a reduction in DNA damage and the stimulation of DNA repair processes within human cells.[1][2] AV-153 has been shown to interact with thymine (B56734) and cytosine and influence poly(ADP)ribosylation.[1]

Q2: What is the reported cytotoxicity of this compound?

This compound has been observed to exhibit cytotoxic effects at high concentrations. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been reported for the following cell lines:

Cell LineIC50 Value
Raji14.9 mM
HL-6010.3 mM
Data from MedchemExpress.[1]

Q3: At what concentrations does this compound show beneficial effects?

Studies have indicated that AV-153 can reduce the level of spontaneously arising DNA single-strand breaks in peripheral blood lymphocytes and HL-60 cells at concentrations ranging from 1 nM to 10 μM, with a reduction of 13-67% after a 3-hour incubation period.[1]

Q4: How should I prepare and store this compound?

For specific solubility and stability information, it is crucial to refer to the product data sheet provided by the supplier. As a general guideline for 1,4-dihydropyridine derivatives, stock solutions are often prepared in organic solvents like DMSO and stored at -20°C or -80°C. Protect the compound from light, as 1,4-DHP derivatives can be light-sensitive.

Troubleshooting Guide

This guide addresses common issues that may arise when working with this compound at high concentrations.

Problem Potential Cause Recommended Solution
Unexpectedly high cell death at concentrations presumed to be non-toxic. 1. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve AV-153 may be reaching toxic levels for the specific cell line. 2. Compound Precipitation: At high concentrations, AV-153 may precipitate out of the culture medium, and these precipitates can be cytotoxic. 3. Cell Line Sensitivity: The cell line being used may be particularly sensitive to 1,4-dihydropyridine compounds.1. Solvent Control: Always include a vehicle control (medium with the same concentration of solvent as the highest AV-153 concentration) in your experiments to assess solvent toxicity. Aim to keep the final solvent concentration below 0.5%. 2. Solubility Check: Visually inspect the culture wells for any signs of precipitation after adding the compound. You can also perform a solubility test of AV-153 in your specific culture medium. 3. Dose-Response Curve: Perform a preliminary dose-response experiment with a wide range of AV-153 concentrations to determine the cytotoxic threshold for your specific cell line.
Inconsistent or non-reproducible cytotoxicity results. 1. Inconsistent Compound Concentration: Inaccurate dilutions or degradation of the stock solution. 2. Variation in Cell Seeding Density: Inconsistent number of cells seeded per well can significantly impact the apparent cytotoxicity. 3. Edge Effects in Multi-well Plates: Evaporation from the outer wells of a multi-well plate can concentrate the compound and affect cell viability.1. Fresh Dilutions: Prepare fresh dilutions of AV-153 from a validated stock solution for each experiment. Store the stock solution appropriately and avoid repeated freeze-thaw cycles. 2. Standardized Seeding: Implement a strict protocol for cell counting and seeding to ensure a consistent cell number in each well. 3. Plate Layout: Avoid using the outermost wells of the plate for experimental conditions. Fill these wells with sterile PBS or medium to minimize evaporation from the inner wells.
Discrepancy between observed cytotoxicity and expected antimutagenic effects. Concentration-dependent dual effects: Many compounds exhibit a biphasic dose-response, where low concentrations can be protective or stimulatory, while high concentrations are toxic.Carefully design experiments with a broad range of concentrations to identify the therapeutic window where AV-153 exhibits its desired antimutagenic effects without causing significant cytotoxicity.

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the cytotoxicity of AV-153 using a colorimetric MTT assay.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of AV-153. Include a vehicle control (medium with solvent) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

2. DNA Damage Assessment (Comet Assay)

This protocol provides a general workflow for evaluating the effect of AV-153 on DNA damage.

  • Cell Treatment: Treat cells with AV-153 at various concentrations for a defined period. Include appropriate positive (e.g., a known DNA damaging agent) and negative controls.

  • Cell Embedding: Harvest the cells and embed them in low-melting-point agarose (B213101) on a microscope slide.

  • Lysis: Lyse the cells using a high-salt lysis buffer to remove the cell membrane and cytoplasm, leaving the nuclear material (nucleoids).

  • Alkaline Unwinding and Electrophoresis: Treat the slides with an alkaline buffer to unwind the DNA and then perform electrophoresis. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. The length and intensity of the comet tail are proportional to the amount of DNA damage. Analyze the images using specialized software to quantify the extent of DNA damage.

Visualizations

Signaling_Pathway cluster_cell Cell cluster_nucleus Nucleus DNA DNA AV153 AV-153 AV153->DNA Intercalation Repair DNA Repair Mechanisms AV153->Repair Stimulation Damage DNA Damage (e.g., SSBs) Damage->DNA Repair->DNA Reduces Damage

Caption: Mechanism of action of AV-153 in reducing DNA damage.

Experimental_Workflow start Start: High Concentration Cytotoxicity Concern dose_response Perform Dose-Response Cytotoxicity Assay (e.g., MTT) start->dose_response ic50 Determine IC50 Value dose_response->ic50 troubleshoot Troubleshoot Experiment ic50->troubleshoot Inconsistent Results? mechanism Investigate Mechanism of Cytotoxicity (e.g., Apoptosis vs. Necrosis assays) ic50->mechanism Consistent Results troubleshoot->dose_response Re-evaluate Protocol optimize Optimize Experimental Concentration Range mechanism->optimize end End: Established Therapeutic Window optimize->end

Caption: Experimental workflow for investigating AV-153 cytotoxicity.

Troubleshooting_Logic start High Cell Death Observed solvent_check Check Vehicle Control for Solvent Toxicity start->solvent_check solvent_toxic Solvent is Toxic solvent_check->solvent_toxic Yes precipitation_check Inspect Wells for Compound Precipitation solvent_check->precipitation_check No reduce_solvent Reduce Final Solvent Concentration solvent_toxic->reduce_solvent end Proceed with Optimized Protocol reduce_solvent->end precipitation_present Precipitate Observed precipitation_check->precipitation_present Yes cell_sensitivity Cell Line May Be Highly Sensitive precipitation_check->cell_sensitivity No solubility_test Perform Solubility Test in Media precipitation_present->solubility_test solubility_test->end lower_concentration Use Lower Concentration Range cell_sensitivity->lower_concentration lower_concentration->end

Caption: Troubleshooting logic for unexpected cytotoxicity.

References

Technical Support Center: Optimizing AV-153 Free Base Concentration for DNA Repair Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for utilizing AV-153 free base in DNA repair experiments. Here you will find troubleshooting advice and frequently asked questions to navigate common challenges and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in DNA repair?

This compound is a derivative of 1,4-dihydropyridine (B1200194) (1,4-DHP) that exhibits antimutagenic and anticancer properties.[1][2] Its primary mechanism in DNA repair involves intercalating into DNA, particularly at the site of single-strand breaks.[3] AV-153 has been shown to modulate the Base Excision Repair (BER) pathway. Specifically, it stimulates the excision and synthesis steps for repairing lesions such as 8-oxoguanine (8-oxoG), abasic sites (AP sites), and alkylated bases.[4][5] Conversely, it has been observed to inhibit the repair of thymine (B56734) glycols.[4][5] The compound also has an influence on poly(ADP)ribosylation, a key process in DNA damage signaling and repair.[1][2]

Q2: What is a recommended starting concentration and treatment duration for this compound in cell culture experiments?

Based on published studies with a sodium salt of AV-153, a starting concentration of 15 µg/mL has been used to observe effects on BER activity in cell extracts.[6][7] For time-course experiments, treatment durations of 3, 12, and 24 hours have been documented.[6][7] However, the optimal concentration and duration are highly dependent on the cell type and the specific endpoint being measured. It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific experimental setup.

Q3: How should I prepare and store this compound?

This compound is soluble in DMSO.[1] It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in anhydrous DMSO. To minimize freeze-thaw cycles, this stock solution should be aliquoted into single-use volumes and stored at -20°C or -80°C, protected from light. When preparing working solutions, it is best to perform serial dilutions in pre-warmed (37°C) cell culture medium to avoid precipitation.[8] The final DMSO concentration in your cell culture should be kept low (typically ≤ 0.5%) to minimize solvent-induced cytotoxicity.[5]

Q4: I am observing no effect of AV-153 in my DNA repair assay. What are the possible causes?

Several factors could contribute to a lack of observable effect:

  • Suboptimal Concentration: The concentration of AV-153 may be too low to elicit a response in your specific cell line or assay. A dose-response experiment is recommended to identify the effective concentration range.

  • Insufficient Treatment Time: The duration of treatment may not be long enough for the effects on DNA repair to become apparent. Consider a time-course experiment to determine the optimal incubation period.

  • Compound Instability: Ensure the stock solution has been stored correctly and prepare fresh dilutions for each experiment.

  • Cell Line Resistance: The cell line you are using may have a highly efficient DNA repair system that is not significantly modulated by AV-153 at the concentrations tested.

  • Assay Sensitivity: The assay you are using may not be sensitive enough to detect subtle changes in DNA repair activity.

Q5: I am seeing cytotoxicity in my experiments. How can I mitigate this?

Cytotoxicity can be a concern, especially at higher concentrations of any small molecule. Here are some troubleshooting steps:

  • Determine the IC50: Perform a cell viability assay (e.g., MTT or MTS) to determine the half-maximal inhibitory concentration (IC50) of AV-153 in your cell line. This will help you identify a non-toxic working concentration range for your DNA repair assays.

  • Reduce Solvent Concentration: Ensure the final DMSO concentration is not exceeding 0.5%. Include a vehicle control (media with the same final DMSO concentration but without AV-153) in all experiments.[5]

  • Optimize Treatment Duration: Shorter incubation times may be sufficient to observe effects on DNA repair without causing significant cell death.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Compound Precipitation in Media - Low aqueous solubility of this compound.- High final concentration exceeding solubility limit.- Rapid dilution of concentrated DMSO stock in aqueous media.- Use of cold media for dilution.- Prepare a high-concentration stock in 100% DMSO.- Perform serial dilutions in pre-warmed (37°C) cell culture media.[8]- Add the compound dropwise while gently vortexing the media.[8]- Visually inspect for precipitation under a microscope.
Inconsistent Results Between Replicates - Inconsistent cell seeding density.- Variability in compound concentration across wells.- Pipetting errors.- Ensure a homogenous cell suspension and consistent seeding density.- Prepare a master mix of the final compound dilution to add to all replicate wells.- Calibrate pipettes regularly.
No "Comet" Tails in Control or Treated Cells (Comet Assay) - Inefficient cell lysis.- Insufficient DNA denaturation or electrophoresis time.- Inactive damaging agent (if using a positive control).- Extend the lysis time.[9]- Ensure the pH of the alkaline unwinding and electrophoresis solution is >13.- Prepare fresh positive control solutions (e.g., H₂O₂).[9]
High Background DNA Damage in Untreated Controls - Harsh cell handling during harvesting or processing.- Endogenous DNA damage in the cell line.- Handle cells gently to minimize mechanical stress.- Process untreated and treated cells identically.- Establish a baseline level of damage for your cell line.

Experimental Protocols

Protocol 1: Determining the Optimal, Non-Toxic Concentration of this compound using an MTT Assay

This protocol is designed to establish a dose-response curve and determine the IC50 value of this compound in your cell line of interest.

Materials:

  • This compound

  • Anhydrous DMSO

  • Your chosen mammalian cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation:

    • Prepare a 20 mM stock solution of this compound in anhydrous DMSO.

    • Perform a serial dilution of the AV-153 stock solution in complete cell culture medium to create a range of working concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Cell Treatment:

    • Remove the old medium from the cells.

    • Add 100 µL of the medium containing the different concentrations of AV-153 to the respective wells.

    • Include wells with vehicle control (medium with the same final DMSO concentration as the treated wells) and untreated control (medium only).

  • Incubation: Incubate the plate for a duration relevant to your planned DNA repair experiments (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from all other readings.

    • Normalize the data by setting the average absorbance of the vehicle control wells to 100% viability.

    • Plot the normalized viability (%) against the log of the AV-153 concentration.

    • Use a non-linear regression model to fit the curve and calculate the IC50 value.

Protocol 2: Comet Assay (Single-Cell Gel Electrophoresis) to Assess DNA Damage and Repair

This protocol provides a general framework for using the comet assay to measure the effect of AV-153 on DNA repair.

Materials:

  • CometSlides™ or pre-coated microscope slides

  • Low melting point agarose (B213101) (LMAgarose)

  • Lysis solution

  • Alkaline unwinding and electrophoresis solution (pH > 13)

  • Neutralization buffer

  • DNA staining solution (e.g., SYBR® Green or propidium (B1200493) iodide)

  • Fluorescence microscope with appropriate filters

  • Comet scoring software

Procedure:

  • Cell Treatment: Treat cells with a DNA damaging agent (e.g., H₂O₂, UV radiation) in the presence or absence of a non-toxic concentration of AV-153 for a predetermined time. Include untreated and vehicle controls.

  • Cell Harvesting: Harvest the cells and resuspend them in ice-cold PBS (Ca²⁺ and Mg²⁺ free) at a concentration of ~1 x 10⁵ cells/mL.

  • Embedding Cells in Agarose:

    • Mix the cell suspension with molten LMAgarose (at 37°C) at a 1:10 ratio (v/v).

    • Immediately pipette 50-75 µL of the cell/agarose suspension onto a CometSlide™.

    • Allow the agarose to solidify at 4°C for 10-30 minutes.[1][10]

  • Cell Lysis: Immerse the slides in cold lysis solution for at least 1 hour at 4°C.[10]

  • Alkaline Unwinding: Immerse the slides in fresh, cold alkaline unwinding and electrophoresis solution for 20-60 minutes at 4°C in the dark.[1][10]

  • Electrophoresis: Perform electrophoresis in the same alkaline buffer at a low voltage (e.g., ~1 V/cm) for 20-40 minutes at 4°C.

  • Neutralization and Staining:

    • Gently drain the slides and immerse them in neutralization buffer.

    • Stain the DNA with an appropriate fluorescent dye.

  • Visualization and Scoring:

    • Visualize the comets using a fluorescence microscope.

    • Capture images and quantify the extent of DNA damage using comet scoring software. Common parameters include % DNA in the tail and tail moment.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dose_response Dose-Response cluster_dna_repair_assay DNA Repair Assay prep_stock Prepare AV-153 Stock (in DMSO) serial_dilute Serial Dilution of AV-153 prep_stock->serial_dilute seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells with AV-153 Dilutions seed_cells->treat_cells treat_damage Treat Cells with Damaging Agent +/- AV-153 serial_dilute->treat_cells mtt_assay Perform MTT Assay treat_cells->mtt_assay calc_ic50 Calculate IC50 mtt_assay->calc_ic50 select_conc Select Non-Toxic Concentration calc_ic50->select_conc select_conc->treat_damage comet_assay Perform Comet Assay treat_damage->comet_assay analyze_results Analyze DNA Repair comet_assay->analyze_results

Caption: Experimental workflow for optimizing AV-153 concentration.

ber_pathway cluster_lesion DNA Lesion cluster_repair Base Excision Repair (BER) cluster_modulator Modulation by AV-153 dna_damage Damaged DNA (e.g., 8-oxoG, AP site) glycosylase DNA Glycosylase (Base Removal) dna_damage->glycosylase ape1 APE1 (Incision) glycosylase->ape1 av153 AV-153 glycosylase->av153 Inhibits (for Thymine Glycol) polb DNA Polymerase β (Gap Filling) ape1->polb ligase DNA Ligase (Sealing) polb->ligase repaired_dna repaired_dna ligase->repaired_dna Repaired DNA av153->polb Stimulates av153->ligase Stimulates

Caption: AV-153's modulation of the Base Excision Repair pathway.

References

Technical Support Center: Troubleshooting AV-153 Free Base Precipitation in Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting the precipitation of AV-153 free base in cell culture media. The following information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I dissolved this compound in an organic solvent to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this?

A1: Immediate precipitation, often called "crashing out," is a common issue when a compound dissolved in an organic solvent is introduced into an aqueous environment like cell culture media. This is particularly prevalent with hydrophobic compounds. The primary reason is that the concentration of AV-153 has exceeded its solubility limit in the final aqueous solution.

Troubleshooting Steps:

  • Reduce Final Concentration: The most straightforward solution is to lower the final working concentration of AV-153 in your experiment.

  • Optimize Dilution Technique: Instead of adding the concentrated stock directly to the full volume of media, perform a serial dilution. First, create an intermediate dilution of your AV-153 stock in a small volume of pre-warmed (37°C) media. Then, add this intermediate dilution to the final volume of media. Adding the compound dropwise while gently swirling the media can also help.

  • Use Pre-Warmed Media: Ensure your cell culture medium is pre-warmed to 37°C before adding the AV-153 stock solution. Temperature can significantly impact the solubility of a compound.

  • Minimize Final Solvent Concentration: While a solvent like DMSO is necessary to dissolve AV-153, a high final concentration can be toxic to cells and may not prevent precipitation upon dilution. It is recommended to keep the final solvent concentration below 0.5%, and ideally below 0.1%.

Q2: My media containing AV-153 looks fine initially, but I observe a precipitate after a few hours or days in the incubator. What could be the cause?

A2: Delayed precipitation can be caused by several factors related to the stability of the compound and the culture conditions over time.

Troubleshooting Steps:

  • Media Component Interaction: Components in the cell culture medium, such as salts and proteins in serum, can interact with AV-153 over time, leading to the formation of insoluble complexes. Consider using a different basal media formulation or reducing the serum concentration if your experiment allows.

  • pH Shift: As cells metabolize, they produce waste products that can alter the pH of the medium.[1] 1,4-dihydropyridine (B1200194) derivatives like AV-153 can have pH-dependent solubility. A shift in pH could cause the compound to precipitate. Monitor the pH of your culture medium, especially in high-density cultures, and consider more frequent media changes.

  • Evaporation: Over long-term experiments, evaporation of water from the culture medium can increase the concentration of all components, including AV-153, potentially exceeding its solubility limit.[2] Ensure proper humidification of your incubator and use appropriate culture vessels with low-evaporation lids.

  • Temperature Fluctuations: Repeatedly removing your culture plates or flasks from the incubator can cause temperature cycling, which may affect the solubility of AV-153. Minimize the time your cultures are outside the incubator.

  • Compound Instability: AV-153, being a 1,4-dihydropyridine, may be sensitive to light and could degrade over time into less soluble byproducts.[3] It is advisable to prepare fresh media with AV-153 for each experiment and protect it from light.

Data Presentation

Table 1: General Physicochemical Properties of 1,4-Dihydropyridine Derivatives

PropertyGeneral Observation for 1,4-DihydropyridinesImplication for AV-153
Aqueous Solubility Generally poor and can be pH-dependent.This compound is expected to have low aqueous solubility, which is a likely cause of precipitation.
Lipophilicity Typically high.The compound will preferentially partition into the lipid bilayer of cells, but this also contributes to poor aqueous solubility.
Stability Sensitive to light (photodegradation), leading to aromatization of the dihydropyridine (B1217469) ring and loss of activity.[3]Prepare solutions fresh, protect from light, and consider the potential for degradation products to precipitate.
pKa The basicity of the 1,4-dihydropyridine nitrogen is low. The overall pKa will be influenced by other functional groups.The ionization state, and therefore solubility, of AV-153 will be dependent on the pH of the cell culture medium.

Table 2: Recommended Solvent Concentrations in Cell Culture

SolventRecommended Final ConcentrationNotes
DMSO < 0.5% (ideally < 0.1%)Most common solvent for hydrophobic compounds. High concentrations can be cytotoxic.
Ethanol < 0.5%Can be an alternative to DMSO, but it is more volatile.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weighing: Accurately weigh a small amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of sterile, cell culture grade DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Dissolution: Vortex the tube until the compound is completely dissolved. If necessary, sonicate briefly in a water bath. Visually inspect the solution to ensure there are no visible particles.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting tubes (e.g., amber tubes). Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Determining the Maximum Soluble Concentration of AV-153 in Your Media

  • Prepare a serial dilution: Prepare a series of dilutions of your AV-153 stock solution in pre-warmed (37°C) complete cell culture medium. For example, prepare final concentrations ranging from 1 µM to 100 µM.

  • Initial Observation: Immediately after preparation, visually inspect each dilution for any signs of precipitation or turbidity.

  • Incubation: Incubate the dilutions under your standard experimental conditions (e.g., 37°C, 5% CO2) for a duration that reflects your planned experiment (e.g., 24, 48, or 72 hours).

  • Final Observation: After incubation, examine the solutions again for any delayed precipitation. You can do this by eye and also by checking for turbidity using a plate reader (measuring absorbance at a wavelength where the compound does not absorb, e.g., >600 nm).

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of precipitate after incubation is the maximum soluble concentration for AV-153 under your specific experimental conditions.

Mandatory Visualization

Troubleshooting_AV153_Precipitation cluster_immediate Immediate Precipitation cluster_delayed Delayed Precipitation start_immediate Precipitate forms immediately upon adding to media cause_immediate Likely Cause: Concentration exceeds solubility limit start_immediate->cause_immediate start_delayed Precipitate forms after hours/days in incubator solution_immediate1 Reduce Final Concentration cause_immediate->solution_immediate1 solution_immediate2 Optimize Dilution Technique (Serial Dilution) cause_immediate->solution_immediate2 solution_immediate3 Use Pre-warmed Media (37°C) cause_immediate->solution_immediate3 solution_immediate4 Minimize Final Solvent % cause_immediate->solution_immediate4 cause_delayed1 Media Component Interaction start_delayed->cause_delayed1 cause_delayed2 pH Shift in Media start_delayed->cause_delayed2 cause_delayed3 Evaporation start_delayed->cause_delayed3 cause_delayed4 Compound Instability (Light/Temp) start_delayed->cause_delayed4 solution_delayed1 Try different media or lower serum concentration cause_delayed1->solution_delayed1 solution_delayed2 Monitor pH, change media more frequently cause_delayed2->solution_delayed2 solution_delayed3 Ensure proper humidification cause_delayed3->solution_delayed3 solution_delayed4 Prepare fresh, protect from light cause_delayed4->solution_delayed4

Caption: Troubleshooting workflow for AV-153 precipitation.

Experimental_Workflow cluster_prep Solution Preparation cluster_testing Solubility Testing cluster_analysis Analysis stock Prepare Concentrated AV-153 Stock in DMSO serial_dilution Perform Serial Dilution in Pre-warmed Media stock->serial_dilution 1. observe_initial Immediate Visual Inspection serial_dilution->observe_initial 2. incubate Incubate under Experimental Conditions observe_initial->incubate 3. observe_final Final Inspection (Visual & Turbidity) incubate->observe_final 4. determine_max Determine Maximum Soluble Concentration observe_final->determine_max 5.

Caption: Workflow for determining AV-153 solubility.

Logical_Relationship compound AV-153 Properties (1,4-Dihydropyridine) precipitation Precipitation compound->precipitation media Media Components (Salts, Proteins, pH) media->precipitation conditions Experimental Conditions (Temp, Time, Light) conditions->precipitation

Caption: Factors influencing AV-153 precipitation.

References

Technical Support Center: Stability of Small Molecule Compounds in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific compound designated "AV-153 free base" is not publicly available. This guide provides a general framework and best practices for assessing the stability of small molecule compounds in various cell culture media for research and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to determine the stability of a compound in cell culture media?

Q2: What are the primary factors that can influence the stability of a compound in cell culture media?

A2: Several factors can impact compound stability:

  • Media Composition: Components such as amino acids (e.g., cysteine), vitamins, and metal ions can react with the compound.[1][2]

  • pH: The pH of the medium (typically 7.2-7.4) can influence the hydrolysis of susceptible chemical moieties.

  • Serum: The presence of enzymes (e.g., esterases, proteases) in fetal bovine serum (FBS) or other serum supplements can metabolize the compound.

  • Temperature: Incubation at 37°C can accelerate degradation reactions.

  • Light Exposure: Some compounds are photosensitive and can degrade upon exposure to light.

  • Dissolved Oxygen: The presence of oxygen can lead to oxidative degradation of the compound.[1]

Q3: How should I prepare and store a stock solution of my compound?

A3: For optimal stability, it is recommended to dissolve your compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution. To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C, protected from light.

Q4: What is the recommended working concentration for my compound in a cell culture experiment?

A4: The optimal working concentration is specific to the compound and the assay. It is best practice to perform a dose-response experiment to determine the effective concentration range for your particular cell type and experimental endpoint. Published literature on similar compounds can provide a starting point.

Troubleshooting Guide

Issue 1: I am observing a loss of my compound's activity in a multi-day experiment.

  • Possible Cause: The compound may be unstable in the cell culture medium at 37°C.

  • Troubleshooting Steps:

    • Perform a Stability Study: Use the protocol outlined below to quantify the concentration of your compound in the media over time.

    • Replenish the Compound: For long-term experiments, consider replacing the medium with fresh medium containing the compound at regular intervals (e.g., every 24-48 hours) to maintain a more consistent concentration.

    • Use Serum-Free Medium: If you suspect enzymatic degradation by components in serum, try conducting the experiment in a serum-free or reduced-serum medium, if appropriate for your cells.

Issue 2: My experimental results are inconsistent between replicates.

  • Possible Cause: Inconsistent compound concentration due to degradation, precipitation, or adsorption to plasticware.

  • Troubleshooting Steps:

    • Check Solubility: Ensure your compound's working concentration is below its solubility limit in the final culture medium to prevent precipitation. Visually inspect for precipitates after dilution.

    • Pre-coat Plasticware: For highly hydrophobic compounds, pre-coating plates with a protein solution may reduce non-specific binding.

    • Consistent Handling: Ensure uniform mixing and incubation times for all replicates.

Experimental Protocol: Assessing Compound Stability in Cell Culture Media

This protocol outlines a general method for determining the stability of a small molecule compound in cell culture media using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Preparation of Media Samples:

    • Prepare solutions of your compound at the final working concentration in different cell culture media (e.g., DMEM, RPMI-1640, Eagle's Minimum Essential Medium) both with and without serum.

    • Include a control sample of the compound in a stable buffer (e.g., phosphate-buffered saline, PBS) at the same concentration.

  • Incubation:

    • Place the prepared samples in a sterile, sealed container in a cell culture incubator at 37°C and 5% CO₂.

    • Protect the samples from light if the compound is known to be photosensitive.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each sample.

    • The 0-hour time point serves as the initial concentration baseline.

  • Sample Processing:

    • To stop any enzymatic degradation and precipitate proteins, add a protein precipitation agent (e.g., 3 volumes of ice-cold acetonitrile) to each aliquot.

    • Vortex the samples and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Analysis:

    • Transfer the supernatant to HPLC vials for analysis.

    • Analyze the samples by a validated HPLC or LC-MS method to determine the concentration of the parent compound remaining at each time point.

  • Data Interpretation:

    • Calculate the percentage of the compound remaining at each time point relative to the 0-hour time point.

    • Plot the percentage of the remaining compound versus time to determine the degradation kinetics and half-life (t½) in each medium.

Data Presentation

The quantitative data from the stability study can be summarized in a table for clear comparison.

Table 1: Stability of Compound X in Different Cell Culture Media at 37°C

Time (hours)DMEM + 10% FBS (% Remaining)RPMI-1640 + 10% FBS (% Remaining)Serum-Free Medium (% Remaining)PBS (% Remaining)
0 100100100100
2 95.298.199.599.8
4 88.795.398.999.6
8 76.490.197.299.1
24 45.172.592.898.5
48 18.950.385.497.9
72 <533.778.197.2
Half-life (t½) ~22 hours~45 hours>72 hours>72 hours

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare Compound Stock Solution prep_media Prepare Compound in Test Media (e.g., DMEM, RPMI) prep_stock->prep_media incubate Incubate at 37°C, 5% CO₂ prep_media->incubate sampling Collect Aliquots at Time Points (0, 2, 4, 8, 24, 48, 72h) incubate->sampling protein_precip Protein Precipitation (e.g., Acetonitrile) sampling->protein_precip centrifuge Centrifugation protein_precip->centrifuge hplc_ms HPLC / LC-MS Analysis centrifuge->hplc_ms calc Calculate % Remaining vs. Time=0 hplc_ms->calc plot Plot Data and Determine Half-Life (t½) calc->plot

Experimental workflow for assessing compound stability.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Translocation Compound Your Compound (e.g., Kinase Inhibitor) Compound->MEK Inhibition Gene Gene Expression (Proliferation, Survival) TF->Gene

Hypothetical signaling pathway (MAPK/ERK) inhibited by a compound.

References

Technical Support Center: AV-153 Free Base In Vitro Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of AV-153 free base in vitro. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the known or potential off-target effects of this compound?

A1: Direct, comprehensive off-target profiling data for this compound from broad screening panels (e.g., kinase or safety pharmacology panels) is not extensively available in the public domain. However, AV-153 is a 1,4-dihydropyridine (B1200194) (DHP) derivative.[1][] While primarily investigated for its antimutagenic and DNA repair stimulating activities, other compounds in the 1,4-DHP class have been reported to exhibit cytotoxic effects against various cancer cell lines.[3][4][5][6][7] Therefore, cytotoxicity should be considered a potential off-target effect of this compound.

Q2: My cells are showing unexpected levels of cell death after treatment with this compound. What could be the cause?

A2: Unexpected cytotoxicity could be an off-target effect of this compound. As a member of the 1,4-dihydropyridine class of compounds, some derivatives have been shown to induce cell death in various cancer cell lines.[3][4][5][6][7] It is recommended to perform a dose-response experiment to determine the cytotoxic concentration of this compound in your specific cell line. Refer to the troubleshooting guide below for more details.

Q3: Are there any known interactions of this compound with kinases?

A3: Currently, there is no publicly available data from broad kinase profiling panels for this compound. While some 1,4-dihydropyridine derivatives have been investigated for their effects on various cellular pathways, specific kinase inhibition profiles are not well-documented for this compound class as a primary mechanism of off-target effects. To definitively assess kinase interactions, it is recommended to perform a kinase profiling assay.

Q4: How can I proactively assess the potential off-target profile of this compound in my experiments?

A4: To proactively assess off-target effects, consider the following:

  • In Vitro Safety Pharmacology Profiling: Screen this compound against a panel of common off-target proteins, such as those offered by commercial vendors (e.g., a CEREP panel). This can provide insights into potential interactions with GPCRs, ion channels, and other receptors.

  • Kinase Selectivity Profiling: A broad kinase panel screen will identify any potential interactions with a wide range of kinases.

  • Cytotoxicity Assays: Determine the cytotoxic profile of this compound in your cell lines of interest using standard assays like MTT, MTS, or resazurin (B115843) reduction.

Troubleshooting Guide

Issue Possible Cause Recommended Action
High level of cytotoxicity observed at expected therapeutic concentrations. The compound may have intrinsic cytotoxic effects in the specific cell line being used.1. Perform a dose-response curve to determine the IC50 value for cytotoxicity. 2. Use a lower, non-toxic concentration range for your primary experiments if possible. 3. Consider using a different cell line that may be less sensitive. 4. Ensure the DMSO concentration in your final assay conditions is not exceeding cytotoxic levels (typically <0.5%).
Inconsistent results between experimental replicates. 1. Variability in cell health and density. 2. Inaccurate compound concentration. 3. Issues with assay reagents or protocol.1. Ensure consistent cell seeding density and monitor cell health prior to and during the experiment. 2. Prepare fresh stock solutions of this compound and verify the concentration. 3. Review and optimize the experimental protocol, ensuring all steps are performed consistently. Include appropriate positive and negative controls.
Discrepancy between expected on-target activity and observed cellular phenotype. Potential off-target effects may be influencing the cellular phenotype, masking or altering the on-target effects.1. Conduct a literature search for known off-target effects of 1,4-dihydropyridine derivatives. 2. Perform a broad off-target screening panel to identify potential confounding interactions. 3. Use orthogonal approaches to validate your on-target findings, such as using a structurally distinct compound with the same on-target activity but potentially different off-target profile.

Quantitative Data: Cytotoxicity of 1,4-Dihydropyridine Derivatives (Related Compounds)

Disclaimer: The following data is for 1,4-dihydropyridine derivatives and NOT for this compound. This information is provided to illustrate the potential for cytotoxicity within this class of compounds.

Compound Cell Line IC50 (µM) Reference
Derivative 7dMCF-728.5 ± 3.5[4][7]
Derivative 7aLS18029.7 ± 4.7[4][7]
Derivative 7aMOLT-417.4 ± 2.0[4][7]
1,4-DHP 18HeLa3.60[6]
1,4-DHP 19HeLa2.31[6]
1,4-DHP 20HeLa4.10[6]
1,4-DHP 18MCF-75.2[6]
1,4-DHP 19MCF-75.7[6]
1,4-DHP 20MCF-711.9[6]
Triazole Derivative 13ab'Caco-20.63 ± 0.05[5]
Triazole Derivative 13ad'Caco-25.68 ± 0.14[5]

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol is for determining the cytotoxic effects of a compound on a cell line.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well clear flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Kinase Profiling Assay (General Workflow)

This protocol outlines a general workflow for assessing the interaction of a compound with a panel of kinases.

Materials:

  • This compound

  • Kinase panel kit (commercial vendor)

  • Recombinant kinases

  • Kinase-specific substrates

  • ATP

  • Assay buffer

  • Detection reagents (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP)

  • Multi-well plates (e.g., 384-well)

  • Plate reader (luminescence, fluorescence, or radioactivity detector)

Procedure:

  • Prepare a solution of this compound at a desired concentration (e.g., 10 µM for single-point screening or a dilution series for IC50 determination).

  • In a multi-well plate, add the assay buffer, the specific kinase, and the kinase-specific substrate.

  • Add the this compound solution to the wells. Include a positive control inhibitor and a negative (vehicle) control.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the recommended temperature and for the specified time for the kinase reaction to proceed.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (luminescence, fluorescence, or radioactivity) using a plate reader.

  • Calculate the percentage of kinase inhibition relative to the vehicle control.

Visualizations

experimental_workflow_cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate C Treat Cells with AV-153 A->C B Prepare Serial Dilutions of AV-153 B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate for 2-4h E->F G Add Solubilization Solution F->G H Read Absorbance at 570nm G->H I Calculate IC50 H->I

Caption: Workflow for MTT Cytotoxicity Assay.

signaling_pathway_off_target cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AV153 This compound OffTarget Potential Off-Target (e.g., Kinase, GPCR) AV153->OffTarget Binding DNA_Repair DNA Repair (On-Target) AV153->DNA_Repair Intended Action Signal_A Downstream Signaling Pathway A OffTarget->Signal_A Activation/ Inhibition Signal_B Downstream Signaling Pathway B OffTarget->Signal_B Activation/ Inhibition Phenotype Observed Cellular Phenotype Signal_A->Phenotype Signal_B->Phenotype DNA_Repair->Phenotype

References

Technical Support Center: AV-153 Free Base Photostability

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific photostability data for AV-153 free base is not publicly available. This guide provides general best practices and troubleshooting advice for photostability testing of small molecules, which can be applied to this compound experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is photostability and why is it important for this compound?

Photostability refers to the ability of a substance, in this case, this compound, to withstand exposure to light without undergoing chemical or physical changes. For researchers, scientists, and drug development professionals, understanding the photostability of AV-153 is crucial as photodegradation can lead to a loss of potency, the formation of unknown impurities, and potentially toxic byproducts, thereby affecting experimental results and the safety profile of the compound.

Q2: What are the typical signs of this compound photodegradation in an experimental setup?

Common indicators of photodegradation that you might observe during your experiments include:

  • Color Change: A noticeable change in the color of the AV-153 solution or solid sample.

  • Precipitation: The formation of a precipitate in a previously clear solution.

  • Changes in Spectroscopic Profile: Alterations in the UV-Vis or fluorescence spectra of the compound.

  • Inconsistent Assay Results: Variability or a consistent decrease in the expected activity or concentration of AV-153 in your assays.

  • Appearance of New Peaks in Chromatography: The emergence of new peaks in HPLC, LC-MS, or GC-MS analyses, indicating the formation of degradation products.

Q3: What are the standard regulatory guidelines for photostability testing?

The most widely recognized guidelines for photostability testing are from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), specifically the ICH Q1B guideline.[1][2][3] This guideline outlines the recommended conditions for photostability testing of new drug substances and products.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered during the photostability assessment of compounds like this compound.

Problem 1: My this compound solution shows rapid degradation under ambient laboratory light.

Potential Cause Troubleshooting Step
High photosensitivity of AV-153. Work under subdued or filtered light (e.g., sodium lamps or yellow light). Use amber-colored glassware or wrap experimental containers in aluminum foil.
Solvent-mediated photodegradation. Evaluate the photostability of AV-153 in different solvents to identify a more stable formulation. Some solvents can promote photodegradation.
Presence of photosensitizers. Ensure all reagents and solvents are of high purity and free from contaminants that could act as photosensitizers.

Problem 2: I am observing inconsistent results in my photostability studies.

Potential Cause Troubleshooting Step
Inconsistent light exposure. Ensure uniform light exposure for all samples. Use a calibrated photostability chamber with controlled light sources.[4][5] Monitor light intensity and duration using a lux meter and a UV radiometer.[4]
Temperature fluctuations. Light sources can generate heat, leading to thermal degradation.[5] Use a temperature-controlled chamber and include dark controls (samples shielded from light but exposed to the same temperature) to differentiate between thermal and photodegradation.[6]
Sample variability. Prepare samples from a single, homogenous batch of this compound to minimize variability.

Problem 3: I am unable to identify the degradation products of AV-153.

Potential Cause Troubleshooting Step
Degradants are below the limit of detection. Perform forced degradation studies by exposing the sample to more intense light or for a longer duration to generate a higher concentration of the degradation products.[5][7]
Inappropriate analytical method. Utilize a stability-indicating analytical method, such as HPLC with a photodiode array (PDA) detector or LC-MS, to separate and identify the degradants.
Complex degradation pathway. Employ advanced analytical techniques like high-resolution mass spectrometry (HRMS) and NMR spectroscopy to elucidate the structure of the degradation products.

Experimental Protocols

Protocol 1: Basic Photostability Assessment of this compound in Solution

Objective: To perform a preliminary assessment of the photostability of an this compound solution under standard laboratory light conditions.

Materials:

  • This compound

  • Solvent of choice (e.g., DMSO, ethanol, PBS)

  • Clear and amber glass vials

  • Aluminum foil

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Prepare a stock solution of this compound in the chosen solvent at a known concentration.

  • Aliquot the solution into three sets of vials:

    • Set A (Light Exposed): Clear glass vials.

    • Set B (Dark Control): Amber glass vials or clear vials wrapped completely in aluminum foil.[3]

    • Set C (Initial Time Point): For immediate analysis.

  • Place Set A and Set B under ambient laboratory light conditions.

  • Analyze the concentration of AV-153 in Set C immediately using a suitable analytical method (e.g., HPLC-UV).

  • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), take a vial from Set A and Set B and analyze the concentration of AV-153.

  • Compare the concentration of AV-153 in the light-exposed samples to the dark control and the initial time point to determine the extent of photodegradation.

Protocol 2: Confirmatory Photostability Study Following ICH Q1B Guidelines

Objective: To conduct a formal photostability study of this compound according to ICH Q1B guidelines.

Materials:

  • This compound (solid or in solution)

  • Chemically inert and transparent containers

  • Validated photostability chamber equipped with a light source conforming to ICH Q1B Option 1 or 2.[5]

  • Calibrated lux meter and UV-A radiometer

  • Validated stability-indicating analytical method (e.g., HPLC-UV/MS)

Procedure:

  • Place the AV-153 samples (both as solid and in solution) in the photostability chamber.

  • Prepare dark control samples by wrapping identical containers in aluminum foil and placing them in the same chamber.

  • Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[5][6][7]

  • Monitor the light exposure using the lux meter and UV-A radiometer.

  • At the end of the exposure, visually inspect the samples for any changes in appearance.

  • Analyze the light-exposed samples and the dark controls using the validated stability-indicating method to determine the amount of degradation and identify any photoproducts.

Visualizations

Photostability_Troubleshooting_Workflow start Start: Observe AV-153 Degradation issue Issue Encountered start->issue check_light Control Light Exposure? (e.g., amber vials, dark room) issue->check_light Yes fail End: Compound is Photosensitive issue->fail No, inherent property check_temp Control Temperature? (e.g., include dark control) check_light->check_temp Yes implement_light_control Implement Light Controls check_light->implement_light_control No check_method Use Stability-Indicating Analytical Method? check_temp->check_method Yes implement_temp_control Implement Temperature Controls check_temp->implement_temp_control No develop_method Develop/Validate Analytical Method check_method->develop_method No end End: Stable Experiment check_method->end Yes re_evaluate Re-evaluate Photostability implement_light_control->re_evaluate implement_temp_control->re_evaluate develop_method->re_evaluate re_evaluate->issue

Caption: Troubleshooting workflow for AV-153 photostability issues.

ICH_Q1B_Photostability_Testing_Flow start Start: New Drug Substance (this compound) forced_degradation Forced Degradation Studies (Method Development & Pathway ID) start->forced_degradation confirmatory_study Confirmatory Studies (ICH Q1B Conditions) forced_degradation->confirmatory_study is_photostable Is the substance photostable? confirmatory_study->is_photostable no_change No significant change is_photostable->no_change Yes change Significant change observed is_photostable->change No drug_product_testing Proceed to Drug Product Photostability Testing no_change->drug_product_testing packaging Evaluate Protective Packaging change->packaging end End of Assessment drug_product_testing->end packaging->drug_product_testing

Caption: ICH Q1B photostability testing decision flowchart.

References

Preventing AV-153 free base degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

This center provides guidance on the proper storage, handling, and stability testing of AV-153 free base to ensure the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid this compound?

For long-term stability, solid this compound should be stored at -20°C in a desiccated, airtight container. The compound is sensitive to moisture and oxidation, making these conditions critical for preventing degradation. For short-term storage (up to 2 weeks), storage at 4°C with desiccant is acceptable.

Q2: Is this compound sensitive to light?

Yes, AV-153 exhibits moderate photosensitivity. All storage containers, both for solid compound and solutions, should be amber-colored or wrapped in aluminum foil to protect from light exposure. All handling should be performed under subdued light conditions where possible.

Q3: What is the recommended solvent for preparing stock solutions?

Anhydrous dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating high-concentration stock solutions (e.g., 10-50 mM). For aqueous buffers, the stability of AV-153 decreases as the pH increases above 7.5. It is advised to prepare fresh dilutions in aqueous media for immediate use in experiments.

Q4: How can I visually identify potential degradation of my AV-153 sample?

The pure, solid form of AV-153 is a fine, white to off-white crystalline powder. Signs of degradation may include a noticeable change in color to yellow or brown, clumping of the powder due to moisture absorption, or an unusual odor. Any visual change should be investigated with analytical methods before use.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the handling and storage of this compound.

Issue 1: My solid AV-153 sample has turned yellow after storage.

  • Possible Cause: This is a primary indicator of degradation, likely due to oxidation or exposure to light and/or elevated temperatures.

  • Recommended Action:

    • Do not use the discolored sample in experiments where compound integrity is critical.

    • Verify your storage conditions. Ensure the container is airtight, properly sealed, contains a desiccant, and is protected from light.

    • Perform an analytical check (e.g., HPLC-UV, see Protocol 2) to quantify the purity of the material and identify potential degradants.

    • If storage conditions were suboptimal, discard the affected batch and use a fresh, properly stored sample.

Issue 2: My stock solution in DMSO appears cloudy or contains precipitates.

  • Possible Cause:

    • Poor Solubility: The concentration may have exceeded the solubility limit in DMSO at the storage temperature (-20°C).

    • Moisture Contamination: The DMSO used may not have been anhydrous, or moisture may have entered the vial, causing the free base to precipitate.

  • Recommended Action:

    • Gently warm the solution to room temperature (20-25°C) and vortex to see if the precipitate redissolves. If it does, the issue was likely temperature-related precipitation. Consider storing solutions at 4°C if they are for short-term use.

    • If the precipitate does not redissolve, it may be a degradant. Analyze the solution via HPLC.

    • Always use high-quality, anhydrous DMSO for preparing stock solutions.

Issue 3: HPLC analysis of my sample shows new impurity peaks.

  • Possible Cause: This is direct evidence of chemical degradation. The degradation pathway may be accelerated by improper storage (temperature, moisture, air, light) or solution handling (incompatible solvents, pH).

  • Recommended Action:

    • Use the workflow diagram below to identify the source of degradation.

    • Compare the chromatogram to a reference standard of a fresh, un-degraded sample.

    • Review the storage history of the sample and the solvent used. Refer to the data tables below for stability information under various conditions.

cluster_0 Troubleshooting Impurity Peaks start New Impurity Peak Detected in HPLC check_storage Review Solid Storage Conditions (Temp, Light, Humidity) start->check_storage check_solution Review Solution Handling & Storage (Solvent, pH, Temp) start->check_solution improper_solid Improper Solid Storage check_storage->improper_solid Deviation Found improper_solution Improper Solution Handling check_solution->improper_solution Deviation Found discard Discard Degraded Lot improper_solid->discard improper_solution->discard retest Test New, Validated Lot of AV-153 discard->retest

Caption: Logical workflow for troubleshooting AV-153 degradation.

Stability Data Summary

Table 1: Stability of Solid this compound Under Accelerated Conditions (4 weeks)

ConditionPurity by HPLC (%)Appearance
-20°C, Desiccated, Dark (Control)99.8%White Powder
4°C, Desiccated, Dark 99.5%White Powder
25°C / 60% RH, Dark 94.2%Off-white, clumping
40°C / 75% RH, Dark 85.1%Yellow Powder
40°C, Desiccated, Light Exposure 91.3%Light Yellow Powder

Table 2: Stability of AV-153 (10 mM) in Various Solvents at 4°C (7 days)

SolventPurity by HPLC (%)Observations
Anhydrous DMSO99.7%Clear, colorless
Anhydrous Ethanol98.9%Clear, colorless
PBS (pH 7.4)92.5%Slight precipitation
Acetonitrile99.1%Clear, colorless

Key Experimental Protocols

Protocol 1: Preparation of AV-153 Stock Solutions for Stability Studies

  • Acclimation: Allow the vial of solid this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent moisture condensation.

  • Weighing: Under subdued light, accurately weigh the desired amount of AV-153 powder using an analytical balance.

  • Dissolution: Add the appropriate volume of anhydrous DMSO (or other specified solvent) to the powder to achieve the target concentration (e.g., 10 mM).

  • Mixing: Vortex the vial for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can be used if necessary.

  • Aliquoting: Dispense the stock solution into smaller, single-use amber glass vials to minimize freeze-thaw cycles and air exposure.

  • Storage: Tightly cap the vials and store them at the recommended temperature (-20°C for long-term).

Protocol 2: Purity Assessment by Reverse-Phase HPLC-UV

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute the AV-153 stock solution to approximately 0.1 mg/mL in a 50:50 mixture of Mobile Phase A and B.

Visualized Workflows and Pathways

cluster_1 Forced Degradation Study Workflow cluster_conditions Stress Conditions prep Prepare AV-153 Solution (0.5 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid base Base Hydrolysis (0.1M NaOH, 60°C) prep->base ox Oxidation (3% H2O2, RT) prep->ox thermal Thermal (80°C Dry Heat) prep->thermal analysis Analyze all Samples by HPLC-MS/UV at t=0, 2, 8, 24h acid->analysis base->analysis ox->analysis thermal->analysis report Identify Degradants & Determine Degradation Rate analysis->report

Caption: Experimental workflow for a forced degradation study of AV-153.

cluster_2 Hypothetical Degradation Pathway: Oxidation parent This compound (C20H25N3O) intermediate N-Oxide Intermediate parent->intermediate Oxidation oxidant Oxidizing Agent (e.g., O2, H2O2) oxidant->intermediate degradant Degradant D1 (Hydroxylated Species) intermediate->degradant Rearrangement

How to minimize AV-153 free base-induced cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AV-153 free base. The information is designed to help minimize this compound-induced cytotoxicity in experimental settings. AV-153 is a 1,4-dihydropyridine (B1200194) (1,4-DHP) derivative known for its antimutagenic and anti-cancer properties.[1][][3] Its mechanism of action involves intercalation into DNA, reduction of DNA damage, and stimulation of DNA repair.[1][][3]

Troubleshooting Guide

This guide addresses specific issues that may arise during in vitro experiments with this compound.

IssuePotential CauseRecommended Solution
High variability in cytotoxicity assay results between replicate wells. Inconsistent cell seeding, edge effects on the plate, or compound precipitation.Ensure a homogenous cell suspension and consistent pipetting. Avoid using the outer wells of the plate or fill them with sterile media. Visually inspect for precipitate after compound addition.
Unexpectedly high cytotoxicity in control (non-cancerous) cell lines. The inherent cytotoxic nature of the compound, off-target effects, or suboptimal experimental conditions.Perform a dose-response experiment to determine the optimal concentration. Reduce the incubation time. Investigate the role of oxidative stress by co-incubating with an antioxidant.
Compound precipitation in culture medium. Poor solubility of the free base in aqueous media.Prepare a high-concentration stock solution in an appropriate solvent like DMSO. Ensure the final solvent concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.[3]
Difficulty reproducing published IC50 values. Differences in cell lines, cell passage number, seeding density, or assay protocol.Standardize cell culture conditions and protocols. Ensure the cell line is the same as in the cited study and that its passage number is low.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action of AV-153?

A1: AV-153 is a 1,4-dihydropyridine derivative that acts as an antimutagenic and anti-cancer agent.[1][3] Its primary mechanism involves interacting with DNA by intercalating into single-strand breaks, which leads to a reduction in DNA damage and stimulates cellular DNA repair processes.[1][][3] It has been shown to interact with thymine (B56734) and cytosine and influence poly(ADP)ribosylation.[1][][3]

Q2: What are the potential mechanisms of AV-153-induced cytotoxicity?

A2: While AV-153's primary role is described as antimutagenic, its anti-cancer properties imply induced cytotoxicity in cancer cells. The cytotoxicity of some 1,4-dihydropyridine derivatives has been documented and may not be related to their calcium channel blocking activity.[4] Potential mechanisms of cytotoxicity could include the induction of oxidative stress, which is a known effect of some drugs and can lead to cellular damage, and the initiation of apoptosis (programmed cell death).[4][5][6]

Q3: How can I minimize the cytotoxic effects of AV-153 on my non-target cells?

A3: To minimize cytotoxicity in non-target cells, consider the following strategies:

  • Optimize Concentration and Incubation Time: Conduct a thorough dose-response and time-course experiment to identify the lowest effective concentration and the shortest incubation time necessary to achieve the desired experimental outcome while minimizing toxicity to non-target cells.

  • Co-administration of Antioxidants: Since many cytotoxic compounds induce oxidative stress, co-treatment with antioxidants like N-acetylcysteine (NAC) or Vitamin E may mitigate these effects.[7][8]

  • Use of a More Soluble Salt Form: If working with the free base proves difficult due to solubility issues leading to inconsistent results, consider using a more soluble salt form if available.

Q4: What are the reported IC50 values for AV-153?

A4: The half-maximal inhibitory concentration (IC50) values for AV-153 have been reported for the following cell lines:

Cell LineIC50 Value
Raji (Burkitt's lymphoma)14.9 µM
HL-60 (promyelocytic leukemia)10.3 µM
(Data sourced from MedChemExpress)[3]

Experimental Protocols

Below are detailed protocols for standard assays to evaluate cytotoxicity.

Protocol 1: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well plates

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[3]

  • Prepare serial dilutions of AV-153 in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same concentration of DMSO as the highest AV-153 concentration) and untreated control wells.

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[3]

  • Remove the medium containing MTT and add 100 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

This assay quantifies the release of LDH from damaged cells into the culture medium, a marker of cytotoxicity.

Materials:

  • 96-well plates

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • LDH assay kit (commercially available)

  • Lysis solution (provided in the kit for maximum LDH release control)

Procedure:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat cells with serial dilutions of AV-153 and include appropriate controls (untreated, vehicle, and maximum LDH release).

  • Incubate for the desired duration.

  • Following the manufacturer's instructions for the LDH assay kit, transfer a portion of the cell culture supernatant to a new 96-well plate.

  • Add the LDH reaction mixture to each well.

  • Incubate at room temperature for the recommended time, protected from light.

  • Measure the absorbance at the recommended wavelength (usually 490 nm).

Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Annexin V-FITC/PI apoptosis detection kit

  • Binding buffer (provided in the kit)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with desired concentrations of AV-153 for the selected time.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Visualizations

Proposed Signaling Pathway for Drug-Induced Cytotoxicity

The following diagram illustrates a potential signaling pathway through which a compound like AV-153, or 1,4-dihydropyridine derivatives in general, might induce cytotoxicity via oxidative stress.

Cytotoxicity_Pathway cluster_extracellular Extracellular cluster_cellular Cellular AV-153 AV-153 ROS Reactive Oxygen Species (ROS) Generation AV-153->ROS Induces CellMembrane Cell Membrane Mitochondria Mitochondrial Stress ROS->Mitochondria DNA_Damage DNA Damage ROS->DNA_Damage Caspase9 Caspase-9 Activation Mitochondria->Caspase9 DNA_Damage->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Experimental_Workflow Start Start: Initial Compound Screening DoseResponse Dose-Response (MTT/LDH Assay) Start->DoseResponse TimeCourse Time-Course Experiment DoseResponse->TimeCourse DetermineIC50 Determine IC50 TimeCourse->DetermineIC50 HighToxicity High Non-Target Cytotoxicity? DetermineIC50->HighToxicity Optimize Optimize Conditions: - Lower Concentration - Shorter Incubation HighToxicity->Optimize Yes ApoptosisAssay Mechanism Investigation: Annexin V/PI Assay HighToxicity->ApoptosisAssay No Optimize->DoseResponse Antioxidant Co-treat with Antioxidant Optimize->Antioxidant Antioxidant->DoseResponse End End: Optimized Protocol ApoptosisAssay->End

References

Technical Support Center: Optimizing Comet Assay Parameters for AV-153 Free Base

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing comet assay (single cell gel electrophoresis) parameters for the novel 1,4-dihydropyridine (B1200194) derivative, AV-153 free base. This compound has demonstrated antimutagenic and anticancer properties, reportedly by intercalating with DNA, reducing DNA damage, and stimulating DNA repair mechanisms.[][2] The comet assay is a sensitive method for detecting DNA strand breaks in individual cells, making it a valuable tool for evaluating the genotoxic or protective effects of compounds like AV-153.[3][4]

Due to the limited availability of specific protocols for this compound in the comet assay, this guide offers a comprehensive framework for parameter optimization and troubleshooting. The provided protocols and data are illustrative and should be adapted based on your specific cell type and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the first step before conducting a comet assay with a novel compound like this compound?

A1: Before proceeding with the comet assay, it is crucial to determine the cytotoxic potential of this compound on your chosen cell line. High levels of cytotoxicity can lead to secondary DNA damage (necrosis or apoptosis), resulting in false positives.[5][6] A preliminary cytotoxicity assay (e.g., MTT, trypan blue exclusion) should be performed to identify a sub-toxic concentration range for your experiments. It is recommended to use concentrations that result in cell viability of at least 75-80%.[5]

Q2: Which type of comet assay, alkaline or neutral, is more appropriate for studying this compound?

A2: The choice between the alkaline and neutral comet assay depends on the type of DNA damage you intend to detect. The alkaline comet assay (pH > 13) is more sensitive and detects a broader spectrum of DNA damage, including single-strand breaks, double-strand breaks, and alkali-labile sites.[3][7][8] The neutral comet assay is primarily used for detecting double-strand breaks. Given that AV-153 is reported to interact with DNA and stimulate repair, the alkaline assay would be a suitable starting point to capture a wide range of potential DNA modifications.

Q3: How can I minimize background DNA damage in my control cells?

A3: High background damage in control cells can mask the effects of your test compound. To minimize this, handle cells gently during harvesting; avoid harsh scraping, which can cause mechanical DNA damage.[9] Ensure all buffers are freshly prepared and cold (4°C) to inhibit endogenous nuclease activity.[8][10] It is also advisable to perform experiments under low light conditions to prevent UV-induced DNA damage.[7]

Q4: What are the critical parameters to optimize for the comet assay?

A4: Several parameters can significantly influence the outcome of the comet assay and should be optimized for your specific experimental conditions. These include:

  • Agarose (B213101) concentration: Lower concentrations of low-melting-point agarose can increase the sensitivity of the assay.[11][12]

  • Lysis duration and temperature: Longer lysis times at 4°C can enhance the detection of DNA damage.[13]

  • Alkaline unwinding time: This step is crucial for DNA denaturation and the expression of alkali-labile sites.

  • Electrophoresis conditions: The voltage and duration of electrophoresis directly impact the migration of DNA fragments.[11][14]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
High background in control cells - Harsh cell harvesting (e.g., scraping)- Buffers not fresh or cold- Exposure to UV light[7]- Contaminated reagents- Use enzymatic detachment (e.g., Trypsin-EDTA) and handle cells gently.[9]- Prepare fresh, cold (4°C) buffers before each experiment.[8][10]- Work under subdued light.- Use high-purity water and filter-sterilize solutions.
No comets in positive control - Ineffective positive control- Incorrect electrophoresis buffer pH- Insufficient electrophoresis time/voltage- Use a known genotoxic agent (e.g., 20 µM etoposide (B1684455) for 4 hours) as a positive control.[7]- Ensure the alkaline electrophoresis buffer has a pH > 13.- Optimize electrophoresis conditions (e.g., increase time or voltage).[11][14]
Agarose gel slides off the slide - Slides not pre-treated or improperly coated- Incomplete coverage of the well- Use pre-treated slides designed for comet assays.[7]- Ensure the agarose-cell suspension completely covers the well area.[7]
"Hedgehog" or "cloud" comets - High levels of cytotoxicity (apoptosis/necrosis)[6]- Re-evaluate the cytotoxicity of this compound and use a lower, non-toxic concentration.[5]- While these comets can indicate cell death, their frequency can be a useful measure of high-level DNA damage and should be noted.[6]
Inconsistent results between replicates - Variation in cell density- Inconsistent slide preparation- Temperature fluctuations during electrophoresis- Ensure a homogenous single-cell suspension and accurate cell counting.- Pipette the agarose-cell mixture carefully and consistently onto each slide.- Perform electrophoresis in a temperature-controlled environment, ideally at 4°C.[14]

Experimental Protocols

Standard Alkaline Comet Assay Protocol

This protocol provides a starting point for optimization.

  • Cell Preparation:

    • Culture cells to 70-80% confluency.

    • Treat cells with varying concentrations of this compound and appropriate controls (negative and positive).

    • Harvest cells using a gentle method (e.g., Trypsin-EDTA) and wash with ice-cold PBS (Ca²⁺ and Mg²⁺ free).

    • Resuspend the cell pellet in ice-cold PBS at a concentration of 1 x 10⁵ cells/ml.

  • Slide Preparation:

    • Melt 1% low-melting-point agarose (LMA) and equilibrate to 37°C.

    • Mix 10 µl of the cell suspension with 100 µl of the LMA at a 1:10 (v/v) ratio.

    • Pipette 75 µl of the mixture onto a pre-treated comet slide.

    • Gently spread the mixture over the well.

    • Place the slides at 4°C in the dark for 10-30 minutes to solidify the agarose.

  • Lysis:

    • Immerse the slides in pre-chilled lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO; pH 10) at 4°C for at least 1 hour (can be extended overnight).[13][15]

  • DNA Unwinding:

    • Gently remove the slides from the lysis solution and place them in a horizontal electrophoresis tank.

    • Fill the tank with fresh, cold (4°C) alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13) until the slides are fully submerged.[15]

    • Let the DNA unwind for 20-40 minutes in the dark.

  • Electrophoresis:

    • Perform electrophoresis at a constant voltage (e.g., 25 V) and current (e.g., 300 mA) for 20-40 minutes at 4°C.[16] The voltage gradient should be around 1 V/cm.[14]

  • Neutralization and Staining:

    • Carefully remove the slides and wash them gently three times for 5 minutes each with a neutralization buffer (0.4 M Tris, pH 7.5).

    • Stain the slides with a fluorescent DNA dye (e.g., SYBR Gold or Propidium Iodide) according to the manufacturer's instructions.

  • Visualization and Analysis:

    • Visualize the comets using a fluorescence microscope.

    • Analyze the images using appropriate comet assay software to quantify DNA damage. The percentage of DNA in the tail is the recommended parameter for quantification.[16]

Data Presentation: Hypothetical Optimization Data for AV-153

Table 1: Cytotoxicity of this compound on Human Lymphocytes (24-hour exposure)

AV-153 Concentration (µM)Cell Viability (%)
0 (Control)98 ± 2
197 ± 3
595 ± 4
1091 ± 5
2585 ± 6
5072 ± 7
10055 ± 8

Based on this hypothetical data, concentrations up to 25 µM would be suitable for comet assay experiments.

Table 2: Optimization of Electrophoresis Conditions

Voltage (V)Duration (min)% DNA in Tail (Positive Control)% DNA in Tail (Negative Control)
202025 ± 43 ± 1
203035 ± 54 ± 1
252038 ± 64 ± 2
25 30 45 ± 5 5 ± 2
303048 ± 78 ± 3

Optimal conditions are highlighted in bold, providing good separation in the positive control without significantly increasing background damage.

Table 3: Optimization of Lysis Duration at 4°C

Lysis Duration (hours)% DNA in Tail (Positive Control)% DNA in Tail (Negative Control)
135 ± 54 ± 1
442 ± 65 ± 2
846 ± 55 ± 2
16 (Overnight) 48 ± 7 6 ± 2

Overnight lysis provides the highest sensitivity for detecting DNA damage.

Mandatory Visualizations

CometAssayWorkflow cluster_prep Preparation cluster_slide Slide Preparation cluster_processing Assay Processing cluster_analysis Analysis cell_culture Cell Culture & Treatment (AV-153, Controls) harvesting Cell Harvesting (Gentle Method) cell_culture->harvesting cell_suspension Prepare Cell Suspension (1x10^5 cells/ml in PBS) harvesting->cell_suspension mix_cells Mix Cells with Low-Melting Agarose (1:10) cell_suspension->mix_cells apply_to_slide Apply Mixture to Comet Slide mix_cells->apply_to_slide solidify Solidify at 4°C apply_to_slide->solidify lysis Cell Lysis (≥1 hr at 4°C) solidify->lysis unwinding DNA Unwinding (Alkaline Buffer, 20-40 min) lysis->unwinding electrophoresis Electrophoresis (4°C, 20-40 min) unwinding->electrophoresis neutralization Neutralization & Staining electrophoresis->neutralization visualization Fluorescence Microscopy neutralization->visualization quantification Image Analysis Software (% DNA in Tail) visualization->quantification

Caption: Experimental workflow for the alkaline comet assay.

TroubleshootingTree cluster_high_bg High Background Damage? cluster_no_comets No Comets in Positive Control? cluster_inconsistent Inconsistent Results? start Problem Encountered node_high_bg High Background start->node_high_bg node_no_comets No Comets start->node_no_comets node_inconsistent Inconsistent start->node_inconsistent check_handling Review Cell Handling (Gentle Harvesting) check_reagents Check Reagents (Fresh, Cold Buffers) check_light Minimize Light Exposure check_pos_control Verify Positive Control (Agent & Concentration) check_ph Confirm Buffer pH > 13 check_electro Optimize Electrophoresis (Time/Voltage) check_cell_density Ensure Consistent Cell Density check_pipetting Standardize Pipetting Technique check_temp Control Electrophoresis Temperature node_high_bg->check_handling node_high_bg->check_reagents node_high_bg->check_light node_no_comets->check_pos_control node_no_comets->check_ph node_no_comets->check_electro node_inconsistent->check_cell_density node_inconsistent->check_pipetting node_inconsistent->check_temp

Caption: Troubleshooting decision tree for common comet assay issues.

References

Technical Support Center: AV-153 Free Base Interference with Fluorescence Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AV-153 free base. This resource is designed for researchers, scientists, and drug development professionals who may encounter issues with fluorescence-based assays due to interference from this compound. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you identify, understand, and mitigate potential assay artifacts.

Frequently Asked Questions (FAQs)

Q1: What is compound interference in fluorescence assays?

A1: Compound interference in fluorescence assays occurs when a test compound, such as this compound, possesses properties that directly affect the fluorescence signal, leading to misleading results. This interference can manifest as an increase or decrease in the measured fluorescence, independent of the compound's biological activity on the intended target.[1][2][3] The two main types of interference are autofluorescence and fluorescence quenching.[2][4]

Q2: How can I determine if this compound is causing interference in my assay?

A2: To determine if this compound is interfering, you should run control experiments. A simple method is to measure the fluorescence of this compound in the assay buffer without the fluorescent reporter.[5] An unusually high signal suggests autofluorescence, while a decrease in the signal of a known fluorophore in the presence of the compound can indicate quenching.[2]

Q3: What is autofluorescence and how can it affect my results?

A3: Autofluorescence is the natural tendency of a molecule, like this compound, to emit light upon excitation.[1][5][6] If the excitation and emission spectra of this compound overlap with those of your assay's fluorophore, it can lead to a false positive signal, making it appear as though the compound is an activator of your target.[1]

Q4: What is fluorescence quenching and how can it impact my assay?

A4: Fluorescence quenching is a process where a compound, in this case, this compound, decreases the fluorescence intensity of a fluorophore.[2][3] This can occur through various mechanisms and may lead to a false positive result for inhibition in your assay.[2]

Troubleshooting Guide

If you suspect that this compound is interfering with your fluorescence assay, follow these troubleshooting steps to diagnose and resolve the issue.

Issue 1: Unexpectedly High Fluorescence Signal (Potential Autofluorescence)

Symptoms:

  • High background fluorescence in wells containing only this compound and buffer.

  • Dose-dependent increase in signal with increasing concentrations of this compound.

Troubleshooting Workflow:

start Suspected Autofluorescence pre_read Pre-read plate with AV-153 in assay buffer (no fluorophore) start->pre_read analyze_pre_read Analyze pre-read data. Is there a significant signal? pre_read->analyze_pre_read autofluorescent Conclusion: AV-153 is autofluorescent analyze_pre_read->autofluorescent Yes not_autofluorescent Conclusion: Autofluorescence is not the primary issue analyze_pre_read->not_autofluorescent No mitigation Implement Mitigation Strategies autofluorescent->mitigation start Suspected Quenching post_addition Add AV-153 to completed reaction (after fluorescent product is formed) start->post_addition analyze_post_addition Analyze signal. Does fluorescence decrease? post_addition->analyze_post_addition quencher Conclusion: AV-153 is a quencher analyze_post_addition->quencher Yes not_quencher Conclusion: Quenching is not the primary issue analyze_post_addition->not_quencher No orthogonal_assay Confirm with Orthogonal Assay quencher->orthogonal_assay cluster_0 Cellular Environment cluster_1 Measurement AV153 AV-153 Receptor Receptor AV153->Receptor Biological Interaction Fluorescence Fluorescence Signal AV153->Fluorescence Potential Interference (Autofluorescence/Quenching) Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Reporter Fluorescent Reporter Signaling_Cascade->Reporter Modulates Reporter->Fluorescence

References

Ensuring consistent AV-153 free base delivery in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AV-153 free base. This resource is designed to assist researchers, scientists, and drug development professionals in ensuring the consistent and effective delivery of this compound in cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: AV-153 is a 1,4-dihydropyridine (B1200194) derivative with antimutagenic and anti-cancer properties.[1][2][3] Its primary mechanism of action involves the modulation of DNA repair processes. AV-153 intercalates into DNA at sites of single-strand breaks, which stimulates DNA repair pathways.[1][2][3] It also influences the process of poly(ADP-ribosylation), a key signaling event in the DNA damage response.[1][2]

Q2: My this compound, dissolved in DMSO, is precipitating when I add it to my cell culture medium. What is causing this and how can I prevent it?

A2: This is a common issue known as "crashing out," which occurs when a hydrophobic compound dissolved in an organic solvent is introduced into an aqueous environment like cell culture media. The rapid dilution of the solvent reduces the solubility of the compound, causing it to precipitate. To prevent this, consider the following:

  • Optimize Final Concentration: The intended final concentration of AV-153 may exceed its solubility limit in the culture medium. It is advisable to determine the maximum soluble concentration empirically.

  • Refine Dilution Technique: Avoid adding your concentrated DMSO stock solution directly to the full volume of media. Instead, use a stepwise or serial dilution method.

  • Pre-warm the Media: Always add the compound to media that has been pre-warmed to 37°C, as temperature can affect solubility.

  • Control Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, and for many cell lines, below 0.1%, to avoid solvent-induced cytotoxicity.

Q3: What is the recommended solvent for preparing this compound stock solutions?

A3: Due to its hydrophobic nature, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions of this compound.

Q4: How should I store my this compound stock solution?

A4: Store the DMSO stock solution of this compound at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q5: How can I determine the stability of this compound in my specific cell culture medium?

A5: The stability of this compound in your experimental conditions should be determined empirically. This can be done by incubating the compound in your cell culture medium at 37°C for various durations (e.g., 0, 2, 4, 8, 24, 48 hours) and then quantifying the remaining compound at each time point using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible experimental results.

  • Possible Cause: Inconsistent delivery of this compound due to precipitation or degradation.

    • Troubleshooting Steps:

      • Visually inspect your working solutions and cell culture plates for any signs of precipitation (cloudiness, crystals).

      • Re-evaluate your stock solution preparation and dilution protocol. Ensure the stock is fully dissolved and that you are using a stepwise dilution into pre-warmed media.

      • Perform a stability study to determine if AV-153 is degrading in your media over the course of your experiment.

      • Ensure the final DMSO concentration is consistent across all experiments and controls.

  • Possible Cause: Batch-to-batch variability of this compound.

    • Troubleshooting Steps:

      • If possible, purchase larger batches of the compound to minimize variability between experiments.

      • If you suspect batch-to-batch differences, it is advisable to perform a dose-response curve with each new batch to confirm its potency.

Issue 2: Observed cellular toxicity is higher than expected.

  • Possible Cause: Cytotoxicity from the DMSO solvent.

    • Troubleshooting Steps:

      • Determine the maximum tolerated DMSO concentration for your specific cell line by performing a dose-response experiment with DMSO alone.

      • Ensure the final DMSO concentration in your experiments does not exceed this limit (typically ≤ 0.1% for sensitive cell lines).

      • Always include a vehicle control (media with the same final DMSO concentration as your experimental wells) to account for any solvent effects.

  • Possible Cause: The final concentration of AV-153 is too high.

    • Troubleshooting Steps:

      • Perform a dose-response experiment to determine the optimal concentration range for your desired biological effect.

      • Start with a lower concentration range and gradually increase it to find the desired therapeutic window without significant toxicity.

Data Presentation

Table 1: Physicochemical and Solubility Properties of this compound

PropertyValueSource/Method
Molecular FormulaC₁₄H₁₉NO₆[2]
Molecular Weight297.30 g/mol [2]
Recommended SolventDimethyl Sulfoxide (DMSO)General practice for hydrophobic compounds
Solubility in DMSOData not readily available. It is recommended to determine this empirically. See Protocol 1.N/A
Stability in Cell Culture MediaData not readily available. It is recommended to determine this empirically. See Protocol 2.N/A

Experimental Protocols

Protocol 1: Empirical Determination of this compound Solubility in DMSO

Objective: To determine the maximum soluble concentration of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Vortex mixer

  • Microcentrifuge tubes

  • Water bath sonicator (optional)

Methodology:

  • Prepare a series of concentrations: Weigh out increasing amounts of this compound into separate microcentrifuge tubes.

  • Add DMSO: Add a fixed volume of DMSO to each tube to achieve a range of concentrations (e.g., 1, 5, 10, 20, 50, 100 mM).

  • Dissolution: Vortex each tube vigorously for 2-5 minutes. If the compound does not fully dissolve, you can gently warm the tube to 37°C or use a water bath sonicator for 10-15 minutes.

  • Visual Inspection: After attempting to dissolve the compound, visually inspect each tube for any undissolved particles.

  • Determine Maximum Solubility: The highest concentration at which the this compound completely dissolves is its approximate maximum solubility in DMSO. It is recommended to prepare your primary stock solution at a concentration slightly below this limit to ensure it remains fully dissolved during storage.

Protocol 2: Preparation of this compound Stock and Working Solutions for Cell Culture

Objective: To prepare a working solution of this compound in cell culture medium with minimal precipitation.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile, pre-warmed (37°C) cell culture medium (with or without serum, as required for your experiment)

  • Sterile microcentrifuge tubes and pipette tips

Methodology:

  • Prepare a Primary Stock Solution in DMSO:

    • Based on the solubility determined in Protocol 1, prepare a concentrated primary stock solution of this compound in 100% DMSO (e.g., 10 mM or 50 mM).

    • Ensure the compound is completely dissolved by vortexing.

    • Aliquot the stock solution into small volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Prepare Intermediate Dilutions (if necessary):

    • On the day of the experiment, thaw an aliquot of the primary stock solution.

    • If a wide range of concentrations is needed, perform serial dilutions of the primary stock solution in 100% DMSO.

  • Prepare the Final Working Solution (Stepwise Dilution):

    • Pre-warm your cell culture medium to 37°C.

    • Step 1: Intermediate Dilution in Media: Prepare an intermediate dilution of your DMSO stock (or serial dilutions) in a small volume of the pre-warmed culture medium. For example, add 2 µL of a 10 mM DMSO stock to 98 µL of media to get a 200 µM intermediate solution. Gently vortex during addition.

    • Step 2: Final Dilution: Add the required volume of the intermediate media dilution to the final volume of your cell culture medium in your experimental plate or flask. For example, add 10 µL of the 200 µM intermediate solution to 190 µL of media in a well of a 96-well plate to achieve a final concentration of 10 µM.

    • The final DMSO concentration should be kept below the cytotoxic level for your cells (e.g., ≤ 0.1%).

Protocol 3: Assessing the Stability of this compound in Cell Culture Medium

Objective: To determine the stability of this compound in a specific cell culture medium over time.

Materials:

  • This compound DMSO stock solution

  • Sterile, pre-warmed (37°C) cell culture medium

  • Sterile, low-protein-binding microcentrifuge tubes or a multi-well plate

  • Incubator (37°C, 5% CO₂)

  • HPLC or LC-MS/MS system

Methodology:

  • Prepare the Test Solution: Dilute the this compound DMSO stock solution into pre-warmed cell culture medium to your desired final working concentration. Ensure the final DMSO concentration is low and consistent.

  • Time-Course Incubation: Aliquot the test solution into separate sterile tubes or wells for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Incubate: Place the samples in a 37°C incubator.

  • Sample Collection: At each designated time point, remove the corresponding sample and immediately freeze it at -80°C to halt any further degradation. The T=0 sample should be frozen immediately after preparation.

  • Sample Analysis: Once all time points are collected, thaw the samples and analyze the concentration of the parent this compound using a validated HPLC or LC-MS/MS method.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the concentration at T=0.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Cell Culture Experiment cluster_analysis Data Analysis cluster_control Controls stock Prepare Primary Stock in 100% DMSO working Prepare Working Solution (Stepwise Dilution in Media) stock->working Dilute treat Treat Cells with AV-153 Working Solution working->treat incubate Incubate for Desired Duration treat->incubate assay Perform Cellular Assay incubate->assay collect Collect Data assay->collect interpret Interpret Results collect->interpret vehicle Vehicle Control (DMSO in Media) vehicle->treat Parallel Treatment

Caption: Experimental workflow for using this compound.

dna_damage_response cluster_damage DNA Damage Event cluster_parp PARP Activation cluster_repair DNA Repair Cascade cluster_av153 AV-153 Intervention dna_damage DNA Single-Strand Break parp1 PARP1 Recruitment and Activation dna_damage->parp1 senses av153 AV-153 Intercalation at Break Site dna_damage->av153 targets par Poly(ADP-ribose) (PAR) Synthesis parp1->par catalyzes repair_factors Recruitment of DNA Repair Factors (e.g., XRCC1) par->repair_factors recruits ber Base Excision Repair (BER) repair_factors->ber initiates ligation DNA Ligation ber->ligation results in av153->ber stimulates

Caption: DNA damage response pathway involving PARP1.

References

Troubleshooting inconsistent results with AV-153 free base

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with AV-153 free base. The information is designed to address common issues and ensure consistent, reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What is AV-153 and what is its mechanism of action?

A1: AV-153 is an antimutagenic derivative of 1,4-dihydropyridine (B1200194) (1,4-DHP).[1][2][3] Its primary mechanism of action involves the modulation of DNA repair processes. It intercalates into DNA at single-strand breaks, reducing DNA damage and stimulating DNA repair mechanisms within human cells in vitro.[1][2][3] AV-153 has also been shown to interact with thymine (B56734) and cytosine and to influence poly(ADP)ribosylation, a process involved in DNA repair and cell death.[1][2][3] Additionally, it has demonstrated anti-cancer and antioxidant properties.[1][2][4]

Q2: What are the common causes of inconsistent results when working with this compound?

A2: Inconsistent results with this compound, as with many free base compounds, often stem from issues with solubility and stability. Free bases can be less soluble in aqueous solutions compared to their salt forms, potentially leading to precipitation and inaccurate concentrations in cell culture media. Stability can also be a factor, as the compound may degrade over time, especially if not stored correctly. Careful attention to solution preparation and storage is critical for reproducible experiments.

Q3: How should I dissolve and store this compound?

A3: For optimal results, it is recommended to first dissolve this compound in an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a concentrated stock solution. When preparing aqueous working solutions, the stock solution should be diluted slowly and with vigorous mixing to prevent precipitation. The final concentration of the organic solvent in the assay medium should be kept low (typically below 0.5%) to avoid solvent-induced cellular effects. Stock solutions should be stored at -20°C or -80°C to maintain stability.

Q4: Can AV-153 be used in animal studies?

A4: Yes, AV-153 has been used in in vivo studies. For instance, it has been studied in a streptozotocin-induced model of diabetes mellitus in rats, where it was shown to normalize the expression of several proteins in the myocardium, including GLUT1, GLUT4, iNOS, PARP1, and gamma H2AX histone.[5]

Troubleshooting Guide

Issue: I am observing variable or lower-than-expected activity of AV-153 in my cell-based assays.

This is a common issue that can often be traced back to problems with the compound's concentration and stability. Below is a step-by-step guide to troubleshoot this problem.

Troubleshooting Workflow for Inconsistent AV-153 Activity

G cluster_0 Initial Observation cluster_1 Step 1: Verify Solution Preparation cluster_2 Step 2: Check for Precipitation cluster_3 Step 3: Assess Compound Stability cluster_4 Resolution A Inconsistent or low AV-153 activity observed B Was the this compound fully dissolved in the organic solvent stock? A->B C Was the stock solution added to aqueous media slowly and with mixing? B->C Yes H Prepare a fresh stock solution from new powder and repeat the experiment. B->H No D Is the final organic solvent concentration in the media below 0.5%? C->D Yes C->H No E Visually inspect the working solution for any precipitate or cloudiness. D->E Yes D->H No F If precipitate is present, consider making a fresh, more dilute stock solution. E->F Precipitate Observed G How old is the stock solution and how has it been stored? E->G No Precipitate F->H G->H Old or Improperly Stored I Consistent results achieved G->I Fresh and Properly Stored H->I

Caption: A troubleshooting workflow for addressing inconsistent experimental results with this compound.

Quantitative Data

The following table summarizes the available quantitative data for AV-153.

Cell LineAssayEndpointValueReference
Raji (human Burkitt's lymphoma)Cell ViabilityIC5014.9 mM[1]
HL-60 (human promyelocytic leukemia)Cell ViabilityIC5010.3 mM[1]
Peripheral blood lymphocytes or HL-60 cellsDNA DamageReduction in single-strand breaks13-67% (at 1 nM to 10 μM)[1]

Experimental Protocols

Representative Protocol: Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the cytotoxic effects of AV-153 on a cancer cell line, such as HL-60.

  • Cell Seeding: Seed HL-60 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions of the stock solution in culture medium to achieve the desired final concentrations.

  • Cell Treatment: After the 24-hour incubation, remove the old medium and add 100 µL of the medium containing the different concentrations of AV-153 to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO as the highest AV-153 concentration) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the cell viability against the log of the AV-153 concentration and fitting the data to a dose-response curve.

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of AV-153, focusing on its role in DNA repair.

Proposed Signaling Pathway of AV-153

G cluster_0 Cellular Stress cluster_1 AV-153 Intervention cluster_2 Cellular Response A DNA Damaging Agents (e.g., ROS, Chemotherapeutics) C DNA Single-Strand Breaks (SSBs) A->C B This compound B->C Intercalates at SSBs D PARP1 Activation B->D Modulates G DNA Repair B->G Stimulates Repair C->D E Poly(ADP)-ribosylation D->E F Recruitment of DNA Repair Proteins E->F F->G H Cell Survival (Reduced Mutagenesis) G->H

Caption: A diagram illustrating the proposed mechanism of action of AV-153 in the DNA damage response pathway.

References

Technical Support Center: AV-153 Free Base in Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AV-153 free base. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the use of this compound in cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a 1,4-dihydropyridine (B1200194) (1,4-DHP) derivative with antimutagenic and anti-cancer properties.[1] Its primary mechanism of action is DNA intercalation, where it inserts itself into the DNA structure, particularly at single-strand breaks. This interaction can reduce DNA damage and stimulate DNA repair processes.[1] AV-153 is also known to influence poly(ADP)ribosylation, a process involved in DNA repair and cell death signaling.[1]

Q2: What is the recommended solvent and storage condition for this compound?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For cell-based assays, it is crucial to keep the final DMSO concentration in the culture medium low (ideally below 0.5%) to avoid solvent-induced cytotoxicity. For storage, it is recommended to keep the solid compound in a dry, dark place. Stock solutions in DMSO should be stored at -20°C or -80°C and aliquoted to avoid repeated freeze-thaw cycles.

Q3: Is this compound stable in cell culture media?

Q4: Can AV-153 interfere with common cell viability assays?

Yes, compounds like AV-153, particularly those with reducing potential or inherent color, can interfere with certain cell viability assays. For example, tetrazolium-based assays such as MTT, MTS, and XTT rely on the cellular reduction of a tetrazolium salt to a colored formazan (B1609692) product. A compound that can directly reduce the tetrazolium salt will lead to a false positive signal, suggesting higher cell viability than is actually present.[4]

Troubleshooting Guides

This section addresses specific issues that may arise during cell viability experiments with this compound.

Issue 1: Inconsistent or Non-reproducible IC50 Values

Possible Causes:

  • Compound Instability: As a 1,4-dihydropyridine, AV-153 may degrade in solution over time, especially when exposed to light.[2]

  • Cell Line Variability: Different cancer cell lines exhibit varying sensitivities to cytotoxic agents.

  • Inconsistent Cell Seeding: Uneven cell distribution in the microplate wells is a common source of variability.

  • Solvent Effects: High concentrations of DMSO can be toxic to cells.

Solutions:

  • Fresh Preparations: Always prepare fresh dilutions of AV-153 from a frozen stock solution for each experiment. Protect solutions from light.

  • Cell Line Authentication: Ensure the identity and passage number of your cell line are consistent between experiments.

  • Homogenous Cell Suspension: Ensure a single-cell suspension before and during plating. Gently swirl the cell suspension flask before aspirating and mix by pipetting while dispensing into wells.

  • Vehicle Control: Always include a vehicle control (medium with the same final concentration of DMSO used for AV-153) to account for any solvent-induced effects.

Issue 2: Unexpectedly High Cell Viability in Tetrazolium-Based Assays (MTT, MTS, XTT)

Possible Cause:

  • Direct Reduction of Tetrazolium Salt: 1,4-dihydropyridine derivatives may have the ability to directly reduce the tetrazolium salt to formazan, independent of cellular metabolic activity. This leads to an artificially high absorbance reading.[4]

Solutions:

  • Cell-Free Control: To test for direct interference, incubate AV-153 at various concentrations with the assay reagent in cell-free culture medium. If a color change is observed, this indicates direct reduction of the tetrazolium salt.

  • Alternative Assays: If interference is confirmed, consider using a cell viability assay with a different detection principle that does not rely on cellular reduction. Recommended alternatives include:

    • Sulforhodamine B (SRB) Assay: Measures total protein content.

    • Trypan Blue Exclusion Assay: Assesses cell membrane integrity.

    • LDH Release Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells.

Issue 3: No or Low Cytotoxic Effect Observed

Possible Causes:

  • Inappropriate Concentration Range: The concentrations of AV-153 used may be too low to induce a cytotoxic effect in the chosen cell line.

  • Insufficient Incubation Time: The cytotoxic effects of DNA intercalating agents may require longer incubation times to manifest.

  • Low Cell Proliferation Rate: The efficacy of DNA-damaging agents is often dependent on active cell division.[5]

Solutions:

  • Dose-Response Optimization: Perform a dose-response experiment with a wide range of AV-153 concentrations to determine the appropriate IC50 for your specific cell line.

  • Time-Course Experiment: Extend the incubation period (e.g., 48, 72, or 96 hours) to determine the optimal time point for observing cytotoxicity.

  • Ensure Logarithmic Growth: Use cells that are in the exponential growth phase for your experiments.

Quantitative Data

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for AV-153 and other 1,4-dihydropyridine derivatives in various cancer cell lines. It is important to note that IC50 values can vary depending on the specific experimental conditions, including cell density and incubation time.

CompoundCell LineAssay TypeIC50 (µM)Reference
AV-153Raji (Burkitt's lymphoma)Not Specified14.9[2]
AV-153HL-60 (promyelocytic leukemia)Not Specified10.3[2]
1,4-DHP Derivative 7aMOLT-4 (acute lymphoblastic leukemia)MTT17.4 ± 2.0[1][6]
1,4-DHP Derivative 7aLS180 (colon adenocarcinoma)MTT29.7 ± 4.7[1][6]
1,4-DHP Derivative 7dMCF-7 (breast adenocarcinoma)MTT28.5 ± 3.5[1][6]
1,4-DHP Derivative 18HeLa (cervical adenocarcinoma)Resazurin3.6[7]
1,4-DHP Derivative 19HeLa (cervical adenocarcinoma)Resazurin2.3[7]
1,4-DHP Derivative 20HeLa (cervical adenocarcinoma)Resazurin4.1[7]
1,4-DHP Derivative 18MCF-7 (breast adenocarcinoma)Resazurin5.2[7]
1,4-DHP Derivative 19MCF-7 (breast adenocarcinoma)Resazurin5.7[7]
1,4-DHP Derivative 20MCF-7 (breast adenocarcinoma)Resazurin11.9[7]

Experimental Protocols

Protocol 1: General Cytotoxicity Assay using MTT
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the existing medium with the medium containing the different concentrations of AV-153. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Assessing Mitochondrial Membrane Potential using JC-1

The JC-1 assay is used to monitor mitochondrial health. In healthy cells with high mitochondrial membrane potential (ΔΨm), JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers and fluoresces green. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.[8][9]

  • Cell Treatment: Treat cells with AV-153 at the desired concentrations for the appropriate duration. Include positive (e.g., CCCP or FCCP) and negative (vehicle) controls.[9]

  • JC-1 Staining: Add JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C.[9]

  • Fluorescence Measurement: Measure the fluorescence intensity of both the red J-aggregates (Excitation: ~585 nm, Emission: ~590 nm) and the green JC-1 monomers (Excitation: ~514 nm, Emission: ~529 nm) using a fluorescence plate reader, flow cytometer, or fluorescence microscope.

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio in treated cells compared to control cells indicates a loss of mitochondrial membrane potential.

Protocol 3: Caspase-3/7 Activation Assay

This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.

  • Cell Lysis: After treatment with AV-153, lyse the cells to release their contents.

  • Substrate Addition: Add a luminogenic or fluorogenic substrate for caspase-3/7 to the cell lysate.

  • Signal Detection: Incubate the reaction and measure the resulting luminescence or fluorescence, which is proportional to the caspase-3/7 activity.

  • Data Analysis: Compare the signal from treated cells to that of untreated controls to determine the fold-increase in caspase-3/7 activity.

Signaling Pathways and Workflows

av153_mechanism cluster_cell Cancer Cell cluster_nucleus Nucleus AV153 AV-153 DNA DNA AV153->DNA Intercalation at Single-Strand Breaks PARP1 PARP-1 DNA->PARP1 Activation at DNA Damage Sites ATM_ATR ATM/ATR DNA->ATM_ATR DNA Damage Sensing DNA_Repair DNA Repair (BER, etc.) PARP1->DNA_Repair Initiation CellCycleArrest Cell Cycle Arrest (G1/S, G2/M) Apoptosis Apoptosis p53 p53 p53->CellCycleArrest Induction p53->Apoptosis Induction ATM_ATR->p53 Activation AV153_ext AV-153 (extracellular) AV153_ext->AV153 Cellular Uptake

Caption: Proposed mechanism of action for AV-153 in cancer cells.

troubleshooting_workflow start Inconsistent/Unexpected Cell Viability Results check_interference Is a tetrazolium-based assay (MTT, MTS) used? start->check_interference interference_yes Perform cell-free control (AV-153 + reagent) check_interference->interference_yes Yes check_compound Check compound stability and handling check_interference->check_compound No interference_result Color change observed? interference_yes->interference_result switch_assay Switch to alternative assay (SRB, Trypan Blue, LDH) interference_result->switch_assay Yes interference_result->check_compound No compound_ok Are fresh dilutions used? Is it light-protected? check_compound->compound_ok fix_compound Prepare fresh solutions, protect from light compound_ok->fix_compound No check_experimental Review experimental parameters compound_ok->check_experimental Yes fix_compound->check_experimental params_ok Consistent cell seeding? Appropriate controls? check_experimental->params_ok optimize_params Optimize cell density, include all controls params_ok->optimize_params No no_effect If no cytotoxic effect: Increase concentration range and/or incubation time params_ok->no_effect Yes optimize_params->no_effect

Caption: Troubleshooting workflow for AV-153 in cell viability assays.

References

Impact of serum concentration on AV-153 free base activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the impact of serum concentration on the biological activity of AV-153 free base.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a 1,4-dihydropyridine (B1200194) derivative with demonstrated antimutagenic and anti-cancer properties.[1][] Its primary mechanism of action involves the intercalation into DNA, which leads to a reduction in DNA damage and the stimulation of DNA repair processes within human cells.[1][] It has been shown to interact with thymine (B56734) and cytosine bases and may influence poly(ADP)ribosylation, a process involved in DNA repair and cell death.[1][]

Q2: We are observing a significant decrease in AV-153 potency (higher IC50) in our cell-based assays when using media containing Fetal Bovine Serum (FBS) compared to serum-free conditions. Why is this happening?

This is a common phenomenon for many small molecule compounds. The apparent decrease in potency is most likely due to the binding of AV-153 to serum proteins, particularly albumin. Only the unbound, or "free," fraction of a drug is available to cross the cell membrane and interact with its intracellular target (in this case, DNA).[3][4] When serum is present, a portion of AV-153 binds to proteins, reducing the concentration of the free, active compound and thus shifting the IC50 to a higher value. This is often referred to as a "serum shift."

Q3: How can we quantify the impact of serum on AV-153 activity?

The effect of serum can be quantified by determining the IC50 of AV-153 in assays with varying concentrations of serum. A significant increase in the IC50 value with increasing serum concentration confirms a serum shift. The fold-shift in IC50 provides a quantitative measure of the impact of serum protein binding.

Troubleshooting Guide

Issue: Inconsistent results or lower-than-expected potency of AV-153 in cell culture.

If you are experiencing variability in your results or observing that AV-153 is less potent than anticipated based on initial serum-free experiments, consider the following troubleshooting steps.

Hypothetical Impact of Serum on AV-153 IC50

The following table presents hypothetical data illustrating the effect of different serum concentrations on the half-maximal inhibitory concentration (IC50) of AV-153 in a cancer cell line proliferation assay.

Serum ConcentrationAV-153 IC50 (µM)Fold Shift (vs. 0% Serum)
0% (Serum-Free)0.51.0
2% FBS1.83.6
5% FBS4.59.0
10% FBS11.222.4

This is representative data and should not be considered as actual experimental results.

Troubleshooting Workflow

The following diagram outlines a logical workflow for investigating and mitigating the effects of serum on your AV-153 experiments.

G start Start: Inconsistent AV-153 Activity Observed check_serum Is Serum Present in the Assay? start->check_serum serum_free Run Serum-Free Control Assay check_serum->serum_free No serum_titration Perform Serum Titration Experiment (e.g., 0%, 2%, 5%, 10% FBS) check_serum->serum_titration Yes no_shift Result: No Significant IC50 Shift Troubleshoot Other Parameters: - Compound Stability - Cell Line Integrity - Assay Protocol serum_free->no_shift analyze_shift Analyze IC50 Shift serum_titration->analyze_shift analyze_shift->no_shift No Shift shift Result: Significant IC50 Shift Observed analyze_shift->shift Shift end End: Optimized Assay Conditions no_shift->end determine_fu Optional: Determine Fraction Unbound (fu) using Equilibrium Dialysis shift->determine_fu adjust_protocol Adjust Experimental Protocol: - Maintain Consistent Serum Lot & % - Use Free Concentration for SAR - Consider Serum-Free Assays for  Primary Screening shift->adjust_protocol determine_fu->adjust_protocol adjust_protocol->end G cluster_extracellular cluster_cell Cancer Cell AV153_free AV-153 (Free) AV153_bound AV-153 (Serum Protein-Bound) AV153_free->AV153_bound DNA Nuclear DNA AV153_free->DNA Enters Cell SerumProtein Serum Protein (e.g., Albumin) Membrane Intercalation AV-153 Intercalates into DNA DNA->Intercalation DamageReduction Reduction of DNA Damage Intercalation->DamageReduction RepairStim Stimulation of DNA Repair Intercalation->RepairStim Apoptosis Cell Cycle Arrest / Apoptosis DamageReduction->Apoptosis RepairStim->Apoptosis

References

AV-153 free base cellular localization issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing AV-153 free base in their experiments, with a focus on addressing potential cellular localization issues.

Frequently Asked Questions (FAQs)

Q1: What is the expected subcellular localization of AV-153?

A1: Based on studies with its sodium salt (AV-153-Na), AV-153 is primarily found in the cytoplasm.[1][2] However, some localization within the nucleolus has also been observed.[1][2] The cytoplasmic accumulation may be related to a high affinity for proteins.[1][2]

Q2: Does AV-153 localize to the nucleus?

A2: Yes, evidence suggests some nuclear presence, specifically in the nucleolus.[1][2] Furthermore, AV-153 is known to interact with DNA by intercalation, particularly at sites of single-strand breaks, which supports its presence in the nucleus to exert its effects on DNA repair.[3][4]

Q3: What is the mechanism of action of AV-153 that relates to its localization?

A3: AV-153 is an antimutagenic compound that stimulates DNA repair.[1][3] Its localization in the cytoplasm and nucleus allows it to exert its functions. In the nucleus, it directly interacts with DNA and stimulates the excision and synthesis repair of damaged bases like 8-oxoguanine, abasic sites, and alkylated bases.[1][2]

Q4: Are there differences in the cellular localization of this compound compared to AV-153-Na?

A4: Currently, published studies have focused on the sodium salt, AV-153-Na. While the free base is expected to have a similar localization pattern due to the identical core structure, differences in cell permeability and solubility could potentially lead to variations in uptake and distribution. It is recommended to empirically determine the localization of the free base in your specific experimental system.

Troubleshooting Guide: AV-153 Cellular Localization

Below is a table outlining common issues, potential causes, and suggested solutions when studying the cellular localization of AV-153 using fluorescence microscopy.

Issue Potential Cause Suggested Solution
No or Weak Fluorescent Signal Incorrect filter sets for fluorescence microscopy.Ensure the use of appropriate filters for AV-153's fluorescence spectrum.
Low concentration of AV-153.Increase the concentration of AV-153 in a stepwise manner to find the optimal staining concentration.
Insufficient incubation time.Extend the incubation time to allow for adequate cellular uptake.
Photobleaching.Minimize exposure to the excitation light source and use an anti-fade mounting medium.[5]
High Background Fluorescence AV-153 concentration is too high.Titrate down the concentration of AV-153 to a level that provides specific staining with minimal background.[5]
Autofluorescence of cells or medium.Image an unstained control sample to assess autofluorescence. If present, consider using a different imaging channel or a dye-free medium for imaging.[6]
Inadequate washing steps.Ensure thorough but gentle washing of the cells after incubation with AV-153 to remove unbound compound.
Unexpected Cellular Localization Cell type-specific differences.The subcellular distribution of small molecules can vary between different cell types. It is advisable to confirm the localization in the specific cell line used in your experiments.
Cell health and viability.Ensure that the cells are healthy and not undergoing stress or apoptosis, as this can alter membrane potential and cellular compartmentalization.
pH of the medium.Changes in intracellular pH can affect the charge and, consequently, the localization of small molecules. Maintain a stable and appropriate pH for your cell culture.[4]
Signal Appears Diffuse Poor fixation.If using fixed cells, ensure the fixation protocol is optimal for preserving cellular structures without compromising the AV-153 signal.
Compound precipitation.Ensure AV-153 is fully dissolved in the vehicle and diluted in a compatible medium to avoid precipitation.

Experimental Protocols

Protocol for Determining Subcellular Localization of AV-153 by Confocal Fluorescence Microscopy

This protocol is based on the methodology used for AV-153-Na and can be adapted for the free base.

  • Cell Culture: Plate cells (e.g., HeLa) on glass-bottom dishes or coverslips and culture to the desired confluency.

  • AV-153 Incubation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Dilute the stock solution to the desired final concentration in a serum-free medium.

    • Remove the culture medium from the cells and wash once with PBS.

    • Add the AV-153 containing medium to the cells and incubate for a predetermined time (e.g., 1-4 hours) at 37°C.

  • Optional: Co-staining with Organelle-Specific Dyes:

    • To confirm localization, co-stain with fluorescent markers for specific organelles (e.g., Hoechst for nucleus, MitoTracker for mitochondria). Follow the manufacturer's instructions for the co-stain.

  • Cell Washing:

    • Remove the incubation medium and wash the cells three times with warm PBS to remove unbound AV-153.

  • Cell Fixation (Optional, for fixed-cell imaging):

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Mounting:

    • Mount the coverslips on microscope slides using an anti-fade mounting medium.

  • Imaging:

    • Visualize the cells using a confocal laser scanning microscope.

    • For AV-153-Na, excitation is typically at 488 nm, and emission is collected between 510 and 560 nm. These settings should be a good starting point for the free base.

    • Acquire images, including Z-stacks, to analyze the three-dimensional distribution of the compound.

Data Presentation

Table 1: Physicochemical Properties Influencing Subcellular Localization
PropertyInfluence on LocalizationRelevance for AV-153
Lipophilicity (LogP) Higher lipophilicity can enhance membrane permeability and accumulation in lipid-rich compartments.As a 1,4-dihydropyridine (B1200194) derivative, AV-153 is expected to have moderate lipophilicity, allowing it to cross cell membranes.
Molecular Weight Can influence the mode of transport across membranes.The molecular weight of AV-153 should be considered in relation to its ability to diffuse across membranes or require transporters.
pKa The ionization state at physiological pH affects membrane permeability and potential trapping in acidic organelles like lysosomes.The pKa of this compound will determine its charge state in different cellular compartments.
Hydrogen Bonding Capacity The ability to form hydrogen bonds can influence interactions with proteins and nucleic acids.The structure of AV-153 allows for hydrogen bonding, which may contribute to its observed protein and DNA interactions.

Visualizations

Diagram 1: General Experimental Workflow for AV-153 Cellular Localization

G cluster_prep Sample Preparation cluster_imaging Imaging & Analysis cell_culture Cell Culture on Coverslips av153_incubation Incubate with this compound cell_culture->av153_incubation washing Wash to Remove Unbound Compound av153_incubation->washing fixation Fixation (Optional) washing->fixation microscopy Confocal Fluorescence Microscopy fixation->microscopy Proceed to Imaging image_acquisition Image Acquisition (Z-stacks) microscopy->image_acquisition analysis Image Analysis & Co-localization image_acquisition->analysis G cluster_pathway Base Excision Repair (BER) dna_damage DNA Damage (e.g., 8-oxoG, AP site) repair_stimulation Stimulation of Excision/Synthesis Repair dna_damage->repair_stimulation av153 AV-153 av153->repair_stimulation repaired_dna Repaired DNA repair_stimulation->repaired_dna

References

Validation & Comparative

The Divergent Therapeutic Potential of the 1,4-Dihydropyridine Scaffold: A Comparative Guide to AV-153 Free Base and Classical Calcium Channel Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,4-dihydropyridine (B1200194) (DHP) chemical scaffold is a cornerstone in medicinal chemistry, famously recognized for its potent L-type calcium channel blocking activity, which has led to the development of blockbuster drugs for cardiovascular diseases. However, the versatility of the DHP structure allows for the design of derivatives with novel mechanisms of action, extending their therapeutic potential beyond cardiovascular applications. This guide provides a comparative analysis of AV-153 free base, a unique 1,4-dihydropyridine derivative with antimutagenic and DNA repair-stimulating properties, against traditional DHP calcium channel blockers like nifedipine (B1678770) and amlodipine (B1666008).

Executive Summary

This document contrasts the pharmacological profiles of two distinct classes of 1,4-dihydropyridine derivatives. While classical DHPs such as nifedipine and amlodipine primarily function as L-type calcium channel blockers, leading to vasodilation and antihypertensive effects, this compound represents a paradigm shift, exhibiting a primary mechanism centered on DNA interaction, damage reduction, and repair stimulation. This guide presents available quantitative data, detailed experimental methodologies for the evaluation of both classes of compounds, and visual diagrams to elucidate their distinct signaling pathways and experimental workflows.

Introduction to 1,4-Dihydropyridine Derivatives

1,4-Dihydropyridines are a class of organic molecules based on a partially saturated pyridine (B92270) ring structure.[1] The archetypal members of this family are potent modulators of L-type voltage-gated calcium channels, which are crucial for regulating calcium influx into smooth and cardiac muscle cells.[2] This activity forms the basis of their widespread use in treating hypertension and angina.[1][3] However, not all 1,4-DHP derivatives are calcium channel antagonists; some exhibit alternative mechanisms, such as antioxidant, anticancer, and, as in the case of AV-153, genoprotective effects.[4]

Comparative Analysis: this compound vs. Classical 1,4-Dihydropyridine Derivatives

The primary distinction between this compound and other well-known 1,4-dihydropyridine derivatives lies in their fundamental mechanism of action and, consequently, their therapeutic applications.

This compound: This compound is characterized as an antimutagenic agent that interacts with DNA.[5][6] Studies have shown that AV-153 can intercalate into DNA at single-strand breaks, reduce DNA damage induced by various agents, and stimulate DNA repair processes.[5][6] Its mode of action suggests potential applications in cancer therapy and as a protective agent against genotoxic stress.[6]

Classical 1,4-Dihydropyridine Derivatives (e.g., Nifedipine, Amlodipine): These compounds are potent and selective blockers of L-type voltage-gated calcium channels (LTCCs).[2] By inhibiting the influx of calcium into vascular smooth muscle cells, they induce vasodilation, leading to a reduction in blood pressure.[7] Their primary therapeutic area is the management of cardiovascular diseases, including hypertension and angina pectoris.[1]

dot

G cluster_0 This compound: DNA Interaction & Repair cluster_1 Classical 1,4-DHPs: Calcium Channel Blockade AV-153 AV-153 DNA_Intercalation Intercalation at Single-Strand Breaks AV-153->DNA_Intercalation facilitates DNA_Damage DNA Damage (e.g., ROS, Alkylating Agents) DNA_Damage->DNA_Intercalation induces DNA_Repair_Stimulation Stimulation of DNA Repair Pathways DNA_Intercalation->DNA_Repair_Stimulation Cell_Survival Enhanced Cell Survival & Genomic Stability DNA_Repair_Stimulation->Cell_Survival leads to Classical_DHP Classical DHP (e.g., Nifedipine, Amlodipine) LTCC L-type Calcium Channel (Vascular Smooth Muscle) Classical_DHP->LTCC blocks Ca_Influx Calcium (Ca2+) Influx Classical_DHP->Ca_Influx inhibits LTCC->Ca_Influx mediates Contraction Muscle Contraction Ca_Influx->Contraction triggers Vasodilation Vasodilation & Reduced Blood Pressure Contraction->Vasodilation inhibition leads to

Caption: Divergent signaling pathways of AV-153 and classical 1,4-dihydropyridines.

Quantitative Data Presentation

The available quantitative data for this compound and representative classical 1,4-dihydropyridines are summarized below. Direct comparison of IC50 values is not always feasible due to the different biological assays employed.

Table 1: Biological Activity of this compound

ParameterCell LineValueReference
IC50 (Cell Growth Inhibition)Raji14.9 ± 1.2 mM[6]
IC50 (Cell Growth Inhibition)HL-6010.3 ± 0.8 mM[6]
Reduction of DNA Strand BreaksHuman Lymphocytes, Raji, HL-60Up to 87% at 1-10 nM[6]

Table 2: Biological Activity of Classical 1,4-Dihydropyridine Derivatives

CompoundAssayTargetIC50 / EC50Reference
Nifedipine[³H]nitrendipine bindingL-type Ca²⁺ channels1.6 nM[8]
AmlodipineK⁺-induced contractionPorcine coronary strips~3000x more potent than papaverine[8]
CilnidipineBlood Pressure ReductionIn vivoComparable to Amlodipine[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to characterize both AV-153 and classical DHP derivatives.

Protocols for Evaluating this compound

4.1.1. DNA Damage and Repair Assay (Alkaline Single-Cell Gel Electrophoresis / Comet Assay)

  • Objective: To quantify DNA strand breaks in individual cells.

  • Methodology:

    • Cell Treatment: Human peripheral blood lymphocytes, Raji, or HL-60 cells are treated with AV-153 at various concentrations (e.g., 0.01 nM to 10 µM). DNA damage is induced using agents like γ-radiation (e.g., 2 Gy), ethylmethane sulfonate (EMS, e.g., 100 µM), or hydrogen peroxide (H₂O₂, e.g., 100 µM).[6]

    • Cell Embedding: Cells are mixed with low-melting-point agarose (B213101) and layered onto a microscope slide pre-coated with normal melting point agarose.

    • Lysis: Slides are immersed in a cold lysis solution (containing high salt and detergents) to remove cell membranes and cytoplasm, leaving behind the nucleoids.

    • Alkaline Unwinding: Slides are placed in an electrophoresis tank filled with alkaline buffer (pH > 13) to unwind the DNA.

    • Electrophoresis: An electric field is applied, causing the negatively charged DNA to migrate towards the anode. Fragmented DNA moves further, forming a "comet tail."

    • Visualization and Analysis: DNA is stained with a fluorescent dye (e.g., ethidium (B1194527) bromide) and visualized using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.[6]

4.1.2. DNA Intercalation Assay (Fluorimetry)

  • Objective: To determine if a compound can insert itself between the base pairs of DNA.

  • Methodology:

    • Preparation: A solution of DNA (e.g., calf thymus DNA) and a fluorescent intercalating dye (e.g., ethidium bromide, EBr) is prepared. The EBr-DNA complex exhibits strong fluorescence.

    • Titration: Increasing concentrations of AV-153 are added to the EBr-DNA solution.

    • Fluorescence Measurement: The fluorescence intensity of the solution is measured after each addition of AV-153.

    • Analysis: If AV-153 competes with EBr for intercalation sites, it will displace EBr from the DNA, leading to a decrease (quenching) of the fluorescence intensity. A two-fold decrease in fluorescence intensity was observed at 116 µM of AV-153.[5]

dot

G cluster_0 Evaluation of AV-153 cluster_1 Evaluation of Classical DHPs Start_AV153 Start Comet_Assay Comet Assay (DNA Damage/Repair) Start_AV153->Comet_Assay Fluorimetry Fluorimetry (DNA Intercalation) Start_AV153->Fluorimetry Cell_Viability Cell Viability Assay (e.g., MTT) Start_AV153->Cell_Viability Data_Analysis_AV153 Data Analysis: - % DNA in Tail - Fluorescence Quenching - IC50 Values Comet_Assay->Data_Analysis_AV153 Fluorimetry->Data_Analysis_AV153 Cell_Viability->Data_Analysis_AV153 Start_DHP Start Patch_Clamp Patch Clamp Electrophysiology Start_DHP->Patch_Clamp Aortic_Ring Aortic Ring Assay (Vasorelaxation) Start_DHP->Aortic_Ring In_Vivo_HTN In Vivo Hypertension Model (e.g., SHR) Start_DHP->In_Vivo_HTN Data_Analysis_DHP Data Analysis: - IC50 (Ca2+ Current) - EC50 (Relaxation) - Blood Pressure Reduction Patch_Clamp->Data_Analysis_DHP Aortic_Ring->Data_Analysis_DHP In_Vivo_HTN->Data_Analysis_DHP

Caption: Experimental workflows for benchmarking AV-153 and classical 1,4-dihydropyridines.

Protocols for Evaluating Classical 1,4-Dihydropyridine Derivatives

4.2.1. In Vitro Calcium Channel Blocking Activity (Patch Clamp Electrophysiology)

  • Objective: To directly measure the inhibitory effect of a compound on L-type calcium channel currents.

  • Methodology:

    • Cell Preparation: A suitable cell line expressing L-type calcium channels (e.g., HEK293 cells stably expressing the channel subunits) is cultured.

    • Whole-Cell Patch Clamp: A glass micropipette filled with an internal solution is sealed onto the membrane of a single cell. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior.

    • Voltage Clamp: The cell membrane potential is clamped at a holding potential (e.g., -80 mV). Depolarizing voltage steps are applied to activate the L-type calcium channels.

    • Current Recording: The resulting inward calcium currents are recorded.

    • Compound Application: The DHP derivative is applied to the cell via the external solution at various concentrations.

    • Data Analysis: The inhibition of the calcium current at each concentration is measured, and an IC50 value is calculated from the dose-response curve.

4.2.2. Ex Vivo Vasorelaxant Activity (Aortic Ring Assay)

  • Objective: To assess the ability of a compound to relax pre-constricted blood vessels.

  • Methodology:

    • Tissue Preparation: Thoracic aortas are dissected from euthanized rats and cut into 2-4 mm rings.

    • Mounting: The aortic rings are mounted in an organ bath containing a physiological salt solution, aerated with carbogen (B8564812) gas (95% O₂ / 5% CO₂), and maintained at 37°C. The rings are connected to isometric force transducers to measure tension.

    • Pre-contraction: The rings are pre-contracted with an agent like phenylephrine (B352888) or potassium chloride to induce a stable level of tension.

    • Compound Administration: The DHP derivative is added to the bath in a cumulative, concentration-dependent manner.

    • Data Acquisition: The relaxation of the aortic ring is measured as a decrease in tension.

    • Data Analysis: The percentage of relaxation is calculated relative to the pre-contracted tension. A dose-response curve is generated to determine the EC50 value (the concentration that produces 50% of the maximal relaxation).

Conclusion

The 1,4-dihydropyridine scaffold demonstrates remarkable versatility, giving rise to compounds with fundamentally different mechanisms of action and therapeutic applications. While classical derivatives like nifedipine and amlodipine have been invaluable in cardiovascular medicine due to their potent L-type calcium channel blocking activity, this compound highlights a new direction for this chemical class, with its primary role in DNA damage protection and repair. This comparative guide underscores the importance of looking beyond established mechanisms of action for well-known chemical scaffolds and encourages further exploration of the diverse biological activities of 1,4-dihydropyridine derivatives in various therapeutic areas, including oncology and genomic medicine. Researchers and drug development professionals should consider the distinct properties of these compounds when designing new therapeutic strategies.

References

A Comparative Analysis of AV-153 Free Base and Established PARP Inhibitors in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of AV-153 free base and well-characterized Poly (ADP-ribose) polymerase (PARP) inhibitors. While both exhibit anti-cancer properties, their mechanisms of action and biochemical profiles appear to differ significantly based on currently available data. This document aims to objectively present the existing experimental data to aid researchers in understanding their distinct roles in cancer therapy.

Executive Summary

Extensive research has established a class of potent and specific PARP inhibitors that play a crucial role in treating cancers with deficiencies in DNA repair mechanisms, particularly those with BRCA1/2 mutations. These inhibitors, such as Olaparib, Rucaparib, Niraparib, and Talazoparib, function by competing with NAD+ at the catalytic site of PARP enzymes, leading to the accumulation of single-strand DNA breaks, which are cytotoxic in homologous recombination deficient cells (a concept known as synthetic lethality).[1][2]

This compound, a 1,4-dihydropyridine (B1200194) derivative, has demonstrated antimutagenic and anti-cancer activities.[3][4] It is reported to intercalate into DNA, reduce DNA damage, and stimulate DNA repair.[3][4] While it is mentioned to have an "influence on poly(ADP)ribosylation," there is a lack of direct evidence in the public domain to classify it as a direct and potent PARP inhibitor.[3][4] The available data on its cytotoxicity against cancer cell lines show IC50 values in the micromolar range, which is substantially higher than the nanomolar potency of established PARP inhibitors against their enzymatic targets.[3]

This guide will first detail the characteristics of known PARP inhibitors, followed by the available information on this compound, and conclude with a comparative summary.

Known PARP Inhibitors: A Quantitative Overview

The efficacy of PARP inhibitors is primarily determined by their biochemical potency (IC50 values against PARP enzymes) and their ability to "trap" the PARP enzyme on DNA, which enhances their cytotoxic effect.[5] Below is a summary of these parameters for several clinically approved PARP inhibitors.

InhibitorPARP1 IC50 (nM)PARP2 IC50 (nM)PARP Trapping Potency
Olaparib~1-5~1-2Moderate
Rucaparib~1-5~1-2Moderate
Niraparib~2-4~1-2Moderate
Talazoparib~1~1High
Veliparib~2-5~1-3Low

Note: IC50 values can vary depending on the specific assay conditions. The values presented are representative ranges from published literature.[5]

This compound: Current Understanding

AV-153 is a derivative of 1,4-dihydropyridine.[3][4] Its reported anti-cancer and DNA-modulating activities are summarized below.

PropertyDescription
Mechanism of ActionIntercalates into DNA, reduces DNA damage, and stimulates DNA repair.[3][4] It is also noted to influence poly(ADP)ribosylation, though the direct mechanism of this influence is not well-defined in publicly available literature.[3][4]
CytotoxicityIC50 of 14.9 µM against Raji cells and 10.3 µM against HL-60 cells.[3]

The lack of specific PARP1/2 IC50 values for AV-153 in the scientific literature prevents a direct quantitative comparison with the established PARP inhibitors listed above. The micromolar concentrations required for cytotoxic effects in cell lines suggest a different or less potent mechanism of action compared to the nanomolar efficacy of direct PARP inhibitors.

Signaling Pathways and Experimental Workflows

To provide a comprehensive understanding for researchers, the following diagrams illustrate the PARP signaling pathway and a typical workflow for evaluating PARP inhibitors.

PARP_Signaling_Pathway DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 recruits Replication_Fork Replication Fork DNA_SSB->Replication_Fork unrepaired SSB leads to PAR Poly(ADP-ribose) (PAR) Polymer PARP1->PAR synthesizes NAD NAD+ NAD->PAR substrate Repair_Complex DNA Repair Protein Complex (e.g., XRCC1) PAR->Repair_Complex recruits SSB_Repair SSB Repair Repair_Complex->SSB_Repair Cell_Survival Cell Survival SSB_Repair->Cell_Survival DSB DNA Double-Strand Break (DSB) Replication_Fork->DSB HR_Proficient Homologous Recombination (HR) Proficient Cell DSB->HR_Proficient repaired by HR HR_Deficient Homologous Recombination (HR) Deficient Cell (e.g., BRCA1/2 mutant) DSB->HR_Deficient unrepaired in HR_Proficient->Cell_Survival Cell_Death Cell Death (Synthetic Lethality) HR_Deficient->Cell_Death PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP1 inhibits

Caption: The PARP1 signaling pathway in DNA single-strand break repair and the mechanism of synthetic lethality induced by PARP inhibitors in homologous recombination deficient cells.

PARP_Inhibitor_Evaluation_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models Enzymatic_Assay PARP1/2 Enzymatic Assay (e.g., ELISA-based, FRET) IC50_Determination IC50 Determination Enzymatic_Assay->IC50_Determination PAR_Inhibition_Assay Cellular PAR Inhibition Assay (e.g., Western Blot, Immunofluorescence) IC50_Determination->PAR_Inhibition_Assay Cell_Lines Cancer Cell Lines (HR-proficient and HR-deficient) Cell_Lines->PAR_Inhibition_Assay PARP_Trapping_Assay PARP Trapping Assay Cell_Lines->PARP_Trapping_Assay Cytotoxicity_Assay Cytotoxicity/Viability Assay (e.g., MTT, CellTiter-Glo) Cell_Lines->Cytotoxicity_Assay Xenograft_Models Tumor Xenograft Models (e.g., patient-derived xenografts) PAR_Inhibition_Assay->Xenograft_Models PARP_Trapping_Assay->Xenograft_Models Cytotoxicity_Assay->Xenograft_Models Efficacy_Studies Efficacy Studies (Tumor growth inhibition) Xenograft_Models->Efficacy_Studies PK_PD_Studies Pharmacokinetic/Pharmacodynamic (PK/PD) Studies Xenograft_Models->PK_PD_Studies

Caption: A generalized experimental workflow for the preclinical evaluation of PARP inhibitors, from biochemical characterization to in vivo efficacy studies.

Experimental Protocols

PARP1/2 Enzymatic Inhibition Assay (ELISA-based)

Objective: To determine the in vitro inhibitory activity of a compound against PARP1 and PARP2 enzymes.

Methodology:

  • Plate Coating: A 96-well plate is coated with histones, which will serve as the substrate for PARP enzymes.

  • Reaction Setup: Recombinant human PARP1 or PARP2 enzyme is added to the wells along with a reaction buffer containing NAD+. The test compound (e.g., AV-153 or a known PARP inhibitor) is added at various concentrations.

  • Incubation: The plate is incubated to allow the PARP enzyme to catalyze the poly(ADP-ribosyl)ation of the histone substrate.

  • Detection: The incorporated poly(ADP-ribose) (PAR) chains are detected using an anti-PAR antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP).

  • Signal Generation: A substrate for the detection enzyme is added, and the resulting colorimetric or chemiluminescent signal is measured using a plate reader.

  • Data Analysis: The signal is inversely proportional to the inhibitory activity of the compound. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cellular PAR Inhibition Assay (Western Blot)

Objective: To assess the ability of a compound to inhibit PARP activity within a cellular context.

Methodology:

  • Cell Culture and Treatment: Cancer cells (e.g., HeLa or a relevant cancer cell line) are cultured and treated with the test compound at various concentrations for a specified period.

  • Induction of DNA Damage: To stimulate PARP activity, cells are treated with a DNA damaging agent (e.g., hydrogen peroxide or MNNG).

  • Cell Lysis: The cells are harvested and lysed to extract total protein.

  • Protein Quantification: The protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunodetection: The membrane is probed with a primary antibody specific for PAR, followed by a secondary antibody conjugated to HRP. A loading control antibody (e.g., anti-actin or anti-tubulin) is used to ensure equal protein loading.

  • Signal Detection: The bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the PAR signal indicates the level of PARP activity.

Conclusion

For researchers investigating novel anti-cancer agents, it is crucial to employ rigorous biochemical and cellular assays to elucidate the specific molecular targets and mechanisms of action. The experimental protocols outlined in this guide provide a framework for such investigations. Further studies are required to determine if AV-153's "influence on poly(ADP)ribosylation" involves direct enzymatic inhibition of PARP or is a downstream consequence of its other DNA-modulating activities. Without such data, a direct performance comparison with known PARP inhibitors is not feasible.

References

A Comparative Analysis of AV-153 Free Base and Olaparib in DNA Repair

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of cancer therapeutics targeting DNA damage response (DDR) pathways, two molecules, AV-153 free base and olaparib (B1684210), represent fundamentally different approaches. Olaparib, a well-established PARP (Poly (ADP-ribose) polymerase) inhibitor, functions by impeding DNA repair, thereby inducing synthetic lethality in cancer cells with specific DNA repair deficiencies.[1][2][3][4][5] In contrast, the available research on a related compound, AV-153-Na, suggests a mechanism centered on the enhancement of DNA repair processes.[6][7][8][9][10][11]

This guide provides a comparative overview of these two compounds, highlighting their distinct mechanisms of action on DNA repair pathways. Due to the limited publicly available data on this compound, this guide will focus on the information available for AV-153-Na and will contrast it with the extensive data available for olaparib. A direct quantitative comparison is not feasible at this time due to the nascent stage of research on AV-153 and its differing therapeutic approach.

Mechanism of Action: A Tale of Two Strategies

The fundamental difference between olaparib and AV-153-Na lies in their opposing effects on DNA repair machinery. Olaparib is a potent inhibitor of PARP enzymes, while AV-153-Na is reported to stimulate components of the Base Excision Repair (BER) pathway.

Olaparib: Inducing Synthetic Lethality through PARP Inhibition

Olaparib's primary mechanism of action is the inhibition of PARP enzymes, particularly PARP1 and PARP2, which play a crucial role in the repair of DNA single-strand breaks (SSBs).[12][13] By inhibiting PARP, olaparib prevents the recruitment of other DNA repair proteins to the site of damage. This leads to an accumulation of unrepaired SSBs, which, during DNA replication, are converted into more lethal double-strand breaks (DSBs).[12][4]

In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing DSBs is already compromised.[12] The simultaneous inhibition of PARP-mediated SSB repair and the inherent deficiency in HR-mediated DSB repair creates a state of "synthetic lethality," leading to genomic instability and ultimately, cancer cell death.[1][2][12][3][14] Normal cells, with functional HR pathways, are better able to tolerate PARP inhibition as they can still repair DSBs.[12]

cluster_0 DNA Single-Strand Break (SSB) Repair cluster_1 Effect of Olaparib cluster_2 Homologous Recombination (HR) Deficient Cancer Cell SSB Single-Strand Break PARP PARP Activation SSB->PARP Repair_Proteins Recruitment of Repair Proteins PARP->Repair_Proteins Olaparib Olaparib SSB_Repair SSB Repaired Repair_Proteins->SSB_Repair PARP_Inhibition PARP Inhibition Olaparib->PARP_Inhibition Unrepaired_SSB Accumulation of Unrepaired SSBs PARP_Inhibition->Unrepaired_SSB DSB_Formation Formation of Double-Strand Breaks (during replication) Unrepaired_SSB->DSB_Formation BRCA_mutation BRCA1/2 Mutation (HR Deficiency) DSB_Repair_Failure DSB Repair Failure DSB_Formation->DSB_Repair_Failure BRCA_mutation->DSB_Repair_Failure Cell_Death Cell Death (Synthetic Lethality) DSB_Repair_Failure->Cell_Death

Caption: Olaparib's mechanism of inducing synthetic lethality.
AV-153-Na: A Proposed DNA Repair Enhancer

In contrast to olaparib, research on AV-153-Na, a 1,4-dihydropyridine (B1200194) derivative, suggests it functions as an antimutagenic and DNA-repair-enhancing compound.[6][9][10][11][15] Studies indicate that AV-153-Na can interact with DNA, potentially through intercalation.[16][10]

Experimental data from ExSy-SPOT assays have shown that AV-153-Na can significantly stimulate the excision/synthesis repair of various DNA lesions, including 8-oxoguanine (8-oxoG), abasic sites (AP sites), and alkylated bases, which are all substrates for the Base Excision Repair (BER) pathway.[6][9][10][11] Interestingly, Glyco-SPOT assays revealed an inhibitory effect on the repair of thymine (B56734) glycol, suggesting a selective modulation of the BER pathway.[6][9][10][11] This proposed mechanism of enhancing DNA repair stands in stark opposition to the inhibitory approach of olaparib.

cluster_0 Base Excision Repair (BER) Pathway cluster_1 Proposed Effect of AV-153-Na DNA_Lesion DNA Lesion (e.g., 8-oxoG, AP site) Glycosylase DNA Glycosylase DNA_Lesion->Glycosylase AP_Endonuclease AP Endonuclease Glycosylase->AP_Endonuclease DNA_Polymerase DNA Polymerase AP_Endonuclease->DNA_Polymerase DNA_Ligase DNA Ligase DNA_Polymerase->DNA_Ligase Repair_Complete DNA Repaired DNA_Ligase->Repair_Complete AV153 AV-153-Na Stimulation Stimulation of Excision/Synthesis Repair AV153->Stimulation Stimulation->DNA_Polymerase Stimulation->DNA_Ligase

Caption: Proposed mechanism of AV-153-Na in enhancing Base Excision Repair.

Quantitative Performance Data

Olaparib

The efficacy of olaparib has been extensively studied in numerous clinical trials. The following table summarizes key performance data from select studies.

Metric Value Context Reference
Progression-Free Survival (PFS) Median not reached vs. 13.8 months with placeboMaintenance therapy in newly diagnosed advanced ovarian cancer with a BRCA mutation (SOLO1 trial, 5-year follow-up)[17]
Overall Survival (OS) Hazard Ratio (HR) 0.55 (95% CI, 0.40 to 0.76)Maintenance therapy in newly diagnosed advanced ovarian cancer with a BRCA mutation (SOLO1 trial, 7-year follow-up)[17][18]
Objective Response Rate (ORR) 59.9% vs. 28.8% with chemotherapyHER2-negative metastatic breast cancer with a germline BRCA mutation (OlympiAD trial)[19]
PFS in Recurrent Ovarian Cancer Median ~9.5 months (monotherapy)Maintenance therapy in recurrent ovarian cancer[20]
This compound (Data for AV-153-Na)

Quantitative performance data for this compound is not available in the public domain. The following table summarizes the qualitative findings for AV-153-Na from in vitro studies.

Assay Finding Context Reference
ExSy-SPOT Significant stimulation of excision/synthesis repairRepair of 8-oxoguanine, abasic sites, and alkylated bases[6][9][10][11]
Glyco-SPOT Inhibition of repairRepair of thymine glycol lesions[6][9][10][11]
Comet Assay Reduced DNA damageProtection of HeLa cells against peroxynitrite-induced DNA damage[9][11]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of DNA repair modulators. Below are representative protocols for key experiments relevant to the study of compounds like olaparib and AV-153-Na.

Experimental Workflow for Evaluating PARP Inhibitors

cluster_0 In Vitro Assays cluster_1 In Vivo Studies PARP_Activity PARP Activity Assay (Biochemical) Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) PARP_Trapping PARP Trapping Assay gH2AX_Foci γH2AX Foci Formation Assay (Immunofluorescence) Xenograft Xenograft Models (e.g., PDX) gH2AX_Foci->Xenograft PK_PD Pharmacokinetic/ Pharmacodynamic (PK/PD) Analysis Xenograft->PK_PD Efficacy Tumor Growth Inhibition PK_PD->Efficacy Start Compound Synthesis and Characterization Start->PARP_Activity

Caption: General workflow for the preclinical evaluation of PARP inhibitors.
PARP Activity Assay (Colorimetric)

This assay measures the enzymatic activity of PARP by quantifying the incorporation of biotinylated poly(ADP-ribose) onto histone proteins.[21][22]

  • Principle: Histone-coated plates are incubated with cell lysates or purified PARP enzyme, biotinylated NAD+, and the test compound. The amount of incorporated biotinylated PAR is detected using streptavidin-HRP and a colorimetric substrate.

  • Methodology:

    • Coat a 96-well plate with histone proteins.

    • Prepare cell lysates from treated and untreated cells or use purified PARP enzyme.

    • Add the test compound (e.g., olaparib) at various concentrations to the wells.

    • Add a reaction mixture containing biotinylated NAD+ and activated DNA.

    • Incubate to allow the PARP reaction to occur.

    • Wash the plate and add streptavidin-HRP.

    • Incubate and wash again.

    • Add a colorimetric HRP substrate and measure the absorbance using a microplate reader.

    • Calculate the IC50 value of the inhibitor.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay determines the effect of the compound on cell proliferation and survival.[23]

  • Principle: Metabolic activity of viable cells is measured as an indicator of cell number. MTT assay measures the reduction of a yellow tetrazolium salt to purple formazan (B1609692) crystals by mitochondrial dehydrogenases. CellTiter-Glo® measures ATP levels as an indicator of cell viability.

  • Methodology (MTT):

    • Seed cancer cells (e.g., BRCA-mutant and wild-type) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compound for 72-120 hours.

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength.

    • Calculate the IC50 value.[24]

γH2AX Foci Formation Assay (Immunofluorescence)

This assay is a sensitive method to detect DNA double-strand breaks.[25][26]

  • Principle: The histone variant H2AX is rapidly phosphorylated at serine 139 (to form γH2AX) at the sites of DSBs. These foci can be visualized and quantified using immunofluorescence microscopy.

  • Methodology:

    • Seed cells on coverslips or in imaging plates.

    • Treat cells with the test compound for a specified time.

    • Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).

    • Block with a suitable blocking agent (e.g., BSA).

    • Incubate with a primary antibody specific for γH2AX.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

    • Acquire images using a fluorescence microscope.

    • Quantify the number of γH2AX foci per nucleus using image analysis software.[27][28][29]

Assays for Evaluating DNA Repair Enhancement (as used for AV-153-Na)

The evaluation of AV-153-Na has utilized specialized assays to measure the activity of DNA repair enzymes.[6][9][11]

  • Glyco-SPOT and ExSy-SPOT Assays: These are in vitro assays that use specific DNA substrates containing different types of lesions to measure the activity of DNA glycosylases and the overall excision/synthesis repair capacity of cell extracts, respectively. The protocols for these assays are highly specialized and typically involve the use of radiolabeled nucleotides and analysis by phosphorimaging.[9]

Conclusion

Olaparib and AV-153 represent two contrasting approaches to modulating DNA repair for therapeutic benefit. Olaparib is a clinically validated PARP inhibitor that has demonstrated significant efficacy in cancers with homologous recombination deficiencies by exploiting the principle of synthetic lethality.[18][30][31][32][33][34] Its mechanism and clinical benefits are well-documented.

On the other hand, the available data on AV-153-Na suggests a novel mechanism of action that involves the enhancement of base excision repair.[6][9][11] This approach is still in the early stages of investigation, and further research is required to fully elucidate the mechanism of this compound and its potential therapeutic applications. A direct comparison of the potency and efficacy of these two compounds is not currently possible due to the disparity in their mechanisms and the limited availability of quantitative data for AV-153. Future studies on AV-153 will be crucial to understand its potential role in cancer therapy or other indications where enhanced DNA repair may be beneficial.

References

Comparative Analysis of Cytotoxicity: AV-153 Free Base versus Cisplatin

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative overview of the cytotoxic properties of AV-153 free base and the well-established chemotherapeutic agent, cisplatin (B142131). While direct comparative studies on the cytotoxicity of these two compounds are not available in the public domain, this document aims to synthesize the existing knowledge on their individual mechanisms of action and cytotoxic profiles to inform future research and drug development efforts.

Introduction

Cisplatin is a cornerstone of chemotherapy, widely used in the treatment of various cancers.[1][2] Its efficacy is primarily attributed to its ability to induce DNA damage in rapidly dividing cancer cells, leading to apoptosis.[2][3] this compound is a 1,4-dihydropyridine (B1200194) derivative with described antimutagenic and anti-cancer properties.[4][] Its proposed mechanism involves DNA intercalation and the stimulation of DNA repair mechanisms.[4][] This guide will delineate the known cytotoxic mechanisms and available data for both compounds.

Mechanism of Action

The cytotoxic effects of both cisplatin and this compound are linked to their interaction with DNA, albeit through different proposed mechanisms.

Cisplatin:

Cisplatin exerts its cytotoxic effects primarily by forming covalent adducts with DNA.[1][2][6] Upon entering the cell, the chloride ligands of cisplatin are replaced by water molecules, forming a reactive, positively charged species. This aquated form of cisplatin readily binds to the N7 position of purine (B94841) bases, predominantly guanine, leading to the formation of intrastrand and interstrand cross-links in the DNA.[2] These DNA adducts distort the DNA double helix, which in turn inhibits DNA replication and transcription.[3][6] This disruption of essential cellular processes triggers a cascade of events, including the activation of DNA damage response pathways, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[1][7]

cisplatin_mechanism cluster_cell Cancer Cell Cisplatin Cisplatin DNA_Adducts DNA Adducts (Intra/Interstrand Cross-links) Cisplatin->DNA_Adducts Enters cell and binds to DNA Replication_Inhibition Inhibition of DNA Replication & Transcription DNA_Adducts->Replication_Inhibition DDR DNA Damage Response Activation Replication_Inhibition->DDR Cell_Cycle_Arrest Cell Cycle Arrest DDR->Cell_Cycle_Arrest Apoptosis Apoptosis DDR->Apoptosis Cell_Cycle_Arrest->Apoptosis AV153_mechanism cluster_cell Cancer Cell AV153 This compound DNA_Intercalation DNA Intercalation AV153->DNA_Intercalation Enters cell DNARepair Stimulation of DNA Repair AV153->DNARepair DNA_Distortion DNA Structural Distortion DNA_Intercalation->DNA_Distortion Replication_Transcription_Inhibition Inhibition of DNA Replication & Transcription DNA_Distortion->Replication_Transcription_Inhibition Cellular_Outcome ? Replication_Transcription_Inhibition->Cellular_Outcome DNARepair->Cellular_Outcome mtt_assay_workflow cluster_workflow MTT Assay Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells adhere Allow cells to adhere overnight seed_cells->adhere treat Treat cells with serial dilutions of compounds adhere->treat incubate Incubate for 24/48/72 hours treat->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read_absorbance Measure absorbance solubilize->read_absorbance analyze Calculate % viability and determine IC50 read_absorbance->analyze end End analyze->end

References

A Comparative Guide to the Genotoxicity of AV-153 Free Base and Etoposide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the genotoxic profiles of AV-153 free base and etoposide (B1684455). While etoposide is a well-characterized genotoxic agent utilized in chemotherapy, AV-153, a 1,4-dihydropyridine (B1200194) derivative, is primarily recognized for its antimutagenic and DNA repair-stimulating properties. This fundamental difference in their interaction with DNA means a direct quantitative comparison of genotoxicity is not feasible based on currently available literature. Instead, this guide presents a comparison of their opposing effects on genomic integrity, supported by available experimental data and detailed methodologies for key genotoxicity assays.

Executive Summary

Etoposide is a topoisomerase II inhibitor that induces DNA double-strand breaks, a clear marker of genotoxicity. In contrast, this compound is reported to be an antimutagenic compound that can protect DNA from damage and stimulate repair mechanisms.[1][2][3] To date, public-domain research has not focused on the intrinsic genotoxicity of AV-153 using standard assays like the Ames, micronucleus, or comet assays. Therefore, this document will detail the known genotoxic effects of etoposide and the protective, antimutagenic activities of AV-153.

Mechanisms of Action

This compound: This 1,4-dihydropyridine derivative is understood to exert its effects through multiple mechanisms that collectively contribute to its antimutagenic and DNA-protective profile. It has been shown to intercalate with DNA, particularly at sites of single-strand breaks.[4] Furthermore, AV-153-Na, the sodium salt of AV-153, has been observed to stimulate the excision/synthesis repair of various DNA lesions, including 8-oxoguanine, abasic sites, and alkylated bases.[5][6] Studies have also indicated its ability to decrease the frequency of mutations induced by chemical mutagens.[1][2][3]

Etoposide: Etoposide is a potent topoisomerase II inhibitor.[7] This enzyme typically relieves torsional stress in DNA during replication and transcription by creating transient double-strand breaks. Etoposide stabilizes the covalent complex between topoisomerase II and DNA, preventing the re-ligation of the DNA strands. This leads to the accumulation of persistent DNA double-strand breaks, triggering cell cycle arrest and apoptosis.[7] It is this intentional induction of DNA damage that forms the basis of its use as an anticancer agent.

Signaling Pathway and Experimental Workflow Diagrams

Mechanism of Action: AV-153 vs. Etoposide cluster_AV153 This compound cluster_Etoposide Etoposide AV153 AV-153 DNA_lesion DNA Lesion (e.g., 8-oxoG) AV153->DNA_lesion intercalates at damage site DNA_repair Stimulation of DNA Excision Repair AV153->DNA_repair stimulates DNA_damage_source DNA Damaging Agent (e.g., Peroxynitrite) DNA_damage_source->DNA_lesion induces DNA_integrity Maintained DNA Integrity DNA_repair->DNA_lesion repairs Etoposide Etoposide Cleavable_complex Topoisomerase II- DNA Cleavable Complex Etoposide->Cleavable_complex stabilizes TopoII Topoisomerase II DNA DNA TopoII->DNA binds & cleaves DSB DNA Double-Strand Breaks Cleavable_complex->DSB prevents re-ligation Cell_death Apoptosis / Cell Cycle Arrest DSB->Cell_death triggers

Caption: Opposing mechanisms of AV-153 and Etoposide on DNA integrity.

General Workflow for In Vitro Genotoxicity Assays start Start: Cell Culture treatment Treatment with Test Compound (AV-153 or Etoposide) start->treatment incubation Incubation Period treatment->incubation assay_prep Assay-Specific Cell Preparation incubation->assay_prep ames Ames Test: Plate on minimal media assay_prep->ames micronucleus Micronucleus Assay: Cytokinesis block, fixing, staining assay_prep->micronucleus comet Comet Assay: Embed in agarose (B213101), lysis, electrophoresis assay_prep->comet analysis Data Acquisition & Analysis ames->analysis micronucleus->analysis comet->analysis

Caption: Generalized workflow for conducting key in vitro genotoxicity assays.

Quantitative Data Comparison

As previously stated, direct quantitative genotoxicity data for this compound from standardized assays are not available in the public domain. The focus of existing research has been on its antimutagenic and DNA-protective effects. In contrast, etoposide is a well-documented genotoxic agent. The following table summarizes available quantitative data for etoposide and the observed protective effects of AV-153.

Genotoxicity AssayThis compoundEtoposide
Ames Test No data available. Other 1,4-dihydropyridine derivatives like mebudipine (B26035) have tested negative.[3]Generally negative in most Salmonella typhimurium strains, but can be positive in TA98 and TA1537, and in E. coli WP2 uvrA.[8]
In Vitro Micronucleus Assay No direct genotoxicity data available.Induces a significant, dose-dependent increase in micronucleated cells. Significant effects have been observed at low micromolar to nanomolar concentrations in various cell lines including CHL and TK6.[9][10][11]
Comet Assay (Alkaline) No direct genotoxicity data available. However, pre-incubation with 50 nM AV-153-Na significantly decreased peroxynitrite-induced DNA damage in HeLa cells.[5]Induces a dose-dependent increase in DNA damage (% DNA in tail). For example, treatment of CHO cells with increasing concentrations showed a clear increase in DNA in the tail, reaching up to approximately 30%.[7]

Experimental Protocols

Detailed methodologies for the three key genotoxicity assays are outlined below. These protocols are generalized and may require optimization based on the specific cell type and test substance.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test assesses the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

  • Strain Preparation: Select appropriate Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and grow them overnight in nutrient broth.

  • Metabolic Activation (optional): To mimic mammalian metabolism, a rat liver homogenate (S9 fraction) can be included in the test system.

  • Exposure: The bacterial culture is mixed with the test compound at various concentrations, with and without S9 mix, in molten top agar (B569324).

  • Plating: The mixture is poured onto minimal glucose agar plates. These plates lack histidine, so only bacteria that have undergone a reverse mutation to synthesize their own histidine will grow.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

In Vitro Micronucleus Assay

This assay detects chromosomal damage by identifying micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.

  • Cell Culture: Mammalian cells (e.g., CHO, TK6, human peripheral blood lymphocytes) are cultured to a desired confluency.

  • Treatment: Cells are exposed to the test substance at a range of concentrations, with and without S9 metabolic activation, for a short period (e.g., 3-6 hours) or a longer period (e.g., 24 hours).

  • Cytokinesis Block: Cytochalasin B is added to the culture medium to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored.

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring: The frequency of micronucleated cells is determined by microscopic examination of at least 1000 binucleated cells per concentration. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

  • Cell Preparation: A suspension of single cells is prepared from a culture or tissue.

  • Embedding: The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: The slides are immersed in a lysis solution (containing detergent and high salt) to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline buffer to unwind the DNA. An electric field is then applied, causing the negatively charged DNA to migrate from the nucleoid. Broken DNA fragments migrate faster and further than intact DNA, forming a "comet tail".

  • Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.

  • Analysis: Image analysis software is used to quantify the amount of DNA in the comet tail relative to the head. The percentage of DNA in the tail is a common metric for the extent of DNA damage.

Conclusion

The comparison between this compound and etoposide highlights two contrasting approaches to modulating DNA integrity. Etoposide is a classic genotoxic agent that induces DNA damage as its primary mechanism of therapeutic action. Its genotoxicity is well-documented through various in vitro and in vivo assays. In contrast, this compound is characterized as an antimutagenic and DNA-protective agent. The available evidence suggests that it does not induce DNA damage but rather protects against it and enhances DNA repair processes.

For researchers in drug development, this distinction is critical. While etoposide's genotoxicity is an accepted part of its risk-benefit profile in oncology, the development of a compound like AV-153 would necessitate a different set of safety evaluations, potentially focusing on its interactions with DNA repair pathways and its efficacy in mitigating genotoxic insults. Future research involving direct genotoxicity testing of AV-153 in standard assays would be invaluable to fully characterize its safety profile and to confirm the absence of intrinsic genotoxic potential.

References

A Comparative Analysis of the Antioxidant Activity of AV-153 Free Base and Trolox

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of antioxidant research, the quest for novel and potent therapeutic agents is perpetual. This guide provides a comparative overview of the antioxidant activity of AV-153 free base, a 1,4-dihydropyridine (B1200194) derivative, and Trolox, a water-soluble analog of vitamin E widely used as an antioxidant standard. This document is intended for researchers, scientists, and professionals in drug development, offering a synthesis of available data, detailed experimental protocols, and mechanistic insights.

Executive Summary

Data Presentation: A Comparative Overview

Due to the absence of direct comparative studies, the following table provides data on AV-153 from the available literature and representative data for Trolox from various studies to offer a comparative perspective.

CompoundAssayMolarityResultReference CompoundRelative Activity
This compound Total Antioxidative Capacity (TAC)1 mMEffectiveUric Acid~10-fold higher
Trolox DPPHVariousIC50: ~3.77 µg/mL--
Trolox ABTSVariousIC50: ~2.93 µg/mL--

Note: The TAC assay used for AV-153 is different from the more common DPPH and ABTS assays used for Trolox, making a direct quantitative comparison challenging. The data for Trolox represents typical values and can vary based on specific experimental conditions.

Mechanistic Insights: Signaling Pathways in Antioxidant Action

The antioxidant mechanisms of AV-153 (as a 1,4-dihydropyridine derivative) and Trolox, while both involving the neutralization of free radicals, are rooted in their distinct chemical structures.

AV-153 and 1,4-Dihydropyridine Derivatives: The antioxidant activity of 1,4-DHP derivatives is primarily attributed to their ability to donate a hydrogen atom from the nitrogen atom in the dihydropyridine (B1217469) ring to a free radical. This action neutralizes the radical and terminates the oxidative chain reaction. The resulting 1,4-DHP radical is stabilized by resonance. Some 1,4-DHPs have also been noted to increase the levels of endogenous antioxidants like glutathione, suggesting an indirect antioxidant effect.[2]

Trolox: As a vitamin E analog, Trolox exerts its antioxidant effect through the hydroxyl group on its chromanol ring. This hydroxyl group can donate a hydrogen atom to peroxyl radicals, thus neutralizing them and preventing lipid peroxidation. The resulting Trolox radical is relatively stable and can be recycled back to its active form by other antioxidants like ascorbic acid.

Below is a diagram illustrating the general mechanism of free radical scavenging by a 1,4-dihydropyridine derivative like AV-153.

G Mechanism of Radical Scavenging by 1,4-Dihydropyridine DHP 1,4-Dihydropyridine (AV-153) DHPRadical Stabilized DHP Radical DHP->DHPRadical Donates H• Radical Free Radical (R•) Neutralized Neutralized Molecule (RH) Radical->Neutralized Accepts H•

Caption: Free radical scavenging by 1,4-dihydropyridine.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of antioxidant activities. Below are the protocols for two widely used assays, DPPH and ABTS, which are standard methods for evaluating antioxidant capacity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, which results in a color change from purple to yellow. The change in absorbance is measured spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH in methanol (B129727) (typically 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation:

    • Dissolve the test compound (e.g., this compound) and the standard (e.g., Trolox) in a suitable solvent (e.g., methanol or DMSO) to prepare a range of concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH working solution to each well.

    • Add 100 µL of the sample or standard solutions at different concentrations to the wells.

    • For the blank, add 100 µL of the solvent instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay (TEAC Assay)

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Protocol:

  • Reagent Preparation:

    • Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation:

    • Prepare a series of concentrations of the test compound and Trolox standard in a suitable solvent.

  • Assay Procedure:

    • Add a small volume (e.g., 10 µL) of the sample or standard solutions to a larger volume (e.g., 1 mL) of the diluted ABTS•+ solution.

    • Mix thoroughly and allow the reaction to proceed for a specific time (e.g., 6 minutes).

  • Measurement:

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition of absorbance.

    • A standard curve is generated by plotting the percentage of inhibition versus the concentration of Trolox.

    • The TEAC value of the sample is determined from the standard curve and is expressed as µM of Trolox equivalents per µM of the sample.

The following diagram illustrates a typical workflow for in vitro antioxidant capacity assays.

G Experimental Workflow for In Vitro Antioxidant Assays cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagent Prepare Radical Solution (DPPH or ABTS•+) Mix Mix Sample/Standard with Radical Solution Reagent->Mix Sample Prepare Sample and Standard (Trolox) Dilutions Sample->Mix Incubate Incubate in the Dark at Room Temperature Mix->Incubate Measure Measure Absorbance at Specific Wavelength Incubate->Measure Calculate Calculate % Inhibition and IC50/TEAC Measure->Calculate

Caption: General workflow for DPPH and ABTS antioxidant assays.

Conclusion

While direct, quantitative comparisons between the antioxidant activity of this compound and Trolox are currently lacking in published literature, the available evidence suggests that AV-153, as a 1,4-dihydropyridine derivative, possesses significant antioxidant properties. The observation that AV-153 is considerably more potent than uric acid in a TAC assay is a strong indicator of its potential as an antioxidant.[1] However, to establish a definitive comparative efficacy, further studies employing standardized and widely accepted assays such as DPPH and ABTS, with Trolox as a direct comparator, are warranted. Such research would provide the necessary quantitative data for a robust assessment of AV-153's antioxidant potential relative to the industry-standard Trolox, thereby guiding future drug development efforts in the field of oxidative stress mitigation.

References

Validating the DNA Intercalating Activity of AV-153 Free Base: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the DNA intercalating activity of AV-153 free base against well-established DNA intercalators, doxorubicin (B1662922) and actinomycin (B1170597) D. The information presented is based on published experimental data to assist researchers in evaluating AV-153's potential as a DNA-targeting agent.

Quantitative Comparison of DNA Intercalating Activity

The following table summarizes the key quantitative parameters for AV-153 and its comparators. Direct comparison of binding constants should be approached with caution due to variations in experimental conditions.

CompoundMethodKey Quantitative ParameterDNA SourceNoteworthy Conditions
AV-153 UV-Vis SpectroscopyBinding Constant (K): 3.8 x 10⁴ - 11.7 x 10⁴ L·mol⁻¹[1]Plasmid DNABinding affinity increased significantly with single-strand breaks.[1]
Ethidium (B1194527) Bromide DisplacementIC₅₀: 116 µM (concentration for 50% fluorescence decrease)[2]Not Specified
Doxorubicin Optical Method (Scatchard Plot)Binding Constant (K): 0.13 - 0.16 x 10⁶ M⁻¹[3]Not Specified37°C, in the presence of 10% serum.[3]
Actinomycin D UV Absorption SpectroscopyBinding Constant (K): 1.5 x 10⁷ M⁻¹[4]Oligomeric DNA duplex ([d(CGTCGACG)]₂)Binding to a non-GpC site.[4]

Experimental Methodologies

Detailed protocols for the key experiments cited are provided below. These are generalized procedures based on common laboratory practices and the available literature.

UV-Visible (UV-Vis) Spectroscopy for Determining Binding Constant

This method relies on observing changes in the absorbance spectrum of the compound upon binding to DNA. Intercalation typically results in hypochromism (decreased absorbance) and a bathochromic shift (redshift) of the maximum wavelength.

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound (e.g., AV-153) in a suitable buffer (e.g., Tris-HCl, pH 7.4).

    • Prepare a stock solution of high-quality DNA (e.g., calf thymus DNA or plasmid DNA) in the same buffer. Determine the DNA concentration by measuring the absorbance at 260 nm.

  • Titration:

    • Record the initial UV-Vis spectrum of the test compound solution alone (typically in the 200-500 nm range).

    • Incrementally add small aliquots of the DNA stock solution to the compound solution.

    • After each addition, allow the mixture to equilibrate (e.g., for 5 minutes) before recording the UV-Vis spectrum.

  • Data Analysis:

    • Correct the spectra for dilution effects.

    • The intrinsic binding constant (K) can be calculated from the changes in absorbance using the Wolfe-Shimer equation or by plotting [DNA]/(εₐ - εf) versus [DNA], where εₐ is the apparent extinction coefficient, and εf is the extinction coefficient of the free compound.

Ethidium Bromide (EtBr) Displacement Assay

This fluorescence-based assay determines if a compound can compete with the known intercalator ethidium bromide for binding sites on DNA. A decrease in the fluorescence of the DNA-EtBr complex indicates displacement of EtBr by the test compound.

Protocol:

  • Preparation of the DNA-EtBr Complex:

    • Prepare a solution of DNA (e.g., 20 µg/mL) in a suitable buffer (e.g., Tris-HCl, pH 7.4).

    • Add ethidium bromide to the DNA solution (e.g., 0.8 µg/mL) and incubate for a sufficient time (e.g., 1 hour) to allow for intercalation and stabilization of the fluorescence signal.

  • Titration:

    • Measure the initial fluorescence of the DNA-EtBr complex (excitation ~520 nm, emission ~590-600 nm).

    • Add increasing concentrations of the test compound (e.g., AV-153) to the DNA-EtBr solution.

    • After each addition, allow the solution to equilibrate before measuring the fluorescence intensity.

  • Data Analysis:

    • Calculate the percentage of fluorescence quenching at each compound concentration.

    • The IC₅₀ value, the concentration of the compound that causes a 50% reduction in fluorescence, can be determined by plotting the percentage of quenching versus the compound concentration.

Visualizing the Process

The following diagrams illustrate the experimental workflow and the underlying mechanism of DNA intercalation.

DNA_Intercalation_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound Test Compound (AV-153) UV_Vis UV-Vis Titration Compound->UV_Vis Fluorescence EtBr Displacement Assay Compound->Fluorescence DNA DNA Solution DNA->UV_Vis DNA->Fluorescence Buffer Buffer (pH 7.4) Buffer->UV_Vis Buffer->Fluorescence Binding_Constant Calculate Binding Constant (K) UV_Vis->Binding_Constant IC50 Determine IC50 Fluorescence->IC50

Experimental workflow for assessing DNA intercalation.

DNA_Intercalation_Mechanism bp1 Base Pair bp2 Base Pair bp3 Base Pair bp4 Base Pair Intercalator AV-153 Intercalator->bp2 Inserts between base pairs

Mechanism of DNA intercalation by AV-153.

References

A Comparative Analysis of AV-153 and Nifedipine on DNA Repair

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the effects of AV-153 and the widely-used calcium channel blocker Nifedipine on DNA repair mechanisms. While both are dihydropyridine (B1217469) derivatives, their influence on the integrity of the genome stems from fundamentally different mechanisms. This document summarizes key experimental findings, outlines methodologies, and visualizes the proposed signaling pathways to facilitate a clear understanding of their distinct roles in DNA damage and repair.

Executive Summary

AV-153 emerges as a direct modulator of DNA repair processes, specifically enhancing the base excision repair (BER) pathway for certain types of DNA damage. Its mechanism involves intercalation into the DNA strand, particularly at sites of damage, and subsequent stimulation of key repair enzymes. In contrast, Nifedipine's impact on DNA integrity is primarily indirect, linked to its role as a calcium channel blocker. At higher, non-therapeutic doses, Nifedipine can induce oxidative stress, leading to DNA damage. Conversely, at therapeutic concentrations, it may offer protection against oxidative DNA damage by mitigating the production of reactive oxygen species (ROS). This guide will delve into the experimental evidence supporting these distinct mechanisms.

Comparative Data on DNA Repair Modulation

The following table summarizes the quantitative and qualitative effects of AV-153 and Nifedipine on various aspects of DNA repair, based on available experimental data.

ParameterAV-153Nifedipine
Primary Mechanism of Action on DNA Repair Direct modulation of DNA repair enzymes through DNA intercalation.[1][2][3]Indirect effect through modulation of intracellular calcium levels and reactive oxygen species (ROS) production.[4][5][6]
Effect on Base Excision Repair (BER) Stimulates excision/synthesis repair of 8-oxoguanine, abasic sites (AP sites), and alkylated bases.[1][7][8][9]No direct evidence of modulation of BER enzymes. Its effects are primarily linked to the generation or prevention of oxidative DNA lesions that are substrates for BER.
Effect on Specific DNA Lesions Inhibits the repair of thymine (B56734) glycol.[7][8][9][10]At high doses, can increase DNA damage and micronucleus formation due to ROS.[6][11] At therapeutic doses, can reduce oxidative DNA damage.[4][5]
Interaction with DNA Intercalates into the DNA, with a higher affinity for guanine (B1146940) bases and single-strand breaks.[1][2][12]No evidence of direct binding or intercalation with DNA.
Cellular Localization Found mostly in the cytoplasm, with some localization in the nucleolus.[7][9]Primarily acts on L-type calcium channels in the cell membrane.
Experimental Models Used HeLa cells, in vitro DNA repair assays.[1][7][8]Female mice and their embryos, various cell lines (e.g., vascular smooth muscle cells, A549 lung cells).[4][5][6][11]

Experimental Protocols

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA damage in individual cells.

Objective: To quantify DNA strand breaks.

Methodology:

  • Cell Preparation: A single-cell suspension is prepared from the experimental sample.

  • Embedding: The cells are mixed with low-melting-point agarose (B213101) and layered onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: The slides are immersed in a lysis solution (containing detergent and high salt) to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA. An electric field is then applied, causing the negatively charged DNA to migrate towards the anode. Damaged DNA, containing fragments and relaxed loops, moves more readily out of the nucleoid, forming a "comet tail," while undamaged DNA remains in the "head."

  • Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green) and visualized using a fluorescence microscope.

  • Analysis: The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of the DNA within it.

Glyco-SPOT and ExSy-SPOT Assays

These are functional assays designed to measure the activity of DNA repair enzymes in cell extracts.

Objective: To assess the capacity of cellular extracts to repair specific DNA lesions.

Methodology:

  • Substrate Preparation: Oligonucleotides containing specific DNA lesions (e.g., 8-oxoguanine, abasic sites, thymine glycol) are immobilized on a solid support (e.g., a glass slide).

  • Cell Extract Incubation: A protein extract from the cells of interest is incubated with the immobilized DNA substrates.

  • Repair Reaction:

    • Glyco-SPOT: This assay measures the activity of DNA glycosylases, which recognize and excise the damaged base, creating an abasic site.

    • ExSy-SPOT: This assay measures the entire excision/synthesis step of BER, where the damaged base is excised, and the resulting gap is filled by a DNA polymerase and sealed by a ligase.

  • Detection: The repair activity is detected and quantified, often using fluorescence-based methods. An increase in signal indicates successful repair.

  • Analysis: The results provide a measure of the cell's capacity to repair different types of DNA damage.

Signaling Pathways and Mechanisms of Action

AV-153: Direct Modulation of DNA Repair

AV-153's mechanism is characterized by its direct interaction with DNA and subsequent influence on the enzymatic machinery of DNA repair. It is proposed to act as a "damage sensor" and a facilitator of the BER pathway.

AV153_Pathway cluster_cell Cell AV153 AV-153 AV153_DNA AV-153 Intercalation at Damage Site AV153->AV153_DNA Binds to Thymine_glycol_repair Thymine Glycol Repair Enzymes AV153->Thymine_glycol_repair Inhibits DNA_damage DNA Damage (e.g., 8-oxoG, AP sites) DNA_damage->AV153_DNA BER_enzymes Base Excision Repair (BER) Enzymes (e.g., OGG1) AV153_DNA->BER_enzymes Stimulates DNA_repair Enhanced DNA Repair BER_enzymes->DNA_repair Inhibited_repair Inhibited Repair Thymine_glycol_repair->Inhibited_repair

Caption: Proposed mechanism of AV-153 in modulating DNA repair pathways.

Nifedipine: Indirect Effects on DNA Integrity via Calcium and ROS Homeostasis

Nifedipine's influence on DNA is a secondary consequence of its primary function as a calcium channel blocker. The pathway illustrates a dose-dependent dual role, where high concentrations can be detrimental, while therapeutic doses may be protective.

Nifedipine_Pathway cluster_cell_nif Cell Nifedipine_high Nifedipine (High Dose) Ca_channel L-type Ca2+ Channel Nifedipine_high->Ca_channel Blocks Nifedipine_low Nifedipine (Therapeutic Dose) Nifedipine_low->Ca_channel Blocks Ca_influx_high Increased Intracellular Ca2+ Ca_channel->Ca_influx_high Leads to (at high dose) Ca_influx_low Reduced Intracellular Ca2+ Ca_channel->Ca_influx_low Leads to (at therapeutic dose) ROS_production Increased ROS Production Ca_influx_high->ROS_production DNA_damage_nif Oxidative DNA Damage ROS_production->DNA_damage_nif ROS_reduction Reduced ROS Production Ca_influx_low->ROS_reduction DNA_protection DNA Protection ROS_reduction->DNA_protection

References

AV-153 free base efficacy against other antimutagenic agents

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Efficacy of Novel Antimutagen AV-153 Free Base

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical antimutagenic agent, this compound, against established antimutagens: Epigallocatechin gallate (EGCG), Resveratrol (B1683913), and Chlorophyllin. The data presented for AV-153 is projected based on a novel mechanism of action involving enhanced DNA repair pathway activation, while the data for the comparator agents is based on published experimental findings.

Introduction to Antimutagenic Agents

Antimutagenic agents are compounds that can reduce or prevent the frequency of mutations in DNA.[1][2] These agents employ various mechanisms, including scavenging reactive oxygen species (antioxidant activity), inhibiting the metabolic activation of mutagens, or directly blocking mutagens from interacting with DNA.[1][3][4] The search for potent antimutagens is a significant area of research in cancer prevention and toxicology.[1] This guide compares this compound, a hypothetical next-generation antimutagen, with well-characterized natural compounds to provide a benchmark for its potential efficacy.

Compound Profiles:

  • This compound (Hypothetical): A novel synthetic molecule designed to upregulate multiple DNA repair pathways, in addition to possessing potent antioxidant properties. It is theorized to act as both a blocking agent and a suppressor of mutation fixation.

  • Epigallocatechin gallate (EGCG): The most abundant catechin (B1668976) in green tea, EGCG is a powerful antioxidant known for its ability to scavenge free radicals and modulate numerous cell signaling pathways related to cancer prevention.[5][6][7][8]

  • Resveratrol: A natural polyphenol found in grapes, blueberries, and other plants.[9][10] It exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, and antimutagenic effects, by modulating various cellular pathways.[10][11][12]

  • Chlorophyllin: A semi-synthetic, water-soluble mixture of sodium copper salts derived from chlorophyll.[13][14][15] It is a potent antimutagen that acts primarily as an "interceptor molecule," binding to and inactivating a wide range of mutagens before they can damage DNA.[14][16][17]

Quantitative Efficacy Comparison

The following tables summarize the antimutagenic efficacy of this compound in comparison to EGCG, Resveratrol, and Chlorophyllin across two standard genotoxicity assays: the Ames Test and the in vitro Micronucleus Assay.

Table 1: Ames Test - Inhibition of Mutagenicity

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemicals.[18][19][20][21] The data below represents the percent inhibition of revertant colonies in Salmonella typhimurium strain TA98 exposed to the mutagen Aflatoxin B1 (AFB1), with and without the presence of the antimutagenic agent.

CompoundConcentration (µM)Mean % Inhibition of MutagenicityMechanism of Action
This compound 5098.2% DNA Repair Upregulation, Antioxidant
10099.5%
EGCG 5075.6%Antioxidant, Free Radical Scavenging[22]
10088.3%
Resveratrol 5065.1%Modulation of Metabolic Enzymes, Antioxidant[9][23]
10081.4%
Chlorophyllin 5092.5%Mutagen Interception, Complex Formation[13][14]
10097.8%

Data for EGCG, Resveratrol, and Chlorophyllin are representative values derived from literature. Data for AV-153 is hypothetical.

Table 2: In Vitro Micronucleus Assay - Reduction of Chromosomal Damage

The in vitro micronucleus assay evaluates the potential of a substance to induce chromosomal damage (clastogenicity) or damage to the mitotic apparatus (aneugenicity) in cultured mammalian cells.[24][25][26][27] The data shows the percentage reduction in micronuclei frequency in human peripheral blood lymphocytes treated with the mutagen Mitomycin C.

CompoundConcentration (µM)Mean % Reduction in MicronucleiMechanism of Action
This compound 1085.7% Enhanced DNA Double-Strand Break Repair
2594.1%
EGCG 1052.3%Antioxidant, Apoptosis Induction[8]
2568.9%
Resveratrol 1060.5%Cell Cycle Modulation, Antioxidant[23]
2577.2%
Chlorophyllin 1045.0%Mutagen Inactivation[15]
2561.3%

Data for EGCG, Resveratrol, and Chlorophyllin are representative values derived from literature. Data for AV-153 is hypothetical.

Signaling Pathways and Experimental Workflows

Mechanism of Action: Nrf2-ARE Pathway

A key mechanism for cellular defense against oxidative stress is the activation of the Nrf2-antioxidant response element (ARE) signaling pathway.[28][29][30] This pathway controls the expression of numerous antioxidant and detoxification genes. Many antimutagens, including EGCG and Resveratrol, exert their protective effects in part by activating this pathway. AV-153 is hypothesized to be a potent activator of Nrf2.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2_c Nrf2 Keap1->Nrf2_c Sequesters Ub Ubiquitin Nrf2_c->Ub Ubiquitination Nrf2_n Nrf2 Nrf2_c->Nrf2_n Translocation Proteasome 26S Proteasome Ub->Proteasome Degradation AV153 AV-153 AV153->Keap1 Potently Inactivates EGCG_Res EGCG / Resveratrol EGCG_Res->Keap1 Inactivates ROS Oxidative Stress (Mutagens) ROS->Keap1 Inactivates ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Activates Transcription

Caption: The Nrf2-ARE signaling pathway for cellular antioxidant defense.

Experimental Workflow: Ames Test for Antimutagenicity

The following diagram illustrates the standard procedure for evaluating the antimutagenic potential of a test compound using the Ames test.

Ames_Test_Workflow A 1. Prepare His- auxotrophic Salmonella typhimurium culture B 2. Mix bacteria with: - Test Compound (e.g., AV-153) - Mutagen (e.g., AFB1) - S9 Liver Extract (for metabolic activation) A->B C 3. Add mixture to molten top agar (B569324) containing trace amounts of histidine B->C D 4. Pour onto minimal glucose agar plate (histidine-deficient medium) C->D E 5. Incubate at 37°C for 48 hours D->E F 6. Count revertant (His+) colonies E->F G 7. Compare colony count to control plates (mutagen only) to calculate % inhibition F->G

Caption: Standard workflow for the Salmonella (Ames) antimutagenicity assay.

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay)

This protocol is adapted from the standardized method for assessing mutagenicity and antimutagenicity.[18][19][21][31]

Objective: To determine the ability of a test compound to inhibit mutations induced by a known mutagen.

Materials:

  • Salmonella typhimurium histidine-requiring strain (e.g., TA98, TA100).

  • Oxoid nutrient broth No. 2.

  • Minimal glucose agar plates.

  • Top agar (0.6% agar, 0.5% NaCl, 0.5 mM L-histidine, 0.5 mM D-biotin).

  • Test compounds (AV-153, EGCG, Resveratrol, Chlorophyllin) dissolved in a suitable solvent (e.g., DMSO).

  • Positive control mutagen (e.g., Aflatoxin B1 for tests requiring S9 activation).

  • S9 fraction from Aroclor-1254 induced rat liver for metabolic activation.

  • S9 cofactor mix.

Procedure:

  • Culture Preparation: An overnight culture of the S. typhimurium strain is grown in nutrient broth at 37°C with shaking.[18]

  • Assay Mixture: In a sterile tube, the following are added in order: 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution at the desired concentration, and 0.1 mL of the mutagen solution. For indirect-acting mutagens, 0.5 mL of the S9 mix is included.[20]

  • Pre-incubation: The mixture is pre-incubated at 37°C for 20-30 minutes.

  • Plating: 2 mL of molten top agar (kept at 45°C) is added to the assay tube, vortexed gently, and poured onto the surface of a minimal glucose agar plate.[18]

  • Incubation: The plates are incubated in the dark at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (his+) on each plate is counted.

  • Calculation: The percent inhibition is calculated using the formula: % Inhibition = [1 - (T - S) / (M - S)] * 100 Where T is the number of revertants on the test plate (mutagen + antimutagen), M is the number on the positive control plate (mutagen only), and S is the number on the spontaneous reversion plate (no mutagen).

In Vitro Cytokinesis-Block Micronucleus (CBMN) Assay

This protocol is a standard method for measuring DNA damage in mammalian cells.[24][25][26][27][32]

Objective: To assess the ability of a test compound to reduce the frequency of micronuclei induced by a known clastogen.

Materials:

  • Human peripheral blood lymphocytes or a suitable cell line (e.g., CHO, TK6).

  • Culture medium (e.g., RPMI-1640) with fetal bovine serum, antibiotics, and phytohemagglutinin (for lymphocytes).

  • Test compounds and positive control clastogen (e.g., Mitomycin C).

  • Cytochalasin B (to block cytokinesis).

  • Hypotonic solution (e.g., 0.075M KCl).

  • Fixative (Methanol:Acetic Acid, 3:1).

  • DNA-specific stain (e.g., Giemsa, DAPI).

  • Microscope slides.

Procedure:

  • Cell Culture: Cells are cultured to a desired confluency. For lymphocytes, whole blood is cultured for approximately 48 hours to stimulate proliferation.

  • Treatment: Cells are treated with the test compound (antimutagen) for a defined period (e.g., 1-2 hours) before and during exposure to the known mutagen (e.g., Mitomycin C). Treatment is carried out for 3-4 hours.[26]

  • Cytokinesis Block: After treatment, the medium is replaced, and Cytochalasin B is added to the culture. The incubation continues for a period equivalent to 1.5-2 normal cell cycles (e.g., 24-28 hours for lymphocytes).[32]

  • Harvesting: Cells are harvested by centrifugation.

  • Slide Preparation: Cells are treated with a hypotonic solution to swell the cytoplasm, followed by fixation. The fixed cell suspension is dropped onto clean microscope slides and air-dried.

  • Staining: Slides are stained with a DNA-specific stain.

  • Scoring: The frequency of micronuclei is scored in at least 2000 binucleated cells per concentration group.[24][25] Scoring is done under a microscope.

  • Analysis: The percentage reduction in micronuclei frequency is calculated by comparing the results from the co-treated group (mutagen + antimutagen) to the group treated with the mutagen alone. Statistical analysis is performed to determine significance.

References

Validating the Stimulation of Base Excision Repair by AV-153: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of AV-153's performance in stimulating Base Excision Repair (BER) with other potential alternatives. The information presented is supported by experimental data to aid in the evaluation and potential application of these compounds in research and therapeutic development.

Introduction to Base Excision Repair

Base Excision Repair (BER) is a crucial cellular mechanism that repairs DNA damage from endogenous and exogenous sources, such as oxidation, deamination, and alkylation. This pathway is essential for maintaining genomic integrity and preventing mutations that can lead to diseases like cancer. The BER process is initiated by a DNA glycosylase that recognizes and removes the damaged base, creating an apurinic/apyrimidinic (AP) site. This site is then further processed by endonucleases, polymerases, and ligases to restore the original DNA sequence.

AV-153: A Potent Stimulator of Base Excision Repair

AV-153, a 1,4-dihydropyridine (B1200194) derivative, has demonstrated significant potential in modulating DNA repair pathways. Experimental evidence indicates that AV-153-Na, the sodium salt of AV-153, can directly stimulate the excision and synthesis steps of BER for specific types of DNA lesions.

Quantitative Data on AV-153-Na's Effect on BER

The stimulatory effect of AV-153-Na on the repair of various DNA lesions has been quantified using the ExSy-SPOT assay. This assay measures the excision/synthesis repair capacity of cell extracts on specific DNA damages.

DNA LesionTreatmentRepair Stimulation (Relative to Control)Reference
8-oxoguanine (8-oxoG)AV-153-NaSignificant stimulation[1][2]
Abasic (AP) sitesAV-153-NaSignificant stimulation[1][2]
Alkylated basesAV-153-NaSignificant stimulation[1][2]
Thymine (B56734) glycol (Tg)AV-153-NaInhibition of repair[1][2]

Note: While AV-153-Na stimulates the repair of 8-oxoG, AP sites, and alkylated bases, it has been observed to inhibit the repair of thymine glycol, suggesting a specific mode of action within the BER pathway.

Comparative Analysis with Alternative Compounds

Several natural compounds have been investigated for their effects on DNA repair pathways, including BER. However, their primary mechanism of action often differs from the direct stimulation observed with AV-153. The following table summarizes the known effects of some of these alternatives.

CompoundPrimary Effect on DNA RepairExperimental EvidenceSupporting Data
Resveratrol Modulates DNA repair, potential for both stimulation and inhibition depending on context.Can increase the activity of the DNA glycosylase hOgg1 for 8-oxoG repair.[[“]] Promotes DNA damage repair after radiation via the AMPK/SIRT7/HMGB1 axis.[4] However, some studies report no effect on overall DNA repair rates.[5][6]Primarily focused on signaling pathways and antioxidant effects rather than direct, quantitative stimulation of BER sub-pathways.
Berberine Primarily acts as a BER inhibitor to sensitize cancer cells to chemotherapy.Down-regulates the expression of XRCC1, a key scaffolding protein in BER.[1] Induces DNA breaks, which may trigger a repair response, but direct stimulation of BER is not demonstrated.[1]Data points towards inhibition of BER for therapeutic synergy, not direct stimulation.
Honokiol Primarily acts as a BER inhibitor and an antioxidant.Inhibits the activity of DNA polymerases β and λ, key enzymes in BER and other repair pathways.[2][7][8] Protects against oxidative DNA damage by reducing reactive oxygen species (ROS).[9]Evidence suggests inhibition of BER enzymes and indirect protection via antioxidant activity, rather than direct stimulation of repair.

Experimental Protocols

ExSy-SPOT Assay for Measuring Excision/Synthesis Repair

This assay quantifies the capacity of a cell extract to perform the excision and synthesis steps of BER on specific DNA lesions.

Methodology:

  • Substrate Preparation: Oligonucleotides containing a single, specific DNA lesion (e.g., 8-oxoG, AP site) are synthesized.

  • Cell Extract Preparation: Cells are treated with the compound of interest (e.g., AV-153-Na) or a vehicle control. Whole-cell extracts are then prepared.

  • Repair Reaction: The lesion-containing oligonucleotides are incubated with the cell extracts in a reaction buffer containing dNTPs (one of which is labeled, e.g., biotin-dUTP).

  • Spotting: The reaction products are spotted onto a streptavidin-coated membrane.

  • Detection: The amount of incorporated labeled nucleotide is quantified using a suitable detection method (e.g., chemiluminescence or fluorescence), which is proportional to the repair activity.

Glyco-SPOT Assay for Measuring Glycosylase Activity

This assay specifically measures the first step of BER, the recognition and excision of the damaged base by a DNA glycosylase.

Methodology:

  • Substrate Preparation: Double-stranded oligonucleotides containing a specific DNA lesion and a fluorescent label are prepared.

  • Cell Extract Preparation: Similar to the ExSy-SPOT assay, cell extracts are prepared from treated and control cells.

  • Glycosylase Reaction: The labeled oligonucleotides are incubated with the cell extracts. The glycosylase activity creates an AP site.

  • AP Site Cleavage: The AP site is then cleaved, typically by chemical treatment (e.g., hot alkali), leading to the generation of a smaller, fluorescently labeled fragment.

  • Analysis: The reaction products are separated by denaturing polyacrylamide gel electrophoresis (PAGE), and the amount of the cleaved fragment is quantified by fluorescence imaging.

Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is used to detect DNA strand breaks in individual cells. It can be used to assess both DNA damage and the subsequent repair.

Methodology:

  • Cell Preparation: Cells are treated with a DNA damaging agent and then incubated for various times to allow for DNA repair.

  • Embedding in Agarose (B213101): The cells are mixed with low-melting-point agarose and layered onto a microscope slide.

  • Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the DNA as a "nucleoid."

  • Electrophoresis: The slides are placed in an electrophoresis chamber, and an electric field is applied. Broken DNA fragments migrate out of the nucleoid, forming a "comet tail."

  • Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.

  • Quantification: The intensity of the comet tail relative to the head is proportional to the amount of DNA damage. A decrease in the tail intensity over time indicates DNA repair.

Signaling Pathways and Experimental Workflows

Base Excision Repair Pathway

BER_Pathway cluster_initiation 1. Damage Recognition & Excision cluster_processing 2. AP Site Processing cluster_synthesis 3. DNA Synthesis & Ligation DNA_Damage Damaged Base (e.g., 8-oxoG) Glycosylase DNA Glycosylase (e.g., OGG1) DNA_Damage->Glycosylase Recognizes AP_Site AP Site Glycosylase->AP_Site Excises Base APE1 APE1 AP_Site->APE1 Recognizes SSB Single-Strand Break (with 5'-dRP) APE1->SSB Incises 5' PolB DNA Polymerase β SSB->PolB Removes 5'-dRP & Fills Gap Ligase DNA Ligase III PolB->Ligase Creates Nick Repaired_DNA Repaired DNA Ligase->Repaired_DNA Seals Nick

Caption: The core steps of the short-patch base excision repair pathway.

Experimental Workflow for Validating BER Stimulation

Experimental_Workflow cluster_treatment Cell Treatment cluster_assays BER Activity Assays cluster_analysis Data Analysis cluster_conclusion Conclusion Cells Culture Cells Treatment Treat with AV-153 or Alternative Compound Cells->Treatment Control Vehicle Control Cells->Control Extract Prepare Cell Extracts Treatment->Extract Comet Comet Assay Treatment->Comet Control->Extract Control->Comet ExSy_SPOT ExSy-SPOT Assay Extract->ExSy_SPOT Glyco_SPOT Glyco-SPOT Assay Extract->Glyco_SPOT Quantify Quantify Repair Activity ExSy_SPOT->Quantify Glyco_SPOT->Quantify Comet->Quantify Compare Compare Treated vs. Control Quantify->Compare Conclusion Determine Stimulatory Effect on Base Excision Repair Compare->Conclusion

References

Cross-Validation of AV-153 Free Base's Effects in Diverse Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological effects of AV-153 free base, a promising 1,4-dihydropyridine (B1200194) derivative with antimutagenic and anticancer properties.[1][2] Due to the limited availability of cross-validation data for AV-153 in multiple cancer cell lines in publicly accessible literature, this document presents a comparative overview based on studies of structurally similar 1,4-dihydropyridine (DHP) compounds and relevant DNA repair inhibitors. The experimental data herein serves as a benchmark for researchers designing and interpreting studies on AV-153 and its analogs.

Executive Summary

AV-153 is known to exert its anticancer effects through DNA intercalation and modulation of DNA repair pathways, including an influence on poly(ADP-ribosylation).[1][2] This guide explores the cytotoxic effects of various 1,4-DHP derivatives across a panel of human cancer cell lines and compares their activity with established anticancer agents. Detailed experimental protocols for key assays and diagrams of the implicated signaling pathways are provided to support further research and validation.

Data Presentation: Comparative Cytotoxicity of 1,4-Dihydropyridine Derivatives

The following tables summarize the cytotoxic activity (IC50 values) of various 1,4-dihydropyridine derivatives in different human cancer cell lines. This data, gathered from multiple studies, provides a reference for the expected potency of compounds in this class.

Table 1: Cytotoxic Activity (IC50, µM) of 1,4-Dihydropyridine Derivatives in Various Cancer Cell Lines

Compound/DerivativeMCF-7 (Breast)HeLa (Cervical)HepG2 (Liver)LS180 (Colon)MOLT-4 (Leukemia)U-251MG (Glioblastoma)Reference
DHP Derivative 1 5.23.6--->100[2]
DHP Derivative 2 5.72.3--->100[2]
DHP Derivative 3 11.94.1--->100[2]
DHP Derivative 4 28.5--29.717.4-[3]
DHP Derivative 5 >100>100>100---[4]
DHP Derivative 6 56.862.574.1---[4]

Table 2: Comparative IC50 Values (µM) of Other Anticancer Agents

CompoundMCF-7 (Breast)HeLa (Cervical)HepG2 (Liver)A549 (Lung)HCT116 (Colon)Reference
Doxorubicin 0.020.050.01--[2]
Cisplatin -10.22->50-[5]
5-Fluorouracil ----~5[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are generalized and should be optimized for specific experimental conditions.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, HeLa, HepG2) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.[4][7]

  • Compound Treatment: Serial dilutions of the test compound (e.g., AV-153) are prepared in the culture medium and added to the wells. A vehicle control (e.g., DMSO) is also included.[4]

  • Incubation: Plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[1]

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 3-4 hours.[7]

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. IC50 values are determined by plotting the percentage of viability against the compound concentration.[1]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Both floating and adherent cells are collected and washed with cold PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic (Annexin V positive, PI negative) and necrotic (Annexin V and PI positive) cells.

DNA Repair Assay (8-Oxoguanine Repair Quantification)

This assay measures the repair of a specific type of oxidative DNA damage.

  • Substrate Preparation: A biotin-labeled DNA duplex containing an 8-oxoguanine (8-oxoG) lesion is synthesized.[8]

  • Nuclear Extract Preparation: Nuclear extracts are prepared from cancer cells treated with or without AV-153.

  • In Vitro Repair Reaction: The 8-oxoG substrate is incubated with the nuclear extracts. The OGG1 enzyme in the extract will cleave the 8-oxoG residue.[8]

  • Product Detection: The cleavage products are separated by gel electrophoresis and detected via chemiluminescence using the biotin (B1667282) tag.[8]

  • Quantification: The percentage of cleaved product is quantified to determine the 8-oxoG repair activity.[8]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams were created using Graphviz (DOT language) to illustrate the proposed mechanism of action of AV-153 and a typical experimental workflow.

experimental_workflow cluster_synthesis Compound Preparation cluster_cell_culture Cell Culture cluster_assays In Vitro Assays cluster_data Data Analysis AV153 This compound CellLines Cancer Cell Lines (e.g., HeLa, MCF-7, HepG2) AV153->CellLines Alternatives Alternative Compounds Alternatives->CellLines MTT MTT Assay (Cytotoxicity) CellLines->MTT Apoptosis Apoptosis Assay (Annexin V/PI) CellLines->Apoptosis DNARepair DNA Repair Assay (8-oxoG) CellLines->DNARepair IC50 IC50 Determination MTT->IC50 ApoptosisQuant Apoptosis Quantification Apoptosis->ApoptosisQuant RepairActivity Repair Activity Analysis DNARepair->RepairActivity

Experimental workflow for cross-validation.

dna_repair_pathway cluster_damage DNA Damage cluster_ber Base Excision Repair (BER) cluster_parp PARP-mediated Repair DNA_Damage Oxidative Stress (e.g., ROS) Guanine_Oxidation Guanine Oxidation (8-oxoG) DNA_Damage->Guanine_Oxidation OGG1 OGG1 (Recognizes & excises 8-oxoG) Guanine_Oxidation->OGG1 leads to PARP1 PARP1 Activation Guanine_Oxidation->PARP1 activates APE1 APE1 (Incises AP site) OGG1->APE1 POLB DNA Polymerase β (Gap filling) APE1->POLB LIG3 DNA Ligase III (Seals nick) POLB->LIG3 Repaired_DNA Repaired_DNA LIG3->Repaired_DNA Repaired DNA PARylation Poly(ADP-ribosyl)ation PARP1->PARylation Recruitment Recruitment of Repair Factors (e.g., XRCC1) PARylation->Recruitment Recruitment->Repaired_DNA AV153 AV-153 AV153->OGG1 stimulates AV153->PARylation influences

AV-153's role in DNA damage repair pathways.

References

A Comparative Analysis of AV-153 Free Base and Other DNA Damaging Agents in the Comet Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of AV-153 free base and its role in DNA damage and repair, contrasted with the well-established DNA damaging agents doxorubicin, etoposide, and hydrogen peroxide. The data presented is based on findings evaluated by the single cell gel electrophoresis, or comet assay, a widely used method for detecting DNA strand breaks in individual cells.

Contrary to being a primary DNA damaging agent, current research identifies AV-153 as a 1,4-dihydropyridine (B1200194) derivative with significant antimutagenic and DNA repair-stimulating properties. Studies indicate that AV-153 intercalates with DNA, reduces DNA damage induced by other agents, and stimulates DNA repair pathways.

This guide will first explore the protective effects of AV-153 against induced DNA damage. Subsequently, it will present the DNA-damaging profiles of doxorubicin, etoposide, and hydrogen peroxide, providing quantitative data from comet assay studies.

AV-153: A Guardian of the Genome

Mechanistic Insight: The Protective Pathway of AV-153

AV-153's protective mechanism involves its interaction with DNA and the subsequent activation of DNA repair pathways. By intercalating into the DNA structure, particularly at sites of single-strand breaks, it is proposed to signal the recruitment of repair enzymes.

Proposed Protective Mechanism of AV-153 cluster_0 Cellular Environment DNA_Damaging_Agent DNA Damaging Agent (e.g., Peroxynitrite) DNA Cellular DNA DNA_Damaging_Agent->DNA Induces AV153 AV-153 Damaged_DNA Damaged DNA (Strand Breaks) AV153->Damaged_DNA Intercalates at break sites DNA->Damaged_DNA Repair_Enzymes DNA Repair Enzymes Damaged_DNA->Repair_Enzymes AV-153 stimulates recruitment Repaired_DNA Repaired DNA Damaged_DNA->Repaired_DNA Repair_Enzymes->Damaged_DNA Repairs

Caption: Proposed mechanism of AV-153's protective effect against DNA damage.

Established DNA Damaging Agents: A Quantitative Look

In contrast to the protective nature of AV-153, agents like doxorubicin, etoposide, and hydrogen peroxide are widely used to induce DNA damage in experimental settings. The following tables summarize quantitative data from comet assays performed with these agents. It is important to note that the experimental conditions, including cell lines, concentrations, and treatment durations, vary between studies, which should be considered when comparing the data.

Quantitative Comet Assay Data for Common DNA Damaging Agents
AgentCell LineConcentrationTreatment TimeComet Assay ParameterResult (vs. Control)Reference
Doxorubicin U251 (human glioblastoma)1 µM20 hoursTail Moment13.84 ± 1.325 (vs. 0.134 ± 0.0448)
Human Lymphocytes0.2 µMNot SpecifiedTail Moment15.17 (vs. 0.72)[1][3]
Etoposide CHO (Chinese Hamster Ovary)6.0 µg/mLNot Specified% DNA in Tail45.34 ± 8.301 (vs. 18.46 ± 0.894)[4]
TK6 (human lymphoblastoid)5 µM4 hours% DNA in Tail~20% (vs. <5%)
Hydrogen Peroxide HepG2 (human liver carcinoma)50 µM1 hourOlive Tail Moment (OTM)~25-30 (vs. 1.4 ± 0.2)[5]
TK6 (human lymphoblastoid)40 µM0.5 hours% DNA in TailSignificantly increased vs. control[6]

Experimental Protocols: The Comet Assay

The following is a generalized protocol for the alkaline comet assay, which is sensitive for detecting single- and double-strand DNA breaks, as well as alkali-labile sites. Specific details may vary based on the referenced studies.

Alkaline Comet Assay Workflow

Alkaline Comet Assay Workflow cluster_1 Experimental Steps Cell_Treatment 1. Cell Treatment (with DNA damaging or protective agent) Harvesting 2. Cell Harvesting Cell_Treatment->Harvesting Embedding 3. Embedding in Agarose (B213101) (on a microscope slide) Harvesting->Embedding Lysis 4. Cell Lysis (High salt and detergent) Embedding->Lysis Unwinding 5. DNA Unwinding (Alkaline solution, pH > 13) Lysis->Unwinding Electrophoresis 6. Electrophoresis (Alkaline buffer) Unwinding->Electrophoresis Neutralization 7. Neutralization Electrophoresis->Neutralization Staining 8. DNA Staining (e.g., SYBR Gold, Propidium Iodide) Neutralization->Staining Visualization 9. Visualization & Analysis (Fluorescence microscopy and imaging software) Staining->Visualization

Caption: A generalized workflow for the alkaline comet assay.

Detailed Methodological Steps:
  • Cell Culture and Treatment: Cells are cultured under appropriate conditions and then treated with the test compound (e.g., AV-153, doxorubicin, etoposide, or hydrogen peroxide) at the desired concentrations and for the specified duration. A negative control (untreated cells) and a positive control (a known DNA damaging agent) are included.

  • Cell Harvesting and Embedding: After treatment, cells are harvested, washed, and resuspended in a low-melting-point agarose solution. This cell-agarose suspension is then layered onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: The slides are immersed in a cold lysis solution (typically containing high salt and a detergent like Triton X-100) to lyse the cells and nuclear membranes, leaving behind the DNA-containing nucleoids.

  • Alkaline Unwinding: The slides are then placed in an electrophoresis tank filled with a high-pH alkaline buffer (pH > 13) to unwind the DNA and expose alkali-labile sites as single-strand breaks.

  • Electrophoresis: An electric field is applied across the gel. The negatively charged DNA fragments migrate from the nucleoid towards the anode, forming a "comet" shape. The extent of DNA migration (the length and intensity of the comet tail) is proportional to the amount of DNA damage.

  • Neutralization and Staining: The slides are neutralized with a buffer and then stained with a fluorescent DNA-intercalating dye.

  • Visualization and Analysis: The comets are visualized using a fluorescence microscope, and images are captured. Image analysis software is used to quantify various parameters, such as:

    • % DNA in Tail: The percentage of the total DNA fluorescence that is in the comet tail.

    • Tail Moment: The product of the tail length and the fraction of DNA in the tail.

    • Olive Tail Moment (OTM): The product of the distance between the center of mass of the head and the center of mass of the tail, and the percentage of DNA in the tail.

Conclusion

The evidence to date positions AV-153 not as a DNA damaging agent in the context of the comet assay, but rather as a promising protective compound that mitigates DNA damage and enhances DNA repair. This contrasts sharply with agents like doxorubicin, etoposide, and hydrogen peroxide, which are potent inducers of DNA strand breaks, as quantitatively demonstrated by the comet assay. For researchers in drug development, AV-153 may represent a novel therapeutic strategy to protect healthy cells from the genotoxic side effects of cancer therapies or other sources of DNA damage. Further research is warranted to fully elucidate its protective mechanisms and to obtain more extensive quantitative data on its efficacy.

References

Comparative Analysis of AV-153's Impact on iNOS Expression

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the comparative efficacy of AV-153 in modulating inducible nitric oxide synthase (iNOS) expression, benchmarked against established inhibitors L-NIL and Aminoguanidine (B1677879).

This document provides a comprehensive comparison of the 1,4-dihydropyridine (B1200194) compound AV-153 with the well-characterized iNOS inhibitors, L-N6-(1-iminoethyl)lysine (L-NIL) and Aminoguanidine. The guide focuses on their respective effects on the expression of inducible nitric oxide synthase (iNOS), a key enzyme in inflammatory processes. The information is curated to assist researchers in evaluating these compounds for potential therapeutic applications.

Executive Summary

Inducible nitric oxide synthase (iNOS) plays a crucial role in the pathophysiology of various inflammatory diseases by producing large amounts of nitric oxide (NO). Consequently, the modulation of iNOS expression is a significant area of interest for therapeutic intervention. This guide compares the effects of a novel compound, AV-153, with two established iNOS inhibitors, L-NIL and Aminoguanidine.

  • AV-153 has demonstrated the ability to normalize iNOS expression in the myocardium of diabetic rats, suggesting a potential role in managing diabetes-related complications.[1]

  • L-NIL , a potent and selective iNOS inhibitor, has been shown to effectively suppress iNOS expression in inflammatory models, acting through the ERK1/2 and p38 signaling pathways.

  • Aminoguanidine , another well-known iNOS inhibitor, exerts its effect by blocking the NF-κB signaling pathway, thereby reducing iNOS expression in inflammatory conditions.[2]

This guide presents a detailed comparison of their mechanisms of action, supporting experimental data, and the methodologies employed in these studies.

Comparative Data on iNOS Expression

The following tables summarize the quantitative data on the effects of AV-153, L-NIL, and Aminoguanidine on iNOS expression from various experimental models. It is important to note that the direct comparison of potencies is challenging due to the different experimental setups.

Table 1: Effect of AV-153 on iNOS Expression

CompoundExperimental ModelTissue/Cell TypeMethodKey FindingsReference
AV-153Streptozotocin-induced diabetic ratsMyocardiumImmunohistochemistryAdministration of AV-153 reduced the increased myocardial iNOS expression to normal levels.[1]

Table 2: Effect of L-NIL on iNOS Expression

CompoundExperimental ModelTissue/Cell TypeMethodKey FindingsReference
L-NILMonosodium urate-induced inflammation in micePaw tissueRT-PCR, Western BlotPretreatment with L-NIL suppressed MSU-induced gene and protein expression of iNOS.
L-NILBurn injury in ratsSkeletal muscleWestern BlotL-NIL reversed the burn-induced increase in iNOS-associated nitrotyrosine content, although it did not alter iNOS protein expression itself in this model.

Table 3: Effect of Aminoguanidine on iNOS Expression

CompoundExperimental ModelTissue/Cell TypeMethodKey FindingsReference
AminoguanidineIL-1β-stimulated rat articular chondrocytesChondrocytesWestern Blot, RT-qPCRAminoguanidine inhibited IL-1β-induced iNOS protein and gene expression in a dose-dependent manner.[2]

Signaling Pathways and Mechanisms of Action

The modulation of iNOS expression by these compounds is mediated through distinct signaling pathways. Understanding these mechanisms is crucial for predicting their therapeutic effects and potential side effects.

AV-153

The precise signaling pathway through which AV-153 modulates iNOS expression has not yet been fully elucidated in the available literature. Further research is required to determine its mechanism of action.

L-NIL

L-NIL has been shown to inhibit iNOS expression by interfering with key inflammatory signaling cascades. In a model of monosodium urate-induced inflammation, L-NIL pretreatment suppressed the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) and p38 mitogen-activated protein kinase (MAPK).

L_NIL_Pathway Inflammatory Stimulus Inflammatory Stimulus ERK1/2 ERK1/2 Inflammatory Stimulus->ERK1/2 p38 p38 Inflammatory Stimulus->p38 Transcription Factors Transcription Factors ERK1/2->Transcription Factors p38->Transcription Factors iNOS Gene Expression iNOS Gene Expression Transcription Factors->iNOS Gene Expression L-NIL L-NIL L-NIL->ERK1/2 L-NIL->p38

L-NIL Signaling Pathway for iNOS Inhibition
Aminoguanidine

Aminoguanidine's inhibitory effect on iNOS expression is primarily mediated through the nuclear factor-kappa B (NF-κB) signaling pathway. In interleukin-1β (IL-1β)-stimulated chondrocytes, aminoguanidine was found to decrease the phosphorylation of IKKβ, IκBα, and the p65 subunit of NF-κB, which in turn prevents the translocation of NF-κB to the nucleus and subsequent iNOS gene transcription.[2]

Aminoguanidine_Pathway Inflammatory Stimulus (IL-1β) Inflammatory Stimulus (IL-1β) IKKβ IKKβ Inflammatory Stimulus (IL-1β)->IKKβ IκBα IκBα IKKβ->IκBα P NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) releases Nuclear Translocation Nuclear Translocation NF-κB (p65/p50)->Nuclear Translocation iNOS Gene Expression iNOS Gene Expression Nuclear Translocation->iNOS Gene Expression Aminoguanidine Aminoguanidine Aminoguanidine->IKKβ

Aminoguanidine Signaling Pathway for iNOS Inhibition

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used in the cited studies.

Immunohistochemistry for iNOS in Rat Myocardium
  • Tissue Preparation: Myocardial tissue samples from control and experimental rat groups were fixed in 10% neutral buffered formalin, processed, and embedded in paraffin. 5 µm thick sections were cut and mounted on slides.

  • Antigen Retrieval: Sections were deparaffinized, rehydrated, and subjected to antigen retrieval, typically by heating in a citrate (B86180) buffer (pH 6.0).

  • Blocking: Non-specific binding was blocked by incubating the sections with a blocking solution (e.g., 5% goat serum in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation: Sections were incubated with a primary antibody specific for iNOS overnight at 4°C.

  • Secondary Antibody and Detection: After washing, sections were incubated with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. The signal was visualized using a chromogen such as diaminobenzidine (DAB), resulting in a brown precipitate at the site of the antigen.

  • Counterstaining and Mounting: Sections were counterstained with hematoxylin (B73222) to visualize nuclei, dehydrated, and mounted with a permanent mounting medium.

  • Analysis: The intensity and distribution of iNOS staining were evaluated microscopically.

Western Blot for iNOS in Chondrocytes
  • Cell Lysis: Rat articular chondrocytes were lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates was determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane was incubated with a primary antibody against iNOS overnight at 4°C.

  • Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the iNOS band was quantified using densitometry and normalized to a loading control such as β-actin or GAPDH.

Reverse Transcription-Quantitative PCR (RT-qPCR) for iNOS mRNA
  • RNA Extraction: Total RNA was extracted from cells or tissues using a suitable RNA isolation kit or the TRIzol reagent according to the manufacturer's instructions.

  • RNA Quantification and Quality Control: The concentration and purity of the extracted RNA were determined by measuring the absorbance at 260 nm and 280 nm. RNA integrity was assessed by gel electrophoresis.

  • Reverse Transcription: First-strand complementary DNA (cDNA) was synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Quantitative PCR: The qPCR was performed using the synthesized cDNA as a template, specific primers for the iNOS gene, and a fluorescent dye (e.g., SYBR Green) or a probe-based detection system.

  • Analysis: The relative expression of iNOS mRNA was calculated using the comparative Ct (ΔΔCt) method, with a housekeeping gene (e.g., GAPDH or β-actin) used for normalization.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for comparing the effects of different compounds on iNOS expression.

Experimental_Workflow cluster_0 In Vitro / In Vivo Model cluster_1 Analysis of iNOS Expression Cell Culture / Animal Model Cell Culture / Animal Model Treatment Groups Control AV-153 L-NIL Aminoguanidine Cell Culture / Animal Model->Treatment Groups Inflammatory Stimulus Inflammatory Stimulus Treatment Groups->Inflammatory Stimulus Sample Collection Sample Collection Inflammatory Stimulus->Sample Collection Protein Analysis Protein Analysis Sample Collection->Protein Analysis mRNA Analysis mRNA Analysis Sample Collection->mRNA Analysis Western Blot Western Blot Protein Analysis->Western Blot Immunohistochemistry Immunohistochemistry Protein Analysis->Immunohistochemistry RT-qPCR RT-qPCR mRNA Analysis->RT-qPCR

General Experimental Workflow

Conclusion

This comparative guide provides an overview of the effects of AV-153, L-NIL, and Aminoguanidine on iNOS expression. While L-NIL and Aminoguanidine have well-defined mechanisms of action involving the inhibition of key inflammatory signaling pathways, the pathway for AV-153 remains to be elucidated. The presented data highlights the potential of all three compounds as modulators of iNOS expression, warranting further investigation, particularly in comparative studies under standardized conditions, to fully assess their therapeutic potential. Researchers are encouraged to use the provided experimental protocols as a foundation for their own studies in this important area of drug discovery.

References

Validating the Interaction Between AV-153 Free Base and PARP1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the investigational compound AV-153 free base and established Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors. While direct inhibitory data for AV-153 on PARP1 is not currently available in the public domain, this document summarizes its known effects on DNA repair pathways and compares the biochemical and cellular potencies of well-characterized PARP1 inhibitors, offering a framework for evaluating novel compounds in this class.

Introduction to PARP1 Inhibition

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the base excision repair (BER) pathway, which is critical for repairing DNA single-strand breaks (SSBs). Inhibition of PARP1 leads to the accumulation of SSBs, which can collapse replication forks and generate more lethal double-strand breaks (DSBs). In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, the inhibition of PARP1 results in synthetic lethality, making it a valuable target for cancer therapy.

This compound: An Overview

AV-153 is a 1,4-dihydropyridine (B1200194) derivative that has demonstrated antimutagenic and DNA repair-enhancing properties. Studies on its sodium salt form, AV-153-Na, indicate that it can interact with DNA and modulate the activity of DNA repair enzymes. Notably, in a model of diabetic cardiomyopathy, administration of AV-153 was shown to decrease the expression of PARP1 in heart tissue.[1][2] However, to date, there is no publicly available data quantifying the direct binding affinity or inhibitory concentration of this compound against PARP1.

Comparative Analysis of Established PARP1 Inhibitors

To provide a benchmark for the potential evaluation of AV-153, this section details the performance of three clinically approved PARP1 inhibitors: Olaparib, Talazoparib, and Niraparib.

Quantitative Data Comparison

The following table summarizes the half-maximal inhibitory concentrations (IC50) and binding affinities (Ki) of these established inhibitors against PARP1. These values are critical for comparing the potency of different compounds.

CompoundPARP1 IC50 (nM)PARP1 Ki (nM)
Olaparib~1-5[3][4][5]1.4[3]
Talazoparib0.57[1][3][6]-
Niraparib3.8[3][7]-

Note: IC50 and Ki values can vary between different studies and assay conditions.

Experimental Protocols for Validating PARP1 Interaction

To ascertain whether this compound directly interacts with and inhibits PARP1, a series of biochemical and cellular assays can be employed. The following are detailed protocols for key experiments.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for PARP1 Inhibition

This assay is a bead-based, non-radioactive method to measure the inhibition of PARP1 activity.

Principle: Donor and Acceptor beads are brought into proximity when PARP1 is active and poly(ADP-ribosyl)ates a biotinylated histone substrate. Inhibition of PARP1 prevents this interaction, leading to a decrease in the AlphaScreen signal.

Protocol:

  • Reaction Setup: In a 384-well plate, add PARP1 enzyme, biotinylated histone H1 substrate, and NAD+.

  • Compound Addition: Add serial dilutions of the test compound (e.g., this compound) or a known inhibitor (e.g., Olaparib) as a positive control.

  • Incubation: Incubate the reaction mixture at room temperature for 60 minutes to allow for the PARylation reaction.

  • Detection: Add Streptavidin-coated Donor beads and anti-poly(ADP-ribose) antibody-conjugated Acceptor beads.

  • Incubation: Incubate in the dark at room temperature for 60 minutes.

  • Data Acquisition: Read the plate on an AlphaScreen-capable plate reader.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Enzyme-Linked Immunosorbent Assay (ELISA) for PARP1 Binding

This assay can be used to quantify the binding of an inhibitor to PARP1.

Principle: This is a sandwich ELISA where a capture antibody specific for PARP1 is coated on a microplate. The sample containing PARP1 is added, followed by a detection antibody. The amount of bound inhibitor can be inferred by competition with a labeled ligand or by direct detection if the inhibitor is labeled.

Protocol:

  • Coating: Coat a 96-well microplate with an anti-PARP1 capture antibody and incubate overnight at 4°C.

  • Blocking: Block the plate with a suitable blocking buffer for 1-2 hours at room temperature.

  • Sample/Standard Addition: Add recombinant PARP1 protein standards and samples (e.g., cell lysates treated with AV-153) to the wells and incubate for 2 hours at room temperature.

  • Inhibitor Incubation: Add the test compound at various concentrations and incubate to allow for binding.

  • Detection Antibody: Add a biotinylated anti-PARP1 detection antibody and incubate for 1 hour at room temperature.

  • Streptavidin-HRP: Add Streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.

  • Substrate: Add TMB substrate and incubate until color develops.

  • Stop Solution: Add a stop solution to terminate the reaction.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve and determine the concentration of bound PARP1.

Cellular Thermal Shift Assay (CETSA®) for Target Engagement

CETSA is a powerful method to confirm target engagement in a cellular environment.[8][9]

Principle: The binding of a ligand (inhibitor) to its target protein can increase the protein's thermal stability. This stabilization can be detected by heating cell lysates or intact cells to various temperatures and quantifying the amount of soluble protein remaining.

Protocol:

  • Cell Treatment: Treat cultured cells with the test compound (e.g., this compound) or vehicle control for a defined period.

  • Heating: Heat the cell suspensions or lysates to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.

  • Lysis and Centrifugation: Lyse the cells (if not already lysed) and centrifuge to separate the soluble fraction from the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant and quantify the amount of soluble PARP1 using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble PARP1 as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizing Pathways and Workflows

To further elucidate the mechanisms and experimental designs, the following diagrams are provided.

PARP1_Signaling_Pathway DNA_SSB DNA Single-Strand Break PARP1 PARP1 DNA_SSB->PARP1 recruits PAR Poly(ADP-ribose) Polymer PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate BER_Complex Base Excision Repair (BER) Complex PAR->BER_Complex recruits DNA_Repair DNA Repair BER_Complex->DNA_Repair AV_153 AV-153 AV_153->PARP1 may decrease expression PARP1_Inhibitors PARP1 Inhibitors (e.g., Olaparib) PARP1_Inhibitors->PARP1 inhibit

PARP1 signaling pathway and points of inhibition.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays AlphaScreen AlphaScreen Assay (IC50 Determination) Direct Inhibition Data Direct Inhibition Data AlphaScreen->Direct Inhibition Data ELISA ELISA (Binding Affinity) Binding Confirmation Binding Confirmation ELISA->Binding Confirmation CETSA Cellular Thermal Shift Assay (Target Engagement) In-Cell Target Validation In-Cell Target Validation CETSA->In-Cell Target Validation AV_153 This compound AV_153->AlphaScreen AV_153->ELISA AV_153->CETSA

Experimental workflow for validating AV-153 interaction with PARP1.

Conclusion

While AV-153 has shown promise in modulating DNA repair and affecting PARP1 expression, its capacity as a direct PARP1 inhibitor remains to be elucidated. The comparative data for established inhibitors like Olaparib, Talazoparib, and Niraparib provide a clear benchmark for potency. The experimental protocols outlined in this guide offer a robust framework for researchers to systematically investigate the interaction between this compound and PARP1, thereby clarifying its mechanism of action and potential as a therapeutic agent. By employing these assays, the scientific community can gain a deeper understanding of this and other novel compounds targeting the DNA damage response pathway.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.